Protheobromine
Description
This compound is a derivative of the xanthine alkaloid theobromine with diuretic and vasodilating activity. Like other methylated xanthines, this compound causes diuresis, and acts as a stimulant and vasodilator.
Properties
IUPAC Name |
1-(2-hydroxypropyl)-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c1-6(15)4-14-9(16)7-8(11-5-12(7)2)13(3)10(14)17/h5-6,15H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRGZXBFSKSZPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C2=C(N=CN2C)N(C1=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861572 | |
| Record name | 1-(2-Hydroxypropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50-39-5 | |
| Record name | Protheobromine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Protheobromine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Hydroxypropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Protheobromine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.032 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROTHEOBROMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8067S1388X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Theobromine: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theobromine (B1682246) (3,7-dimethylxanthine) is a purine (B94841) alkaloid naturally present in the cacao plant (Theobroma cacao) and is the primary alkaloid found in chocolate. It shares structural similarities with caffeine (B1668208) and theophylline (B1681296) and exhibits a range of physiological effects, including acting as a mild stimulant, diuretic, and vasodilator. In the pharmaceutical industry, theobromine serves as a precursor for the synthesis of other therapeutic agents, such as pentoxifylline, which is used to improve blood flow. This technical guide provides an in-depth overview of the primary methods for the synthesis and purification of theobromine, complete with experimental protocols, quantitative data, and process visualizations to aid researchers and professionals in the field.
Biosynthesis of Theobromine
In Theobroma cacao, theobromine is synthesized from xanthosine, a purine nucleoside. The biosynthetic pathway involves a series of enzymatic steps, primarily occurring in the young pericarp and cotyledons of the cacao fruit. The concentration of theobromine increases in the seeds as the fruit matures.[1]
The key steps in the biosynthesis of theobromine are:
-
Conversion of Xanthosine to 7-methylxanthosine (B1261978): This initial methylation step is catalyzed by the enzyme 7-methylxanthosine methyltransferase (XMT).
-
Formation of 7-methylxanthine (B127787): 7-methylxanthosine is hydrolyzed to yield 7-methylxanthine.
-
Final Methylation to Theobromine: The final step involves the methylation of 7-methylxanthine at the N-3 position by the enzyme 3-methylxanthine (B41622) methyltransferase (MXMT) to produce theobromine (3,7-dimethylxanthine).
Figure 1: Biosynthetic pathway of theobromine in Theobroma cacao.
Chemical Synthesis of Theobromine
Several chemical synthesis routes for theobromine have been developed, offering alternatives to extraction from natural sources. These methods often provide higher purity and are not subject to the variability of natural product sourcing.
Synthesis from Methylurea (B154334) and Cyanoacetic Acid
This is a traditional and multi-step method for synthesizing theobromine. The process involves condensation, nitrosation, reduction, acylation, and multiple ring-closure reactions.
Experimental Protocol:
-
Condensation: React methylurea with cyanoacetic acid in the presence of a dehydrating agent like acetic anhydride (B1165640) to form methyl cyanoacetylurea (B75420).
-
First Ring Closure: Treat the methyl cyanoacetylurea with a base to induce cyclization, forming a uracil (B121893) derivative.
-
Nitrosation: Introduce a nitroso group at the 5-position of the uracil ring using a nitrosating agent such as sodium nitrite (B80452) in an acidic medium.
-
Reduction: Reduce the nitroso group to an amino group, typically with a reducing agent like sodium dithionite.
-
Acylation: Acylate the amino group with an acylating agent.
-
Second Ring Closure: Induce a second ring closure to form the xanthine (B1682287) core.
-
Methylation: The final step is the methylation of the xanthine intermediate to yield theobromine.
This method is characterized by its long reaction sequence and has a reported overall yield in the range of 18-27%.
Synthesis from 3-Methylxanthine
A more direct approach involves the methylation of 3-methylxanthine. This method is generally more efficient than starting from acyclic precursors.
Experimental Protocol (using Dimethyl Sulfate):
-
Reaction Setup: In a reaction vessel, mix 3-methylxanthine disodium (B8443419) salt with acetone (B3395972) and sodium carbonate.
-
Methylation: Heat the mixture to 55-60°C with stirring. Add dimethyl sulfate (B86663) dropwise over 3 to 5 hours.
-
Reaction Completion: Maintain the reaction at 55-60°C for an additional 0.5 to 1.5 hours.
-
Work-up: After the reaction, cool the mixture and acidify with hydrochloric acid to a pH of 4-6 to precipitate the crude theobromine.
-
Purification: Filter the solid, wash with water, and dry to obtain the product.
Experimental Protocol (using Dimethyl Carbonate):
-
Reaction Setup: In an autoclave, add 3-methylxanthine, dimethyl carbonate, and water.
-
Methylation: Heat the reaction mixture to 160°C and maintain for 9 hours under stirring.
-
Isolation: Cool the reaction to room temperature, filter the solid product, wash with water, and dry under reduced pressure at 60°C.
Synthesis from Caffeine
Theobromine can also be synthesized from caffeine, which involves a demethylation reaction.
Experimental Protocol:
-
Reaction with Hydrazine (B178648) Hydrate (B1144303): Mix caffeine with an 80% hydrazine hydrate solution in a molar ratio of 1:30 to 1:40. Heat the mixture at 110-120°C for 12-16 hours.
-
Isolation of Intermediate: Cool the reaction mixture and filter to collect the solid intermediate. Dry the filter cake.
-
Deamination: Dissolve the dried intermediate in water and cool to 0°C. Add concentrated sulfuric acid and then slowly add sodium nitrite.
-
Neutralization and Precipitation: Neutralize the reaction mixture to a pH of 7 with an alkaline solution.
-
Purification: Cool the solution to induce crystallization, then filter, wash, and dry the theobromine product.
Figure 2: Overview of chemical synthesis routes to theobromine.
Quantitative Data for Theobromine Synthesis
| Starting Material(s) | Key Reagents | Reported Yield | Reported Purity | Reference(s) |
| Methylurea and Cyanoacetic Acid | Acetic anhydride, Sodium nitrite | 18-27% | Not specified | |
| 3-Methylxanthine Disodium Salt | Dimethyl sulfate, Acetone, Sodium carbonate | 84.3-84.9% | >99% (HPLC) | |
| 3-Methylxanthine | Dimethyl carbonate, Water | 89.9% conversion, 98.2% selectivity | Not specified | |
| Caffeine | Hydrazine hydrate, Sulfuric acid, Sodium nitrite | ~70-80% (estimated from examples) | 99.7% |
Purification of Theobromine
Purification is a critical step to achieve the high purity required for pharmaceutical applications. The choice of method depends on the starting material (natural extract or synthetic crude product) and the desired final purity.
Extraction from Natural Sources
Theobromine is most commonly extracted from cocoa bean husks, a byproduct of chocolate manufacturing.
Experimental Protocol (Solvent Extraction):
-
Sample Preparation: Dry fresh cacao pod husks at 45°C and grind them into a fine powder.
-
Extraction: Extract 10 g of the dried husk powder with 270 mL of 70% ethanol (B145695) for 90 minutes at 80°C.
-
Filtration: Cool the extract and filter through Whatman No. 1 filter paper to obtain the crude extract.
-
Purification with Lead Acetate (B1210297): To the crude extract, add a 10% lead acetate solution (10% by volume of the extract) to precipitate impurities. Let the mixture stand for 15 minutes.
-
Removal of Excess Lead: Add a 10% sodium sulfate solution to precipitate the excess lead as lead sulfate.
-
Final Filtration: Filter the mixture again to obtain the purified theobromine extract.
Supercritical CO₂ Extraction:
Supercritical fluid extraction using carbon dioxide is a green alternative to solvent extraction. It is particularly effective for extracting fats and caffeine from cocoa beans, but less so for theobromine due to its lower solubility. The addition of a co-solvent like ethanol can significantly improve the extraction yield of theobromine.
Experimental Protocol (Supercritical CO₂ with Ethanol Co-solvent):
-
Sample Preparation: Use 30 g of cocoa shell powder.
-
Extraction: Add 20 mL of absolute ethanol as a co-solvent and place the mixture in the extraction chamber of a supercritical fluid extractor.
-
Extraction Parameters: Perform the extraction at a pressure of 6000 psi and a temperature of 313 K (40°C) for 90 minutes.
-
Collection: Collect the extract after depressurization.
Recrystallization
Recrystallization is a common method for purifying crude theobromine obtained from either synthesis or extraction.
Experimental Protocol:
-
Dissolution: Dissolve the crude theobromine in a suitable solvent, such as hot water or an ethanol-water mixture. The solubility of theobromine in water is low (0.5 g/L) but increases in boiling water (1 g/150 mL).
-
Decolorization: If the solution is colored, add activated carbon and heat for a short period.
-
Hot Filtration: Filter the hot solution to remove insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the theobromine crystals by filtration, wash with a small amount of cold solvent, and dry.
Figure 3: General workflows for theobromine purification.
Quantitative Data for Theobromine Purification
| Method | Starting Material | Key Parameters/Solvents | Yield/Recovery | Final Purity | Reference(s) |
| Solvent Extraction & Purification | Cacao Pod Husk | 70% Ethanol, 90 min, 80°C; 10% Lead Acetate | 6.79 mg/100 g dry weight | Not specified | |
| Supercritical CO₂ Extraction | Cocoa Shell | 6000 psi, 313 K, 90 min | Theobromine not effectively extracted | Not applicable | |
| Supercritical CO₂ with Ethanol | Cocoa Beans | Not specified | Significant improvement over CO₂ alone | Not specified | |
| Solvent Extraction (Industrial Scale) | Not specified | Chloroform-water system | 95% theobromine recovery | Not specified |
Conclusion
This guide has provided a comprehensive overview of the synthesis and purification methods for theobromine, tailored for a technical audience. The choice of the most suitable method will depend on factors such as the desired scale of production, required purity, cost considerations, and environmental impact. Chemical synthesis, particularly from 3-methylxanthine, offers high yields and purity. For extraction from natural sources, solvent-based methods remain prevalent, although supercritical fluid extraction presents a greener alternative, especially with the use of co-solvents. The detailed protocols and quantitative data presented herein serve as a valuable resource for the development and optimization of theobromine production processes.
References
Theobromine: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theobromine (3,7-dimethylxanthine) is a purine alkaloid naturally present in the cacao plant (Theobroma cacao) and is the primary alkaloid found in chocolate. It shares structural similarities with caffeine and theophylline and exhibits a range of physiological effects, including acting as a mild stimulant, diuretic, and vasodilator. In the pharmaceutical industry, theobromine serves as a precursor for the synthesis of other therapeutic agents, such as pentoxifylline, which is used to improve blood flow. This technical guide provides an in-depth overview of the primary methods for the synthesis and purification of theobromine, complete with experimental protocols, quantitative data, and process visualizations to aid researchers and professionals in the field.
Biosynthesis of Theobromine
In Theobroma cacao, theobromine is synthesized from xanthosine, a purine nucleoside. The biosynthetic pathway involves a series of enzymatic steps, primarily occurring in the young pericarp and cotyledons of the cacao fruit. The concentration of theobromine increases in the seeds as the fruit matures.[1]
The key steps in the biosynthesis of theobromine are:
-
Conversion of Xanthosine to 7-methylxanthosine: This initial methylation step is catalyzed by the enzyme 7-methylxanthosine methyltransferase (XMT).
-
Formation of 7-methylxanthine: 7-methylxanthosine is hydrolyzed to yield 7-methylxanthine.
-
Final Methylation to Theobromine: The final step involves the methylation of 7-methylxanthine at the N-3 position by the enzyme 3-methylxanthine methyltransferase (MXMT) to produce theobromine (3,7-dimethylxanthine).
Figure 1: Biosynthetic pathway of theobromine in Theobroma cacao.
Chemical Synthesis of Theobromine
Several chemical synthesis routes for theobromine have been developed, offering alternatives to extraction from natural sources. These methods often provide higher purity and are not subject to the variability of natural product sourcing.
Synthesis from Methylurea and Cyanoacetic Acid
This is a traditional and multi-step method for synthesizing theobromine. The process involves condensation, nitrosation, reduction, acylation, and multiple ring-closure reactions.
Experimental Protocol:
-
Condensation: React methylurea with cyanoacetic acid in the presence of a dehydrating agent like acetic anhydride to form methyl cyanoacetylurea.
-
First Ring Closure: Treat the methyl cyanoacetylurea with a base to induce cyclization, forming a uracil derivative.
-
Nitrosation: Introduce a nitroso group at the 5-position of the uracil ring using a nitrosating agent such as sodium nitrite in an acidic medium.
-
Reduction: Reduce the nitroso group to an amino group, typically with a reducing agent like sodium dithionite.
-
Acylation: Acylate the amino group with an acylating agent.
-
Second Ring Closure: Induce a second ring closure to form the xanthine core.
-
Methylation: The final step is the methylation of the xanthine intermediate to yield theobromine.
This method is characterized by its long reaction sequence and has a reported overall yield in the range of 18-27%.
Synthesis from 3-Methylxanthine
A more direct approach involves the methylation of 3-methylxanthine. This method is generally more efficient than starting from acyclic precursors.
Experimental Protocol (using Dimethyl Sulfate):
-
Reaction Setup: In a reaction vessel, mix 3-methylxanthine disodium salt with acetone and sodium carbonate.
-
Methylation: Heat the mixture to 55-60°C with stirring. Add dimethyl sulfate dropwise over 3 to 5 hours.
-
Reaction Completion: Maintain the reaction at 55-60°C for an additional 0.5 to 1.5 hours.
-
Work-up: After the reaction, cool the mixture and acidify with hydrochloric acid to a pH of 4-6 to precipitate the crude theobromine.
-
Purification: Filter the solid, wash with water, and dry to obtain the product.
Experimental Protocol (using Dimethyl Carbonate):
-
Reaction Setup: In an autoclave, add 3-methylxanthine, dimethyl carbonate, and water.
-
Methylation: Heat the reaction mixture to 160°C and maintain for 9 hours under stirring.
-
Isolation: Cool the reaction to room temperature, filter the solid product, wash with water, and dry under reduced pressure at 60°C.
Synthesis from Caffeine
Theobromine can also be synthesized from caffeine, which involves a demethylation reaction.
Experimental Protocol:
-
Reaction with Hydrazine Hydrate: Mix caffeine with an 80% hydrazine hydrate solution in a molar ratio of 1:30 to 1:40. Heat the mixture at 110-120°C for 12-16 hours.
-
Isolation of Intermediate: Cool the reaction mixture and filter to collect the solid intermediate. Dry the filter cake.
-
Deamination: Dissolve the dried intermediate in water and cool to 0°C. Add concentrated sulfuric acid and then slowly add sodium nitrite.
-
Neutralization and Precipitation: Neutralize the reaction mixture to a pH of 7 with an alkaline solution.
-
Purification: Cool the solution to induce crystallization, then filter, wash, and dry the theobromine product.
Figure 2: Overview of chemical synthesis routes to theobromine.
Quantitative Data for Theobromine Synthesis
| Starting Material(s) | Key Reagents | Reported Yield | Reported Purity | Reference(s) |
| Methylurea and Cyanoacetic Acid | Acetic anhydride, Sodium nitrite | 18-27% | Not specified | |
| 3-Methylxanthine Disodium Salt | Dimethyl sulfate, Acetone, Sodium carbonate | 84.3-84.9% | >99% (HPLC) | |
| 3-Methylxanthine | Dimethyl carbonate, Water | 89.9% conversion, 98.2% selectivity | Not specified | |
| Caffeine | Hydrazine hydrate, Sulfuric acid, Sodium nitrite | ~70-80% (estimated from examples) | 99.7% |
Purification of Theobromine
Purification is a critical step to achieve the high purity required for pharmaceutical applications. The choice of method depends on the starting material (natural extract or synthetic crude product) and the desired final purity.
Extraction from Natural Sources
Theobromine is most commonly extracted from cocoa bean husks, a byproduct of chocolate manufacturing.
Experimental Protocol (Solvent Extraction):
-
Sample Preparation: Dry fresh cacao pod husks at 45°C and grind them into a fine powder.
-
Extraction: Extract 10 g of the dried husk powder with 270 mL of 70% ethanol for 90 minutes at 80°C.
-
Filtration: Cool the extract and filter through Whatman No. 1 filter paper to obtain the crude extract.
-
Purification with Lead Acetate: To the crude extract, add a 10% lead acetate solution (10% by volume of the extract) to precipitate impurities. Let the mixture stand for 15 minutes.
-
Removal of Excess Lead: Add a 10% sodium sulfate solution to precipitate the excess lead as lead sulfate.
-
Final Filtration: Filter the mixture again to obtain the purified theobromine extract.
Supercritical CO₂ Extraction:
Supercritical fluid extraction using carbon dioxide is a green alternative to solvent extraction. It is particularly effective for extracting fats and caffeine from cocoa beans, but less so for theobromine due to its lower solubility. The addition of a co-solvent like ethanol can significantly improve the extraction yield of theobromine.
Experimental Protocol (Supercritical CO₂ with Ethanol Co-solvent):
-
Sample Preparation: Use 30 g of cocoa shell powder.
-
Extraction: Add 20 mL of absolute ethanol as a co-solvent and place the mixture in the extraction chamber of a supercritical fluid extractor.
-
Extraction Parameters: Perform the extraction at a pressure of 6000 psi and a temperature of 313 K (40°C) for 90 minutes.
-
Collection: Collect the extract after depressurization.
Recrystallization
Recrystallization is a common method for purifying crude theobromine obtained from either synthesis or extraction.
Experimental Protocol:
-
Dissolution: Dissolve the crude theobromine in a suitable solvent, such as hot water or an ethanol-water mixture. The solubility of theobromine in water is low (0.5 g/L) but increases in boiling water (1 g/150 mL).
-
Decolorization: If the solution is colored, add activated carbon and heat for a short period.
-
Hot Filtration: Filter the hot solution to remove insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the theobromine crystals by filtration, wash with a small amount of cold solvent, and dry.
Figure 3: General workflows for theobromine purification.
Quantitative Data for Theobromine Purification
| Method | Starting Material | Key Parameters/Solvents | Yield/Recovery | Final Purity | Reference(s) |
| Solvent Extraction & Purification | Cacao Pod Husk | 70% Ethanol, 90 min, 80°C; 10% Lead Acetate | 6.79 mg/100 g dry weight | Not specified | |
| Supercritical CO₂ Extraction | Cocoa Shell | 6000 psi, 313 K, 90 min | Theobromine not effectively extracted | Not applicable | |
| Supercritical CO₂ with Ethanol | Cocoa Beans | Not specified | Significant improvement over CO₂ alone | Not specified | |
| Solvent Extraction (Industrial Scale) | Not specified | Chloroform-water system | 95% theobromine recovery | Not specified |
Conclusion
This guide has provided a comprehensive overview of the synthesis and purification methods for theobromine, tailored for a technical audience. The choice of the most suitable method will depend on factors such as the desired scale of production, required purity, cost considerations, and environmental impact. Chemical synthesis, particularly from 3-methylxanthine, offers high yields and purity. For extraction from natural sources, solvent-based methods remain prevalent, although supercritical fluid extraction presents a greener alternative, especially with the use of co-solvents. The detailed protocols and quantitative data presented herein serve as a valuable resource for the development and optimization of theobromine production processes.
References
An In-depth Technical Guide to the In Vitro Mechanism of Action of Theobromine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the established in vitro mechanisms of action for theobromine (B1682246) (3,7-dimethylxanthine), a primary methylxanthine alkaloid found in the cacao plant. Theobromine shares structural similarity with caffeine (B1668208) and theophylline (B1681296) and exerts its biological effects through multiple molecular pathways. This guide details its primary targets, summarizes key quantitative data, provides exemplary experimental protocols, and visualizes the associated signaling cascades.
Core Mechanisms of Action: An Overview
In vitro studies have elucidated several key mechanisms through which theobromine exerts its effects. The primary modes of action are:
-
Phosphodiesterase (PDE) Inhibition : Theobromine non-selectively inhibits PDEs, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger.[1][2][3][4]
-
Adenosine Receptor Antagonism : It acts as a competitive antagonist at adenosine A1 and A2A receptors, thereby blocking the effects of endogenous adenosine.[2]
-
Modulation of Key Signaling Cascades : Theobromine influences several downstream pathways critical to cell proliferation, inflammation, and metabolism, including the Akt/mTOR, MAPK, and AMPK pathways.
-
Induction of Apoptosis and Anti-inflammatory Effects : It has been shown to trigger programmed cell death in cancer cell lines and suppress the production of inflammatory mediators.
Phosphodiesterase (PDE) Inhibition
The inhibition of phosphodiesterases is a central mechanism of theobromine's action. PDEs are enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP. By inhibiting these enzymes, particularly PDE4, theobromine prevents the breakdown of cAMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP-response element-binding protein (CREB). This cascade plays a significant role in processes ranging from gene expression to metabolism and apoptosis.
Experimental Protocol: In Vitro Phosphodiesterase (PDE) Activity Assay (Colorimetric)
This protocol outlines a non-radioactive, colorimetric method for measuring PDE activity, suitable for inhibitor screening.
A. Reagent Preparation:
-
PDE Assay Buffer : Prepare a suitable buffer (e.g., Tris-HCl based) for enzyme dilution and reaction.
-
PDE Enzyme : Reconstitute lyophilized PDE (e.g., PDE4) in cold assay buffer to a stock concentration (e.g., 20 U/mL). Further dilute to a working concentration (e.g., 4 U/mL) on ice just before use.
-
Substrate : Prepare a stock solution of cAMP (e.g., 10 mM) and dilute to a working concentration (e.g., 0.5 mM) with assay buffer.
-
5'-Nucleotidase : Use as supplied (e.g., 5 kU/µL).
-
Phosphate (B84403) Standard : Prepare a series of dilutions from a stock solution (e.g., 100 µM 5'-AMP or 5'-GMP) for the standard curve.
-
Test Compound (Theobromine) : Dissolve theobromine in a suitable solvent (e.g., DMSO) and prepare serial dilutions in PDE Assay Buffer.
B. Assay Procedure (96-well plate format):
-
Standard Curve :
-
Add 40 µL of each phosphate standard dilution to separate wells.
-
Add 10 µL of 5'-nucleotidase to each standard well.
-
Incubate for 30 minutes at 30°C.
-
-
Inhibitor Assay :
-
To appropriate wells, add:
-
15 µL of PDE Assay Buffer.
-
10 µL of test compound (Theobromine) or control (buffer/known inhibitor like IBMX).
-
5 µL of diluted PDE enzyme (4 U/mL).
-
-
Pre-incubate for 10 minutes at the reaction temperature (e.g., 30°C).
-
Initiate the reaction by adding 20 µL of cAMP substrate (0.5 mM). The final reaction volume is 50 µL.
-
Incubate for a predetermined time (e.g., 60 minutes) at 30°C.
-
Stop the PDE reaction and initiate the 5'-nucleotidase reaction by adding 10 µL of 5'-nucleotidase.
-
Incubate for 30 minutes at 30°C.
-
-
Detection :
-
Terminate the reaction by adding 150 µL of a Malachite Green-based reagent to all wells (standards and samples).
-
Incubate for 15-30 minutes at room temperature for color development.
-
Measure absorbance at ~620-650 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the absorbance of the blank from all readings.
-
Plot the standard curve (absorbance vs. nmol phosphate).
-
Determine the amount of phosphate released in the enzyme reactions from the standard curve.
-
Calculate the percentage of PDE inhibition for each theobromine concentration and determine the IC50 value using non-linear regression analysis.
-
Adenosine Receptor Antagonism
Theobromine acts as a non-selective, competitive antagonist at A1 and A2A adenosine receptors. Adenosine receptors are G-protein coupled receptors (GPCRs) that, upon activation by adenosine, trigger various signaling cascades. A1 receptor activation typically inhibits adenylyl cyclase, decreasing cAMP, while A2A receptor activation stimulates adenylyl cyclase, increasing cAMP. By blocking these receptors, theobromine prevents the physiological effects of adenosine, which contributes to its mild stimulant properties. Compared to caffeine, theobromine is a weaker adenosine receptor antagonist.
Quantitative Data: Adenosine Receptor Inhibition
The following table summarizes the inhibitory concentrations (IC50) of theobromine and related methylxanthines against adenosine receptors from in vitro studies.
| Compound | Receptor Subtype | Preparation | IC50 (µM) | Reference |
| Theobromine | A1 | Rat Brain Membranes | 210–280 | |
| Theobromine | A2 (low-affinity) | Rat Brain Slices | > 1000 | |
| Theobromine | A2 (high-affinity) | Rat Striatal Membranes | > 1000 | |
| Caffeine | A1 | Rat Brain Membranes | 90–110 | |
| Theophylline | A1 | Rat Brain Membranes | 20–30 | |
| Paraxanthine | A1 | Rat Brain Membranes | 40–65 |
Experimental Protocol: Radioligand Binding Assay for Adenosine Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound like theobromine for a specific adenosine receptor subtype (e.g., A2A).
A. Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor of interest (e.g., HEK-293 or CHO cells expressing A2A).
-
Harvest cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
B. Binding Assay (96-well plate format):
-
To each well, add in the following order:
-
50 µL of assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2) containing various concentrations of the unlabeled test compound (Theobromine).
-
50 µL of a specific radioligand (e.g., [3H]CGS21680 for A2A receptors) at a fixed concentration near its Kd value (e.g., 10 nM).
-
100 µL of the membrane suspension (e.g., 20 µg protein/well).
-
-
Total Binding Wells : Contain radioligand and membranes, but no competing compound (add buffer instead).
-
Non-specific Binding Wells : Contain radioligand, membranes, and a high concentration of a potent, unlabeled standard antagonist (e.g., 10 µM NECA).
-
Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.
C. Termination and Detection:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Brandel GF/B) using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add 5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
D. Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (theobromine) concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Modulation of Intracellular Signaling Cascades
Theobromine has been shown to modulate multiple intracellular signaling pathways that are crucial for cell survival, proliferation, and inflammation.
-
Akt/mTOR Pathway : In glioblastoma and colon cancer cell lines, theobromine downregulates the Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. Inhibition of this pathway can contribute to the anti-proliferative and pro-apoptotic effects of theobromine.
-
MAPK Pathway : Theobromine's effect on the mitogen-activated protein kinase (MAPK) pathway is context-dependent. It has been shown to attenuate the activity of p44/42 extracellular signal-regulated kinase (ERK) while increasing the activity of p38 and c-Jun N-terminal kinase (JNK). This differential regulation can influence outcomes ranging from apoptosis to inflammation.
-
AMPK Pathway : In preadipocytes, theobromine treatment increases the phosphorylation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. AMPK activation can inhibit adipogenesis and modulate metabolic processes.
-
NF-κB Pathway : Theobromine can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor involved in the inflammatory response. This contributes to its anti-inflammatory properties.
Apoptosis, Cytotoxicity, and Calcium Mobilization
Apoptosis Induction and Cytotoxicity
In cancer cell lines, such as A549 non-small cell lung cancer cells, theobromine has demonstrated anti-proliferative effects by inducing apoptosis. This is accompanied by an increase in the activity of key executioner caspases, such as caspase-3 and caspase-7.
Quantitative Data: Cytotoxicity
| Cell Line | Treatment Duration | IC50 (µM) | Assay | Reference |
| A549 (Lung Cancer) | 24 hours | 16.02 | MTT | |
| A549 (Lung Cancer) | 48 hours | 10.76 | MTT | |
| U87-MG (Glioblastoma) | Not specified | Not specified | Proliferation Assay |
Calcium Mobilization
A proposed mechanism for methylxanthines involves the modulation of intracellular calcium (Ca2+) levels. Theobromine may increase the release of Ca2+ from intracellular stores like the sarcoplasmic reticulum, which enhances muscle contractility. This is a common mechanism for GPCRs coupled to Gq proteins, which activate the phospholipase C pathway, leading to the generation of inositol (B14025) triphosphate (IP3) and the subsequent release of Ca2+ from the endoplasmic reticulum.
Experimental Protocol: Intracellular Calcium Mobilization Assay
This protocol describes a fluorescence-based method for detecting changes in intracellular calcium, often used for screening GPCR activity.
A. Reagent and Cell Preparation:
-
Cell Culture : Plate cells (e.g., CHO or HEK-293, potentially expressing a target GPCR) in a black-walled, clear-bottom 96-well or 384-well microplate and culture until they form a confluent monolayer.
-
Loading Buffer : Prepare a buffer containing a cell-permeant, Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.
-
Compound Plates : Prepare plates containing serial dilutions of theobromine and appropriate controls (agonist, antagonist, vehicle).
B. Assay Procedure:
-
Remove the cell culture medium from the wells.
-
Add the Loading Buffer to each well and incubate for 30-60 minutes at 37°C in the dark to allow for dye de-esterification and loading.
-
After incubation, wash the cells gently with assay buffer to remove excess dye.
-
Place the cell plate into a fluorescence plate reader equipped with an integrated liquid handling system (e.g., a FlexStation or FLIPR).
-
Set the instrument to record fluorescence (e.g., Ex: 494 nm, Em: 516 nm for Fluo-4) over time.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the integrated pipettor to add the test compounds (theobromine) from the compound plate to the cell plate.
-
Continue to measure the fluorescence signal for 1-3 minutes to capture the transient calcium flux.
C. Data Analysis:
-
The change in fluorescence is typically reported as the peak signal minus the baseline signal.
-
Agonist Mode : To test if theobromine directly triggers Ca2+ mobilization, plot the fluorescence change against theobromine concentration and fit to a sigmoidal dose-response curve to determine the EC50.
-
Antagonist Mode : To test if theobromine blocks Ca2+ mobilization by a known agonist, pre-incubate the cells with theobromine before adding the agonist. Calculate the percent inhibition and determine the IC50.
Conclusion
The in vitro mechanism of action of theobromine is multifaceted, primarily involving the inhibition of phosphodiesterases and antagonism of adenosine receptors. These primary actions trigger a cascade of downstream effects on intracellular signaling pathways, including the Akt/mTOR, MAPK, and NF-κB systems. These modulations ultimately underlie its observed anti-inflammatory, anti-proliferative, and pro-apoptotic activities in various cell-based models. The detailed protocols and quantitative data presented in this guide provide a framework for researchers to further investigate and leverage the therapeutic potential of this key bioactive compound.
References
An In-depth Technical Guide to the In Vitro Mechanism of Action of Theobromine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the established in vitro mechanisms of action for theobromine (3,7-dimethylxanthine), a primary methylxanthine alkaloid found in the cacao plant. Theobromine shares structural similarity with caffeine and theophylline and exerts its biological effects through multiple molecular pathways. This guide details its primary targets, summarizes key quantitative data, provides exemplary experimental protocols, and visualizes the associated signaling cascades.
Core Mechanisms of Action: An Overview
In vitro studies have elucidated several key mechanisms through which theobromine exerts its effects. The primary modes of action are:
-
Phosphodiesterase (PDE) Inhibition : Theobromine non-selectively inhibits PDEs, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger.[1][2][3][4]
-
Adenosine Receptor Antagonism : It acts as a competitive antagonist at adenosine A1 and A2A receptors, thereby blocking the effects of endogenous adenosine.[2]
-
Modulation of Key Signaling Cascades : Theobromine influences several downstream pathways critical to cell proliferation, inflammation, and metabolism, including the Akt/mTOR, MAPK, and AMPK pathways.
-
Induction of Apoptosis and Anti-inflammatory Effects : It has been shown to trigger programmed cell death in cancer cell lines and suppress the production of inflammatory mediators.
Phosphodiesterase (PDE) Inhibition
The inhibition of phosphodiesterases is a central mechanism of theobromine's action. PDEs are enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP. By inhibiting these enzymes, particularly PDE4, theobromine prevents the breakdown of cAMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP-response element-binding protein (CREB). This cascade plays a significant role in processes ranging from gene expression to metabolism and apoptosis.
Experimental Protocol: In Vitro Phosphodiesterase (PDE) Activity Assay (Colorimetric)
This protocol outlines a non-radioactive, colorimetric method for measuring PDE activity, suitable for inhibitor screening.
A. Reagent Preparation:
-
PDE Assay Buffer : Prepare a suitable buffer (e.g., Tris-HCl based) for enzyme dilution and reaction.
-
PDE Enzyme : Reconstitute lyophilized PDE (e.g., PDE4) in cold assay buffer to a stock concentration (e.g., 20 U/mL). Further dilute to a working concentration (e.g., 4 U/mL) on ice just before use.
-
Substrate : Prepare a stock solution of cAMP (e.g., 10 mM) and dilute to a working concentration (e.g., 0.5 mM) with assay buffer.
-
5'-Nucleotidase : Use as supplied (e.g., 5 kU/µL).
-
Phosphate Standard : Prepare a series of dilutions from a stock solution (e.g., 100 µM 5'-AMP or 5'-GMP) for the standard curve.
-
Test Compound (Theobromine) : Dissolve theobromine in a suitable solvent (e.g., DMSO) and prepare serial dilutions in PDE Assay Buffer.
B. Assay Procedure (96-well plate format):
-
Standard Curve :
-
Add 40 µL of each phosphate standard dilution to separate wells.
-
Add 10 µL of 5'-nucleotidase to each standard well.
-
Incubate for 30 minutes at 30°C.
-
-
Inhibitor Assay :
-
To appropriate wells, add:
-
15 µL of PDE Assay Buffer.
-
10 µL of test compound (Theobromine) or control (buffer/known inhibitor like IBMX).
-
5 µL of diluted PDE enzyme (4 U/mL).
-
-
Pre-incubate for 10 minutes at the reaction temperature (e.g., 30°C).
-
Initiate the reaction by adding 20 µL of cAMP substrate (0.5 mM). The final reaction volume is 50 µL.
-
Incubate for a predetermined time (e.g., 60 minutes) at 30°C.
-
Stop the PDE reaction and initiate the 5'-nucleotidase reaction by adding 10 µL of 5'-nucleotidase.
-
Incubate for 30 minutes at 30°C.
-
-
Detection :
-
Terminate the reaction by adding 150 µL of a Malachite Green-based reagent to all wells (standards and samples).
-
Incubate for 15-30 minutes at room temperature for color development.
-
Measure absorbance at ~620-650 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the absorbance of the blank from all readings.
-
Plot the standard curve (absorbance vs. nmol phosphate).
-
Determine the amount of phosphate released in the enzyme reactions from the standard curve.
-
Calculate the percentage of PDE inhibition for each theobromine concentration and determine the IC50 value using non-linear regression analysis.
-
Adenosine Receptor Antagonism
Theobromine acts as a non-selective, competitive antagonist at A1 and A2A adenosine receptors. Adenosine receptors are G-protein coupled receptors (GPCRs) that, upon activation by adenosine, trigger various signaling cascades. A1 receptor activation typically inhibits adenylyl cyclase, decreasing cAMP, while A2A receptor activation stimulates adenylyl cyclase, increasing cAMP. By blocking these receptors, theobromine prevents the physiological effects of adenosine, which contributes to its mild stimulant properties. Compared to caffeine, theobromine is a weaker adenosine receptor antagonist.
Quantitative Data: Adenosine Receptor Inhibition
The following table summarizes the inhibitory concentrations (IC50) of theobromine and related methylxanthines against adenosine receptors from in vitro studies.
| Compound | Receptor Subtype | Preparation | IC50 (µM) | Reference |
| Theobromine | A1 | Rat Brain Membranes | 210–280 | |
| Theobromine | A2 (low-affinity) | Rat Brain Slices | > 1000 | |
| Theobromine | A2 (high-affinity) | Rat Striatal Membranes | > 1000 | |
| Caffeine | A1 | Rat Brain Membranes | 90–110 | |
| Theophylline | A1 | Rat Brain Membranes | 20–30 | |
| Paraxanthine | A1 | Rat Brain Membranes | 40–65 |
Experimental Protocol: Radioligand Binding Assay for Adenosine Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound like theobromine for a specific adenosine receptor subtype (e.g., A2A).
A. Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor of interest (e.g., HEK-293 or CHO cells expressing A2A).
-
Harvest cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
B. Binding Assay (96-well plate format):
-
To each well, add in the following order:
-
50 µL of assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2) containing various concentrations of the unlabeled test compound (Theobromine).
-
50 µL of a specific radioligand (e.g., [3H]CGS21680 for A2A receptors) at a fixed concentration near its Kd value (e.g., 10 nM).
-
100 µL of the membrane suspension (e.g., 20 µg protein/well).
-
-
Total Binding Wells : Contain radioligand and membranes, but no competing compound (add buffer instead).
-
Non-specific Binding Wells : Contain radioligand, membranes, and a high concentration of a potent, unlabeled standard antagonist (e.g., 10 µM NECA).
-
Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.
C. Termination and Detection:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Brandel GF/B) using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add 5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
D. Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (theobromine) concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Modulation of Intracellular Signaling Cascades
Theobromine has been shown to modulate multiple intracellular signaling pathways that are crucial for cell survival, proliferation, and inflammation.
-
Akt/mTOR Pathway : In glioblastoma and colon cancer cell lines, theobromine downregulates the Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. Inhibition of this pathway can contribute to the anti-proliferative and pro-apoptotic effects of theobromine.
-
MAPK Pathway : Theobromine's effect on the mitogen-activated protein kinase (MAPK) pathway is context-dependent. It has been shown to attenuate the activity of p44/42 extracellular signal-regulated kinase (ERK) while increasing the activity of p38 and c-Jun N-terminal kinase (JNK). This differential regulation can influence outcomes ranging from apoptosis to inflammation.
-
AMPK Pathway : In preadipocytes, theobromine treatment increases the phosphorylation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. AMPK activation can inhibit adipogenesis and modulate metabolic processes.
-
NF-κB Pathway : Theobromine can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor involved in the inflammatory response. This contributes to its anti-inflammatory properties.
Apoptosis, Cytotoxicity, and Calcium Mobilization
Apoptosis Induction and Cytotoxicity
In cancer cell lines, such as A549 non-small cell lung cancer cells, theobromine has demonstrated anti-proliferative effects by inducing apoptosis. This is accompanied by an increase in the activity of key executioner caspases, such as caspase-3 and caspase-7.
Quantitative Data: Cytotoxicity
| Cell Line | Treatment Duration | IC50 (µM) | Assay | Reference |
| A549 (Lung Cancer) | 24 hours | 16.02 | MTT | |
| A549 (Lung Cancer) | 48 hours | 10.76 | MTT | |
| U87-MG (Glioblastoma) | Not specified | Not specified | Proliferation Assay |
Calcium Mobilization
A proposed mechanism for methylxanthines involves the modulation of intracellular calcium (Ca2+) levels. Theobromine may increase the release of Ca2+ from intracellular stores like the sarcoplasmic reticulum, which enhances muscle contractility. This is a common mechanism for GPCRs coupled to Gq proteins, which activate the phospholipase C pathway, leading to the generation of inositol triphosphate (IP3) and the subsequent release of Ca2+ from the endoplasmic reticulum.
Experimental Protocol: Intracellular Calcium Mobilization Assay
This protocol describes a fluorescence-based method for detecting changes in intracellular calcium, often used for screening GPCR activity.
A. Reagent and Cell Preparation:
-
Cell Culture : Plate cells (e.g., CHO or HEK-293, potentially expressing a target GPCR) in a black-walled, clear-bottom 96-well or 384-well microplate and culture until they form a confluent monolayer.
-
Loading Buffer : Prepare a buffer containing a cell-permeant, Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.
-
Compound Plates : Prepare plates containing serial dilutions of theobromine and appropriate controls (agonist, antagonist, vehicle).
B. Assay Procedure:
-
Remove the cell culture medium from the wells.
-
Add the Loading Buffer to each well and incubate for 30-60 minutes at 37°C in the dark to allow for dye de-esterification and loading.
-
After incubation, wash the cells gently with assay buffer to remove excess dye.
-
Place the cell plate into a fluorescence plate reader equipped with an integrated liquid handling system (e.g., a FlexStation or FLIPR).
-
Set the instrument to record fluorescence (e.g., Ex: 494 nm, Em: 516 nm for Fluo-4) over time.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the integrated pipettor to add the test compounds (theobromine) from the compound plate to the cell plate.
-
Continue to measure the fluorescence signal for 1-3 minutes to capture the transient calcium flux.
C. Data Analysis:
-
The change in fluorescence is typically reported as the peak signal minus the baseline signal.
-
Agonist Mode : To test if theobromine directly triggers Ca2+ mobilization, plot the fluorescence change against theobromine concentration and fit to a sigmoidal dose-response curve to determine the EC50.
-
Antagonist Mode : To test if theobromine blocks Ca2+ mobilization by a known agonist, pre-incubate the cells with theobromine before adding the agonist. Calculate the percent inhibition and determine the IC50.
Conclusion
The in vitro mechanism of action of theobromine is multifaceted, primarily involving the inhibition of phosphodiesterases and antagonism of adenosine receptors. These primary actions trigger a cascade of downstream effects on intracellular signaling pathways, including the Akt/mTOR, MAPK, and NF-κB systems. These modulations ultimately underlie its observed anti-inflammatory, anti-proliferative, and pro-apoptotic activities in various cell-based models. The detailed protocols and quantitative data presented in this guide provide a framework for researchers to further investigate and leverage the therapeutic potential of this key bioactive compound.
References
An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Theobromine
Disclaimer: The information provided herein is intended for researchers, scientists, and drug development professionals. The term "Protheobromine" as specified in the query is presumed to be a typographical error, and this document pertains to Theobromine (B1682246) .
Introduction
Theobromine (3,7-dimethylxanthine) is a naturally occurring xanthine (B1682287) alkaloid found predominantly in the cacao bean (Theobroma cacao)[1][2]. Structurally similar to caffeine, it is a significant bioactive compound in chocolate and other cocoa products[3]. Theobromine exerts various pharmacological effects, including mild central nervous system stimulation, diuresis, and smooth muscle relaxation[4]. Its therapeutic potential has been explored in respiratory conditions and cardiovascular health[4]. Understanding the pharmacokinetics and bioavailability of theobromine is critical for its development as a therapeutic agent and for assessing the physiological impact of cocoa consumption. This guide provides a comprehensive overview of its absorption, distribution, metabolism, and excretion (ADME), along with its molecular mechanisms of action.
Pharmacokinetics
The disposition of theobromine in the body follows a complex pathway involving absorption from the gastrointestinal tract, distribution into body fluids, extensive hepatic metabolism, and subsequent renal excretion of its metabolites.
Theobromine is readily absorbed after oral administration, although its absorption rate can be influenced by the formulation. Due to its fat-soluble nature, peak plasma concentrations (Cmax) are typically reached 2-3 hours (Tmax) after ingestion. While generally well-absorbed, the bioavailability can be affected by the food matrix. For instance, the relative bioavailability of theobromine from chocolate was found to be approximately 80% compared to an aqueous solution, with a slower absorption rate. In rabbits, despite delayed gastrointestinal absorption at high doses, the absolute bioavailability approached 100%.
Following absorption, theobromine is distributed evenly throughout body fluids. It exhibits a low plasma protein binding capacity of 15-21%. The apparent volume of distribution (Vd) in humans has been reported to be approximately 0.76 L/kg. Theobromine can cross the blood-brain barrier, although less readily than caffeine. It has also been detected in the breast milk of nursing mothers.
The liver is the primary site of theobromine metabolism, where it is transformed by cytochrome P450 enzymes, particularly CYP1A2 and CYP2E1. The main metabolic pathways are demethylation and oxidation. Major metabolites identified in human urine include 7-methylxanthine (B127787) (the primary metabolite), 3-methylxanthine, and 7-methyluric acid. Other minor metabolites include 3,7-dimethyluric acid and 6-amino-5-[N-methylformylamino]-1-methyluracil. Unlike some compounds, theobromine metabolites are generally not found in the plasma of human subjects.
The elimination of theobromine and its metabolites occurs predominantly through the kidneys via urine. A significant portion of an administered dose is recovered in the urine as metabolites, with only about 18% excreted as unchanged theobromine. The elimination half-life (t½) in adult humans ranges from 6 to 12 hours. The mean plasma half-life has been reported to be around 10 hours, with an apparent clearance of approximately 0.88 ml/min/kg.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of theobromine in humans.
Table 1: Key Pharmacokinetic Parameters of Theobromine in Healthy Adult Males
| Parameter | Mean Value | Unit | Reference |
| Elimination Half-Life (t½) | 10.0 | hours | |
| Apparent Volume of Distribution (Vd) | 0.76 | L/kg | |
| Apparent Clearance (CL) | 0.88 | ml/min/kg | |
| Time to Peak Concentration (Tmax) | 2-3 | hours | |
| Plasma Protein Binding | 15-21 | % |
Table 2: Urinary Excretion Profile of Theobromine and its Metabolites (72h post-dose)
| Compound | Percentage of Dose in Urine | Reference |
| 7-Methylxanthine | ~42 | |
| 3-Methylxanthine | ~20 | |
| Theobromine (unchanged) | ~18 | |
| 7-Methyluric Acid | ~10 | |
| 6-amino-5[N-methylformylamino]-1-methyluracil | ~10 |
Mechanism of Action & Signaling Pathways
Theobromine exerts its physiological effects primarily through two main mechanisms: antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterase (PDE) enzymes.
-
Adenosine Receptor Antagonism: Theobromine acts as a competitive antagonist at A1 and A2A adenosine receptors. Adenosine is a neuromodulator that typically promotes relaxation and vasodilation. By blocking these receptors, theobromine counteracts adenosine's effects, leading to increased neuronal firing and mild stimulant effects. This antagonism is considered the primary mechanism for its effects on the central nervous system and cardiovascular system.
-
Phosphodiesterase (PDE) Inhibition: Theobromine inhibits PDE enzymes, particularly PDE4. PDEs are responsible for the degradation of the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE, theobromine increases intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn can lead to a variety of cellular responses, including smooth muscle relaxation (bronchodilation), increased cardiac contractility, and lipolysis.
Caption: Theobromine as an antagonist at adenosine receptors.
Caption: Theobromine's signaling pathway via PDE inhibition.
Experimental Protocols
The determination of theobromine's pharmacokinetic profile relies on well-defined clinical and analytical methodologies.
A typical study to assess theobromine pharmacokinetics in humans involves a single-dose, crossover design.
-
Subject Recruitment: Healthy, non-smoking male volunteers are recruited. Subjects undergo a medical history, physical examination, and clinical laboratory tests to ensure good health.
-
Washout Period: Participants are required to abstain from all sources of methylxanthines (e.g., coffee, tea, chocolate) for a specified period, often 1-2 weeks, prior to the study to ensure baseline levels are zero.
-
Dosing: A single oral dose of theobromine (e.g., 6-10 mg/kg) is administered in a controlled form, such as in hard gelatin capsules with a tracer like [8-¹⁴C]theobromine for metabolic studies.
-
Sample Collection: Blood samples are collected via an indwelling catheter at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose). Plasma is separated by centrifugation. Urine is collected over intervals for up to 72 hours to analyze the parent drug and its metabolites.
-
Sample Analysis: Plasma and urine samples are analyzed to quantify the concentration of theobromine and its metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly selective and sensitive method for quantifying theobromine in biological matrices.
-
Sample Preparation: Biofluid samples (plasma, saliva, or urine) undergo protein precipitation or ultra-centrifugation to remove interfering macromolecules. An internal standard (e.g., an isotopically labeled version of theobromine) is added for accurate quantification.
-
Chromatographic Separation: The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) system. Theobromine and its metabolites are separated from other endogenous components on a C18 analytical column using a gradient elution with a mobile phase (e.g., a mixture of water with formic acid and methanol).
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer. The analytes are ionized (typically using electrospray ionization), and specific parent-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification.
-
Data Analysis: A calibration curve is generated using standards of known concentrations to quantify theobromine in the unknown samples. Pharmacokinetic parameters are then calculated from the resulting concentration-time data using specialized software.
Caption: Workflow for a typical human pharmacokinetic study.
References
An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Theobromine
Disclaimer: The information provided herein is intended for researchers, scientists, and drug development professionals. The term "Protheobromine" as specified in the query is presumed to be a typographical error, and this document pertains to Theobromine .
Introduction
Theobromine (3,7-dimethylxanthine) is a naturally occurring xanthine alkaloid found predominantly in the cacao bean (Theobroma cacao)[1][2]. Structurally similar to caffeine, it is a significant bioactive compound in chocolate and other cocoa products[3]. Theobromine exerts various pharmacological effects, including mild central nervous system stimulation, diuresis, and smooth muscle relaxation[4]. Its therapeutic potential has been explored in respiratory conditions and cardiovascular health[4]. Understanding the pharmacokinetics and bioavailability of theobromine is critical for its development as a therapeutic agent and for assessing the physiological impact of cocoa consumption. This guide provides a comprehensive overview of its absorption, distribution, metabolism, and excretion (ADME), along with its molecular mechanisms of action.
Pharmacokinetics
The disposition of theobromine in the body follows a complex pathway involving absorption from the gastrointestinal tract, distribution into body fluids, extensive hepatic metabolism, and subsequent renal excretion of its metabolites.
Theobromine is readily absorbed after oral administration, although its absorption rate can be influenced by the formulation. Due to its fat-soluble nature, peak plasma concentrations (Cmax) are typically reached 2-3 hours (Tmax) after ingestion. While generally well-absorbed, the bioavailability can be affected by the food matrix. For instance, the relative bioavailability of theobromine from chocolate was found to be approximately 80% compared to an aqueous solution, with a slower absorption rate. In rabbits, despite delayed gastrointestinal absorption at high doses, the absolute bioavailability approached 100%.
Following absorption, theobromine is distributed evenly throughout body fluids. It exhibits a low plasma protein binding capacity of 15-21%. The apparent volume of distribution (Vd) in humans has been reported to be approximately 0.76 L/kg. Theobromine can cross the blood-brain barrier, although less readily than caffeine. It has also been detected in the breast milk of nursing mothers.
The liver is the primary site of theobromine metabolism, where it is transformed by cytochrome P450 enzymes, particularly CYP1A2 and CYP2E1. The main metabolic pathways are demethylation and oxidation. Major metabolites identified in human urine include 7-methylxanthine (the primary metabolite), 3-methylxanthine, and 7-methyluric acid. Other minor metabolites include 3,7-dimethyluric acid and 6-amino-5-[N-methylformylamino]-1-methyluracil. Unlike some compounds, theobromine metabolites are generally not found in the plasma of human subjects.
The elimination of theobromine and its metabolites occurs predominantly through the kidneys via urine. A significant portion of an administered dose is recovered in the urine as metabolites, with only about 18% excreted as unchanged theobromine. The elimination half-life (t½) in adult humans ranges from 6 to 12 hours. The mean plasma half-life has been reported to be around 10 hours, with an apparent clearance of approximately 0.88 ml/min/kg.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of theobromine in humans.
Table 1: Key Pharmacokinetic Parameters of Theobromine in Healthy Adult Males
| Parameter | Mean Value | Unit | Reference |
| Elimination Half-Life (t½) | 10.0 | hours | |
| Apparent Volume of Distribution (Vd) | 0.76 | L/kg | |
| Apparent Clearance (CL) | 0.88 | ml/min/kg | |
| Time to Peak Concentration (Tmax) | 2-3 | hours | |
| Plasma Protein Binding | 15-21 | % |
Table 2: Urinary Excretion Profile of Theobromine and its Metabolites (72h post-dose)
| Compound | Percentage of Dose in Urine | Reference |
| 7-Methylxanthine | ~42 | |
| 3-Methylxanthine | ~20 | |
| Theobromine (unchanged) | ~18 | |
| 7-Methyluric Acid | ~10 | |
| 6-amino-5[N-methylformylamino]-1-methyluracil | ~10 |
Mechanism of Action & Signaling Pathways
Theobromine exerts its physiological effects primarily through two main mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.
-
Adenosine Receptor Antagonism: Theobromine acts as a competitive antagonist at A1 and A2A adenosine receptors. Adenosine is a neuromodulator that typically promotes relaxation and vasodilation. By blocking these receptors, theobromine counteracts adenosine's effects, leading to increased neuronal firing and mild stimulant effects. This antagonism is considered the primary mechanism for its effects on the central nervous system and cardiovascular system.
-
Phosphodiesterase (PDE) Inhibition: Theobromine inhibits PDE enzymes, particularly PDE4. PDEs are responsible for the degradation of the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE, theobromine increases intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn can lead to a variety of cellular responses, including smooth muscle relaxation (bronchodilation), increased cardiac contractility, and lipolysis.
Caption: Theobromine as an antagonist at adenosine receptors.
Caption: Theobromine's signaling pathway via PDE inhibition.
Experimental Protocols
The determination of theobromine's pharmacokinetic profile relies on well-defined clinical and analytical methodologies.
A typical study to assess theobromine pharmacokinetics in humans involves a single-dose, crossover design.
-
Subject Recruitment: Healthy, non-smoking male volunteers are recruited. Subjects undergo a medical history, physical examination, and clinical laboratory tests to ensure good health.
-
Washout Period: Participants are required to abstain from all sources of methylxanthines (e.g., coffee, tea, chocolate) for a specified period, often 1-2 weeks, prior to the study to ensure baseline levels are zero.
-
Dosing: A single oral dose of theobromine (e.g., 6-10 mg/kg) is administered in a controlled form, such as in hard gelatin capsules with a tracer like [8-¹⁴C]theobromine for metabolic studies.
-
Sample Collection: Blood samples are collected via an indwelling catheter at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose). Plasma is separated by centrifugation. Urine is collected over intervals for up to 72 hours to analyze the parent drug and its metabolites.
-
Sample Analysis: Plasma and urine samples are analyzed to quantify the concentration of theobromine and its metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly selective and sensitive method for quantifying theobromine in biological matrices.
-
Sample Preparation: Biofluid samples (plasma, saliva, or urine) undergo protein precipitation or ultra-centrifugation to remove interfering macromolecules. An internal standard (e.g., an isotopically labeled version of theobromine) is added for accurate quantification.
-
Chromatographic Separation: The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) system. Theobromine and its metabolites are separated from other endogenous components on a C18 analytical column using a gradient elution with a mobile phase (e.g., a mixture of water with formic acid and methanol).
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer. The analytes are ionized (typically using electrospray ionization), and specific parent-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification.
-
Data Analysis: A calibration curve is generated using standards of known concentrations to quantify theobromine in the unknown samples. Pharmacokinetic parameters are then calculated from the resulting concentration-time data using specialized software.
Caption: Workflow for a typical human pharmacokinetic study.
References
Theobromine: A Technical Guide to its Discovery, Characterization, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theobromine (B1682246) (3,7-dimethylxanthine), a purine (B94841) alkaloid from the methylxanthine class, is a compound of significant historical and pharmacological interest. First isolated from the beans of the Theobroma cacao tree, its discovery in 1841 by Russian chemist Alexander Woskresensky marked a pivotal moment in natural product chemistry. This technical guide provides an in-depth review of the discovery, initial chemical synthesis, and early physiological investigations of theobromine. It details the historical experimental methodologies, presents quantitative data from early studies, and contextualizes the compound's significance from ancient ceremonial use to its modern pharmacognosy. Included are detailed experimental protocols, structured data tables, and visualizations of chemical pathways and workflows to serve as a comprehensive resource for researchers in pharmacology and drug development.
Historical Context: From "Food of the Gods" to European Commodity
Long before its chemical structure was elucidated, the primary source of theobromine, the cacao bean, was a cornerstone of Mesoamerican civilizations. The Olmec, Mayan, and Aztec cultures held cacao in high regard, not merely as a foodstuff but as a divine gift, a form of currency, and an integral part of religious ceremonies.[1] Evidence of cacao use dates back as far as 5,300 years to the Mayo-Chinchipe civilization in modern-day Ecuador, where traces of theobromine have been identified in ancient pottery.[2]
The Aztecs revered cacao, preparing a bitter, frothy beverage called "xocolātl" (from which the word "chocolate" is likely derived) that was primarily consumed by nobility and warriors.[1] This drink, often flavored with vanilla, chili, and other spices, was valued for its invigorating and sustaining properties, which can be attributed to its theobromine and caffeine (B1668208) content. Cacao beans were so valuable they were used as a primary form of currency in the Aztec empire.[3] The introduction of cacao to Europe by Spanish explorers in the 16th century initiated a transformation; sweetened and served hot, chocolate became a popular beverage among the European elite, driving cultivation and trade for centuries to come.
Discovery and Isolation (1841)
The first isolation of the active principle from cacao beans was achieved in 1841 by the Russian chemist Alexander Woskresensky, a student of Justus von Liebig.[4] In his seminal paper, "Über das Theobromin" (On Theobromine), published in 1842, he described the extraction of a white, crystalline, nitrogenous substance which he named "theobromine," derived from Theobroma, the genus name for the cacao tree, meaning "food of the gods."
Experimental Protocol: Isolation from Theobroma cacao (Reconstruction)
Objective: To isolate crystalline theobromine from defatted cacao beans.
Materials:
-
Cacao beans, shelled and ground (nibs)
-
Petroleum ether (or similar non-polar solvent for defatting)
-
Water
-
Freshly calcined magnesia (Magnesium Oxide, MgO) or Lead(II) acetate (B1210297) for purification
-
Ethanol (B145695) (for recrystallization)
-
Filtration apparatus
-
Evaporation apparatus (water bath)
Procedure:
-
Defatting (Soxhlet Extraction): The ground cacao nibs are placed in a Soxhlet extractor and washed continuously with a non-polar solvent like petroleum ether. This step removes the majority of the cocoa butter (fat), which would otherwise interfere with the extraction of the water-soluble alkaloid. The defatted cocoa powder is then dried to remove residual solvent.
-
Aqueous Extraction: The dried, defatted cocoa powder is mixed with water. The mixture is heated to boiling to facilitate the dissolution of theobromine into the aqueous phase.
-
Purification: The aqueous extract contains tannins, pigments, and other impurities. To precipitate these, an alkaline agent is added. Woskresensky likely used an agent like calcined magnesia (MgO). The mixture is triturated and partially dried. Modern methods sometimes use a 10% lead(II) acetate solution, which effectively precipitates many impurities.
-
Filtration: The mixture is filtered to remove the precipitated impurities and the solid cocoa mass. The resulting filtrate is a clearer solution containing theobromine.
-
Concentration and Crystallization: The filtrate is concentrated by heating, typically over a water bath, to reduce the volume of water. As the solution cools, the solubility of theobromine decreases, leading to the formation of crude crystals.
-
Recrystallization: The crude theobromine crystals are redissolved in a minimal amount of hot ethanol or water. The solution is then allowed to cool slowly. This process removes remaining soluble impurities, yielding purer, white, crystalline theobromine, which is then collected by filtration and dried.
Chemical Characterization and First Synthesis (1882)
Following its discovery, the next major milestone was the determination of theobromine's chemical structure and its artificial synthesis. This was accomplished by the renowned German chemist Hermann Emil Fischer, who was instrumental in elucidating the structures of the entire class of purine alkaloids. In 1882, Fischer reported the first successful synthesis of theobromine from xanthine (B1682287), establishing its identity as 3,7-dimethylxanthine. This work was part of his broader research into purines, for which he was awarded the Nobel Prize in Chemistry in 1902.
Experimental Protocol: Synthesis from Xanthine (Fischer, 1882)
Objective: To synthesize theobromine by the methylation of xanthine.
Reaction: Xanthine → 3,7-dimethylxanthine (Theobromine)
Materials:
-
Xanthine
-
Lead(II) oxide (PbO) or a similar metallic salt precursor
-
Methyl iodide (CH₃I)
-
Sealed reaction vessel (for heating under pressure)
-
Apparatus for filtration and purification
Procedure:
-
Formation of the Lead Salt: Xanthine is heated with an aqueous suspension of lead(II) oxide. This reaction forms the lead salt of xanthine. This step is crucial as it activates the nitrogen atoms in the purine ring for the subsequent alkylation step.
-
Methylation: The prepared lead salt of xanthine is heated with an excess of methyl iodide in a sealed tube. The methyl groups from methyl iodide substitute the hydrogen atoms at the N3 and N7 positions of the xanthine molecule.
-
Isolation and Purification: After the reaction, the resulting mixture is processed to isolate the theobromine. This would involve filtration to remove lead iodide and other insoluble byproducts, followed by crystallization of the theobromine from the solution.
Early Physiological Investigations and Quantitative Data
Soon after its discovery, theobromine was investigated for its physiological effects. It was recognized as a member of the methylxanthine family, alongside caffeine and theophylline, and was noted to have similar, though distinct, properties. Early studies identified it as a diuretic, a smooth muscle relaxant, a vasodilator (blood vessel widener), and a cardiac stimulant. Unlike caffeine, its effects on the central nervous system are significantly milder.
Historically, theobromine and its salts (e.g., sodium salicylate) were used therapeutically. At daily doses of 300 to 600 mg, it was employed to dilate coronary arteries. It was also recognized for its diuretic properties. However, high daily intakes of 800–1500 mg (0.8–1.5 g) were anecdotally associated with adverse effects such as sweating, trembling, and severe headaches.
| Parameter | Dosage / Value | Observed Effect / Note | Source / Era |
| Therapeutic Use (Historical) | 300 - 600 mg / day | Diuretic, Vasodilator (for coronary arteries) | Early 20th Century |
| Adverse Effects (Historical) | 800 - 1500 mg / day | Sweating, trembling, severe headache | Early 20th Century |
| Modern Pharmacokinetics | 6 mg/kg (oral) | Plasma Half-life: ~6.1 hours | 1978 Study |
| Modern Clinical Study | 250 mg | Limited subjective effects | 2013 Study |
| Modern Clinical Study | 500 - 1000 mg | Negative mood effects, dose-dependent increase in heart rate | 2013 Study |
| Modern Clinical Study | 700 mg | Lowered blood pressure | 2011 Study |
Modern Understanding of Mechanism of Action
The physiological effects of theobromine are now understood to stem primarily from two molecular mechanisms, which it shares with other methylxanthines.
-
Adenosine (B11128) Receptor Antagonism: Theobromine is a competitive antagonist of adenosine receptors (A₁ and A₂). Adenosine is a neuromodulator that promotes relaxation and drowsiness. By blocking these receptors, theobromine prevents adenosine from binding, leading to a mild stimulant effect, increased cardiac muscle contractility, and vasodilation. Its affinity for these receptors is lower than that of caffeine, accounting for its weaker CNS stimulant properties.
-
Phosphodiesterase (PDE) Inhibition: Theobromine acts as a non-selective inhibitor of phosphodiesterase enzymes. These enzymes are responsible for breaking down the intracellular second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDEs, theobromine causes an increase in intracellular cAMP levels. This elevation in cAMP mimics the effects of hormones and neurotransmitters that stimulate adenylyl cyclase, leading to effects such as smooth muscle relaxation (bronchodilation) and increased heart rate and contractility (cardiac stimulation).
Conclusion
The journey of theobromine from a sacred component of an ancient beverage to a well-characterized pharmacological agent illustrates a classic trajectory in the history of science. The foundational work of Woskresensky in its isolation and Fischer in its synthesis provided the chemical basis for understanding one of the world's most widely consumed natural products. Early physiological studies correctly identified its primary effects as a diuretic and cardiovascular stimulant, applications that have been refined and are now understood through the modern lenses of adenosine receptor antagonism and phosphodiesterase inhibition. For drug development professionals, the history of theobromine serves as a powerful reminder of the rich pharmacological potential held within natural products and the enduring value of fundamental chemical and physiological investigation.
References
Theobromine: A Technical Guide to its Discovery, Characterization, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theobromine (3,7-dimethylxanthine), a purine alkaloid from the methylxanthine class, is a compound of significant historical and pharmacological interest. First isolated from the beans of the Theobroma cacao tree, its discovery in 1841 by Russian chemist Alexander Woskresensky marked a pivotal moment in natural product chemistry. This technical guide provides an in-depth review of the discovery, initial chemical synthesis, and early physiological investigations of theobromine. It details the historical experimental methodologies, presents quantitative data from early studies, and contextualizes the compound's significance from ancient ceremonial use to its modern pharmacognosy. Included are detailed experimental protocols, structured data tables, and visualizations of chemical pathways and workflows to serve as a comprehensive resource for researchers in pharmacology and drug development.
Historical Context: From "Food of the Gods" to European Commodity
Long before its chemical structure was elucidated, the primary source of theobromine, the cacao bean, was a cornerstone of Mesoamerican civilizations. The Olmec, Mayan, and Aztec cultures held cacao in high regard, not merely as a foodstuff but as a divine gift, a form of currency, and an integral part of religious ceremonies.[1] Evidence of cacao use dates back as far as 5,300 years to the Mayo-Chinchipe civilization in modern-day Ecuador, where traces of theobromine have been identified in ancient pottery.[2]
The Aztecs revered cacao, preparing a bitter, frothy beverage called "xocolātl" (from which the word "chocolate" is likely derived) that was primarily consumed by nobility and warriors.[1] This drink, often flavored with vanilla, chili, and other spices, was valued for its invigorating and sustaining properties, which can be attributed to its theobromine and caffeine content. Cacao beans were so valuable they were used as a primary form of currency in the Aztec empire.[3] The introduction of cacao to Europe by Spanish explorers in the 16th century initiated a transformation; sweetened and served hot, chocolate became a popular beverage among the European elite, driving cultivation and trade for centuries to come.
Discovery and Isolation (1841)
The first isolation of the active principle from cacao beans was achieved in 1841 by the Russian chemist Alexander Woskresensky, a student of Justus von Liebig.[4] In his seminal paper, "Über das Theobromin" (On Theobromine), published in 1842, he described the extraction of a white, crystalline, nitrogenous substance which he named "theobromine," derived from Theobroma, the genus name for the cacao tree, meaning "food of the gods."
Experimental Protocol: Isolation from Theobroma cacao (Reconstruction)
Objective: To isolate crystalline theobromine from defatted cacao beans.
Materials:
-
Cacao beans, shelled and ground (nibs)
-
Petroleum ether (or similar non-polar solvent for defatting)
-
Water
-
Freshly calcined magnesia (Magnesium Oxide, MgO) or Lead(II) acetate for purification
-
Ethanol (for recrystallization)
-
Filtration apparatus
-
Evaporation apparatus (water bath)
Procedure:
-
Defatting (Soxhlet Extraction): The ground cacao nibs are placed in a Soxhlet extractor and washed continuously with a non-polar solvent like petroleum ether. This step removes the majority of the cocoa butter (fat), which would otherwise interfere with the extraction of the water-soluble alkaloid. The defatted cocoa powder is then dried to remove residual solvent.
-
Aqueous Extraction: The dried, defatted cocoa powder is mixed with water. The mixture is heated to boiling to facilitate the dissolution of theobromine into the aqueous phase.
-
Purification: The aqueous extract contains tannins, pigments, and other impurities. To precipitate these, an alkaline agent is added. Woskresensky likely used an agent like calcined magnesia (MgO). The mixture is triturated and partially dried. Modern methods sometimes use a 10% lead(II) acetate solution, which effectively precipitates many impurities.
-
Filtration: The mixture is filtered to remove the precipitated impurities and the solid cocoa mass. The resulting filtrate is a clearer solution containing theobromine.
-
Concentration and Crystallization: The filtrate is concentrated by heating, typically over a water bath, to reduce the volume of water. As the solution cools, the solubility of theobromine decreases, leading to the formation of crude crystals.
-
Recrystallization: The crude theobromine crystals are redissolved in a minimal amount of hot ethanol or water. The solution is then allowed to cool slowly. This process removes remaining soluble impurities, yielding purer, white, crystalline theobromine, which is then collected by filtration and dried.
Chemical Characterization and First Synthesis (1882)
Following its discovery, the next major milestone was the determination of theobromine's chemical structure and its artificial synthesis. This was accomplished by the renowned German chemist Hermann Emil Fischer, who was instrumental in elucidating the structures of the entire class of purine alkaloids. In 1882, Fischer reported the first successful synthesis of theobromine from xanthine, establishing its identity as 3,7-dimethylxanthine. This work was part of his broader research into purines, for which he was awarded the Nobel Prize in Chemistry in 1902.
Experimental Protocol: Synthesis from Xanthine (Fischer, 1882)
Objective: To synthesize theobromine by the methylation of xanthine.
Reaction: Xanthine → 3,7-dimethylxanthine (Theobromine)
Materials:
-
Xanthine
-
Lead(II) oxide (PbO) or a similar metallic salt precursor
-
Methyl iodide (CH₃I)
-
Sealed reaction vessel (for heating under pressure)
-
Apparatus for filtration and purification
Procedure:
-
Formation of the Lead Salt: Xanthine is heated with an aqueous suspension of lead(II) oxide. This reaction forms the lead salt of xanthine. This step is crucial as it activates the nitrogen atoms in the purine ring for the subsequent alkylation step.
-
Methylation: The prepared lead salt of xanthine is heated with an excess of methyl iodide in a sealed tube. The methyl groups from methyl iodide substitute the hydrogen atoms at the N3 and N7 positions of the xanthine molecule.
-
Isolation and Purification: After the reaction, the resulting mixture is processed to isolate the theobromine. This would involve filtration to remove lead iodide and other insoluble byproducts, followed by crystallization of the theobromine from the solution.
Early Physiological Investigations and Quantitative Data
Soon after its discovery, theobromine was investigated for its physiological effects. It was recognized as a member of the methylxanthine family, alongside caffeine and theophylline, and was noted to have similar, though distinct, properties. Early studies identified it as a diuretic, a smooth muscle relaxant, a vasodilator (blood vessel widener), and a cardiac stimulant. Unlike caffeine, its effects on the central nervous system are significantly milder.
Historically, theobromine and its salts (e.g., sodium salicylate) were used therapeutically. At daily doses of 300 to 600 mg, it was employed to dilate coronary arteries. It was also recognized for its diuretic properties. However, high daily intakes of 800–1500 mg (0.8–1.5 g) were anecdotally associated with adverse effects such as sweating, trembling, and severe headaches.
| Parameter | Dosage / Value | Observed Effect / Note | Source / Era |
| Therapeutic Use (Historical) | 300 - 600 mg / day | Diuretic, Vasodilator (for coronary arteries) | Early 20th Century |
| Adverse Effects (Historical) | 800 - 1500 mg / day | Sweating, trembling, severe headache | Early 20th Century |
| Modern Pharmacokinetics | 6 mg/kg (oral) | Plasma Half-life: ~6.1 hours | 1978 Study |
| Modern Clinical Study | 250 mg | Limited subjective effects | 2013 Study |
| Modern Clinical Study | 500 - 1000 mg | Negative mood effects, dose-dependent increase in heart rate | 2013 Study |
| Modern Clinical Study | 700 mg | Lowered blood pressure | 2011 Study |
Modern Understanding of Mechanism of Action
The physiological effects of theobromine are now understood to stem primarily from two molecular mechanisms, which it shares with other methylxanthines.
-
Adenosine Receptor Antagonism: Theobromine is a competitive antagonist of adenosine receptors (A₁ and A₂). Adenosine is a neuromodulator that promotes relaxation and drowsiness. By blocking these receptors, theobromine prevents adenosine from binding, leading to a mild stimulant effect, increased cardiac muscle contractility, and vasodilation. Its affinity for these receptors is lower than that of caffeine, accounting for its weaker CNS stimulant properties.
-
Phosphodiesterase (PDE) Inhibition: Theobromine acts as a non-selective inhibitor of phosphodiesterase enzymes. These enzymes are responsible for breaking down the intracellular second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDEs, theobromine causes an increase in intracellular cAMP levels. This elevation in cAMP mimics the effects of hormones and neurotransmitters that stimulate adenylyl cyclase, leading to effects such as smooth muscle relaxation (bronchodilation) and increased heart rate and contractility (cardiac stimulation).
Conclusion
The journey of theobromine from a sacred component of an ancient beverage to a well-characterized pharmacological agent illustrates a classic trajectory in the history of science. The foundational work of Woskresensky in its isolation and Fischer in its synthesis provided the chemical basis for understanding one of the world's most widely consumed natural products. Early physiological studies correctly identified its primary effects as a diuretic and cardiovascular stimulant, applications that have been refined and are now understood through the modern lenses of adenosine receptor antagonism and phosphodiesterase inhibition. For drug development professionals, the history of theobromine serves as a powerful reminder of the rich pharmacological potential held within natural products and the enduring value of fundamental chemical and physiological investigation.
References
A Technical Guide to Natural vs. Synthetic Theobromine for Researchers and Drug Development Professionals
Introduction
Theobromine (B1682246) (3,7-dimethylxanthine) is a purine (B94841) alkaloid belonging to the methylxanthine class of compounds, which also includes caffeine (B1668208) and theophylline.[1][2] Primarily found in the cacao plant (Theobroma cacao), theobromine is a key bioactive component of cocoa and chocolate.[3][4][5] It functions as a mild stimulant, vasodilator, and diuretic, exerting its physiological effects mainly through antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterase (PDE) enzymes. These mechanisms of action have prompted research into its therapeutic potential for respiratory and cardiovascular conditions. For researchers and pharmaceutical professionals, the choice between sourcing theobromine from natural extraction or chemical synthesis is a critical decision influenced by factors such as purity, impurity profiles, yield, cost, and regulatory considerations. This guide provides an in-depth technical comparison of these two sourcing routes.
Natural Sources and Extraction
The primary and most commercially significant natural source of theobromine is the cacao bean, the seed of the Theobroma cacao tree. The concentration of theobromine varies depending on the part of the plant and its processing. Other plants, such as the tea plant (Camellia sinensis) and the kola nut (Cola acuminata), also contain theobromine, but in significantly smaller quantities.
| Natural Source | Part | Typical Theobromine Content (% by dry weight) |
| Theobroma cacao | Bean Husks | 0.7–1.2% |
| Theobroma cacao | Cacao Nibs (Cotyledon) | 1.5–3.0% |
| Camellia sinensis | Manufactured Tea Leaves | 0.15–0.20% |
| Ilex paraguariensis | Dried Maté | ~0.3% |
Extraction from Theobroma cacao
The industrial extraction of theobromine from cacao byproducts, such as bean husks, is a common practice. The process typically involves solvent extraction, which can be optimized for yield and purity. Supercritical fluid extraction using CO2 or ethane (B1197151) has also been explored as a "green" alternative.
Experimental Protocol: Solvent Extraction of Theobromine from Cacao Husks
This protocol describes a general method for the laboratory-scale extraction of theobromine.
1. Materials and Equipment:
-
Dried and ground cacao bean husks
-
Petroleum ether (for defatting)
-
70% Ethanol (extraction solvent)
-
Reflux apparatus
-
Centrifuge
-
Vacuum filtration system
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for quantification
2. Methodology:
- Defatting: A known quantity of ground cacao husks is first treated with petroleum ether to remove fats and lipids, which can interfere with the extraction process. The mixture is agitated and then centrifuged, after which the petroleum ether supernatant is discarded. This step is repeated until the supernatant is clear.
- Extraction: The defatted solids are air-dried and then mixed with a 70% ethanol-water solution. The mixture is heated to reflux for approximately 90 minutes to facilitate the dissolution of theobromine.
- Filtration: The hot mixture is filtered under vacuum to separate the solid plant material from the liquid extract containing theobromine.
- Concentration: The filtrate is concentrated using a rotary evaporator to remove the ethanol, resulting in a concentrated aqueous solution.
- Purification & Isolation: The concentrated extract can be further purified. Upon cooling, crude theobromine may precipitate due to its lower solubility in cold water. Recrystallization from hot water or another suitable solvent can be performed to achieve higher purity.
- Quantification: The final yield and purity of theobromine are determined using HPLC, with detection at approximately 272 nm, by comparing the results against a standard calibration curve.
Workflow for Natural Theobromine Extraction
Chemical Synthesis of Theobromine
Chemical synthesis offers an alternative route to theobromine, providing high purity and consistency. Synthetic methods often start with simple precursors like methylurea (B154334) and cyanoacetic acid. One common approach involves the methylation of 3-methylxanthine (B41622).
Experimental Protocol: Synthesis via Methylation of 3-Methylxanthine
This protocol is based on general principles of xanthine (B1682287) synthesis and methylation.
1. Materials and Equipment:
-
3-Methylxanthine
-
Dimethyl sulfate (B86663) (methylating agent)
-
Sodium carbonate or sodium bicarbonate (base)
-
Acetone (solvent)
-
Hydrochloric acid or sulfuric acid (for acidification)
-
Reaction flask with stirrer and temperature control
-
Filtration apparatus
-
pH meter or litmus (B1172312) paper
2. Methodology:
- Reaction Setup: 3-Methylxanthine is dissolved in a suitable solvent, such as acetone, in a reaction flask. A base, like sodium carbonate, is added to the mixture to facilitate the deprotonation of the xanthine ring, making it nucleophilic.
- Methylation: Dimethyl sulfate is added dropwise to the stirred mixture while maintaining the temperature, typically between 55-60°C. The reaction proceeds via nucleophilic substitution, where the deprotonated 3-methylxanthine attacks the methyl group of dimethyl sulfate. The reaction is allowed to proceed for a set period, often 1-2 hours after the addition is complete.
- Work-up and Isolation: After the reaction is complete, the mixture is cooled. The product is then precipitated by acidifying the solution to a pH of approximately 5-6.
- Purification: The crude theobromine precipitate is collected by filtration, washed with water to remove salts and impurities, and then dried. Further purification can be achieved by recrystallization.
Diagram of Theobromine Synthesis
Comparative Analysis: Natural vs. Synthetic Theobromine
The choice between natural and synthetic theobromine depends heavily on the specific application, regulatory landscape, and economic considerations.
| Parameter | Natural Theobromine | Synthetic Theobromine |
| Purity | Typically lower initial purity; requires extensive purification. | High purity (>98%) is readily achievable. |
| Impurity Profile | May contain other related alkaloids (e.g., caffeine, theophylline), polyphenols, and plant metabolites. | Impurities are related to starting materials, reagents, and side reactions (e.g., isomeric xanthines). |
| Yield | Variable, dependent on the quality of the raw material and the efficiency of the extraction process. | Generally high and predictable yield. |
| Cost-Effectiveness | Can be cost-effective if using agricultural byproducts (cacao husks). Market price of raw materials can fluctuate. | Potentially lower and more stable cost at large industrial scales due to controlled processes and cheaper precursors. |
| Regulatory & Labeling | Can be labeled as "natural," which may be advantageous for consumer products and nutraceuticals. | Must be labeled as "synthetic" or "artificially produced." |
| Environmental Impact | Utilizes agricultural waste but involves significant solvent and energy use for extraction and purification. | Dependent on the specific synthetic route; may involve hazardous reagents and generate chemical waste. |
Signaling Pathways of Theobromine
Theobromine exerts its physiological effects primarily through two well-established mechanisms:
-
Adenosine Receptor Antagonism : Theobromine is an antagonist of A1 and A2A adenosine receptors. Adenosine is a neurotransmitter that promotes relaxation and drowsiness. By blocking these receptors, theobromine prevents adenosine from binding, leading to increased alertness and wakefulness, though its effect is milder than that of caffeine.
-
Phosphodiesterase (PDE) Inhibition : Theobromine inhibits PDE enzymes, which are responsible for breaking down cyclic adenosine monophosphate (cAMP). This inhibition leads to an increase in intracellular cAMP levels. Elevated cAMP activates various downstream pathways, such as the cAMP-response element-binding protein (CREB), which can result in effects like smooth muscle relaxation (bronchodilation) and increased cardiac output.
Theobromine's Cellular Signaling Pathways
Conclusion
For researchers and drug development professionals, the decision between natural and synthetic theobromine is multifaceted. Natural theobromine, extracted from agricultural byproducts like cacao husks, offers a sustainable and "natural" label, which is beneficial for nutraceuticals. However, it presents challenges in achieving high purity and may have a more complex impurity profile. Conversely, chemical synthesis provides a reliable route to high-purity theobromine with a well-defined and consistent impurity profile, which is often a critical requirement for pharmaceutical applications. The cost-effectiveness of each method is scale-dependent, with synthesis generally favored for large-scale, high-purity production. Ultimately, the intended application, regulatory requirements, and economic factors will govern the optimal sourcing strategy.
References
- 1. What is the mechanism of Theobromin? [synapse.patsnap.com]
- 2. Immunostimulatory Activities of Theobromine on Macrophages via the Activation of MAPK and NF-κB Signaling Pathways [mdpi.com]
- 3. Theobromine - Wikipedia [en.wikipedia.org]
- 4. santabarbarachocolate.com [santabarbarachocolate.com]
- 5. whitakerschocolates.com [whitakerschocolates.com]
A Technical Guide to Natural vs. Synthetic Theobromine for Researchers and Drug Development Professionals
Introduction
Theobromine (3,7-dimethylxanthine) is a purine alkaloid belonging to the methylxanthine class of compounds, which also includes caffeine and theophylline.[1][2] Primarily found in the cacao plant (Theobroma cacao), theobromine is a key bioactive component of cocoa and chocolate.[3][4][5] It functions as a mild stimulant, vasodilator, and diuretic, exerting its physiological effects mainly through antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes. These mechanisms of action have prompted research into its therapeutic potential for respiratory and cardiovascular conditions. For researchers and pharmaceutical professionals, the choice between sourcing theobromine from natural extraction or chemical synthesis is a critical decision influenced by factors such as purity, impurity profiles, yield, cost, and regulatory considerations. This guide provides an in-depth technical comparison of these two sourcing routes.
Natural Sources and Extraction
The primary and most commercially significant natural source of theobromine is the cacao bean, the seed of the Theobroma cacao tree. The concentration of theobromine varies depending on the part of the plant and its processing. Other plants, such as the tea plant (Camellia sinensis) and the kola nut (Cola acuminata), also contain theobromine, but in significantly smaller quantities.
| Natural Source | Part | Typical Theobromine Content (% by dry weight) |
| Theobroma cacao | Bean Husks | 0.7–1.2% |
| Theobroma cacao | Cacao Nibs (Cotyledon) | 1.5–3.0% |
| Camellia sinensis | Manufactured Tea Leaves | 0.15–0.20% |
| Ilex paraguariensis | Dried Maté | ~0.3% |
Extraction from Theobroma cacao
The industrial extraction of theobromine from cacao byproducts, such as bean husks, is a common practice. The process typically involves solvent extraction, which can be optimized for yield and purity. Supercritical fluid extraction using CO2 or ethane has also been explored as a "green" alternative.
Experimental Protocol: Solvent Extraction of Theobromine from Cacao Husks
This protocol describes a general method for the laboratory-scale extraction of theobromine.
1. Materials and Equipment:
-
Dried and ground cacao bean husks
-
Petroleum ether (for defatting)
-
70% Ethanol (extraction solvent)
-
Reflux apparatus
-
Centrifuge
-
Vacuum filtration system
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for quantification
2. Methodology:
- Defatting: A known quantity of ground cacao husks is first treated with petroleum ether to remove fats and lipids, which can interfere with the extraction process. The mixture is agitated and then centrifuged, after which the petroleum ether supernatant is discarded. This step is repeated until the supernatant is clear.
- Extraction: The defatted solids are air-dried and then mixed with a 70% ethanol-water solution. The mixture is heated to reflux for approximately 90 minutes to facilitate the dissolution of theobromine.
- Filtration: The hot mixture is filtered under vacuum to separate the solid plant material from the liquid extract containing theobromine.
- Concentration: The filtrate is concentrated using a rotary evaporator to remove the ethanol, resulting in a concentrated aqueous solution.
- Purification & Isolation: The concentrated extract can be further purified. Upon cooling, crude theobromine may precipitate due to its lower solubility in cold water. Recrystallization from hot water or another suitable solvent can be performed to achieve higher purity.
- Quantification: The final yield and purity of theobromine are determined using HPLC, with detection at approximately 272 nm, by comparing the results against a standard calibration curve.
Workflow for Natural Theobromine Extraction
Chemical Synthesis of Theobromine
Chemical synthesis offers an alternative route to theobromine, providing high purity and consistency. Synthetic methods often start with simple precursors like methylurea and cyanoacetic acid. One common approach involves the methylation of 3-methylxanthine.
Experimental Protocol: Synthesis via Methylation of 3-Methylxanthine
This protocol is based on general principles of xanthine synthesis and methylation.
1. Materials and Equipment:
-
3-Methylxanthine
-
Dimethyl sulfate (methylating agent)
-
Sodium carbonate or sodium bicarbonate (base)
-
Acetone (solvent)
-
Hydrochloric acid or sulfuric acid (for acidification)
-
Reaction flask with stirrer and temperature control
-
Filtration apparatus
-
pH meter or litmus paper
2. Methodology:
- Reaction Setup: 3-Methylxanthine is dissolved in a suitable solvent, such as acetone, in a reaction flask. A base, like sodium carbonate, is added to the mixture to facilitate the deprotonation of the xanthine ring, making it nucleophilic.
- Methylation: Dimethyl sulfate is added dropwise to the stirred mixture while maintaining the temperature, typically between 55-60°C. The reaction proceeds via nucleophilic substitution, where the deprotonated 3-methylxanthine attacks the methyl group of dimethyl sulfate. The reaction is allowed to proceed for a set period, often 1-2 hours after the addition is complete.
- Work-up and Isolation: After the reaction is complete, the mixture is cooled. The product is then precipitated by acidifying the solution to a pH of approximately 5-6.
- Purification: The crude theobromine precipitate is collected by filtration, washed with water to remove salts and impurities, and then dried. Further purification can be achieved by recrystallization.
Diagram of Theobromine Synthesis
Comparative Analysis: Natural vs. Synthetic Theobromine
The choice between natural and synthetic theobromine depends heavily on the specific application, regulatory landscape, and economic considerations.
| Parameter | Natural Theobromine | Synthetic Theobromine |
| Purity | Typically lower initial purity; requires extensive purification. | High purity (>98%) is readily achievable. |
| Impurity Profile | May contain other related alkaloids (e.g., caffeine, theophylline), polyphenols, and plant metabolites. | Impurities are related to starting materials, reagents, and side reactions (e.g., isomeric xanthines). |
| Yield | Variable, dependent on the quality of the raw material and the efficiency of the extraction process. | Generally high and predictable yield. |
| Cost-Effectiveness | Can be cost-effective if using agricultural byproducts (cacao husks). Market price of raw materials can fluctuate. | Potentially lower and more stable cost at large industrial scales due to controlled processes and cheaper precursors. |
| Regulatory & Labeling | Can be labeled as "natural," which may be advantageous for consumer products and nutraceuticals. | Must be labeled as "synthetic" or "artificially produced." |
| Environmental Impact | Utilizes agricultural waste but involves significant solvent and energy use for extraction and purification. | Dependent on the specific synthetic route; may involve hazardous reagents and generate chemical waste. |
Signaling Pathways of Theobromine
Theobromine exerts its physiological effects primarily through two well-established mechanisms:
-
Adenosine Receptor Antagonism : Theobromine is an antagonist of A1 and A2A adenosine receptors. Adenosine is a neurotransmitter that promotes relaxation and drowsiness. By blocking these receptors, theobromine prevents adenosine from binding, leading to increased alertness and wakefulness, though its effect is milder than that of caffeine.
-
Phosphodiesterase (PDE) Inhibition : Theobromine inhibits PDE enzymes, which are responsible for breaking down cyclic adenosine monophosphate (cAMP). This inhibition leads to an increase in intracellular cAMP levels. Elevated cAMP activates various downstream pathways, such as the cAMP-response element-binding protein (CREB), which can result in effects like smooth muscle relaxation (bronchodilation) and increased cardiac output.
Theobromine's Cellular Signaling Pathways
Conclusion
For researchers and drug development professionals, the decision between natural and synthetic theobromine is multifaceted. Natural theobromine, extracted from agricultural byproducts like cacao husks, offers a sustainable and "natural" label, which is beneficial for nutraceuticals. However, it presents challenges in achieving high purity and may have a more complex impurity profile. Conversely, chemical synthesis provides a reliable route to high-purity theobromine with a well-defined and consistent impurity profile, which is often a critical requirement for pharmaceutical applications. The cost-effectiveness of each method is scale-dependent, with synthesis generally favored for large-scale, high-purity production. Ultimately, the intended application, regulatory requirements, and economic factors will govern the optimal sourcing strategy.
References
- 1. What is the mechanism of Theobromin? [synapse.patsnap.com]
- 2. Immunostimulatory Activities of Theobromine on Macrophages via the Activation of MAPK and NF-κB Signaling Pathways [mdpi.com]
- 3. Theobromine - Wikipedia [en.wikipedia.org]
- 4. santabarbarachocolate.com [santabarbarachocolate.com]
- 5. whitakerschocolates.com [whitakerschocolates.com]
A Comprehensive Technical Guide to the Solubility and Stability Profiling of Theobromine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability characteristics of theobromine (B1682246) (3,7-dimethylxanthine), a purine (B94841) alkaloid of significant interest in the pharmaceutical and food industries. This document details its physicochemical properties, solubility in various solvents, and a framework for assessing its stability under pharmaceutically relevant stress conditions. Detailed experimental protocols and mandatory visualizations are included to support drug development and research professionals.
Note: The user's original query for "Protheobromine" yielded no results for a known chemical entity. Based on the search results, it is highly probable that the intended compound was Theobromine, which is the focus of this guide.
Theobromine: An Overview
Theobromine is a methylxanthine alkaloid naturally found in cacao beans, and therefore in chocolate, as well as in tea leaves and kola nuts. Structurally similar to caffeine, it exerts various physiological effects, primarily through the antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterases. Its potential therapeutic applications as a vasodilator, diuretic, and heart stimulant make a thorough understanding of its solubility and stability essential for formulation development.
Solubility Profile of Theobromine
The solubility of a compound is a critical determinant of its absorption, distribution, and overall bioavailability. Theobromine is characterized as being sparingly soluble in aqueous solutions and slightly soluble in many organic solvents.
Quantitative Solubility Data
The solubility of theobromine has been determined in a range of solvents at various temperatures. The data is summarized in the tables below for easy comparison.
Table 1: Solubility of Theobromine in Common Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | 25 | 30 | [1][2] |
| Dimethylformamide (DMF) | 25 | 20 | [1][2] |
| Ethanol | 25 | 0.5 | [1] |
| Methanol | 25 | ~0.8 (estimated) | |
| 1-Propanol | 25 | ~0.7 (estimated) | |
| Acetone | 25 | ~0.4 (estimated) | |
| Ethyl Acetate (B1210297) | 25 | ~0.2 (estimated) |
Table 2: Solubility of Theobromine in Water at Different Temperatures
| Temperature (°C) | Temperature (K) | Molar Fraction (105x) | Solubility (mg/mL) | Reference |
| 15 | 288.15 | 3.56 | 0.35 | |
| 20 | 293.15 | 4.19 | 0.41 | |
| 25 | 298.15 | 4.90 | 0.48 | |
| 30 | 303.15 | 5.86 | 0.58 | |
| 35 | 308.15 | 7.02 | 0.69 | |
| 40 | 313.15 | 8.43 | 0.83 | |
| 45 | 318.15 | 10.11 | 0.99 | |
| 55 | 328.15 | 14.47 | 1.42 |
Table 3: Solubility of Theobromine in Aqueous Buffer
| Solvent System | pH | Solubility (mg/mL) | Reference |
| DMSO:PBS (1:3) | 7.2 | ~0.25 | |
| Saturated Aqueous Solution | 5.5 - 7.0 | Not specified |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the saturation concentration of theobromine in a specific solvent at a controlled temperature.
Materials:
-
Theobromine (crystalline solid, purity ≥98%)
-
Solvent of interest (e.g., Water, Phosphate Buffer pH 7.4, Ethanol)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid theobromine to a series of vials containing a known volume of the solvent. The excess solid should be visually apparent.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vials at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining micro-particulates.
-
Quantification:
-
Dilute the filtered supernatant with an appropriate mobile phase to a concentration within the calibrated range of the analytical method.
-
Analyze the diluted sample using a validated HPLC-UV method. A typical method would use a C18 column with a mobile phase of water and acetonitrile (B52724) and UV detection at approximately 273 nm.
-
Determine the concentration of theobromine in the sample by comparing its peak area to a standard curve prepared from known concentrations of theobromine.
-
-
Calculation: Calculate the solubility by correcting the measured concentration for the dilution factor used. The experiment should be performed in triplicate to ensure reproducibility.
Stability Profile of Theobromine
Stability testing is a critical component of drug development, providing information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
General Stability and Storage
As a solid crystalline material, theobromine is generally stable. A commercially available product information sheet indicates that it is stable for at least four years when stored as a solid at -20°C. Aqueous solutions are less stable and are not recommended for storage for more than one day.
Forced Degradation Studies
Forced degradation (or stress testing) is undertaken to identify the likely degradation products and establish the intrinsic stability of the molecule. While specific public data on forced degradation of theobromine is limited, a standard protocol as per ICH guidelines should be followed.
Table 4: Recommended Conditions for Forced Degradation Studies of Theobromine
| Stress Condition | Proposed Protocol | Purpose |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To test for degradation in an acidic environment. |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | To test for degradation in an alkaline environment. |
| Oxidative Degradation | 3-30% H₂O₂ at room temperature for 24 hours | To evaluate susceptibility to oxidation. |
| Thermal Degradation | Solid drug substance at 80°C for 48 hours | To assess stability at elevated temperatures. |
| Photostability | Solid drug substance exposed to ICH-specified light conditions (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter) | To determine if the molecule is light-sensitive. |
Experimental Protocol: Forced Degradation and Stability-Indicating Method Development
Objective: To investigate the degradation profile of theobromine under various stress conditions and develop an HPLC method capable of separating the intact drug from its degradation products.
Materials:
-
Theobromine
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a Photodiode Array (PDA) or Mass Spectrometry (MS) detector
-
Thermostatic oven, photostability chamber
-
pH meter
Procedure:
-
Sample Preparation: Prepare solutions of theobromine (e.g., 1 mg/mL) in the stress media (acid, base, H₂O₂). For thermal and photolytic studies, expose the solid drug substance directly to the stress conditions.
-
Stress Application: Expose the samples to the conditions outlined in Table 4. Samples should be withdrawn at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation or damage to the HPLC column.
-
Analytical Method Development:
-
Develop an HPLC method (typically reverse-phase on a C18 column) that can resolve the main theobromine peak from all degradation product peaks. A gradient elution with a mobile phase like ammonium (B1175870) acetate buffer and acetonitrile is a common starting point.
-
A PDA detector is crucial for assessing peak purity and identifying the optimal wavelength for detection.
-
LC-MS/MS can be used to identify the mass of the degradation products, aiding in their structural elucidation.
-
-
Analysis: Analyze all stressed samples using the developed stability-indicating method.
-
Data Evaluation:
-
Calculate the percentage of theobromine remaining at each time point.
-
Determine the peak areas of any degradation products.
-
Assess peak purity of the theobromine peak to ensure no co-eluting degradants.
-
Visualizations
Signaling Pathway: Theobromine's Mechanism of Action
Theobromine primarily acts as a competitive antagonist of A1 and A2A adenosine receptors. Adenosine normally promotes inhibitory effects in the central nervous system. By blocking these receptors, theobromine prevents this inhibition, leading to its stimulant effects.
Caption: Theobromine acts as an antagonist at adenosine receptors.
Experimental Workflow: Solubility and Stability Profiling
This workflow outlines the logical progression of experiments for characterizing a drug substance like theobromine.
Caption: Workflow for Theobromine Solubility and Stability Analysis.
References
A Comprehensive Technical Guide to the Solubility and Stability Profiling of Theobromine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability characteristics of theobromine (3,7-dimethylxanthine), a purine alkaloid of significant interest in the pharmaceutical and food industries. This document details its physicochemical properties, solubility in various solvents, and a framework for assessing its stability under pharmaceutically relevant stress conditions. Detailed experimental protocols and mandatory visualizations are included to support drug development and research professionals.
Note: The user's original query for "Protheobromine" yielded no results for a known chemical entity. Based on the search results, it is highly probable that the intended compound was Theobromine, which is the focus of this guide.
Theobromine: An Overview
Theobromine is a methylxanthine alkaloid naturally found in cacao beans, and therefore in chocolate, as well as in tea leaves and kola nuts. Structurally similar to caffeine, it exerts various physiological effects, primarily through the antagonism of adenosine receptors and inhibition of phosphodiesterases. Its potential therapeutic applications as a vasodilator, diuretic, and heart stimulant make a thorough understanding of its solubility and stability essential for formulation development.
Solubility Profile of Theobromine
The solubility of a compound is a critical determinant of its absorption, distribution, and overall bioavailability. Theobromine is characterized as being sparingly soluble in aqueous solutions and slightly soluble in many organic solvents.
Quantitative Solubility Data
The solubility of theobromine has been determined in a range of solvents at various temperatures. The data is summarized in the tables below for easy comparison.
Table 1: Solubility of Theobromine in Common Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | 25 | 30 | [1][2] |
| Dimethylformamide (DMF) | 25 | 20 | [1][2] |
| Ethanol | 25 | 0.5 | [1] |
| Methanol | 25 | ~0.8 (estimated) | |
| 1-Propanol | 25 | ~0.7 (estimated) | |
| Acetone | 25 | ~0.4 (estimated) | |
| Ethyl Acetate | 25 | ~0.2 (estimated) |
Table 2: Solubility of Theobromine in Water at Different Temperatures
| Temperature (°C) | Temperature (K) | Molar Fraction (105x) | Solubility (mg/mL) | Reference |
| 15 | 288.15 | 3.56 | 0.35 | |
| 20 | 293.15 | 4.19 | 0.41 | |
| 25 | 298.15 | 4.90 | 0.48 | |
| 30 | 303.15 | 5.86 | 0.58 | |
| 35 | 308.15 | 7.02 | 0.69 | |
| 40 | 313.15 | 8.43 | 0.83 | |
| 45 | 318.15 | 10.11 | 0.99 | |
| 55 | 328.15 | 14.47 | 1.42 |
Table 3: Solubility of Theobromine in Aqueous Buffer
| Solvent System | pH | Solubility (mg/mL) | Reference |
| DMSO:PBS (1:3) | 7.2 | ~0.25 | |
| Saturated Aqueous Solution | 5.5 - 7.0 | Not specified |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the saturation concentration of theobromine in a specific solvent at a controlled temperature.
Materials:
-
Theobromine (crystalline solid, purity ≥98%)
-
Solvent of interest (e.g., Water, Phosphate Buffer pH 7.4, Ethanol)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid theobromine to a series of vials containing a known volume of the solvent. The excess solid should be visually apparent.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vials at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining micro-particulates.
-
Quantification:
-
Dilute the filtered supernatant with an appropriate mobile phase to a concentration within the calibrated range of the analytical method.
-
Analyze the diluted sample using a validated HPLC-UV method. A typical method would use a C18 column with a mobile phase of water and acetonitrile and UV detection at approximately 273 nm.
-
Determine the concentration of theobromine in the sample by comparing its peak area to a standard curve prepared from known concentrations of theobromine.
-
-
Calculation: Calculate the solubility by correcting the measured concentration for the dilution factor used. The experiment should be performed in triplicate to ensure reproducibility.
Stability Profile of Theobromine
Stability testing is a critical component of drug development, providing information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
General Stability and Storage
As a solid crystalline material, theobromine is generally stable. A commercially available product information sheet indicates that it is stable for at least four years when stored as a solid at -20°C. Aqueous solutions are less stable and are not recommended for storage for more than one day.
Forced Degradation Studies
Forced degradation (or stress testing) is undertaken to identify the likely degradation products and establish the intrinsic stability of the molecule. While specific public data on forced degradation of theobromine is limited, a standard protocol as per ICH guidelines should be followed.
Table 4: Recommended Conditions for Forced Degradation Studies of Theobromine
| Stress Condition | Proposed Protocol | Purpose |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To test for degradation in an acidic environment. |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | To test for degradation in an alkaline environment. |
| Oxidative Degradation | 3-30% H₂O₂ at room temperature for 24 hours | To evaluate susceptibility to oxidation. |
| Thermal Degradation | Solid drug substance at 80°C for 48 hours | To assess stability at elevated temperatures. |
| Photostability | Solid drug substance exposed to ICH-specified light conditions (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter) | To determine if the molecule is light-sensitive. |
Experimental Protocol: Forced Degradation and Stability-Indicating Method Development
Objective: To investigate the degradation profile of theobromine under various stress conditions and develop an HPLC method capable of separating the intact drug from its degradation products.
Materials:
-
Theobromine
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a Photodiode Array (PDA) or Mass Spectrometry (MS) detector
-
Thermostatic oven, photostability chamber
-
pH meter
Procedure:
-
Sample Preparation: Prepare solutions of theobromine (e.g., 1 mg/mL) in the stress media (acid, base, H₂O₂). For thermal and photolytic studies, expose the solid drug substance directly to the stress conditions.
-
Stress Application: Expose the samples to the conditions outlined in Table 4. Samples should be withdrawn at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation or damage to the HPLC column.
-
Analytical Method Development:
-
Develop an HPLC method (typically reverse-phase on a C18 column) that can resolve the main theobromine peak from all degradation product peaks. A gradient elution with a mobile phase like ammonium acetate buffer and acetonitrile is a common starting point.
-
A PDA detector is crucial for assessing peak purity and identifying the optimal wavelength for detection.
-
LC-MS/MS can be used to identify the mass of the degradation products, aiding in their structural elucidation.
-
-
Analysis: Analyze all stressed samples using the developed stability-indicating method.
-
Data Evaluation:
-
Calculate the percentage of theobromine remaining at each time point.
-
Determine the peak areas of any degradation products.
-
Assess peak purity of the theobromine peak to ensure no co-eluting degradants.
-
Visualizations
Signaling Pathway: Theobromine's Mechanism of Action
Theobromine primarily acts as a competitive antagonist of A1 and A2A adenosine receptors. Adenosine normally promotes inhibitory effects in the central nervous system. By blocking these receptors, theobromine prevents this inhibition, leading to its stimulant effects.
Caption: Theobromine acts as an antagonist at adenosine receptors.
Experimental Workflow: Solubility and Stability Profiling
This workflow outlines the logical progression of experiments for characterizing a drug substance like theobromine.
Caption: Workflow for Theobromine Solubility and Stability Analysis.
References
Theobromine: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theobromine (B1682246), a naturally occurring methylxanthine alkaloid, is most famously recognized as a key component of cocoa and chocolate.[1] Chemically classified as a dimethylxanthine, it shares a structural relationship with caffeine (B1668208) and theophylline.[2][3] This guide provides an in-depth analysis of the molecular structure and chemical properties of theobromine, offering valuable data and procedural insights for professionals in research and drug development.
Molecular Structure
Theobromine, with the chemical formula C₇H₈N₄O₂ , possesses a planar molecular structure derived from a purine (B94841) backbone.[2] Its systematic IUPAC name is 3,7-dimethyl-1H-purine-2,6-dione .
Key structural features include:
-
A fused ring system composed of a pyrimidine (B1678525) ring and an imidazole (B134444) ring.
-
Two methyl groups attached to nitrogen atoms at positions 3 and 7.
-
Two carbonyl groups at positions 2 and 6.
The presence and position of these functional groups are crucial in defining its chemical behavior and biological activity.
Chemical Properties
Theobromine is a white, odorless, crystalline powder with a bitter taste.[2] Its physicochemical properties are summarized in the table below, providing a quantitative overview for comparative analysis.
| Property | Value | Reference(s) |
| Molecular Weight | ~180.17 g/mol | |
| Melting Point | 351 °C (664 °F; 624 K) | |
| Boiling Point | Sublimes at 290-295 °C | |
| pKa | 9.9 (acidic), 0.7 (basic) | |
| Water Solubility | 330 mg/L at 25 °C | |
| Solubility in Ethanol | Slightly soluble | |
| Solubility in DMSO | ~30 mg/mL | |
| Solubility in DMF | ~20 mg/mL | |
| LogP (Octanol-Water) | -0.78 |
Signaling Pathways
Theobromine exerts its biological effects primarily through two main mechanisms: antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterase (PDE) enzymes. These actions lead to downstream effects on intracellular signaling cascades, most notably the cyclic adenosine monophosphate (cAMP) pathway.
Adenosine Receptor Antagonism and cAMP Pathway
Adenosine is a neuromodulator that, upon binding to its receptors (e.g., A₁ and A₂ₐ), typically inhibits the activity of adenylyl cyclase, leading to decreased intracellular cAMP levels. Theobromine, due to its structural similarity to adenosine, acts as a competitive antagonist at these receptors. By blocking adenosine from binding, theobromine prevents the inhibition of adenylyl cyclase. This results in an increase in the production of cAMP from ATP.
Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a range of physiological responses, including smooth muscle relaxation and increased cardiac muscle contraction.
Theobromine is also a non-selective inhibitor of phosphodiesterases (PDEs), enzymes responsible for the degradation of cAMP. By inhibiting PDEs, theobromine further potentiates the effects of cAMP by preventing its breakdown, thus prolonging its signaling activity.
Experimental Protocols
Detailed methodologies for determining key physicochemical properties of theobromine are outlined below. These protocols are fundamental for quality control and research applications.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which theobromine transitions from a solid to a liquid.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry theobromine is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.
Solubility Determination (Shake-Flask Method)
Objective: To determine the saturation solubility of theobromine in a specific solvent at a given temperature.
Methodology:
-
Equilibration: An excess amount of solid theobromine is added to a known volume of the solvent in a sealed flask.
-
Agitation: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of theobromine in the diluted solution is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry at its λmax of approximately 273 nm.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Octanol-Water Partition Coefficient (LogP) Determination
Objective: To measure the lipophilicity of theobromine by determining its partitioning between n-octanol and water.
Methodology:
-
System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of theobromine is dissolved in the aqueous or octanolic phase. This solution is then mixed with an equal volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken for a set period to allow for the partitioning of theobromine between the two phases to reach equilibrium.
-
Phase Separation: The two phases are allowed to separate completely.
-
Quantification: The concentration of theobromine in both the aqueous and octanolic phases is determined using an appropriate analytical technique (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of theobromine in the octanol (B41247) phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and chemical properties of theobromine. The presented data, including a comprehensive table of physicochemical properties and diagrams of its structure and primary signaling pathway, serves as a valuable resource for researchers and professionals in the field of drug development. The outlined experimental protocols offer standardized methodologies for the accurate determination of key chemical characteristics, ensuring reproducibility and reliability in scientific investigations. A thorough understanding of these fundamental aspects of theobromine is essential for exploring its therapeutic potential and for the development of novel applications.
References
Theobromine: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theobromine, a naturally occurring methylxanthine alkaloid, is most famously recognized as a key component of cocoa and chocolate.[1] Chemically classified as a dimethylxanthine, it shares a structural relationship with caffeine and theophylline.[2][3] This guide provides an in-depth analysis of the molecular structure and chemical properties of theobromine, offering valuable data and procedural insights for professionals in research and drug development.
Molecular Structure
Theobromine, with the chemical formula C₇H₈N₄O₂ , possesses a planar molecular structure derived from a purine backbone.[2] Its systematic IUPAC name is 3,7-dimethyl-1H-purine-2,6-dione .
Key structural features include:
-
A fused ring system composed of a pyrimidine ring and an imidazole ring.
-
Two methyl groups attached to nitrogen atoms at positions 3 and 7.
-
Two carbonyl groups at positions 2 and 6.
The presence and position of these functional groups are crucial in defining its chemical behavior and biological activity.
Chemical Properties
Theobromine is a white, odorless, crystalline powder with a bitter taste.[2] Its physicochemical properties are summarized in the table below, providing a quantitative overview for comparative analysis.
| Property | Value | Reference(s) |
| Molecular Weight | ~180.17 g/mol | |
| Melting Point | 351 °C (664 °F; 624 K) | |
| Boiling Point | Sublimes at 290-295 °C | |
| pKa | 9.9 (acidic), 0.7 (basic) | |
| Water Solubility | 330 mg/L at 25 °C | |
| Solubility in Ethanol | Slightly soluble | |
| Solubility in DMSO | ~30 mg/mL | |
| Solubility in DMF | ~20 mg/mL | |
| LogP (Octanol-Water) | -0.78 |
Signaling Pathways
Theobromine exerts its biological effects primarily through two main mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes. These actions lead to downstream effects on intracellular signaling cascades, most notably the cyclic adenosine monophosphate (cAMP) pathway.
Adenosine Receptor Antagonism and cAMP Pathway
Adenosine is a neuromodulator that, upon binding to its receptors (e.g., A₁ and A₂ₐ), typically inhibits the activity of adenylyl cyclase, leading to decreased intracellular cAMP levels. Theobromine, due to its structural similarity to adenosine, acts as a competitive antagonist at these receptors. By blocking adenosine from binding, theobromine prevents the inhibition of adenylyl cyclase. This results in an increase in the production of cAMP from ATP.
Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a range of physiological responses, including smooth muscle relaxation and increased cardiac muscle contraction.
Theobromine is also a non-selective inhibitor of phosphodiesterases (PDEs), enzymes responsible for the degradation of cAMP. By inhibiting PDEs, theobromine further potentiates the effects of cAMP by preventing its breakdown, thus prolonging its signaling activity.
Experimental Protocols
Detailed methodologies for determining key physicochemical properties of theobromine are outlined below. These protocols are fundamental for quality control and research applications.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which theobromine transitions from a solid to a liquid.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry theobromine is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.
Solubility Determination (Shake-Flask Method)
Objective: To determine the saturation solubility of theobromine in a specific solvent at a given temperature.
Methodology:
-
Equilibration: An excess amount of solid theobromine is added to a known volume of the solvent in a sealed flask.
-
Agitation: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of theobromine in the diluted solution is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry at its λmax of approximately 273 nm.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Octanol-Water Partition Coefficient (LogP) Determination
Objective: To measure the lipophilicity of theobromine by determining its partitioning between n-octanol and water.
Methodology:
-
System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of theobromine is dissolved in the aqueous or octanolic phase. This solution is then mixed with an equal volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken for a set period to allow for the partitioning of theobromine between the two phases to reach equilibrium.
-
Phase Separation: The two phases are allowed to separate completely.
-
Quantification: The concentration of theobromine in both the aqueous and octanolic phases is determined using an appropriate analytical technique (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of theobromine in the octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and chemical properties of theobromine. The presented data, including a comprehensive table of physicochemical properties and diagrams of its structure and primary signaling pathway, serves as a valuable resource for researchers and professionals in the field of drug development. The outlined experimental protocols offer standardized methodologies for the accurate determination of key chemical characteristics, ensuring reproducibility and reliability in scientific investigations. A thorough understanding of these fundamental aspects of theobromine is essential for exploring its therapeutic potential and for the development of novel applications.
References
The Core of Protheobromine Transformation: An In-depth Technical Guide to Degradation Pathways and Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of protheobromine (3,7-dimethylxanthine), a key methylxanthine alkaloid. It details the metabolic transformations in both human and microbial systems, outlines the primary metabolites formed, and presents detailed experimental protocols for their analysis. This document is intended to serve as a valuable resource for researchers and professionals involved in pharmacology, toxicology, and drug development.
This compound Degradation Pathways
This compound undergoes biotransformation through distinct pathways in humans and various microorganisms. These processes primarily involve demethylation and oxidation, leading to the formation of more water-soluble compounds that can be readily excreted or further metabolized.
Human Metabolic Pathways
In humans, the liver is the primary site of this compound metabolism. The degradation is predominantly carried out by the cytochrome P450 (CYP) enzyme system, with CYP1A2 and CYP2E1 playing crucial roles.[1][2] The main reactions are N-demethylation at the N-3 and N-7 positions and C-8 oxidation.
The major metabolic routes are:
-
N-3 Demethylation: This pathway, primarily mediated by CYP1A2 and to a lesser extent by CYP2E1, removes the methyl group at the N-3 position to form 7-methylxanthine .[3][4] This is the most significant metabolite found in human urine.[5]
-
N-7 Demethylation: The removal of the methyl group at the N-7 position results in the formation of 3-methylxanthine . CYP2E1 is significantly involved in this conversion.
-
C-8 Oxidation: This reaction leads to the formation of 3,7-dimethyluric acid . This is generally a minor pathway in humans.
These primary metabolites can be further metabolized. For instance, 7-methylxanthine can be oxidized by xanthine oxidase to 7-methyluric acid.
References
- 1. Theobromine - Wikipedia [en.wikipedia.org]
- 2. Isolation and characterisation of theobromine-degrading filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 isoform selectivity in human hepatic theobromine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotransformation of caffeine, paraxanthine, theobromine and theophylline by cDNA-expressed human CYP1A2 and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Core of Protheobromine Transformation: An In-depth Technical Guide to Degradation Pathways and Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of protheobromine (3,7-dimethylxanthine), a key methylxanthine alkaloid. It details the metabolic transformations in both human and microbial systems, outlines the primary metabolites formed, and presents detailed experimental protocols for their analysis. This document is intended to serve as a valuable resource for researchers and professionals involved in pharmacology, toxicology, and drug development.
This compound Degradation Pathways
This compound undergoes biotransformation through distinct pathways in humans and various microorganisms. These processes primarily involve demethylation and oxidation, leading to the formation of more water-soluble compounds that can be readily excreted or further metabolized.
Human Metabolic Pathways
In humans, the liver is the primary site of this compound metabolism. The degradation is predominantly carried out by the cytochrome P450 (CYP) enzyme system, with CYP1A2 and CYP2E1 playing crucial roles.[1][2] The main reactions are N-demethylation at the N-3 and N-7 positions and C-8 oxidation.
The major metabolic routes are:
-
N-3 Demethylation: This pathway, primarily mediated by CYP1A2 and to a lesser extent by CYP2E1, removes the methyl group at the N-3 position to form 7-methylxanthine (B127787) .[3][4] This is the most significant metabolite found in human urine.[5]
-
N-7 Demethylation: The removal of the methyl group at the N-7 position results in the formation of 3-methylxanthine . CYP2E1 is significantly involved in this conversion.
-
C-8 Oxidation: This reaction leads to the formation of 3,7-dimethyluric acid . This is generally a minor pathway in humans.
These primary metabolites can be further metabolized. For instance, 7-methylxanthine can be oxidized by xanthine (B1682287) oxidase to 7-methyluric acid.
References
- 1. Theobromine - Wikipedia [en.wikipedia.org]
- 2. Isolation and characterisation of theobromine-degrading filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 isoform selectivity in human hepatic theobromine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotransformation of caffeine, paraxanthine, theobromine and theophylline by cDNA-expressed human CYP1A2 and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Toxicological Profile of Theobromine in Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of theobromine (B1682246), a naturally occurring methylxanthine alkaloid, in various cell lines. Theobromine, primarily found in cocoa beans, has garnered significant interest for its potential therapeutic applications, including its anticancer properties. Understanding its effects at the cellular level is paramount for its development as a potential therapeutic agent. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the intricate signaling pathways modulated by theobromine.
Executive Summary
Theobromine exhibits a multifaceted toxicological profile in vitro, demonstrating cytotoxic and apoptotic effects against various cancer cell lines, while its genotoxic potential appears to be low. The primary mechanism of action is attributed to the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This event triggers a cascade of downstream signaling pathways, including the modulation of protein kinase A (PKA), Akt/mTOR, and NF-κB, ultimately impacting cell proliferation, survival, and angiogenesis. This guide delves into the specifics of these interactions, presenting a consolidated resource for researchers in the field.
Data Presentation: Cytotoxicity of Theobromine
Theobromine has demonstrated dose-dependent cytotoxic effects on a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. It is important to note that some studies have focused on theobromine derivatives, which may exhibit different potencies compared to the parent compound.
| Cell Line | Cancer Type | Compound | IC50 Value (µM) | Exposure Time (hours) | Citation |
| A549 | Non-small cell lung cancer | Theobromine | 16.02 | 24 | |
| A549 | Non-small cell lung cancer | Theobromine | 10.76 | 48 | |
| HCT-116 | Colorectal carcinoma | Theobromine derivative | 22.02 | Not Specified | |
| HepG2 | Hepatocellular carcinoma | Theobromine derivative | 3.51 | Not Specified | [1] |
| MCF-7 | Breast adenocarcinoma | Theobromine derivative | 4.13 | Not Specified | [1] |
Mechanism of Action: Signaling Pathways
Theobromine's cellular effects are primarily mediated through the inhibition of phosphodiesterases, particularly PDE4. This inhibition leads to an accumulation of intracellular cAMP, which in turn activates several downstream signaling cascades.
Phosphodiesterase Inhibition Pathway
Theobromine's most well-characterized mechanism of action is the inhibition of PDE, which leads to an increase in intracellular cAMP. This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of various genes, including those involved in cell cycle regulation and apoptosis.
Apoptosis Induction Pathway
Theobromine has been shown to induce apoptosis in cancer cells through the intrinsic pathway. This process involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. Cytochrome c then activates a caspase cascade, culminating in the activation of executioner caspases like caspase-3, which orchestrate the dismantling of the cell.
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below to facilitate reproducibility and further investigation.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat cells with various concentrations of theobromine (e.g., 0-200 µM) and a vehicle control.
-
Incubation: Incubate the plates for 24 to 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Genotoxicity Assays
The genotoxic potential of theobromine has been evaluated using a battery of in vitro assays.
Ames Test (Bacterial Reverse Mutation Assay): This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. A substance is considered mutagenic if it causes a significant increase in the number of revertant colonies that can grow on a histidine-free medium.
-
Theobromine Concentration: Up to 5000 µ g/plate .
-
Result: Theobromine was not mutagenic in the Ames assay with or without metabolic activation (S9 fraction).
Chromosomal Aberration Test: This test assesses the ability of a substance to induce structural changes in the chromosomes of cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes.
-
Cell Lines: CHO cells, human lymphocytes.
-
Result: Theobromine did not induce significant levels of chromosome aberrations in CHO cells.
Sister Chromatid Exchange (SCE) Assay: This assay detects the reciprocal exchange of DNA between sister chromatids of a duplicating chromosome, which can be an indicator of genotoxic events.
-
Cell Lines: Human lymphocytes, CHO cells.
-
Theobromine Concentration: In one study, cocoa powder (which contains theobromine) was tested at concentrations of 39-1,250 µg/ml on human lymphocytes.
-
Result: Theobromine induced statistically significant increases in SCEs in human lymphocytes and CHO cells under non-activation conditions.
Conclusion
Theobromine demonstrates a promising toxicological profile for further investigation as an anticancer agent. Its cytotoxic and apoptotic effects in various cancer cell lines, mediated primarily through the inhibition of phosphodiesterase and subsequent modulation of key signaling pathways, highlight its therapeutic potential. While it shows some evidence of inducing sister chromatid exchanges at high concentrations, its overall genotoxic risk appears to be low. The detailed experimental protocols and pathway visualizations provided in this guide offer a solid foundation for researchers to build upon in the continued exploration of theobromine's therapeutic applications. Further studies are warranted to expand the range of cell lines tested, to further elucidate the intricacies of its mechanism of action, and to validate these in vitro findings in preclinical in vivo models.
References
The Toxicological Profile of Theobromine in Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of theobromine, a naturally occurring methylxanthine alkaloid, in various cell lines. Theobromine, primarily found in cocoa beans, has garnered significant interest for its potential therapeutic applications, including its anticancer properties. Understanding its effects at the cellular level is paramount for its development as a potential therapeutic agent. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the intricate signaling pathways modulated by theobromine.
Executive Summary
Theobromine exhibits a multifaceted toxicological profile in vitro, demonstrating cytotoxic and apoptotic effects against various cancer cell lines, while its genotoxic potential appears to be low. The primary mechanism of action is attributed to the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This event triggers a cascade of downstream signaling pathways, including the modulation of protein kinase A (PKA), Akt/mTOR, and NF-κB, ultimately impacting cell proliferation, survival, and angiogenesis. This guide delves into the specifics of these interactions, presenting a consolidated resource for researchers in the field.
Data Presentation: Cytotoxicity of Theobromine
Theobromine has demonstrated dose-dependent cytotoxic effects on a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. It is important to note that some studies have focused on theobromine derivatives, which may exhibit different potencies compared to the parent compound.
| Cell Line | Cancer Type | Compound | IC50 Value (µM) | Exposure Time (hours) | Citation |
| A549 | Non-small cell lung cancer | Theobromine | 16.02 | 24 | |
| A549 | Non-small cell lung cancer | Theobromine | 10.76 | 48 | |
| HCT-116 | Colorectal carcinoma | Theobromine derivative | 22.02 | Not Specified | |
| HepG2 | Hepatocellular carcinoma | Theobromine derivative | 3.51 | Not Specified | [1] |
| MCF-7 | Breast adenocarcinoma | Theobromine derivative | 4.13 | Not Specified | [1] |
Mechanism of Action: Signaling Pathways
Theobromine's cellular effects are primarily mediated through the inhibition of phosphodiesterases, particularly PDE4. This inhibition leads to an accumulation of intracellular cAMP, which in turn activates several downstream signaling cascades.
Phosphodiesterase Inhibition Pathway
Theobromine's most well-characterized mechanism of action is the inhibition of PDE, which leads to an increase in intracellular cAMP. This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of various genes, including those involved in cell cycle regulation and apoptosis.
Apoptosis Induction Pathway
Theobromine has been shown to induce apoptosis in cancer cells through the intrinsic pathway. This process involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. Cytochrome c then activates a caspase cascade, culminating in the activation of executioner caspases like caspase-3, which orchestrate the dismantling of the cell.
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below to facilitate reproducibility and further investigation.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat cells with various concentrations of theobromine (e.g., 0-200 µM) and a vehicle control.
-
Incubation: Incubate the plates for 24 to 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Genotoxicity Assays
The genotoxic potential of theobromine has been evaluated using a battery of in vitro assays.
Ames Test (Bacterial Reverse Mutation Assay): This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. A substance is considered mutagenic if it causes a significant increase in the number of revertant colonies that can grow on a histidine-free medium.
-
Theobromine Concentration: Up to 5000 µ g/plate .
-
Result: Theobromine was not mutagenic in the Ames assay with or without metabolic activation (S9 fraction).
Chromosomal Aberration Test: This test assesses the ability of a substance to induce structural changes in the chromosomes of cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes.
-
Cell Lines: CHO cells, human lymphocytes.
-
Result: Theobromine did not induce significant levels of chromosome aberrations in CHO cells.
Sister Chromatid Exchange (SCE) Assay: This assay detects the reciprocal exchange of DNA between sister chromatids of a duplicating chromosome, which can be an indicator of genotoxic events.
-
Cell Lines: Human lymphocytes, CHO cells.
-
Theobromine Concentration: In one study, cocoa powder (which contains theobromine) was tested at concentrations of 39-1,250 µg/ml on human lymphocytes.
-
Result: Theobromine induced statistically significant increases in SCEs in human lymphocytes and CHO cells under non-activation conditions.
Conclusion
Theobromine demonstrates a promising toxicological profile for further investigation as an anticancer agent. Its cytotoxic and apoptotic effects in various cancer cell lines, mediated primarily through the inhibition of phosphodiesterase and subsequent modulation of key signaling pathways, highlight its therapeutic potential. While it shows some evidence of inducing sister chromatid exchanges at high concentrations, its overall genotoxic risk appears to be low. The detailed experimental protocols and pathway visualizations provided in this guide offer a solid foundation for researchers to build upon in the continued exploration of theobromine's therapeutic applications. Further studies are warranted to expand the range of cell lines tested, to further elucidate the intricacies of its mechanism of action, and to validate these in vitro findings in preclinical in vivo models.
References
Methodological & Application
Application Note: Quantitative Analysis of Theobromine in Various Matrices using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Theobromine (B1682246) (3,7-dimethylxanthine) is a purine (B94841) alkaloid naturally present in the cacao tree, making it a significant component of cocoa and chocolate products.[1][2] It is a structural isomer of theophylline (B1681296) and is also found in other foods like tea and kola nuts.[3] Theobromine's physiological effects and its presence in foodstuffs and animal feed necessitate accurate and robust quantification methods for quality control, toxicological assessment, and pharmacokinetic studies.[1] High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the premier analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and specificity for the analysis of theobromine in complex matrices.[4] This application note provides a comprehensive protocol for the quantification of theobromine using HPLC-MS/MS.
Principle of the Method
The method involves a streamlined workflow beginning with sample preparation to extract theobromine and remove interfering matrix components. The prepared sample is then injected into an HPLC system where theobromine is chromatographically separated from other compounds on a C18 reversed-phase column. Following separation, the analyte enters the mass spectrometer. Using positive electrospray ionization (ESI+), theobromine is ionized to its protonated molecular ion [M+H]⁺. This precursor ion is then isolated in the first quadrupole, fragmented in the collision cell, and specific product ions are detected in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), ensures high selectivity and allows for precise quantification.
Caption: General analytical workflow for theobromine quantification.
Materials, Reagents, and Instrumentation
-
Standards: Theobromine (≥99% purity), Theobromine-d6 or ¹³C₃-Caffeine (Internal Standard, IS).
-
Solvents: LC-MS grade acetonitrile, methanol (B129727), and water.
-
Reagents: Formic acid (Optima LC/MS grade), ammonium (B1175870) acetate (B1210297), zinc acetate dihydrate, potassium ferrocyanide, hexane (B92381) (analytical grade).
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Standard Solutions Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of theobromine standard in 10 mL of methanol or a suitable solvent.
-
Internal Standard Stock Solution (1 mg/mL): Prepare the IS stock solution similarly.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or an appropriate solvent to create a calibration curve (e.g., 5 - 500 ng/mL).
-
Spiking Solution: Prepare a working solution of the internal standard (e.g., 40 ng/mL) to spike all samples, calibrators, and quality controls.
HPLC-MS/MS Instrumental Conditions
The following tables summarize typical starting conditions for the analysis. These should be optimized for the specific instrument and application.
Table 1: High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Typical Value | Reference(s) |
| Column | Reversed-phase C18, e.g., 50 x 2.0 mm, 3 µm particle size | |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Flow Rate | 0.25 - 0.40 mL/min | |
| Gradient | Example: Start at 2% B, ramp to 90% B, hold, and re-equilibrate | |
| Column Temperature | 40 - 50 °C | |
| Injection Volume | 5 - 20 µL |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Typical Value | Reference(s) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Detection Mode | Multiple Reaction Monitoring (MRM) | |
| Capillary Voltage | 5.5 kV | |
| Gas Temperature | 350 - 450 °C | |
| Nebulizer Gas | 35 psi | |
| MRM Transitions | Precursor Ion (Q1) | Product Ion (Q3) |
| Theobromine | 181.1 m/z | 138.1 m/z |
| Theobromine (Qualifier) | 181.1 m/z | 124.1 m/z |
| Theobromine-d6 (IS) | 187.1 m/z | 143.1 m/z |
Experimental Protocols
Protocol 1: Theobromine Quantification in Biological Fluids (Plasma, Urine, Saliva)
This protocol is suitable for pharmacokinetic and clinical studies. It utilizes a simple protein precipitation step.
-
Sample Thawing: Thaw biological samples on ice.
-
Aliquoting: Pipette 50 µL of the sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the internal standard working solution to each tube.
-
Protein Precipitation: Add 150 µL (3 volumes) of ice-cold methanol to each tube.
-
Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully collect the supernatant and transfer it to an HPLC vial.
-
Injection: Inject the sample into the HPLC-MS/MS system for analysis.
Caption: Workflow for preparing biological fluid samples.
Protocol 2: Theobromine Quantification in Solid Matrices (Food, Feed, Cocoa)
This protocol is designed for complex solid samples and includes extraction and clean-up steps.
-
Homogenization: Ensure the sample is dry and finely ground. A 500-micron sieve can be used for feed samples.
-
Weighing: Accurately weigh 2.5 g of the homogenized sample into a 50 mL polypropylene (B1209903) tube.
-
Defatting (if necessary): For high-fat matrices like cocoa, add 3 mL of hexane, vortex, centrifuge, and discard the upper hexane layer. Repeat this step up to four times. Dry the sample with a stream of nitrogen.
-
Internal Standard Spiking: Add a known volume of the internal standard working solution.
-
Extraction: Add 25 mL of 2.5 M ammonium acetate solution. Sonicate in a water bath at 40°C for 20 minutes.
-
Carrez Clarification: Transfer the extract to a 100 mL volumetric flask. Add 5 mL of Carrez Reagent I (zinc acetate solution) and mix. Then, add 5 mL of Carrez Reagent II (potassium ferrocyanide solution) and mix well. Dilute to volume with water. This step removes proteins and other interferences.
-
Filtration: Filter the solution first through a paper filter (e.g., Whatman 541) and then through a 0.45 µm syringe filter into an HPLC vial.
-
Injection: Inject the filtered sample into the HPLC-MS/MS system.
Caption: Workflow for preparing solid matrix samples.
Data Presentation and Results
Quantification is achieved by creating a calibration curve. The peak area ratio of theobromine to the internal standard is plotted against the concentration of the calibrators. A linear regression with a weighting factor (e.g., 1/x) is typically applied. The method's performance should be validated according to established guidelines.
Table 3: Representative Method Validation Parameters
| Parameter | Typical Result | Reference(s) |
| Linearity Range (in biofluids) | 2.5 - 400 µmol/L | |
| Correlation Coefficient (R²) | > 0.99 | |
| Intra-day Precision (% RSD) | 5 - 10% | |
| Inter-day Precision (% RSD) | 9 - 13% | |
| Accuracy / Recovery | 99 - 105% | |
| Limit of Detection (LOD) | ~0.15 µg/mL |
Table 4: Example Concentrations of Theobromine in Various Products
| Sample Type | Theobromine Concentration (ng) | Reference(s) |
| Raw Cacao | 420.75 ng | |
| Dried Cacao | 401.96 ng | |
| Roasted Cacao | 371.37 ng | |
| 100% Cacao Bar | 739.39 ng | |
| Tea Samples (Max) | 255.8 mg/L |
Conclusion
The described HPLC-MS/MS method provides a robust, sensitive, and selective platform for the quantification of theobromine in a wide range of matrices, from biological fluids to complex food products. The use of a stable isotope-labeled internal standard and specific MRM transitions ensures high accuracy and precision. The detailed protocols for sample preparation can be adapted to meet the specific requirements of the research, quality control, or clinical laboratory, making this a versatile and reliable analytical solution.
References
Application Note: Quantitative Analysis of Theobromine in Various Matrices using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Theobromine (3,7-dimethylxanthine) is a purine alkaloid naturally present in the cacao tree, making it a significant component of cocoa and chocolate products.[1][2] It is a structural isomer of theophylline and is also found in other foods like tea and kola nuts.[3] Theobromine's physiological effects and its presence in foodstuffs and animal feed necessitate accurate and robust quantification methods for quality control, toxicological assessment, and pharmacokinetic studies.[1] High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the premier analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and specificity for the analysis of theobromine in complex matrices.[4] This application note provides a comprehensive protocol for the quantification of theobromine using HPLC-MS/MS.
Principle of the Method
The method involves a streamlined workflow beginning with sample preparation to extract theobromine and remove interfering matrix components. The prepared sample is then injected into an HPLC system where theobromine is chromatographically separated from other compounds on a C18 reversed-phase column. Following separation, the analyte enters the mass spectrometer. Using positive electrospray ionization (ESI+), theobromine is ionized to its protonated molecular ion [M+H]⁺. This precursor ion is then isolated in the first quadrupole, fragmented in the collision cell, and specific product ions are detected in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), ensures high selectivity and allows for precise quantification.
Caption: General analytical workflow for theobromine quantification.
Materials, Reagents, and Instrumentation
-
Standards: Theobromine (≥99% purity), Theobromine-d6 or ¹³C₃-Caffeine (Internal Standard, IS).
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (Optima LC/MS grade), ammonium acetate, zinc acetate dihydrate, potassium ferrocyanide, hexane (analytical grade).
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Standard Solutions Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of theobromine standard in 10 mL of methanol or a suitable solvent.
-
Internal Standard Stock Solution (1 mg/mL): Prepare the IS stock solution similarly.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or an appropriate solvent to create a calibration curve (e.g., 5 - 500 ng/mL).
-
Spiking Solution: Prepare a working solution of the internal standard (e.g., 40 ng/mL) to spike all samples, calibrators, and quality controls.
HPLC-MS/MS Instrumental Conditions
The following tables summarize typical starting conditions for the analysis. These should be optimized for the specific instrument and application.
Table 1: High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Typical Value | Reference(s) |
| Column | Reversed-phase C18, e.g., 50 x 2.0 mm, 3 µm particle size | |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Flow Rate | 0.25 - 0.40 mL/min | |
| Gradient | Example: Start at 2% B, ramp to 90% B, hold, and re-equilibrate | |
| Column Temperature | 40 - 50 °C | |
| Injection Volume | 5 - 20 µL |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Typical Value | Reference(s) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Detection Mode | Multiple Reaction Monitoring (MRM) | |
| Capillary Voltage | 5.5 kV | |
| Gas Temperature | 350 - 450 °C | |
| Nebulizer Gas | 35 psi | |
| MRM Transitions | Precursor Ion (Q1) | Product Ion (Q3) |
| Theobromine | 181.1 m/z | 138.1 m/z |
| Theobromine (Qualifier) | 181.1 m/z | 124.1 m/z |
| Theobromine-d6 (IS) | 187.1 m/z | 143.1 m/z |
Experimental Protocols
Protocol 1: Theobromine Quantification in Biological Fluids (Plasma, Urine, Saliva)
This protocol is suitable for pharmacokinetic and clinical studies. It utilizes a simple protein precipitation step.
-
Sample Thawing: Thaw biological samples on ice.
-
Aliquoting: Pipette 50 µL of the sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the internal standard working solution to each tube.
-
Protein Precipitation: Add 150 µL (3 volumes) of ice-cold methanol to each tube.
-
Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully collect the supernatant and transfer it to an HPLC vial.
-
Injection: Inject the sample into the HPLC-MS/MS system for analysis.
Caption: Workflow for preparing biological fluid samples.
Protocol 2: Theobromine Quantification in Solid Matrices (Food, Feed, Cocoa)
This protocol is designed for complex solid samples and includes extraction and clean-up steps.
-
Homogenization: Ensure the sample is dry and finely ground. A 500-micron sieve can be used for feed samples.
-
Weighing: Accurately weigh 2.5 g of the homogenized sample into a 50 mL polypropylene tube.
-
Defatting (if necessary): For high-fat matrices like cocoa, add 3 mL of hexane, vortex, centrifuge, and discard the upper hexane layer. Repeat this step up to four times. Dry the sample with a stream of nitrogen.
-
Internal Standard Spiking: Add a known volume of the internal standard working solution.
-
Extraction: Add 25 mL of 2.5 M ammonium acetate solution. Sonicate in a water bath at 40°C for 20 minutes.
-
Carrez Clarification: Transfer the extract to a 100 mL volumetric flask. Add 5 mL of Carrez Reagent I (zinc acetate solution) and mix. Then, add 5 mL of Carrez Reagent II (potassium ferrocyanide solution) and mix well. Dilute to volume with water. This step removes proteins and other interferences.
-
Filtration: Filter the solution first through a paper filter (e.g., Whatman 541) and then through a 0.45 µm syringe filter into an HPLC vial.
-
Injection: Inject the filtered sample into the HPLC-MS/MS system.
Caption: Workflow for preparing solid matrix samples.
Data Presentation and Results
Quantification is achieved by creating a calibration curve. The peak area ratio of theobromine to the internal standard is plotted against the concentration of the calibrators. A linear regression with a weighting factor (e.g., 1/x) is typically applied. The method's performance should be validated according to established guidelines.
Table 3: Representative Method Validation Parameters
| Parameter | Typical Result | Reference(s) |
| Linearity Range (in biofluids) | 2.5 - 400 µmol/L | |
| Correlation Coefficient (R²) | > 0.99 | |
| Intra-day Precision (% RSD) | 5 - 10% | |
| Inter-day Precision (% RSD) | 9 - 13% | |
| Accuracy / Recovery | 99 - 105% | |
| Limit of Detection (LOD) | ~0.15 µg/mL |
Table 4: Example Concentrations of Theobromine in Various Products
| Sample Type | Theobromine Concentration (ng) | Reference(s) |
| Raw Cacao | 420.75 ng | |
| Dried Cacao | 401.96 ng | |
| Roasted Cacao | 371.37 ng | |
| 100% Cacao Bar | 739.39 ng | |
| Tea Samples (Max) | 255.8 mg/L |
Conclusion
The described HPLC-MS/MS method provides a robust, sensitive, and selective platform for the quantification of theobromine in a wide range of matrices, from biological fluids to complex food products. The use of a stable isotope-labeled internal standard and specific MRM transitions ensures high accuracy and precision. The detailed protocols for sample preparation can be adapted to meet the specific requirements of the research, quality control, or clinical laboratory, making this a versatile and reliable analytical solution.
References
Protocol for Theobromine Administration in Animal Models: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Theobromine (B1682246), a methylxanthine alkaloid naturally found in cacao plants, has garnered significant interest for its diverse pharmacological properties. Preclinical studies in various animal models have demonstrated its potential therapeutic effects in obesity, metabolic disorders, neurodegenerative diseases, and inflammatory conditions. This document provides a comprehensive overview of the protocols for the administration of theobromine in animal models, intended to guide researchers in designing and executing methodologically sound in vivo studies.
Theobromine's mechanisms of action are multifaceted, primarily involving the inhibition of phosphodiesterases (PDEs), which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This, in turn, modulates several downstream signaling pathways, including the protein kinase A (PKA) and exchange protein activated by cAMP (Epac) pathways. These pathways are implicated in various cellular processes such as metabolism, inflammation, and neuronal function. Notably, theobromine has been shown to influence the AMPK, ERK/JNK, and NF-κB signaling cascades, contributing to its anti-obesity and anti-inflammatory effects. Furthermore, in the central nervous system, theobromine can modulate the cAMP-response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) pathways, which are crucial for neuronal survival and synaptic plasticity.
The selection of an appropriate animal model and administration protocol is critical for obtaining reliable and reproducible data. The most commonly used animal models for studying the effects of theobromine are mice and rats, with the specific strain often depending on the research question (e.g., C57BL/6 mice for diet-induced obesity models, Wistar or Sprague-Dawley rats for neurological and toxicological studies). Oral administration, either through the diet or via oral gavage, is the most prevalent route, mimicking human consumption. The choice of vehicle for oral gavage is crucial due to theobromine's low water solubility. A suspension in a vehicle such as 0.5% sodium carboxymethyl cellulose (B213188) (CMC) is often employed to ensure uniform delivery.
This document outlines detailed protocols for the preparation of theobromine formulations, administration via oral gavage, and incorporation into animal diets. It also includes a summary of dosages used in various preclinical studies to aid in dose selection for future experiments. The provided signaling pathway and experimental workflow diagrams, created using the DOT language, offer a visual representation of the molecular mechanisms and experimental designs discussed. Adherence to these standardized protocols will enhance the consistency and comparability of findings across different studies, ultimately accelerating the translation of preclinical research on theobromine into potential clinical applications.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of theobromine used in various animal studies.
Table 1: Theobromine Dosage and Administration in Mouse Models
| Study Focus | Mouse Strain | Dosage | Administration Route | Vehicle | Duration | Reference |
| Obesity | C57BL/6 | 50, 100, 200 mg/kg/day | Oral Gavage | 0.5% CMC | Not Specified | [1] |
| Neurobehavior | Not Specified | 0.05% in diet | Diet | - | 30 days | [2] |
Table 2: Theobromine Dosage and Administration in Rat Models
| Study Focus | Rat Strain | Dosage | Administration Route | Vehicle | Duration | Reference |
| Neuroprotection | Wistar | 50, 100 mg/kg/day | Oral Gavage | Not Specified | 7 or 14 days | [1][3] |
| mTOR Signaling | Wistar | 0.05% in diet | Diet | - | 40 days | [4] |
| Dominant Lethality | Sprague-Dawley | 50, 150, 450 mg/kg/day | Oral Gavage | Not Specified | Subacute | |
| General Toxicity | Not Specified | 10-320 mg/kg | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Preparation of Theobromine Suspension for Oral Gavage
This protocol describes the preparation of a theobromine suspension in 0.5% sodium carboxymethyl cellulose (CMC) for oral administration to rodents.
Materials:
-
Theobromine powder
-
Sodium carboxymethyl cellulose (CMC), medium viscosity
-
Sterile distilled water or saline
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Spatula
-
Glass beaker
-
Graduated cylinder
-
Optional: Mortar and pestle, sonicator
Procedure:
-
Calculate the required amounts: Determine the total volume of theobromine suspension needed based on the number of animals, their average weight, the desired dose (mg/kg), and the administration volume (typically 5-10 mL/kg). Calculate the total mass of theobromine and CMC required.
-
Prepare the 0.5% CMC vehicle:
-
Weigh the calculated amount of CMC powder.
-
In a glass beaker, measure the required volume of sterile distilled water or saline.
-
While continuously stirring the liquid with a magnetic stirrer, slowly sprinkle the CMC powder into the vortex to prevent clumping.
-
Continue stirring until the CMC is fully dissolved and the solution is clear and viscous. This may take 30-60 minutes. Gentle heating can aid dissolution but avoid boiling.
-
-
Prepare the theobromine suspension:
-
Weigh the calculated amount of theobromine powder. For better dispersion, it is recommended to finely grind the theobromine powder using a mortar and pestle.
-
Slowly add the theobromine powder to the prepared 0.5% CMC vehicle while continuously stirring.
-
Continue to stir the suspension for at least 30 minutes to ensure a homogenous mixture.
-
For improved homogeneity, the suspension can be sonicated for 5-10 minutes.
-
-
Storage: Store the prepared suspension at 4°C for up to one week. Before each use, ensure the suspension is brought to room temperature and vortexed or stirred thoroughly to ensure uniform distribution of theobromine.
Protocol 2: Theobromine Administration via Oral Gavage in Mice/Rats
This protocol details the procedure for administering the prepared theobromine suspension to mice or rats using oral gavage.
Materials:
-
Prepared theobromine suspension
-
Appropriately sized gavage needles (flexible or rigid with a ball tip)
-
For mice: 20-22 gauge, 1.5 inches
-
For rats: 16-18 gauge, 3 inches
-
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each animal accurately on the day of dosing to calculate the precise volume of theobromine suspension to be administered.
-
The typical administration volume is 5-10 mL/kg body weight.
-
-
Syringe Preparation:
-
Thoroughly mix the theobromine suspension by vortexing or inverting the container multiple times.
-
Draw the calculated volume of the suspension into the syringe. Ensure there are no air bubbles.
-
-
Animal Restraint:
-
Mice: Restrain the mouse by gently scruffing the loose skin on its neck and back to immobilize the head and forelimbs. The body of the mouse should be supported.
-
Rats: Restrain the rat by holding it firmly by the shoulders and ensuring the head is in a straight line with the body.
-
-
Gavage Procedure:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle.
-
Once the needle is in the esophagus (approximately to the level of the last rib), slowly depress the syringe plunger to deliver the suspension.
-
After administration, gently withdraw the gavage needle in a single, smooth motion.
-
-
Post-procedural Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing or regurgitation, for at least 30 minutes after the procedure.
-
Continue to monitor the animals daily for any adverse effects throughout the study period.
-
Protocol 3: Theobromine Administration via Diet
This protocol describes the method for incorporating theobromine into the animal diet for chronic administration studies.
Materials:
-
Theobromine powder
-
Standard powdered rodent chow
-
Large capacity mixer (e.g., a V-blender or a planetary mixer)
-
Weighing scale
Procedure:
-
Calculate Theobromine Concentration: Determine the desired concentration of theobromine in the diet (e.g., 0.05% w/w). Calculate the amount of theobromine powder needed for the total amount of diet to be prepared.
-
Mixing:
-
Weigh the required amount of powdered rodent chow and place it in the mixer.
-
Weigh the calculated amount of theobromine powder.
-
To ensure even distribution, it is recommended to use a geometric dilution method. First, mix the theobromine with a small amount of the powdered chow. Then, gradually add more chow in increments, mixing thoroughly after each addition, until all the chow is incorporated.
-
Mix for a sufficient duration (e.g., 20-30 minutes) to ensure a homogenous mixture.
-
-
Pelleting (Optional): If pelleted food is required, the mixed powder can be sent to a commercial facility for pelleting. Ensure the pelleting process does not involve high temperatures that could degrade the theobromine.
-
Storage: Store the theobromine-supplemented diet in a cool, dry, and dark place to prevent degradation.
-
Feeding: Provide the medicated diet to the animals ad libitum, replacing the food as needed. Monitor food consumption to estimate the daily intake of theobromine per animal.
Mandatory Visualizations
Caption: Key signaling pathways modulated by theobromine.
Caption: Experimental workflow for theobromine administration via oral gavage.
Caption: Experimental workflow for theobromine administration via diet.
References
- 1. Neuroprotective effects of theobromine in transient global cerebral ischemia-reperfusion rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theobromine up-regulates cerebral brain-derived neurotrophic factor and facilitates motor learning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Theobromine in permanent bilateral common carotid artery occlusion rat model of cerebral hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic administration of theobromine inhibits mTOR signal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Theobromine Administration in Animal Models: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Theobromine, a methylxanthine alkaloid naturally found in cacao plants, has garnered significant interest for its diverse pharmacological properties. Preclinical studies in various animal models have demonstrated its potential therapeutic effects in obesity, metabolic disorders, neurodegenerative diseases, and inflammatory conditions. This document provides a comprehensive overview of the protocols for the administration of theobromine in animal models, intended to guide researchers in designing and executing methodologically sound in vivo studies.
Theobromine's mechanisms of action are multifaceted, primarily involving the inhibition of phosphodiesterases (PDEs), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, modulates several downstream signaling pathways, including the protein kinase A (PKA) and exchange protein activated by cAMP (Epac) pathways. These pathways are implicated in various cellular processes such as metabolism, inflammation, and neuronal function. Notably, theobromine has been shown to influence the AMPK, ERK/JNK, and NF-κB signaling cascades, contributing to its anti-obesity and anti-inflammatory effects. Furthermore, in the central nervous system, theobromine can modulate the cAMP-response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) pathways, which are crucial for neuronal survival and synaptic plasticity.
The selection of an appropriate animal model and administration protocol is critical for obtaining reliable and reproducible data. The most commonly used animal models for studying the effects of theobromine are mice and rats, with the specific strain often depending on the research question (e.g., C57BL/6 mice for diet-induced obesity models, Wistar or Sprague-Dawley rats for neurological and toxicological studies). Oral administration, either through the diet or via oral gavage, is the most prevalent route, mimicking human consumption. The choice of vehicle for oral gavage is crucial due to theobromine's low water solubility. A suspension in a vehicle such as 0.5% sodium carboxymethyl cellulose (CMC) is often employed to ensure uniform delivery.
This document outlines detailed protocols for the preparation of theobromine formulations, administration via oral gavage, and incorporation into animal diets. It also includes a summary of dosages used in various preclinical studies to aid in dose selection for future experiments. The provided signaling pathway and experimental workflow diagrams, created using the DOT language, offer a visual representation of the molecular mechanisms and experimental designs discussed. Adherence to these standardized protocols will enhance the consistency and comparability of findings across different studies, ultimately accelerating the translation of preclinical research on theobromine into potential clinical applications.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of theobromine used in various animal studies.
Table 1: Theobromine Dosage and Administration in Mouse Models
| Study Focus | Mouse Strain | Dosage | Administration Route | Vehicle | Duration | Reference |
| Obesity | C57BL/6 | 50, 100, 200 mg/kg/day | Oral Gavage | 0.5% CMC | Not Specified | [1] |
| Neurobehavior | Not Specified | 0.05% in diet | Diet | - | 30 days | [2] |
Table 2: Theobromine Dosage and Administration in Rat Models
| Study Focus | Rat Strain | Dosage | Administration Route | Vehicle | Duration | Reference |
| Neuroprotection | Wistar | 50, 100 mg/kg/day | Oral Gavage | Not Specified | 7 or 14 days | [1][3] |
| mTOR Signaling | Wistar | 0.05% in diet | Diet | - | 40 days | [4] |
| Dominant Lethality | Sprague-Dawley | 50, 150, 450 mg/kg/day | Oral Gavage | Not Specified | Subacute | |
| General Toxicity | Not Specified | 10-320 mg/kg | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Preparation of Theobromine Suspension for Oral Gavage
This protocol describes the preparation of a theobromine suspension in 0.5% sodium carboxymethyl cellulose (CMC) for oral administration to rodents.
Materials:
-
Theobromine powder
-
Sodium carboxymethyl cellulose (CMC), medium viscosity
-
Sterile distilled water or saline
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Spatula
-
Glass beaker
-
Graduated cylinder
-
Optional: Mortar and pestle, sonicator
Procedure:
-
Calculate the required amounts: Determine the total volume of theobromine suspension needed based on the number of animals, their average weight, the desired dose (mg/kg), and the administration volume (typically 5-10 mL/kg). Calculate the total mass of theobromine and CMC required.
-
Prepare the 0.5% CMC vehicle:
-
Weigh the calculated amount of CMC powder.
-
In a glass beaker, measure the required volume of sterile distilled water or saline.
-
While continuously stirring the liquid with a magnetic stirrer, slowly sprinkle the CMC powder into the vortex to prevent clumping.
-
Continue stirring until the CMC is fully dissolved and the solution is clear and viscous. This may take 30-60 minutes. Gentle heating can aid dissolution but avoid boiling.
-
-
Prepare the theobromine suspension:
-
Weigh the calculated amount of theobromine powder. For better dispersion, it is recommended to finely grind the theobromine powder using a mortar and pestle.
-
Slowly add the theobromine powder to the prepared 0.5% CMC vehicle while continuously stirring.
-
Continue to stir the suspension for at least 30 minutes to ensure a homogenous mixture.
-
For improved homogeneity, the suspension can be sonicated for 5-10 minutes.
-
-
Storage: Store the prepared suspension at 4°C for up to one week. Before each use, ensure the suspension is brought to room temperature and vortexed or stirred thoroughly to ensure uniform distribution of theobromine.
Protocol 2: Theobromine Administration via Oral Gavage in Mice/Rats
This protocol details the procedure for administering the prepared theobromine suspension to mice or rats using oral gavage.
Materials:
-
Prepared theobromine suspension
-
Appropriately sized gavage needles (flexible or rigid with a ball tip)
-
For mice: 20-22 gauge, 1.5 inches
-
For rats: 16-18 gauge, 3 inches
-
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each animal accurately on the day of dosing to calculate the precise volume of theobromine suspension to be administered.
-
The typical administration volume is 5-10 mL/kg body weight.
-
-
Syringe Preparation:
-
Thoroughly mix the theobromine suspension by vortexing or inverting the container multiple times.
-
Draw the calculated volume of the suspension into the syringe. Ensure there are no air bubbles.
-
-
Animal Restraint:
-
Mice: Restrain the mouse by gently scruffing the loose skin on its neck and back to immobilize the head and forelimbs. The body of the mouse should be supported.
-
Rats: Restrain the rat by holding it firmly by the shoulders and ensuring the head is in a straight line with the body.
-
-
Gavage Procedure:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle.
-
Once the needle is in the esophagus (approximately to the level of the last rib), slowly depress the syringe plunger to deliver the suspension.
-
After administration, gently withdraw the gavage needle in a single, smooth motion.
-
-
Post-procedural Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing or regurgitation, for at least 30 minutes after the procedure.
-
Continue to monitor the animals daily for any adverse effects throughout the study period.
-
Protocol 3: Theobromine Administration via Diet
This protocol describes the method for incorporating theobromine into the animal diet for chronic administration studies.
Materials:
-
Theobromine powder
-
Standard powdered rodent chow
-
Large capacity mixer (e.g., a V-blender or a planetary mixer)
-
Weighing scale
Procedure:
-
Calculate Theobromine Concentration: Determine the desired concentration of theobromine in the diet (e.g., 0.05% w/w). Calculate the amount of theobromine powder needed for the total amount of diet to be prepared.
-
Mixing:
-
Weigh the required amount of powdered rodent chow and place it in the mixer.
-
Weigh the calculated amount of theobromine powder.
-
To ensure even distribution, it is recommended to use a geometric dilution method. First, mix the theobromine with a small amount of the powdered chow. Then, gradually add more chow in increments, mixing thoroughly after each addition, until all the chow is incorporated.
-
Mix for a sufficient duration (e.g., 20-30 minutes) to ensure a homogenous mixture.
-
-
Pelleting (Optional): If pelleted food is required, the mixed powder can be sent to a commercial facility for pelleting. Ensure the pelleting process does not involve high temperatures that could degrade the theobromine.
-
Storage: Store the theobromine-supplemented diet in a cool, dry, and dark place to prevent degradation.
-
Feeding: Provide the medicated diet to the animals ad libitum, replacing the food as needed. Monitor food consumption to estimate the daily intake of theobromine per animal.
Mandatory Visualizations
Caption: Key signaling pathways modulated by theobromine.
Caption: Experimental workflow for theobromine administration via oral gavage.
Caption: Experimental workflow for theobromine administration via diet.
References
- 1. Neuroprotective effects of theobromine in transient global cerebral ischemia-reperfusion rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theobromine up-regulates cerebral brain-derived neurotrophic factor and facilitates motor learning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Theobromine in permanent bilateral common carotid artery occlusion rat model of cerebral hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic administration of theobromine inhibits mTOR signal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Theobromine in Diuretic Activity Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theobromine (B1682246), a methylxanthine alkaloid naturally found in cacao plants, is structurally similar to caffeine (B1668208) and theophylline. It is recognized for various pharmacological effects, including its role as a mild diuretic.[1][2] This property makes it a compound of interest in renal and cardiovascular research. The diuretic action of theobromine is primarily attributed to its function as a phosphodiesterase inhibitor and an adenosine (B11128) receptor antagonist.[1] By inhibiting phosphodiesterase, theobromine increases intracellular cyclic AMP (cAMP) levels, leading to smooth muscle relaxation and bronchodilation.[1] As an adenosine receptor antagonist, it can block the effects of adenosine in the kidneys, which contributes to its diuretic and natriuretic effects.[3] Specifically, it is suggested that the antagonism of A1 adenosine receptors in the proximal tubule is a key mechanism. Some evidence also points to the inhibition of sodium and chloride reabsorption in the renal tubules. This document provides detailed protocols for evaluating the diuretic activity of theobromine in a preclinical setting, along with illustrative data for comparative analysis.
Data Presentation
The following tables summarize the expected quantitative data from a diuretic activity assay of theobromine, comparing its effects to a vehicle control and a standard diuretic, furosemide (B1674285).
Note: The data presented in these tables are illustrative and intended to provide a template for recording experimental results. Actual values may vary based on experimental conditions.
Table 1: Effect of Theobromine on Cumulative Urine Volume in Rats
| Treatment Group | Dose (mg/kg) | Mean Cumulative Urine Volume (mL) ± SEM (5 hours) | Diuretic Index |
| Vehicle (Saline) | 10 | 4.2 ± 0.3 | 1.00 |
| Theobromine | 10 | 5.8 ± 0.4* | 1.38 |
| Theobromine | 20 | 7.1 ± 0.5 | 1.69 |
| Theobromine | 40 | 8.5 ± 0.6 | 2.02 |
| Furosemide | 10 | 12.3 ± 0.8*** | 2.93 |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. Diuretic Index = Mean cumulative urine volume of test group / Mean cumulative urine volume of control group.
Table 2: Effect of Theobromine on Urinary Electrolyte Excretion in Rats (5-hour collection)
| Treatment Group | Dose (mg/kg) | Na⁺ (mEq/L) ± SEM | K⁺ (mEq/L) ± SEM | Cl⁻ (mEq/L) ± SEM |
| Vehicle (Saline) | 10 | 85.2 ± 4.1 | 25.6 ± 2.3 | 110.4 ± 5.2 |
| Theobromine | 10 | 98.7 ± 5.3 | 28.1 ± 2.5 | 125.1 ± 6.0 |
| Theobromine | 20 | 110.3 ± 6.0 | 30.5 ± 2.8 | 138.6 ± 6.8 |
| Theobromine | 40 | 122.5 ± 6.8 | 32.8 ± 3.1 | 150.2 ± 7.5 |
| Furosemide | 10 | 145.8 ± 8.2 | 38.4 ± 3.5* | 180.5 ± 9.1 |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group.
Experimental Protocols
In Vivo Diuretic Activity Assay in Rats
This protocol is designed to evaluate the diuretic potential of theobromine by measuring urine volume and electrolyte content in rats.
Materials:
-
Male or female Wistar or Sprague-Dawley rats (150-200g)
-
Theobromine
-
Furosemide (positive control)
-
Normal saline (0.9% NaCl, vehicle)
-
Metabolic cages for rodents
-
Graduated measuring cylinders
-
Oral gavage needles
-
Flame photometer or ion-selective electrodes for electrolyte analysis
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard laboratory chow and water.
-
Fasting: 18 hours prior to the experiment, withdraw food but continue to provide free access to water. This helps to ensure a uniform state of hydration and minimizes variability in urine output.
-
Group Allocation: Randomly divide the rats into five groups (n=6 per group):
-
Group I: Vehicle control (Normal saline, 10 mL/kg, p.o.)
-
Group II: Theobromine (10 mg/kg, p.o.)
-
Group III: Theobromine (20 mg/kg, p.o.)
-
Group IV: Theobromine (40 mg/kg, p.o.)
-
Group V: Furosemide (10 mg/kg, p.o.)
-
-
Saline Loading: To ensure a uniform water and salt load, administer normal saline (15 mL/kg, p.o.) to all rats 30 minutes before the administration of the test compounds.
-
Drug Administration: Administer the respective doses of theobromine, furosemide, or vehicle via oral gavage.
-
Urine Collection: Immediately after administration, place each rat in an individual metabolic cage designed to separate urine and feces. Collect urine in graduated measuring cylinders for 5 hours.
-
Urine Volume Measurement: Record the cumulative urine volume for each rat at hourly intervals for 5 hours.
-
Electrolyte Analysis: At the end of the 5-hour collection period, measure the concentration of sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) in the urine samples using a flame photometer or ion-selective electrodes.
Data Analysis:
-
Calculate the mean cumulative urine volume and electrolyte concentrations for each group.
-
Determine the diuretic index for each test group.
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to compare the results of the theobromine-treated groups with the vehicle control and furosemide groups.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing the diuretic activity of theobromine.
Caption: Signaling pathway of theobromine's diuretic action in renal cells.
References
Application of Theobromine in Diuretic Activity Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theobromine, a methylxanthine alkaloid naturally found in cacao plants, is structurally similar to caffeine and theophylline. It is recognized for various pharmacological effects, including its role as a mild diuretic.[1][2] This property makes it a compound of interest in renal and cardiovascular research. The diuretic action of theobromine is primarily attributed to its function as a phosphodiesterase inhibitor and an adenosine receptor antagonist.[1] By inhibiting phosphodiesterase, theobromine increases intracellular cyclic AMP (cAMP) levels, leading to smooth muscle relaxation and bronchodilation.[1] As an adenosine receptor antagonist, it can block the effects of adenosine in the kidneys, which contributes to its diuretic and natriuretic effects.[3] Specifically, it is suggested that the antagonism of A1 adenosine receptors in the proximal tubule is a key mechanism. Some evidence also points to the inhibition of sodium and chloride reabsorption in the renal tubules. This document provides detailed protocols for evaluating the diuretic activity of theobromine in a preclinical setting, along with illustrative data for comparative analysis.
Data Presentation
The following tables summarize the expected quantitative data from a diuretic activity assay of theobromine, comparing its effects to a vehicle control and a standard diuretic, furosemide.
Note: The data presented in these tables are illustrative and intended to provide a template for recording experimental results. Actual values may vary based on experimental conditions.
Table 1: Effect of Theobromine on Cumulative Urine Volume in Rats
| Treatment Group | Dose (mg/kg) | Mean Cumulative Urine Volume (mL) ± SEM (5 hours) | Diuretic Index |
| Vehicle (Saline) | 10 | 4.2 ± 0.3 | 1.00 |
| Theobromine | 10 | 5.8 ± 0.4* | 1.38 |
| Theobromine | 20 | 7.1 ± 0.5 | 1.69 |
| Theobromine | 40 | 8.5 ± 0.6 | 2.02 |
| Furosemide | 10 | 12.3 ± 0.8*** | 2.93 |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. Diuretic Index = Mean cumulative urine volume of test group / Mean cumulative urine volume of control group.
Table 2: Effect of Theobromine on Urinary Electrolyte Excretion in Rats (5-hour collection)
| Treatment Group | Dose (mg/kg) | Na⁺ (mEq/L) ± SEM | K⁺ (mEq/L) ± SEM | Cl⁻ (mEq/L) ± SEM |
| Vehicle (Saline) | 10 | 85.2 ± 4.1 | 25.6 ± 2.3 | 110.4 ± 5.2 |
| Theobromine | 10 | 98.7 ± 5.3 | 28.1 ± 2.5 | 125.1 ± 6.0 |
| Theobromine | 20 | 110.3 ± 6.0 | 30.5 ± 2.8 | 138.6 ± 6.8 |
| Theobromine | 40 | 122.5 ± 6.8 | 32.8 ± 3.1 | 150.2 ± 7.5 |
| Furosemide | 10 | 145.8 ± 8.2 | 38.4 ± 3.5* | 180.5 ± 9.1 |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group.
Experimental Protocols
In Vivo Diuretic Activity Assay in Rats
This protocol is designed to evaluate the diuretic potential of theobromine by measuring urine volume and electrolyte content in rats.
Materials:
-
Male or female Wistar or Sprague-Dawley rats (150-200g)
-
Theobromine
-
Furosemide (positive control)
-
Normal saline (0.9% NaCl, vehicle)
-
Metabolic cages for rodents
-
Graduated measuring cylinders
-
Oral gavage needles
-
Flame photometer or ion-selective electrodes for electrolyte analysis
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard laboratory chow and water.
-
Fasting: 18 hours prior to the experiment, withdraw food but continue to provide free access to water. This helps to ensure a uniform state of hydration and minimizes variability in urine output.
-
Group Allocation: Randomly divide the rats into five groups (n=6 per group):
-
Group I: Vehicle control (Normal saline, 10 mL/kg, p.o.)
-
Group II: Theobromine (10 mg/kg, p.o.)
-
Group III: Theobromine (20 mg/kg, p.o.)
-
Group IV: Theobromine (40 mg/kg, p.o.)
-
Group V: Furosemide (10 mg/kg, p.o.)
-
-
Saline Loading: To ensure a uniform water and salt load, administer normal saline (15 mL/kg, p.o.) to all rats 30 minutes before the administration of the test compounds.
-
Drug Administration: Administer the respective doses of theobromine, furosemide, or vehicle via oral gavage.
-
Urine Collection: Immediately after administration, place each rat in an individual metabolic cage designed to separate urine and feces. Collect urine in graduated measuring cylinders for 5 hours.
-
Urine Volume Measurement: Record the cumulative urine volume for each rat at hourly intervals for 5 hours.
-
Electrolyte Analysis: At the end of the 5-hour collection period, measure the concentration of sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) in the urine samples using a flame photometer or ion-selective electrodes.
Data Analysis:
-
Calculate the mean cumulative urine volume and electrolyte concentrations for each group.
-
Determine the diuretic index for each test group.
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to compare the results of the theobromine-treated groups with the vehicle control and furosemide groups.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing the diuretic activity of theobromine.
Caption: Signaling pathway of theobromine's diuretic action in renal cells.
References
Application Notes and Protocols for Investigating the Cellular Effects of Protheobromine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to study the cellular effects of Protheobromine, a novel analogue of theobromine (B1682246). The protocols outlined below are based on established methodologies for studying theobromine and other methylxanthines, focusing on their common mechanisms of action, including phosphodiesterase (PDE) inhibition and modulation of key signaling pathways.
Introduction to this compound
This compound is a synthetic derivative of theobromine, a naturally occurring alkaloid found in the cacao plant. Theobromine and other methylxanthines are known to exert a variety of pharmacological effects, primarily through the inhibition of phosphodiesterases (PDEs) and antagonism of adenosine (B11128) receptors.[1] These actions lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which in turn modulate various downstream signaling pathways.
Recent studies on theobromine and its derivatives have highlighted their potential as anticancer and immunomodulatory agents.[2][3][4][5] Investigations have shown that theobromine can induce apoptosis in cancer cells, inhibit cell proliferation and migration, and modulate inflammatory responses. The protocols detailed herein are designed to systematically investigate whether this compound exhibits similar or enhanced biological activities.
Data Presentation
Table 1: In Vitro Efficacy of Theobromine and its Analogues
This table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of theobromine and its synthetic derivatives against various cancer cell lines and enzymes. This data serves as a benchmark for evaluating the potency of this compound.
| Compound | Target Cell Line/Enzyme | IC₅₀ (µM) | Reference |
| Theobromine | A549 (Lung Cancer) | 16.02 (24h), 10.76 (48h) | |
| Theobromine Derivative 15a | HepG2 (Liver Cancer) | 0.76 | |
| Theobromine Derivative 15a | MCF-7 (Breast Cancer) | 1.08 | |
| Theobromine Derivative 15a | VEGFR-2 | 0.239 | |
| Theobromine Derivative T-1-PMPA | HepG2 (Liver Cancer) | 3.51 | |
| Theobromine Derivative T-1-PMPA | MCF-7 (Breast Cancer) | 4.13 | |
| Theobromine Derivative T-1-PCPA | A549 (Lung Cancer) | 31.74 | |
| Theobromine Derivative T-1-PCPA | HCT-116 (Colon Cancer) | 20.40 |
Table 2: Apoptotic Effects of Theobromine Derivatives
This table presents the observed increase in apoptosis in cancer cell lines following treatment with theobromine derivatives.
| Compound | Cell Line | Treatment Concentration | Early-Stage Apoptosis (%) | Late-Stage Apoptosis (%) | Total Apoptosis (%) | Reference |
| Theobromine Derivative 15a | HepG2 | IC₅₀ (0.76 µM) | 29.49 | 9.63 | 39.12 | |
| Theobromine Derivative T-1-PMPA | HepG2 | IC₅₀ (3.51 µM) | - | - | 42 | |
| Theobromine | A549 | 16.02 µM | - | - | 31.42 |
Experimental Protocols
General Cell Culture
Materials:
-
Appropriate cell line (e.g., HEK293 for PDE assays, A549, HepG2, or MCF-7 for cancer studies)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
Phosphate Buffered Saline (PBS).
-
Trypsin-EDTA solution.
Protocol:
-
Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
For experiments, seed cells into appropriate well plates (e.g., 96-well for viability assays, 6-well for protein extraction) and allow them to adhere overnight.
Phosphodiesterase (PDE) Inhibition Assay (Cell-Based)
This protocol is adapted from established cell-based PDE assays and is designed to measure the effect of this compound on intracellular cAMP or cGMP levels.
Materials:
-
HEK293 cell line.
-
Transfection reagent (e.g., Lipofectamine).
-
A cAMP or cGMP biosensor plasmid (e.g., pGloSensor™-22F for cAMP or pGloSensor™-42F for cGMP).
-
Forskolin (B1673556) (to stimulate cAMP production) or SNAP (to stimulate cGMP production).
-
This compound.
-
Luciferase assay reagent.
Protocol:
-
Seed HEK293 cells in a 96-well plate.
-
Transfect cells with the chosen biosensor plasmid according to the manufacturer's protocol.
-
After 24-48 hours, replace the medium with a serum-free medium containing this compound at various concentrations. Incubate for 1 hour.
-
Add forskolin (for cAMP) or SNAP (for cGMP) to induce cyclic nucleotide production.
-
Incubate for 15-30 minutes.
-
Add the luciferase assay reagent and measure luminescence using a plate reader.
-
An increase in luminescence signal compared to the untreated control indicates PDE inhibition.
Cell Viability Assay (MTT or WST-1)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., A549, HepG2).
-
96-well plates.
-
This compound.
-
MTT or WST-1 reagent.
-
Solubilization solution (for MTT).
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
After 24 hours, treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
At each time point, add MTT or WST-1 reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis after treatment with this compound.
Materials:
-
Cancer cell line of interest.
-
6-well plates.
-
This compound.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Flow cytometer.
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
Western Blot Analysis of Signaling Pathways
This protocol is used to investigate the effect of this compound on the activation of key signaling proteins.
Materials:
-
Cell line of interest.
-
6-well plates.
-
This compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibodies against proteins of interest (e.g., phospho-p38, phospho-JNK, phospho-NF-κB, cleaved caspase-3).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Protocol:
-
Seed cells in 6-well plates and treat with this compound.
-
Lyse the cells with RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways potentially modulated by this compound, based on the known effects of theobromine.
Caption: this compound's potential mechanism via PDE inhibition and downstream signaling.
Caption: this compound's potential anticancer effects on cellular processes.
Experimental Workflow
The following diagram outlines a general workflow for screening and characterizing the effects of this compound.
Caption: A logical workflow for the study of this compound's effects.
References
- 1. Theobromine - Wikipedia [en.wikipedia.org]
- 2. Immunostimulatory Activities of Theobromine on Macrophages via the Activation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunostimulatory Activities of Theobromine on Macrophages via the Activation of MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Theobromine Apoptotic Analogue with Anticancer Potential Targeting the EGFR Protein: Computational and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Cellular Effects of Protheobromine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to study the cellular effects of Protheobromine, a novel analogue of theobromine. The protocols outlined below are based on established methodologies for studying theobromine and other methylxanthines, focusing on their common mechanisms of action, including phosphodiesterase (PDE) inhibition and modulation of key signaling pathways.
Introduction to this compound
This compound is a synthetic derivative of theobromine, a naturally occurring alkaloid found in the cacao plant. Theobromine and other methylxanthines are known to exert a variety of pharmacological effects, primarily through the inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors.[1] These actions lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn modulate various downstream signaling pathways.
Recent studies on theobromine and its derivatives have highlighted their potential as anticancer and immunomodulatory agents.[2][3][4][5] Investigations have shown that theobromine can induce apoptosis in cancer cells, inhibit cell proliferation and migration, and modulate inflammatory responses. The protocols detailed herein are designed to systematically investigate whether this compound exhibits similar or enhanced biological activities.
Data Presentation
Table 1: In Vitro Efficacy of Theobromine and its Analogues
This table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of theobromine and its synthetic derivatives against various cancer cell lines and enzymes. This data serves as a benchmark for evaluating the potency of this compound.
| Compound | Target Cell Line/Enzyme | IC₅₀ (µM) | Reference |
| Theobromine | A549 (Lung Cancer) | 16.02 (24h), 10.76 (48h) | |
| Theobromine Derivative 15a | HepG2 (Liver Cancer) | 0.76 | |
| Theobromine Derivative 15a | MCF-7 (Breast Cancer) | 1.08 | |
| Theobromine Derivative 15a | VEGFR-2 | 0.239 | |
| Theobromine Derivative T-1-PMPA | HepG2 (Liver Cancer) | 3.51 | |
| Theobromine Derivative T-1-PMPA | MCF-7 (Breast Cancer) | 4.13 | |
| Theobromine Derivative T-1-PCPA | A549 (Lung Cancer) | 31.74 | |
| Theobromine Derivative T-1-PCPA | HCT-116 (Colon Cancer) | 20.40 |
Table 2: Apoptotic Effects of Theobromine Derivatives
This table presents the observed increase in apoptosis in cancer cell lines following treatment with theobromine derivatives.
| Compound | Cell Line | Treatment Concentration | Early-Stage Apoptosis (%) | Late-Stage Apoptosis (%) | Total Apoptosis (%) | Reference |
| Theobromine Derivative 15a | HepG2 | IC₅₀ (0.76 µM) | 29.49 | 9.63 | 39.12 | |
| Theobromine Derivative T-1-PMPA | HepG2 | IC₅₀ (3.51 µM) | - | - | 42 | |
| Theobromine | A549 | 16.02 µM | - | - | 31.42 |
Experimental Protocols
General Cell Culture
Materials:
-
Appropriate cell line (e.g., HEK293 for PDE assays, A549, HepG2, or MCF-7 for cancer studies)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
Phosphate Buffered Saline (PBS).
-
Trypsin-EDTA solution.
Protocol:
-
Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
For experiments, seed cells into appropriate well plates (e.g., 96-well for viability assays, 6-well for protein extraction) and allow them to adhere overnight.
Phosphodiesterase (PDE) Inhibition Assay (Cell-Based)
This protocol is adapted from established cell-based PDE assays and is designed to measure the effect of this compound on intracellular cAMP or cGMP levels.
Materials:
-
HEK293 cell line.
-
Transfection reagent (e.g., Lipofectamine).
-
A cAMP or cGMP biosensor plasmid (e.g., pGloSensor™-22F for cAMP or pGloSensor™-42F for cGMP).
-
Forskolin (to stimulate cAMP production) or SNAP (to stimulate cGMP production).
-
This compound.
-
Luciferase assay reagent.
Protocol:
-
Seed HEK293 cells in a 96-well plate.
-
Transfect cells with the chosen biosensor plasmid according to the manufacturer's protocol.
-
After 24-48 hours, replace the medium with a serum-free medium containing this compound at various concentrations. Incubate for 1 hour.
-
Add forskolin (for cAMP) or SNAP (for cGMP) to induce cyclic nucleotide production.
-
Incubate for 15-30 minutes.
-
Add the luciferase assay reagent and measure luminescence using a plate reader.
-
An increase in luminescence signal compared to the untreated control indicates PDE inhibition.
Cell Viability Assay (MTT or WST-1)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., A549, HepG2).
-
96-well plates.
-
This compound.
-
MTT or WST-1 reagent.
-
Solubilization solution (for MTT).
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
After 24 hours, treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
At each time point, add MTT or WST-1 reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis after treatment with this compound.
Materials:
-
Cancer cell line of interest.
-
6-well plates.
-
This compound.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Flow cytometer.
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
Western Blot Analysis of Signaling Pathways
This protocol is used to investigate the effect of this compound on the activation of key signaling proteins.
Materials:
-
Cell line of interest.
-
6-well plates.
-
This compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibodies against proteins of interest (e.g., phospho-p38, phospho-JNK, phospho-NF-κB, cleaved caspase-3).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Protocol:
-
Seed cells in 6-well plates and treat with this compound.
-
Lyse the cells with RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways potentially modulated by this compound, based on the known effects of theobromine.
Caption: this compound's potential mechanism via PDE inhibition and downstream signaling.
Caption: this compound's potential anticancer effects on cellular processes.
Experimental Workflow
The following diagram outlines a general workflow for screening and characterizing the effects of this compound.
Caption: A logical workflow for the study of this compound's effects.
References
- 1. Theobromine - Wikipedia [en.wikipedia.org]
- 2. Immunostimulatory Activities of Theobromine on Macrophages via the Activation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunostimulatory Activities of Theobromine on Macrophages via the Activation of MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Theobromine Apoptotic Analogue with Anticancer Potential Targeting the EGFR Protein: Computational and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Standards for Theobromine Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theobromine (B1682246) (3,7-dimethylxanthine) is a purine (B94841) alkaloid naturally found in the cacao plant (Theobroma cacao), and is consequently present in chocolate and other cocoa products. As a structural analog of caffeine, theobromine is of significant interest to researchers in various fields, including pharmacology, food science, and medicine. It exhibits several biological activities, primarily acting as a phosphodiesterase (PDE) inhibitor and an adenosine (B11128) receptor antagonist.[1] These mechanisms of action contribute to its physiological effects, which include cardiovascular and respiratory stimulation, as well as potential anti-inflammatory and anti-cancer properties.[2]
This document provides detailed application notes and protocols for the analytical quantification and study of theobromine, intended to support researchers and professionals in drug development and related scientific disciplines.
Physicochemical Properties and Analytical Standards
Accurate and reproducible research on theobromine necessitates the use of well-characterized analytical standards. Certified Reference Materials (CRMs) are available from various commercial suppliers and should be used for quantitative analysis to ensure traceability and accuracy.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of theobromine.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈N₄O₂ | [3] |
| Molecular Weight | 180.16 g/mol | [3] |
| Melting Point | 351-357 °C | [3] |
| Appearance | White crystalline solid | |
| Solubility in Water (25 °C) | 330 mg/L | |
| Solubility in Ethanol | Slightly soluble | |
| Solubility in DMSO | Soluble | |
| pKa | 9.28 (acidic), -0.91 (basic) | |
| logP (octanol-water) | -0.78 | |
| UV Absorption Maxima (λmax) | 204 nm, 272 nm (in acidic mobile phase) |
Experimental Protocols
This section provides detailed methodologies for the quantitative analysis of theobromine using common analytical techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used method for the quantification of theobromine in various matrices, including food products, biological fluids, and pharmaceutical preparations.
Protocol:
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Standards:
-
Theobromine certified reference standard.
-
HPLC-grade methanol, water, and acetic acid.
-
Internal standard (e.g., 7-(β-hydroxyethyl)theophylline).
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of methanol:water:acetic acid (20:79:1, v/v/v).
-
Degas the mobile phase prior to use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of theobromine (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
If using an internal standard, add a constant concentration to all standard and sample solutions.
-
-
Sample Preparation (from a solid matrix like cocoa powder):
-
Accurately weigh approximately 1 gram of the homogenized sample.
-
Add 50 mL of hot water (80-90 °C) and stir for 30 minutes.
-
Allow the mixture to cool to room temperature and then filter through a 0.45 µm syringe filter.
-
If necessary, perform a solid-phase extraction (SPE) cleanup using a C18 cartridge to remove interfering substances.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 20 µL.
-
Column temperature: Ambient.
-
Detection wavelength: 275 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of theobromine (or the ratio of theobromine peak area to the internal standard peak area) against the concentration of the working standard solutions.
-
Determine the concentration of theobromine in the sample by interpolating its peak area from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for the analysis of theobromine, particularly in complex matrices. Derivatization is often employed to increase the volatility of theobromine.
Protocol:
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for polar compounds (e.g., BP5, 30 m x 0.25 mm x 0.25 µm).
-
-
Reagents and Standards:
-
Theobromine certified reference standard.
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Anhydrous pyridine (B92270) or other suitable solvent.
-
-
Standard and Sample Derivatization:
-
Accurately weigh the theobromine standard or the dried sample extract into a reaction vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C.
-
Oven temperature program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Carrier gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection volume: 1 µL (splitless mode).
-
MS transfer line temperature: 280 °C.
-
Ion source temperature: 230 °C.
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 50-550.
-
-
Data Analysis:
-
Identify the trimethylsilyl (B98337) derivative of theobromine based on its retention time and mass spectrum.
-
Quantification is typically performed using an internal standard (e.g., deuterated theobromine) and constructing a calibration curve.
-
Quantitative UV-Vis Spectroscopy
This method is simpler and faster than chromatographic techniques but is less specific and more susceptible to interference from other UV-absorbing compounds in the sample. It is suitable for the analysis of relatively pure samples.
Protocol:
-
Instrumentation:
-
UV-Vis spectrophotometer.
-
-
Reagents and Standards:
-
Theobromine certified reference standard.
-
Solvent: 0.1 M HCl or a suitable buffer.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of theobromine (e.g., 100 µg/mL) in the chosen solvent.
-
Prepare a series of working standard solutions with concentrations ranging from 1 to 20 µg/mL.
-
-
Sample Preparation:
-
Dissolve a known amount of the sample in the solvent.
-
Ensure the final concentration of theobromine falls within the linear range of the calibration curve.
-
Filter the solution if it is turbid.
-
-
Measurement and Data Analysis:
-
Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is approximately 272 nm in an acidic medium.
-
Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.
-
Determine the concentration of theobromine in the sample solution from the calibration curve.
-
Quantitative ¹H-NMR (qNMR) Spectroscopy
qNMR is a powerful primary ratio method for determining the purity of substances without the need for a specific reference standard of the analyte. An internal standard of known purity is used for quantification.
Protocol:
-
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
-
Reagents and Standards:
-
Theobromine sample.
-
Internal standard (IS) of known purity (e.g., maleic acid, dimethyl sulfone). The IS should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
Deuterated solvent (e.g., DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh the theobromine sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Ensure complete dissolution.
-
-
NMR Acquisition Parameters:
-
Use a standard 1D proton pulse sequence.
-
Ensure a sufficiently long relaxation delay (D1) to allow for full relaxation of all protons (typically 5 times the longest T1).
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from theobromine and a signal from the internal standard.
-
Calculate the purity of the theobromine sample using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
Signaling Pathways and Mechanisms of Action
Theobromine exerts its biological effects primarily through two main mechanisms: the inhibition of phosphodiesterases and the antagonism of adenosine receptors.
Phosphodiesterase (PDE) Inhibition
Theobromine is a non-selective inhibitor of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDEs, theobromine increases the intracellular levels of these second messengers, leading to the activation of downstream signaling pathways, such as the PKA and PKG pathways. This can result in various physiological responses, including smooth muscle relaxation (bronchodilation) and increased cardiac muscle contraction.
Caption: Theobromine inhibits PDE, increasing cAMP levels and activating PKA.
Adenosine Receptor Antagonism
Theobromine acts as a non-selective antagonist at adenosine A₁ and A₂ₐ receptors. Adenosine is a neuromodulator that generally has inhibitory effects in the central nervous system. By blocking adenosine receptors, theobromine can lead to increased neuronal firing and the release of other neurotransmitters, contributing to its mild stimulant effects.
Caption: Theobromine blocks adenosine receptors, preventing adenosine-mediated inhibition.
Experimental Workflow
The following diagram illustrates a general workflow for the analysis of theobromine from a sample matrix.
Caption: General workflow for theobromine analysis from sample to result.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. Theobromine, the primary methylxanthine found in Theobroma cacao, prevents malignant glioblastoma proliferation by negatively regulating phosphodiesterase-4, extracellular signal-regulated kinase, Akt/mammalian target of rapamycin kinase, and nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Analytical Standards for Theobromine Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theobromine (3,7-dimethylxanthine) is a purine alkaloid naturally found in the cacao plant (Theobroma cacao), and is consequently present in chocolate and other cocoa products. As a structural analog of caffeine, theobromine is of significant interest to researchers in various fields, including pharmacology, food science, and medicine. It exhibits several biological activities, primarily acting as a phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist.[1] These mechanisms of action contribute to its physiological effects, which include cardiovascular and respiratory stimulation, as well as potential anti-inflammatory and anti-cancer properties.[2]
This document provides detailed application notes and protocols for the analytical quantification and study of theobromine, intended to support researchers and professionals in drug development and related scientific disciplines.
Physicochemical Properties and Analytical Standards
Accurate and reproducible research on theobromine necessitates the use of well-characterized analytical standards. Certified Reference Materials (CRMs) are available from various commercial suppliers and should be used for quantitative analysis to ensure traceability and accuracy.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of theobromine.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈N₄O₂ | [3] |
| Molecular Weight | 180.16 g/mol | [3] |
| Melting Point | 351-357 °C | [3] |
| Appearance | White crystalline solid | |
| Solubility in Water (25 °C) | 330 mg/L | |
| Solubility in Ethanol | Slightly soluble | |
| Solubility in DMSO | Soluble | |
| pKa | 9.28 (acidic), -0.91 (basic) | |
| logP (octanol-water) | -0.78 | |
| UV Absorption Maxima (λmax) | 204 nm, 272 nm (in acidic mobile phase) |
Experimental Protocols
This section provides detailed methodologies for the quantitative analysis of theobromine using common analytical techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used method for the quantification of theobromine in various matrices, including food products, biological fluids, and pharmaceutical preparations.
Protocol:
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Standards:
-
Theobromine certified reference standard.
-
HPLC-grade methanol, water, and acetic acid.
-
Internal standard (e.g., 7-(β-hydroxyethyl)theophylline).
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of methanol:water:acetic acid (20:79:1, v/v/v).
-
Degas the mobile phase prior to use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of theobromine (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
If using an internal standard, add a constant concentration to all standard and sample solutions.
-
-
Sample Preparation (from a solid matrix like cocoa powder):
-
Accurately weigh approximately 1 gram of the homogenized sample.
-
Add 50 mL of hot water (80-90 °C) and stir for 30 minutes.
-
Allow the mixture to cool to room temperature and then filter through a 0.45 µm syringe filter.
-
If necessary, perform a solid-phase extraction (SPE) cleanup using a C18 cartridge to remove interfering substances.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 20 µL.
-
Column temperature: Ambient.
-
Detection wavelength: 275 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of theobromine (or the ratio of theobromine peak area to the internal standard peak area) against the concentration of the working standard solutions.
-
Determine the concentration of theobromine in the sample by interpolating its peak area from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for the analysis of theobromine, particularly in complex matrices. Derivatization is often employed to increase the volatility of theobromine.
Protocol:
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for polar compounds (e.g., BP5, 30 m x 0.25 mm x 0.25 µm).
-
-
Reagents and Standards:
-
Theobromine certified reference standard.
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Anhydrous pyridine or other suitable solvent.
-
-
Standard and Sample Derivatization:
-
Accurately weigh the theobromine standard or the dried sample extract into a reaction vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C.
-
Oven temperature program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Carrier gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection volume: 1 µL (splitless mode).
-
MS transfer line temperature: 280 °C.
-
Ion source temperature: 230 °C.
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 50-550.
-
-
Data Analysis:
-
Identify the trimethylsilyl derivative of theobromine based on its retention time and mass spectrum.
-
Quantification is typically performed using an internal standard (e.g., deuterated theobromine) and constructing a calibration curve.
-
Quantitative UV-Vis Spectroscopy
This method is simpler and faster than chromatographic techniques but is less specific and more susceptible to interference from other UV-absorbing compounds in the sample. It is suitable for the analysis of relatively pure samples.
Protocol:
-
Instrumentation:
-
UV-Vis spectrophotometer.
-
-
Reagents and Standards:
-
Theobromine certified reference standard.
-
Solvent: 0.1 M HCl or a suitable buffer.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of theobromine (e.g., 100 µg/mL) in the chosen solvent.
-
Prepare a series of working standard solutions with concentrations ranging from 1 to 20 µg/mL.
-
-
Sample Preparation:
-
Dissolve a known amount of the sample in the solvent.
-
Ensure the final concentration of theobromine falls within the linear range of the calibration curve.
-
Filter the solution if it is turbid.
-
-
Measurement and Data Analysis:
-
Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is approximately 272 nm in an acidic medium.
-
Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.
-
Determine the concentration of theobromine in the sample solution from the calibration curve.
-
Quantitative ¹H-NMR (qNMR) Spectroscopy
qNMR is a powerful primary ratio method for determining the purity of substances without the need for a specific reference standard of the analyte. An internal standard of known purity is used for quantification.
Protocol:
-
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
-
Reagents and Standards:
-
Theobromine sample.
-
Internal standard (IS) of known purity (e.g., maleic acid, dimethyl sulfone). The IS should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
Deuterated solvent (e.g., DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh the theobromine sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Ensure complete dissolution.
-
-
NMR Acquisition Parameters:
-
Use a standard 1D proton pulse sequence.
-
Ensure a sufficiently long relaxation delay (D1) to allow for full relaxation of all protons (typically 5 times the longest T1).
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from theobromine and a signal from the internal standard.
-
Calculate the purity of the theobromine sample using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
Signaling Pathways and Mechanisms of Action
Theobromine exerts its biological effects primarily through two main mechanisms: the inhibition of phosphodiesterases and the antagonism of adenosine receptors.
Phosphodiesterase (PDE) Inhibition
Theobromine is a non-selective inhibitor of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, theobromine increases the intracellular levels of these second messengers, leading to the activation of downstream signaling pathways, such as the PKA and PKG pathways. This can result in various physiological responses, including smooth muscle relaxation (bronchodilation) and increased cardiac muscle contraction.
Caption: Theobromine inhibits PDE, increasing cAMP levels and activating PKA.
Adenosine Receptor Antagonism
Theobromine acts as a non-selective antagonist at adenosine A₁ and A₂ₐ receptors. Adenosine is a neuromodulator that generally has inhibitory effects in the central nervous system. By blocking adenosine receptors, theobromine can lead to increased neuronal firing and the release of other neurotransmitters, contributing to its mild stimulant effects.
Caption: Theobromine blocks adenosine receptors, preventing adenosine-mediated inhibition.
Experimental Workflow
The following diagram illustrates a general workflow for the analysis of theobromine from a sample matrix.
Caption: General workflow for theobromine analysis from sample to result.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. Theobromine, the primary methylxanthine found in Theobroma cacao, prevents malignant glioblastoma proliferation by negatively regulating phosphodiesterase-4, extracellular signal-regulated kinase, Akt/mammalian target of rapamycin kinase, and nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Protheobromine: A Novel Tool Compound for Adenosine Receptor Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protheobromine, an 8-propoxy derivative of theobromine (B1682246), is emerging as a valuable tool compound for studying the pharmacology and signaling of adenosine (B11128) receptors. As a member of the xanthine (B1682287) family, which includes caffeine (B1668208) and theophylline (B1681296), this compound is anticipated to act as an antagonist at adenosine receptors. The structural modification at the 8-position is a key strategy in medicinal chemistry to enhance affinity and selectivity for specific adenosine receptor subtypes, namely the A1 and A2A receptors. These receptors are critical targets in a range of physiological processes and are implicated in various pathologies, including neurodegenerative diseases, inflammation, and cardiovascular disorders.
This document provides detailed application notes and experimental protocols for utilizing this compound as a tool compound in adenosine receptor studies. It is designed to guide researchers in characterizing the binding affinity and functional activity of this compound and to facilitate its use in investigating adenosine receptor-mediated signaling pathways.
Pharmacological Profile
The pharmacological profile of this compound at adenosine receptors is currently under investigation. Based on the known activity of related 8-substituted xanthines, it is hypothesized to be an antagonist of A1 and A2A adenosine receptors. For comparative purposes, the binding affinities (Ki) and/or inhibitory concentrations (IC50) of the parent compound theobromine, as well as the related xanthines theophylline and caffeine, are provided below.
Table 1: Comparative Adenosine Receptor Affinity of Xanthine Derivatives
| Compound | A1 Receptor Ki (µM) | A2A Receptor Ki (µM) |
| This compound | To Be Determined | To Be Determined |
| Theobromine | 105 (rat)[1] | >250 (rat)[1] |
| Theophylline | 6.77 (human)[1] | 6.7 (human)[1] |
| Caffeine | 10.7 (human)[1] | 9.56 (human) |
Note: The affinity of xanthines can vary between species.
Synthesis of this compound (8-Propoxytheobromine)
A specific, detailed synthesis protocol for this compound is not widely available in the public literature. However, a general method for the synthesis of 8-alkoxyxanthine derivatives can be adapted. The following is a generalized protocol that may require optimization for the synthesis of this compound.
General Protocol for Synthesis of 8-Alkoxytheobromine Derivatives:
-
Chlorination of Theobromine: The synthesis typically begins with the chlorination of theobromine at the 8-position to yield 8-chlorotheobromine.
-
Alkoxide Formation: Sodium metal is dissolved in an excess of the desired alcohol (in this case, propanol) to form the corresponding sodium alkoxide (sodium propoxide).
-
Nucleophilic Substitution: 8-chlorotheobromine is then reacted with the sodium propoxide in an appropriate solvent. The propoxide anion displaces the chloride at the 8-position to form the 8-propoxy ether linkage.
-
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield pure this compound.
Disclaimer: This is a generalized procedure and requires optimization of reaction conditions, solvents, and purification methods for successful synthesis of this compound.
Experimental Protocols
To characterize the utility of this compound as a tool compound, a series of in vitro assays are essential. The following are detailed protocols for radioligand binding assays to determine receptor affinity, and functional assays to assess its antagonist activity on downstream signaling pathways.
Radioligand Binding Assay for A1 and A2A Adenosine Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for the A1 and A2A adenosine receptors through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells stably expressing human A1 or A2A adenosine receptors (e.g., HEK293 or CHO cells).
-
Radioligand:
-
For A1 Receptor: [³H]-DPCPX (1,3-dipropyl-8-cyclopentylxanthine).
-
For A2A Receptor: [³H]-ZM241385 (4-(2-[7-amino-2-(2-furyl)\triazolo[2,3-a]\triazin-5-ylamino]ethyl)phenol).
-
-
This compound and reference compounds (Theobromine, Theophylline, Caffeine).
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM DPCPX for A1, 1 µM ZM241385 for A2A).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend in assay buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of varying concentrations of this compound or reference compounds (typically in a range from 10⁻¹⁰ to 10⁻⁴ M).
-
50 µL of radioligand at a concentration close to its Kd (e.g., 1 nM [³H]-DPCPX for A1, 2 nM [³H]-ZM241385 for A2A).
-
50 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Radioligand Binding Assay.
cAMP Accumulation Functional Assay
This protocol measures the ability of this compound to antagonize the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the A2A adenosine receptor signaling pathway.
Materials:
-
HEK293 or CHO cells stably expressing the human A2A adenosine receptor.
-
Cell culture medium (e.g., DMEM/F12).
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES).
-
This compound and reference compounds.
-
Adenosine A2A receptor agonist (e.g., NECA or CGS 21680).
-
Phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX or Rolipram) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
White 96-well or 384-well microplates.
-
Plate reader compatible with the chosen cAMP detection kit.
Protocol:
-
Cell Culture: Culture the cells to 80-90% confluency.
-
Cell Plating: Seed the cells into white microplates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Antagonist Pre-incubation: Remove the culture medium and add stimulation buffer containing varying concentrations of this compound or reference compounds. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the A2A receptor agonist at a concentration that elicits a submaximal response (EC80), along with the PDE inhibitor. Incubate for 30-60 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP levels against the logarithm of the antagonist concentration. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
References
Protheobromine: A Novel Tool Compound for Adenosine Receptor Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protheobromine, an 8-propoxy derivative of theobromine, is emerging as a valuable tool compound for studying the pharmacology and signaling of adenosine receptors. As a member of the xanthine family, which includes caffeine and theophylline, this compound is anticipated to act as an antagonist at adenosine receptors. The structural modification at the 8-position is a key strategy in medicinal chemistry to enhance affinity and selectivity for specific adenosine receptor subtypes, namely the A1 and A2A receptors. These receptors are critical targets in a range of physiological processes and are implicated in various pathologies, including neurodegenerative diseases, inflammation, and cardiovascular disorders.
This document provides detailed application notes and experimental protocols for utilizing this compound as a tool compound in adenosine receptor studies. It is designed to guide researchers in characterizing the binding affinity and functional activity of this compound and to facilitate its use in investigating adenosine receptor-mediated signaling pathways.
Pharmacological Profile
The pharmacological profile of this compound at adenosine receptors is currently under investigation. Based on the known activity of related 8-substituted xanthines, it is hypothesized to be an antagonist of A1 and A2A adenosine receptors. For comparative purposes, the binding affinities (Ki) and/or inhibitory concentrations (IC50) of the parent compound theobromine, as well as the related xanthines theophylline and caffeine, are provided below.
Table 1: Comparative Adenosine Receptor Affinity of Xanthine Derivatives
| Compound | A1 Receptor Ki (µM) | A2A Receptor Ki (µM) |
| This compound | To Be Determined | To Be Determined |
| Theobromine | 105 (rat)[1] | >250 (rat)[1] |
| Theophylline | 6.77 (human)[1] | 6.7 (human)[1] |
| Caffeine | 10.7 (human)[1] | 9.56 (human) |
Note: The affinity of xanthines can vary between species.
Synthesis of this compound (8-Propoxytheobromine)
A specific, detailed synthesis protocol for this compound is not widely available in the public literature. However, a general method for the synthesis of 8-alkoxyxanthine derivatives can be adapted. The following is a generalized protocol that may require optimization for the synthesis of this compound.
General Protocol for Synthesis of 8-Alkoxytheobromine Derivatives:
-
Chlorination of Theobromine: The synthesis typically begins with the chlorination of theobromine at the 8-position to yield 8-chlorotheobromine.
-
Alkoxide Formation: Sodium metal is dissolved in an excess of the desired alcohol (in this case, propanol) to form the corresponding sodium alkoxide (sodium propoxide).
-
Nucleophilic Substitution: 8-chlorotheobromine is then reacted with the sodium propoxide in an appropriate solvent. The propoxide anion displaces the chloride at the 8-position to form the 8-propoxy ether linkage.
-
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield pure this compound.
Disclaimer: This is a generalized procedure and requires optimization of reaction conditions, solvents, and purification methods for successful synthesis of this compound.
Experimental Protocols
To characterize the utility of this compound as a tool compound, a series of in vitro assays are essential. The following are detailed protocols for radioligand binding assays to determine receptor affinity, and functional assays to assess its antagonist activity on downstream signaling pathways.
Radioligand Binding Assay for A1 and A2A Adenosine Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for the A1 and A2A adenosine receptors through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells stably expressing human A1 or A2A adenosine receptors (e.g., HEK293 or CHO cells).
-
Radioligand:
-
For A1 Receptor: [³H]-DPCPX (1,3-dipropyl-8-cyclopentylxanthine).
-
For A2A Receptor: [³H]-ZM241385 (4-(2-[7-amino-2-(2-furyl)\triazolo[2,3-a]\triazin-5-ylamino]ethyl)phenol).
-
-
This compound and reference compounds (Theobromine, Theophylline, Caffeine).
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM DPCPX for A1, 1 µM ZM241385 for A2A).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend in assay buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of varying concentrations of this compound or reference compounds (typically in a range from 10⁻¹⁰ to 10⁻⁴ M).
-
50 µL of radioligand at a concentration close to its Kd (e.g., 1 nM [³H]-DPCPX for A1, 2 nM [³H]-ZM241385 for A2A).
-
50 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Radioligand Binding Assay.
cAMP Accumulation Functional Assay
This protocol measures the ability of this compound to antagonize the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the A2A adenosine receptor signaling pathway.
Materials:
-
HEK293 or CHO cells stably expressing the human A2A adenosine receptor.
-
Cell culture medium (e.g., DMEM/F12).
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES).
-
This compound and reference compounds.
-
Adenosine A2A receptor agonist (e.g., NECA or CGS 21680).
-
Phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX or Rolipram) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
White 96-well or 384-well microplates.
-
Plate reader compatible with the chosen cAMP detection kit.
Protocol:
-
Cell Culture: Culture the cells to 80-90% confluency.
-
Cell Plating: Seed the cells into white microplates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Antagonist Pre-incubation: Remove the culture medium and add stimulation buffer containing varying concentrations of this compound or reference compounds. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the A2A receptor agonist at a concentration that elicits a submaximal response (EC80), along with the PDE inhibitor. Incubate for 30-60 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP levels against the logarithm of the antagonist concentration. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
References
High-Throughput Screening Assays for Theobromine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theobromine (B1682246), a methylxanthine alkaloid naturally found in cacao plants, is a pharmacologically active compound with a range of biological targets, making it a molecule of interest in drug discovery.[1] Its primary mechanisms of action include the antagonism of adenosine (B11128) A1 and A2a receptors and the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4B.[1] Furthermore, emerging research has highlighted its potential as an anti-cancer agent, demonstrating inhibitory effects on the proliferation of malignant glioblastoma cells.
These diverse biological activities necessitate the development of robust high-throughput screening (HTS) assays to identify and characterize novel therapeutic agents that modulate these targets or to screen for new activities of theobromine itself. This document provides detailed application notes and protocols for three distinct HTS assays involving theobromine, targeting adenosine receptors, phosphodiesterase 4B, and glioblastoma cell viability. The protocols are designed for high-throughput formats (384- and 1536-well plates) and include methodologies for data analysis and quality control.
Data Presentation
The following tables summarize the quantitative data for Theobromine's activity in the described assays.
| Assay Target | Parameter | Value | Cell Line/System |
| Adenosine A1 Receptor | Ki | 10,000 nM | Human Forebrain Tissue |
| Adenosine A1 Receptor | IC50 | 250,000 nM | Human Forebrain Tissue |
| Glioblastoma Cell Proliferation | IC50 | 1 - 10 mM | U87-MG |
Note: IC50 and Ki values can vary depending on the specific assay conditions and biological system used.
I. Adenosine Receptor Antagonism Assay
Application Note: This application note describes a competitive binding assay to screen for antagonists of the adenosine A1 and A2a receptors. Theobromine is a known antagonist of these receptors.[1] This assay can be used to identify novel adenosine receptor antagonists or to characterize the potency of known compounds like theobromine in a high-throughput format. The protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) methodology, which is a robust and sensitive detection method suitable for HTS.
Signaling Pathway: Adenosine Receptor Antagonism
References
High-Throughput Screening Assays for Theobromine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theobromine, a methylxanthine alkaloid naturally found in cacao plants, is a pharmacologically active compound with a range of biological targets, making it a molecule of interest in drug discovery.[1] Its primary mechanisms of action include the antagonism of adenosine A1 and A2a receptors and the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4B.[1] Furthermore, emerging research has highlighted its potential as an anti-cancer agent, demonstrating inhibitory effects on the proliferation of malignant glioblastoma cells.
These diverse biological activities necessitate the development of robust high-throughput screening (HTS) assays to identify and characterize novel therapeutic agents that modulate these targets or to screen for new activities of theobromine itself. This document provides detailed application notes and protocols for three distinct HTS assays involving theobromine, targeting adenosine receptors, phosphodiesterase 4B, and glioblastoma cell viability. The protocols are designed for high-throughput formats (384- and 1536-well plates) and include methodologies for data analysis and quality control.
Data Presentation
The following tables summarize the quantitative data for Theobromine's activity in the described assays.
| Assay Target | Parameter | Value | Cell Line/System |
| Adenosine A1 Receptor | Ki | 10,000 nM | Human Forebrain Tissue |
| Adenosine A1 Receptor | IC50 | 250,000 nM | Human Forebrain Tissue |
| Glioblastoma Cell Proliferation | IC50 | 1 - 10 mM | U87-MG |
Note: IC50 and Ki values can vary depending on the specific assay conditions and biological system used.
I. Adenosine Receptor Antagonism Assay
Application Note: This application note describes a competitive binding assay to screen for antagonists of the adenosine A1 and A2a receptors. Theobromine is a known antagonist of these receptors.[1] This assay can be used to identify novel adenosine receptor antagonists or to characterize the potency of known compounds like theobromine in a high-throughput format. The protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) methodology, which is a robust and sensitive detection method suitable for HTS.
Signaling Pathway: Adenosine Receptor Antagonism
References
Developing a Theobromine-Based Therapeutic Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical development of a therapeutic agent based on theobromine (B1682246). The protocols outlined below cover essential in vitro and in vivo assays, toxicological studies, and analytical methods necessary to evaluate the efficacy and safety of theobromine for a given therapeutic indication.
Introduction to Theobromine
Theobromine (3,7-dimethylxanthine) is a naturally occurring methylxanthine alkaloid found predominantly in the cacao bean (Theobroma cacao)[1][2]. Structurally similar to caffeine, theobromine exerts its physiological effects primarily through two main mechanisms: antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterase (PDE) enzymes[3][4][5]. These actions lead to a range of pharmacological effects, including vasodilation, bronchodilation, and mild central nervous system stimulation, making it a promising candidate for various therapeutic applications. Potential therapeutic areas for theobromine include cardiovascular diseases, respiratory conditions, and neurodegenerative disorders.
Mechanism of Action and Signaling Pathways
Theobromine's primary mechanisms of action involve the modulation of key signaling pathways:
-
Adenosine Receptor Antagonism: Theobromine acts as a non-selective antagonist at adenosine A1 and A2A receptors. By blocking these receptors, theobromine counteracts the inhibitory effects of adenosine on neurotransmitter release and cellular activity. This contributes to its stimulant and physiological effects.
-
Phosphodiesterase (PDE) Inhibition: Theobromine inhibits PDE enzymes, particularly PDE4, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to smooth muscle relaxation and other cellular responses.
Diagram: Theobromine's Primary Signaling Pathways
Caption: Theobromine's dual mechanism of action.
Preclinical Development Workflow
The development of a theobromine-based therapeutic agent should follow a structured preclinical workflow to ensure a thorough evaluation of its efficacy and safety.
Diagram: Preclinical Development Workflow for a Theobromine Therapeutic
Caption: A typical preclinical development workflow.
Experimental Protocols
Analytical Method Development and Validation
Objective: To develop and validate a robust analytical method for the quantification of theobromine in biological matrices.
Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and reliable method.
Protocol:
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 20:75:5, v/v/v).
-
Flow Rate: 0.7-1.0 mL/min.
-
Detection Wavelength: 273 nm.
-
Standard Preparation: Prepare a stock solution of theobromine in the mobile phase and create a series of calibration standards.
-
Sample Preparation (Plasma/Urine):
-
Thaw samples at room temperature.
-
Perform protein precipitation with acetonitrile (B52724) or perchloric acid.
-
Centrifuge to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
Validation Parameters:
-
Linearity: Analyze calibration standards over the expected concentration range.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days.
-
Selectivity: Analyze blank matrix samples to ensure no interference at the retention time of theobromine.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
-
Stability: Assess the stability of theobromine in the matrix under different storage conditions (freeze-thaw, short-term, long-term).
-
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy | Within ±15% of nominal concentration (±20% for LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent and reproducible |
In Vitro Efficacy Assays
4.2.1. Adenosine Receptor Binding Assay
Objective: To determine the binding affinity of theobromine to adenosine A1 and A2A receptors.
Method: Competitive radioligand binding assay using cell membranes expressing the target receptor.
Protocol:
-
Materials: Cell membranes expressing human adenosine A1 or A2A receptors, radioligand (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A), unlabeled theobromine, assay buffer, glass fiber filters, scintillation cocktail, and a scintillation counter.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and varying concentrations of unlabeled theobromine.
-
For non-specific binding, use a high concentration of a known non-radioactive ligand.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each theobromine concentration.
-
Plot the percentage of specific binding against the logarithm of the theobromine concentration.
-
Determine the IC₅₀ (concentration of theobromine that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
4.2.2. Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the inhibitory activity of theobromine on PDE enzymes, particularly PDE4.
Method: Commercially available PDE activity assay kits are recommended for ease of use and standardization. These kits typically measure the conversion of cAMP to AMP.
Protocol:
-
Materials: Recombinant human PDE4 enzyme, cAMP substrate, assay buffer, theobromine, and a detection reagent (e.g., a phosphate-detecting reagent).
-
Procedure:
-
In a 96-well plate, add the PDE4 enzyme, assay buffer, and varying concentrations of theobromine.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., absorbance or fluorescence) according to the kit instructions.
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition at each theobromine concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the theobromine concentration and fitting the data to a dose-response curve.
-
In Vivo Efficacy Model: L-NAME-Induced Hypertension in Rats
Objective: To evaluate the potential of theobromine to lower blood pressure in a model of hypertension.
Method: Chronic administration of N(G)-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor, induces sustained hypertension in rats.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Induction of Hypertension: Administer L-NAME (e.g., 40 mg/kg/day) in drinking water or by oral gavage for 4-8 weeks.
-
Treatment Groups:
-
Group 1: Control (no L-NAME, vehicle treatment).
-
Group 2: L-NAME + Vehicle.
-
Group 3: L-NAME + Theobromine (low dose).
-
Group 4: L-NAME + Theobromine (high dose).
-
Group 5: L-NAME + Positive Control (e.g., Captopril).
-
-
Drug Administration: Administer theobromine or vehicle daily by oral gavage starting after the induction of stable hypertension.
-
Blood Pressure Measurement: Measure systolic blood pressure weekly using a non-invasive tail-cuff method.
-
Endpoint Analysis: At the end of the study, collect blood for biochemical analysis and tissues (e.g., heart, aorta) for histopathology and biomarker analysis (e.g., eNOS expression).
-
Data Analysis: Compare blood pressure and other endpoints between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
| Parameter | Measurement |
| Primary Efficacy | Systolic Blood Pressure |
| Secondary Efficacy | Heart Rate, Cardiac Hypertrophy Index |
| Biomarkers | Plasma Nitric Oxide Levels, Tissue eNOS expression |
Toxicology and Safety Pharmacology
Objective: To assess the safety profile of theobromine.
4.4.1. Acute Oral Toxicity Study (OECD 423)
Method: A stepwise procedure using a small number of animals to determine the acute toxicity and estimate the LD₅₀.
Protocol:
-
Animals: Female rats are typically used.
-
Procedure:
-
Administer a single oral dose of theobromine to a group of three animals at a starting dose (e.g., 300 mg/kg).
-
Observe the animals for mortality and clinical signs of toxicity for up to 14 days.
-
Based on the outcome, either stop the test, dose another three animals at a higher dose (e.g., 2000 mg/kg), or dose another three animals at a lower dose.
-
-
Data Collection: Record mortality, clinical signs, body weight changes, and gross necropsy findings.
4.4.2. Repeated Dose 90-Day Oral Toxicity Study (OECD 408)
Method: To evaluate the sub-chronic toxicity of theobromine after repeated oral administration for 90 days.
Protocol:
-
Animals: Rats are the preferred species.
-
Treatment Groups: At least three dose levels of theobromine and a control group (vehicle).
-
Administration: Daily oral administration for 90 days.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Endpoint Analysis: At the end of the study, perform hematology, clinical biochemistry, urinalysis, and a full histopathological examination of organs and tissues.
-
Data Analysis: Determine the No-Observed-Adverse-Effect Level (NOAEL).
4.4.3. Safety Pharmacology Core Battery (ICH S7A)
Method: To investigate the potential undesirable pharmacodynamic effects of theobromine on vital functions.
Protocol:
-
Central Nervous System: Assess effects on motor activity, behavior, and coordination in rats (e.g., using a functional observational battery).
-
Cardiovascular System: Evaluate effects on blood pressure, heart rate, and electrocardiogram (ECG) in conscious, telemetered animals (e.g., dogs or non-human primates).
-
Respiratory System: Assess effects on respiratory rate and tidal volume in conscious animals (e.g., using whole-body plethysmography).
Quantitative Data Summary
| Parameter | Theobromine Value | Reference |
| Pharmacokinetics | ||
| Half-life (human) | 7-12 hours | |
| Time to peak plasma concentration | 2-3 hours | |
| In Vitro Activity | ||
| Adenosine A1 Receptor Affinity (Ki) | Varies by study | |
| Adenosine A2A Receptor Affinity (Ki) | Varies by study | |
| PDE4 Inhibition (IC₅₀) | Varies by study | |
| Toxicology | ||
| Acute Oral LD₅₀ (rat) | ~1265 mg/kg | |
| Acute Oral LD₅₀ (dog) | ~300 mg/kg | |
| NOAEL (90-day rat study) | To be determined |
Formulation Development Considerations
Theobromine has low aqueous solubility, which may present challenges for formulation development. Strategies to enhance solubility and improve bioavailability should be considered.
Approaches:
-
pH adjustment: Theobromine solubility can be increased in acidic or alkaline solutions.
-
Co-solvents: The use of pharmaceutically acceptable co-solvents can improve solubility.
-
Salt formation: Creating a more soluble salt form of theobromine.
-
Particle size reduction: Micronization or nanonization can increase the surface area and dissolution rate.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance absorption.
Preformulation Studies:
-
Solubility: Determine the solubility in various pH buffers and pharmaceutically relevant solvents.
-
pKa determination: Identify the ionization constants.
-
LogP/LogD: Assess the lipophilicity.
-
Solid-state characterization: Analyze crystallinity and polymorphism using techniques like DSC and XRD.
Diagram: Formulation Development Strategy
Caption: Strategy for overcoming theobromine's low solubility.
Disclaimer: These application notes and protocols are intended as a general guide. Specific experimental details may need to be optimized based on the therapeutic indication, the specific formulation, and regulatory requirements. All animal studies should be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. oecd.org [oecd.org]
- 2. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 3. jphs.juw.edu.pk [jphs.juw.edu.pk]
- 4. apajournal.org.uk [apajournal.org.uk]
- 5. Chronic L-Name-Treatment Produces Hypertension by Different Mechanisms in Peripheral Tissues and Brain: Role of Central eNOS - PMC [pmc.ncbi.nlm.nih.gov]
Developing a Theobromine-Based Therapeutic Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical development of a therapeutic agent based on theobromine. The protocols outlined below cover essential in vitro and in vivo assays, toxicological studies, and analytical methods necessary to evaluate the efficacy and safety of theobromine for a given therapeutic indication.
Introduction to Theobromine
Theobromine (3,7-dimethylxanthine) is a naturally occurring methylxanthine alkaloid found predominantly in the cacao bean (Theobroma cacao)[1][2]. Structurally similar to caffeine, theobromine exerts its physiological effects primarily through two main mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes[3][4][5]. These actions lead to a range of pharmacological effects, including vasodilation, bronchodilation, and mild central nervous system stimulation, making it a promising candidate for various therapeutic applications. Potential therapeutic areas for theobromine include cardiovascular diseases, respiratory conditions, and neurodegenerative disorders.
Mechanism of Action and Signaling Pathways
Theobromine's primary mechanisms of action involve the modulation of key signaling pathways:
-
Adenosine Receptor Antagonism: Theobromine acts as a non-selective antagonist at adenosine A1 and A2A receptors. By blocking these receptors, theobromine counteracts the inhibitory effects of adenosine on neurotransmitter release and cellular activity. This contributes to its stimulant and physiological effects.
-
Phosphodiesterase (PDE) Inhibition: Theobromine inhibits PDE enzymes, particularly PDE4, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to smooth muscle relaxation and other cellular responses.
Diagram: Theobromine's Primary Signaling Pathways
Caption: Theobromine's dual mechanism of action.
Preclinical Development Workflow
The development of a theobromine-based therapeutic agent should follow a structured preclinical workflow to ensure a thorough evaluation of its efficacy and safety.
Diagram: Preclinical Development Workflow for a Theobromine Therapeutic
Caption: A typical preclinical development workflow.
Experimental Protocols
Analytical Method Development and Validation
Objective: To develop and validate a robust analytical method for the quantification of theobromine in biological matrices.
Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and reliable method.
Protocol:
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 20:75:5, v/v/v).
-
Flow Rate: 0.7-1.0 mL/min.
-
Detection Wavelength: 273 nm.
-
Standard Preparation: Prepare a stock solution of theobromine in the mobile phase and create a series of calibration standards.
-
Sample Preparation (Plasma/Urine):
-
Thaw samples at room temperature.
-
Perform protein precipitation with acetonitrile or perchloric acid.
-
Centrifuge to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
Validation Parameters:
-
Linearity: Analyze calibration standards over the expected concentration range.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days.
-
Selectivity: Analyze blank matrix samples to ensure no interference at the retention time of theobromine.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
-
Stability: Assess the stability of theobromine in the matrix under different storage conditions (freeze-thaw, short-term, long-term).
-
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy | Within ±15% of nominal concentration (±20% for LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent and reproducible |
In Vitro Efficacy Assays
4.2.1. Adenosine Receptor Binding Assay
Objective: To determine the binding affinity of theobromine to adenosine A1 and A2A receptors.
Method: Competitive radioligand binding assay using cell membranes expressing the target receptor.
Protocol:
-
Materials: Cell membranes expressing human adenosine A1 or A2A receptors, radioligand (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A), unlabeled theobromine, assay buffer, glass fiber filters, scintillation cocktail, and a scintillation counter.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and varying concentrations of unlabeled theobromine.
-
For non-specific binding, use a high concentration of a known non-radioactive ligand.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each theobromine concentration.
-
Plot the percentage of specific binding against the logarithm of the theobromine concentration.
-
Determine the IC₅₀ (concentration of theobromine that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
4.2.2. Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the inhibitory activity of theobromine on PDE enzymes, particularly PDE4.
Method: Commercially available PDE activity assay kits are recommended for ease of use and standardization. These kits typically measure the conversion of cAMP to AMP.
Protocol:
-
Materials: Recombinant human PDE4 enzyme, cAMP substrate, assay buffer, theobromine, and a detection reagent (e.g., a phosphate-detecting reagent).
-
Procedure:
-
In a 96-well plate, add the PDE4 enzyme, assay buffer, and varying concentrations of theobromine.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., absorbance or fluorescence) according to the kit instructions.
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition at each theobromine concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the theobromine concentration and fitting the data to a dose-response curve.
-
In Vivo Efficacy Model: L-NAME-Induced Hypertension in Rats
Objective: To evaluate the potential of theobromine to lower blood pressure in a model of hypertension.
Method: Chronic administration of N(G)-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor, induces sustained hypertension in rats.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Induction of Hypertension: Administer L-NAME (e.g., 40 mg/kg/day) in drinking water or by oral gavage for 4-8 weeks.
-
Treatment Groups:
-
Group 1: Control (no L-NAME, vehicle treatment).
-
Group 2: L-NAME + Vehicle.
-
Group 3: L-NAME + Theobromine (low dose).
-
Group 4: L-NAME + Theobromine (high dose).
-
Group 5: L-NAME + Positive Control (e.g., Captopril).
-
-
Drug Administration: Administer theobromine or vehicle daily by oral gavage starting after the induction of stable hypertension.
-
Blood Pressure Measurement: Measure systolic blood pressure weekly using a non-invasive tail-cuff method.
-
Endpoint Analysis: At the end of the study, collect blood for biochemical analysis and tissues (e.g., heart, aorta) for histopathology and biomarker analysis (e.g., eNOS expression).
-
Data Analysis: Compare blood pressure and other endpoints between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
| Parameter | Measurement |
| Primary Efficacy | Systolic Blood Pressure |
| Secondary Efficacy | Heart Rate, Cardiac Hypertrophy Index |
| Biomarkers | Plasma Nitric Oxide Levels, Tissue eNOS expression |
Toxicology and Safety Pharmacology
Objective: To assess the safety profile of theobromine.
4.4.1. Acute Oral Toxicity Study (OECD 423)
Method: A stepwise procedure using a small number of animals to determine the acute toxicity and estimate the LD₅₀.
Protocol:
-
Animals: Female rats are typically used.
-
Procedure:
-
Administer a single oral dose of theobromine to a group of three animals at a starting dose (e.g., 300 mg/kg).
-
Observe the animals for mortality and clinical signs of toxicity for up to 14 days.
-
Based on the outcome, either stop the test, dose another three animals at a higher dose (e.g., 2000 mg/kg), or dose another three animals at a lower dose.
-
-
Data Collection: Record mortality, clinical signs, body weight changes, and gross necropsy findings.
4.4.2. Repeated Dose 90-Day Oral Toxicity Study (OECD 408)
Method: To evaluate the sub-chronic toxicity of theobromine after repeated oral administration for 90 days.
Protocol:
-
Animals: Rats are the preferred species.
-
Treatment Groups: At least three dose levels of theobromine and a control group (vehicle).
-
Administration: Daily oral administration for 90 days.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Endpoint Analysis: At the end of the study, perform hematology, clinical biochemistry, urinalysis, and a full histopathological examination of organs and tissues.
-
Data Analysis: Determine the No-Observed-Adverse-Effect Level (NOAEL).
4.4.3. Safety Pharmacology Core Battery (ICH S7A)
Method: To investigate the potential undesirable pharmacodynamic effects of theobromine on vital functions.
Protocol:
-
Central Nervous System: Assess effects on motor activity, behavior, and coordination in rats (e.g., using a functional observational battery).
-
Cardiovascular System: Evaluate effects on blood pressure, heart rate, and electrocardiogram (ECG) in conscious, telemetered animals (e.g., dogs or non-human primates).
-
Respiratory System: Assess effects on respiratory rate and tidal volume in conscious animals (e.g., using whole-body plethysmography).
Quantitative Data Summary
| Parameter | Theobromine Value | Reference |
| Pharmacokinetics | ||
| Half-life (human) | 7-12 hours | |
| Time to peak plasma concentration | 2-3 hours | |
| In Vitro Activity | ||
| Adenosine A1 Receptor Affinity (Ki) | Varies by study | |
| Adenosine A2A Receptor Affinity (Ki) | Varies by study | |
| PDE4 Inhibition (IC₅₀) | Varies by study | |
| Toxicology | ||
| Acute Oral LD₅₀ (rat) | ~1265 mg/kg | |
| Acute Oral LD₅₀ (dog) | ~300 mg/kg | |
| NOAEL (90-day rat study) | To be determined |
Formulation Development Considerations
Theobromine has low aqueous solubility, which may present challenges for formulation development. Strategies to enhance solubility and improve bioavailability should be considered.
Approaches:
-
pH adjustment: Theobromine solubility can be increased in acidic or alkaline solutions.
-
Co-solvents: The use of pharmaceutically acceptable co-solvents can improve solubility.
-
Salt formation: Creating a more soluble salt form of theobromine.
-
Particle size reduction: Micronization or nanonization can increase the surface area and dissolution rate.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance absorption.
Preformulation Studies:
-
Solubility: Determine the solubility in various pH buffers and pharmaceutically relevant solvents.
-
pKa determination: Identify the ionization constants.
-
LogP/LogD: Assess the lipophilicity.
-
Solid-state characterization: Analyze crystallinity and polymorphism using techniques like DSC and XRD.
Diagram: Formulation Development Strategy
Caption: Strategy for overcoming theobromine's low solubility.
Disclaimer: These application notes and protocols are intended as a general guide. Specific experimental details may need to be optimized based on the therapeutic indication, the specific formulation, and regulatory requirements. All animal studies should be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. oecd.org [oecd.org]
- 2. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 3. jphs.juw.edu.pk [jphs.juw.edu.pk]
- 4. apajournal.org.uk [apajournal.org.uk]
- 5. Chronic L-Name-Treatment Produces Hypertension by Different Mechanisms in Peripheral Tissues and Brain: Role of Central eNOS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Theobromine Solubility Enhancement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving theobromine's solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for enhancing the aqueous solubility of theobromine (B1682246)?
Theobromine's low aqueous solubility (approximately 0.33 g/L) is a significant challenge for its therapeutic application.[1][2] Several effective methods can be employed to increase its solubility, including:
-
Hydrotropy: Using hydrotropes, such as sodium benzoate, which are compounds that solubilize hydrophobic substances in aqueous solutions.[3][4]
-
Co-solvency: Adding a water-miscible organic solvent in which theobromine is more soluble.[5]
-
pH Adjustment: Increasing the pH to an alkaline range can significantly enhance solubility.
-
Temperature Modification: Theobromine's solubility generally increases with higher temperatures in water and various organic solvents.
-
Co-crystallization: Forming multi-component crystals (co-crystals) with other molecules (co-formers) can modulate its physicochemical properties, including solubility.
-
Use of Natural Deep Eutectic Solvents (NADES): These are mixtures of natural compounds that form a eutectic with a melting point lower than individual components and can be highly effective solvents.
-
Solid Dispersions: Dispersing theobromine in a hydrophilic polymeric matrix can improve its dissolution rate.
-
Salt Formation: Creating salts of theobromine with strong acids has been shown to dramatically, though often transiently, increase solubility.
Q2: How does temperature influence the solubility of theobromine?
The solubility of theobromine in water and various organic solvents is endothermic, meaning it increases as the temperature rises. This relationship is a critical factor for experiments involving recrystallization or preparing supersaturated solutions. For instance, its solubility was determined to increase with temperature in solvents like water, methanol, ethanol, and acetone (B3395972) over a range of 288.15 K to 328.15 K.
Q3: What is the effect of pH on theobromine solubility?
Theobromine's solubility is pH-dependent. It is a weak base and can be dissolved in alkaline solutions, such as 1M sodium hydroxide. This is due to the deprotonation of the imidazole (B134444) ring, which allows for salt formation and greater interaction with the aqueous solvent. However, researchers must consider the stability of theobromine at high pH, as prolonged exposure to strongly alkaline conditions could lead to degradation.
Q4: How do co-solvents and Natural Deep Eutectic Solvents (NADES) compare in enhancing theobromine solubility?
Both co-solvents and NADES can significantly enhance theobromine solubility, but they operate through different mechanisms and offer varying degrees of improvement.
-
Co-solvents: The addition of organic solvents like DMSO or DMF to water can increase solubility. However, a "cosolvation effect," where a specific mixture ratio of water and an organic solvent (e.g., 1:1 1,4-dioxane-water) yields maximum solubility, has also been observed.
-
NADES: These solvents have shown remarkable efficacy. For example, a NADES composed of choline (B1196258) chloride and glycerol (B35011) was found to increase theobromine solubility by almost 32 times compared to water and about 1.5 times more than pure DMSO. Furthermore, adding a small molar fraction of water (e.g., 0.2) to a NADES can lead to an even greater increase in solubility.
Q5: Can co-crystal formation lead to a stable increase in aqueous solubility?
Yes, co-crystallization is a promising strategy. By pairing theobromine with specific co-formers, such as monohydroxybenzoic acids, it is possible to create novel crystalline structures with improved solubility. While forming salts can lead to a very high initial solubility increase (e.g., 88-fold with besylate salt), these salts can be unstable in water and quickly transform back into the less soluble theobromine. Co-crystals, in contrast, can offer a more stable and sustained improvement in solubility.
Data Presentation: Solubility of Theobromine
Table 1: Solubility of Theobromine in Neat Solvents at 25°C (298.15 K)
| Solvent | Molar Fraction Solubility (x10⁻⁴) | Concentration (mg/mL) | Reference(s) |
|---|---|---|---|
| Water | ~0.15 | ~0.33 | |
| Dimethyl Sulfoxide (DMSO) | 8.20 ± 0.04 | 2.09 ± 0.02 | |
| Dimethylformamide (DMF) | 3.05 ± 0.05 | 0.72 ± 0.01 | |
| 1,4-Dioxane | 1.65 ± 0.03 | 0.49 ± 0.01 | |
| Methanol | 0.41 | - | |
| Ethanol | 0.17 | - | |
| 1-Propanol | 0.20 | - | |
| Acetone | 0.16 | - |
| Ethyl Acetate | 0.04 | - | |
Table 2: Solubility Enhancement using Co-solvents, NADES, and Co-crystals at 25°C (298.15 K)
| System | Optimal Composition | Molar Fraction Solubility (x10⁻⁴) | Concentration (mg/mL) | Fold Increase (vs. Water) | Reference(s) |
|---|---|---|---|---|---|
| Co-solvent | 1:1 1,4-Dioxane:Water | 2.23 ± 0.01 | 0.92 ± 0.01 | ~2.8x | |
| NADES | Choline Chloride:Glycerol (1:1) | 12.34 ± 0.68 | 3.37 ± 0.06 | ~10.2x | |
| NADES + Water | Choline Chloride:Glycerol (0.8 molar fraction) + Water (0.2 molar fraction) | 15.59 ± 0.17 | 5.12 ± 0.07 | ~15.5x | |
| Salt | Theobromine Besylate | - | - | ~88x |
| Salt | Theobromine Tosylate | - | - | ~58x | |
Troubleshooting Guide
Issue 1: Theobromine precipitates from my solution upon cooling or standing.
-
Possible Cause 1: Supersaturation. You may have created a supersaturated solution by dissolving theobromine at an elevated temperature. As the solution cools, the solubility decreases, causing the excess solute to precipitate.
-
Solution: Maintain the solution at the elevated temperature for your experiment, or formulate it at the working (room) temperature, ensuring you do not exceed the saturation point.
-
-
Possible Cause 2: Solvent Evaporation. If left open to the air, the solvent can evaporate over time, increasing the concentration of theobromine beyond its solubility limit.
-
Solution: Keep your experimental vessels tightly sealed to prevent solvent loss.
-
-
Possible Cause 3: pH Shift. If you are using a pH-adjusted solution, absorption of atmospheric CO₂ can lower the pH of an alkaline solution, reducing theobromine's solubility and causing it to precipitate.
-
Solution: Use a buffered solution to maintain a stable pH. Ensure the buffer components are compatible and do not cause precipitation of theobromine.
-
Issue 2: My theobromine solubility measurements are inconsistent across replicates.
-
Possible Cause 1: Incomplete Equilibration. The dissolution of theobromine may take longer than anticipated to reach equilibrium.
-
Solution: Increase the mixing time and agitation intensity. Determine the time to reach equilibrium by taking measurements at various time points until the concentration plateaus.
-
-
Possible Cause 2: Presence of Undissolved Solids. Inaccurate sampling can lead to the inclusion of fine, undissolved particles, artificially inflating the measured concentration.
-
Solution: After equilibration, centrifuge the samples at a sufficient speed and duration to pellet all undissolved solids. Carefully collect the supernatant for analysis, or filter it through a suitable syringe filter (e.g., 0.22 µm PTFE), ensuring the filter material does not bind to theobromine.
-
-
Possible Cause 3: Temperature Fluctuations. Since solubility is temperature-dependent, minor variations in ambient temperature during the experiment can affect the results.
-
Solution: Conduct all experiments in a temperature-controlled environment, such as a thermostatic water bath.
-
Issue 3: I am attempting co-crystallization, but I only recover the initial theobromine powder.
-
Possible Cause 1: Inappropriate Solvent. The chosen solvent may be unsuitable for co-crystal formation. The solubility of both theobromine and the co-former in the solvent is a critical factor.
-
Solution: Screen a variety of solvents with different polarities. Techniques like liquid-assisted grinding, which uses only a catalytic amount of solvent, can also be effective and may work where solution-based methods fail.
-
-
Possible Cause 2: Incorrect Stoichiometry. The molar ratio of theobromine to the co-former is crucial.
-
Solution: Experiment with different stoichiometric ratios (e.g., 1:1, 1:2, 2:1) of theobromine and the co-former.
-
-
Possible Cause 3: Unfavorable Molecular Interactions. Not all co-formers will form stable co-crystals with theobromine. Successful co-crystal formation relies on favorable non-covalent interactions, such as hydrogen bonding, between the components.
-
Solution: Select co-formers with complementary functional groups (e.g., hydrogen bond donors/acceptors like carboxylic acids) that are known to form synthons with theobromine's functional groups.
-
Experimental Protocols
Protocol 1: Solubility Measurement by UV-Vis Spectrophotometry
This protocol is adapted from methodologies used for determining theobromine concentration in various solvents.
-
Prepare a Calibration Curve: a. Create a stock solution of theobromine in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1.0 mg/mL). b. Perform serial dilutions of the stock solution to create a series of standards with decreasing concentrations. c. Measure the absorbance of each standard at the wavelength of maximum absorbance for theobromine (~272 nm). d. Plot absorbance versus concentration and perform a linear regression to obtain the calibration curve equation.
-
Sample Preparation and Equilibration: a. Add an excess amount of theobromine powder to a known volume of the test solvent (e.g., water, buffer, NADES) in a sealed vial. b. Agitate the vials in a temperature-controlled shaker or water bath for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Processing: a. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid. b. Carefully withdraw a specific volume of the clear supernatant.
-
Analysis: a. Dilute the supernatant with the analysis solvent (e.g., methanol) to ensure the absorbance falls within the linear range of the calibration curve. b. Measure the absorbance of the diluted sample at ~272 nm. c. Use the calibration curve equation to calculate the concentration of theobromine in the diluted sample, and then account for the dilution factor to determine the solubility in the original solvent.
Protocol 2: Preparation of a Natural Deep Eutectic Solvent (NADES)
This protocol describes the heat-assisted preparation of a choline chloride-based NADES.
-
Weigh Components: Weigh equimolar amounts of choline chloride and the second component (the hydrogen bond donor, e.g., glycerol, sorbitol, xylitol) into a glass vial.
-
Mixing and Heating: Seal the vial and place it in a water bath or on a heating block set to approximately 80-90°C.
-
Formation of Homogeneous Liquid: Stir the mixture occasionally until a clear, homogeneous, and uniform liquid is formed. This indicates the formation of the NADES.
-
Cooling and Storage: Allow the NADES to cool to room temperature. Store it in a sealed, desiccated container until use.
Visualizations
Caption: Logical workflow for selecting and evaluating a theobromine solubility enhancement method.
Caption: Experimental workflow for preparing and testing NADES for theobromine solubility.
Caption: Conceptual diagram of theobromine and co-former molecules assembling into a co-crystal lattice.
References
- 1. researchgate.net [researchgate.net]
- 2. Theobromine cocrystals with monohydroxybenzoic acids – synthesis, X-ray structural analysis, solubility and thermal properties - CrystEngComm (RSC Publishing) DOI:10.1039/C9CE01020C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Theobromine Solubility Enhancement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving theobromine's solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for enhancing the aqueous solubility of theobromine?
Theobromine's low aqueous solubility (approximately 0.33 g/L) is a significant challenge for its therapeutic application.[1][2] Several effective methods can be employed to increase its solubility, including:
-
Hydrotropy: Using hydrotropes, such as sodium benzoate, which are compounds that solubilize hydrophobic substances in aqueous solutions.[3][4]
-
Co-solvency: Adding a water-miscible organic solvent in which theobromine is more soluble.[5]
-
pH Adjustment: Increasing the pH to an alkaline range can significantly enhance solubility.
-
Temperature Modification: Theobromine's solubility generally increases with higher temperatures in water and various organic solvents.
-
Co-crystallization: Forming multi-component crystals (co-crystals) with other molecules (co-formers) can modulate its physicochemical properties, including solubility.
-
Use of Natural Deep Eutectic Solvents (NADES): These are mixtures of natural compounds that form a eutectic with a melting point lower than individual components and can be highly effective solvents.
-
Solid Dispersions: Dispersing theobromine in a hydrophilic polymeric matrix can improve its dissolution rate.
-
Salt Formation: Creating salts of theobromine with strong acids has been shown to dramatically, though often transiently, increase solubility.
Q2: How does temperature influence the solubility of theobromine?
The solubility of theobromine in water and various organic solvents is endothermic, meaning it increases as the temperature rises. This relationship is a critical factor for experiments involving recrystallization or preparing supersaturated solutions. For instance, its solubility was determined to increase with temperature in solvents like water, methanol, ethanol, and acetone over a range of 288.15 K to 328.15 K.
Q3: What is the effect of pH on theobromine solubility?
Theobromine's solubility is pH-dependent. It is a weak base and can be dissolved in alkaline solutions, such as 1M sodium hydroxide. This is due to the deprotonation of the imidazole ring, which allows for salt formation and greater interaction with the aqueous solvent. However, researchers must consider the stability of theobromine at high pH, as prolonged exposure to strongly alkaline conditions could lead to degradation.
Q4: How do co-solvents and Natural Deep Eutectic Solvents (NADES) compare in enhancing theobromine solubility?
Both co-solvents and NADES can significantly enhance theobromine solubility, but they operate through different mechanisms and offer varying degrees of improvement.
-
Co-solvents: The addition of organic solvents like DMSO or DMF to water can increase solubility. However, a "cosolvation effect," where a specific mixture ratio of water and an organic solvent (e.g., 1:1 1,4-dioxane-water) yields maximum solubility, has also been observed.
-
NADES: These solvents have shown remarkable efficacy. For example, a NADES composed of choline chloride and glycerol was found to increase theobromine solubility by almost 32 times compared to water and about 1.5 times more than pure DMSO. Furthermore, adding a small molar fraction of water (e.g., 0.2) to a NADES can lead to an even greater increase in solubility.
Q5: Can co-crystal formation lead to a stable increase in aqueous solubility?
Yes, co-crystallization is a promising strategy. By pairing theobromine with specific co-formers, such as monohydroxybenzoic acids, it is possible to create novel crystalline structures with improved solubility. While forming salts can lead to a very high initial solubility increase (e.g., 88-fold with besylate salt), these salts can be unstable in water and quickly transform back into the less soluble theobromine. Co-crystals, in contrast, can offer a more stable and sustained improvement in solubility.
Data Presentation: Solubility of Theobromine
Table 1: Solubility of Theobromine in Neat Solvents at 25°C (298.15 K)
| Solvent | Molar Fraction Solubility (x10⁻⁴) | Concentration (mg/mL) | Reference(s) |
|---|---|---|---|
| Water | ~0.15 | ~0.33 | |
| Dimethyl Sulfoxide (DMSO) | 8.20 ± 0.04 | 2.09 ± 0.02 | |
| Dimethylformamide (DMF) | 3.05 ± 0.05 | 0.72 ± 0.01 | |
| 1,4-Dioxane | 1.65 ± 0.03 | 0.49 ± 0.01 | |
| Methanol | 0.41 | - | |
| Ethanol | 0.17 | - | |
| 1-Propanol | 0.20 | - | |
| Acetone | 0.16 | - |
| Ethyl Acetate | 0.04 | - | |
Table 2: Solubility Enhancement using Co-solvents, NADES, and Co-crystals at 25°C (298.15 K)
| System | Optimal Composition | Molar Fraction Solubility (x10⁻⁴) | Concentration (mg/mL) | Fold Increase (vs. Water) | Reference(s) |
|---|---|---|---|---|---|
| Co-solvent | 1:1 1,4-Dioxane:Water | 2.23 ± 0.01 | 0.92 ± 0.01 | ~2.8x | |
| NADES | Choline Chloride:Glycerol (1:1) | 12.34 ± 0.68 | 3.37 ± 0.06 | ~10.2x | |
| NADES + Water | Choline Chloride:Glycerol (0.8 molar fraction) + Water (0.2 molar fraction) | 15.59 ± 0.17 | 5.12 ± 0.07 | ~15.5x | |
| Salt | Theobromine Besylate | - | - | ~88x |
| Salt | Theobromine Tosylate | - | - | ~58x | |
Troubleshooting Guide
Issue 1: Theobromine precipitates from my solution upon cooling or standing.
-
Possible Cause 1: Supersaturation. You may have created a supersaturated solution by dissolving theobromine at an elevated temperature. As the solution cools, the solubility decreases, causing the excess solute to precipitate.
-
Solution: Maintain the solution at the elevated temperature for your experiment, or formulate it at the working (room) temperature, ensuring you do not exceed the saturation point.
-
-
Possible Cause 2: Solvent Evaporation. If left open to the air, the solvent can evaporate over time, increasing the concentration of theobromine beyond its solubility limit.
-
Solution: Keep your experimental vessels tightly sealed to prevent solvent loss.
-
-
Possible Cause 3: pH Shift. If you are using a pH-adjusted solution, absorption of atmospheric CO₂ can lower the pH of an alkaline solution, reducing theobromine's solubility and causing it to precipitate.
-
Solution: Use a buffered solution to maintain a stable pH. Ensure the buffer components are compatible and do not cause precipitation of theobromine.
-
Issue 2: My theobromine solubility measurements are inconsistent across replicates.
-
Possible Cause 1: Incomplete Equilibration. The dissolution of theobromine may take longer than anticipated to reach equilibrium.
-
Solution: Increase the mixing time and agitation intensity. Determine the time to reach equilibrium by taking measurements at various time points until the concentration plateaus.
-
-
Possible Cause 2: Presence of Undissolved Solids. Inaccurate sampling can lead to the inclusion of fine, undissolved particles, artificially inflating the measured concentration.
-
Solution: After equilibration, centrifuge the samples at a sufficient speed and duration to pellet all undissolved solids. Carefully collect the supernatant for analysis, or filter it through a suitable syringe filter (e.g., 0.22 µm PTFE), ensuring the filter material does not bind to theobromine.
-
-
Possible Cause 3: Temperature Fluctuations. Since solubility is temperature-dependent, minor variations in ambient temperature during the experiment can affect the results.
-
Solution: Conduct all experiments in a temperature-controlled environment, such as a thermostatic water bath.
-
Issue 3: I am attempting co-crystallization, but I only recover the initial theobromine powder.
-
Possible Cause 1: Inappropriate Solvent. The chosen solvent may be unsuitable for co-crystal formation. The solubility of both theobromine and the co-former in the solvent is a critical factor.
-
Solution: Screen a variety of solvents with different polarities. Techniques like liquid-assisted grinding, which uses only a catalytic amount of solvent, can also be effective and may work where solution-based methods fail.
-
-
Possible Cause 2: Incorrect Stoichiometry. The molar ratio of theobromine to the co-former is crucial.
-
Solution: Experiment with different stoichiometric ratios (e.g., 1:1, 1:2, 2:1) of theobromine and the co-former.
-
-
Possible Cause 3: Unfavorable Molecular Interactions. Not all co-formers will form stable co-crystals with theobromine. Successful co-crystal formation relies on favorable non-covalent interactions, such as hydrogen bonding, between the components.
-
Solution: Select co-formers with complementary functional groups (e.g., hydrogen bond donors/acceptors like carboxylic acids) that are known to form synthons with theobromine's functional groups.
-
Experimental Protocols
Protocol 1: Solubility Measurement by UV-Vis Spectrophotometry
This protocol is adapted from methodologies used for determining theobromine concentration in various solvents.
-
Prepare a Calibration Curve: a. Create a stock solution of theobromine in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1.0 mg/mL). b. Perform serial dilutions of the stock solution to create a series of standards with decreasing concentrations. c. Measure the absorbance of each standard at the wavelength of maximum absorbance for theobromine (~272 nm). d. Plot absorbance versus concentration and perform a linear regression to obtain the calibration curve equation.
-
Sample Preparation and Equilibration: a. Add an excess amount of theobromine powder to a known volume of the test solvent (e.g., water, buffer, NADES) in a sealed vial. b. Agitate the vials in a temperature-controlled shaker or water bath for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Processing: a. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid. b. Carefully withdraw a specific volume of the clear supernatant.
-
Analysis: a. Dilute the supernatant with the analysis solvent (e.g., methanol) to ensure the absorbance falls within the linear range of the calibration curve. b. Measure the absorbance of the diluted sample at ~272 nm. c. Use the calibration curve equation to calculate the concentration of theobromine in the diluted sample, and then account for the dilution factor to determine the solubility in the original solvent.
Protocol 2: Preparation of a Natural Deep Eutectic Solvent (NADES)
This protocol describes the heat-assisted preparation of a choline chloride-based NADES.
-
Weigh Components: Weigh equimolar amounts of choline chloride and the second component (the hydrogen bond donor, e.g., glycerol, sorbitol, xylitol) into a glass vial.
-
Mixing and Heating: Seal the vial and place it in a water bath or on a heating block set to approximately 80-90°C.
-
Formation of Homogeneous Liquid: Stir the mixture occasionally until a clear, homogeneous, and uniform liquid is formed. This indicates the formation of the NADES.
-
Cooling and Storage: Allow the NADES to cool to room temperature. Store it in a sealed, desiccated container until use.
Visualizations
Caption: Logical workflow for selecting and evaluating a theobromine solubility enhancement method.
Caption: Experimental workflow for preparing and testing NADES for theobromine solubility.
Caption: Conceptual diagram of theobromine and co-former molecules assembling into a co-crystal lattice.
References
- 1. researchgate.net [researchgate.net]
- 2. Theobromine cocrystals with monohydroxybenzoic acids – synthesis, X-ray structural analysis, solubility and thermal properties - CrystEngComm (RSC Publishing) DOI:10.1039/C9CE01020C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Protheobromine synthesis yield issues
Technical Support Center: Theobromine (B1682246) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during theobromine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my theobromine synthesis yield unexpectedly low?
A low yield in theobromine synthesis can stem from several factors related to the reaction conditions, reactants, and work-up procedure. Below is a systematic guide to troubleshoot this issue.
Possible Cause 1: Suboptimal Reaction Conditions
The methylation of the 3-methylxanthine (B41622) precursor is sensitive to temperature, reaction time, and the choice of solvent and base.
-
Temperature: The reaction temperature for the methylation of 3-methylxanthine disodium (B8443419) salt with dimethyl sulfate (B86663) is typically maintained between 55-60°C.[1][2] Temperatures outside this range can either slow down the reaction or lead to the formation of unwanted byproducts.
-
Reaction Time: The addition of the methylating agent (e.g., dimethyl sulfate) is often done dropwise over 3 to 5 hours, followed by a reaction period of 0.5 to 1.5 hours.[1][2] Deviating from this timing can result in an incomplete reaction.
-
Solvent Choice: Acetone (B3395972) is often used as a solvent to minimize the hydrolysis of dimethyl sulfate.[1] Using a mixture of water and methanol (B129727) has also been reported, but may result in lower purity.
-
Base Selection: Sodium carbonate or sodium bicarbonate are commonly used to provide the necessary alkaline conditions for the methylation to occur. The choice and amount of base are critical for the reaction's success.
Possible Cause 2: Reactant Quality and Ratios
The purity of the starting materials and their molar ratios are crucial for achieving a high yield.
-
Precursor Purity: Ensure the 3-methylxanthine or its salt is of high purity. Impurities can interfere with the reaction.
-
Reagent Ratios: A common weight ratio for 3-methylxanthine disodium salt to sodium carbonate to dimethyl sulfate is approximately 1:0.3-0.5:0.95. The ratio of the 3-methylxanthine salt to the solvent is also important, with a suggested ratio of 1g to 4-6ml of solvent.
Possible Cause 3: Inefficient Work-up and Purification
Significant product loss can occur during the isolation and purification steps.
-
Precipitation pH: After the reaction, the mixture is acidified to precipitate the theobromine. The final pH should be in the range of 5-6 for optimal precipitation.
-
Cooling: Cooling the acidified mixture can enhance the precipitation of theobromine.
Below is a troubleshooting workflow to diagnose the cause of low yield:
Q2: How can I improve the purity of my synthesized theobromine?
The purity of the final theobromine product can be affected by side reactions and incomplete removal of reactants or byproducts.
Purification Strategy 1: Recrystallization
Recrystallization is a common method to purify crude theobromine. Due to its low solubility in most solvents, finding an appropriate solvent system is key. Theobromine is sparingly soluble in water (0.5 g/L) but its solubility increases in boiling water (1g/150 ml).
Purification Strategy 2: Refining through Alkaline Solution
A patented method for refining crude theobromine involves the following steps:
-
Dissolving the crude theobromine in a liquid alkaline solution (e.g., NaOH solution).
-
Decolorizing the solution, for instance, with activated carbon.
-
Filtering the solution to remove the decolorizing agent and other solids.
-
Optionally, adding a reducing agent to the filtrate.
-
Acidifying the filtrate to a pH of 5-6 at 60-80°C to precipitate the purified theobromine.
-
Filtering, washing, and drying the final product.
The following diagram illustrates a general purification workflow:
Experimental Protocols
Protocol 1: Synthesis of Theobromine from 3-Methylxanthine Disodium Salt
This protocol is adapted from a patented industrial process.
-
In a suitable reaction vessel, add 3-methylxanthine disodium salt, acetone, and sodium carbonate.
-
Heat the mixture to approximately 55°C with stirring.
-
Slowly add dimethyl sulfate dropwise over a period of 4 hours.
-
Maintain the reaction at 55°C for an additional 30 minutes after the addition is complete.
-
Remove the acetone by distillation under normal pressure.
-
Add water to the remaining residue.
-
At 30°C, neutralize the solution to a pH of approximately 5-6 with 32% hydrochloric acid.
-
Filter the resulting precipitate.
-
Wash the filter cake with warm water (around 40°C).
-
Dry the product at 70°C to obtain theobromine.
Data Presentation
Table 1: Summary of Reaction Parameters for Theobromine Synthesis
| Parameter | Value | Reference |
| Starting Material | 3-Methylxanthine Disodium Salt | |
| Methylating Agent | Dimethyl Sulfate | |
| Solvent | Acetone | |
| Base | Sodium Carbonate | |
| Reaction Temperature | 55-60°C | |
| Dimethyl Sulfate Addition Time | 3-5 hours | |
| Post-addition Reaction Time | 0.5-1.5 hours | |
| Final pH for Precipitation | 5-6 |
Table 2: Theobromine Solubility
| Solvent | Solubility | Reference |
| Water | 0.33 g/L | |
| Boiling Water | ~6.67 g/L (1g/150ml) |
Signaling Pathways & Logical Relationships
Theobromine Biosynthesis Pathway
Theobromine is a purine (B94841) alkaloid that is naturally synthesized from xanthosine.
References
Troubleshooting Protheobromine synthesis yield issues
Technical Support Center: Theobromine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during theobromine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my theobromine synthesis yield unexpectedly low?
A low yield in theobromine synthesis can stem from several factors related to the reaction conditions, reactants, and work-up procedure. Below is a systematic guide to troubleshoot this issue.
Possible Cause 1: Suboptimal Reaction Conditions
The methylation of the 3-methylxanthine precursor is sensitive to temperature, reaction time, and the choice of solvent and base.
-
Temperature: The reaction temperature for the methylation of 3-methylxanthine disodium salt with dimethyl sulfate is typically maintained between 55-60°C.[1][2] Temperatures outside this range can either slow down the reaction or lead to the formation of unwanted byproducts.
-
Reaction Time: The addition of the methylating agent (e.g., dimethyl sulfate) is often done dropwise over 3 to 5 hours, followed by a reaction period of 0.5 to 1.5 hours.[1][2] Deviating from this timing can result in an incomplete reaction.
-
Solvent Choice: Acetone is often used as a solvent to minimize the hydrolysis of dimethyl sulfate.[1] Using a mixture of water and methanol has also been reported, but may result in lower purity.
-
Base Selection: Sodium carbonate or sodium bicarbonate are commonly used to provide the necessary alkaline conditions for the methylation to occur. The choice and amount of base are critical for the reaction's success.
Possible Cause 2: Reactant Quality and Ratios
The purity of the starting materials and their molar ratios are crucial for achieving a high yield.
-
Precursor Purity: Ensure the 3-methylxanthine or its salt is of high purity. Impurities can interfere with the reaction.
-
Reagent Ratios: A common weight ratio for 3-methylxanthine disodium salt to sodium carbonate to dimethyl sulfate is approximately 1:0.3-0.5:0.95. The ratio of the 3-methylxanthine salt to the solvent is also important, with a suggested ratio of 1g to 4-6ml of solvent.
Possible Cause 3: Inefficient Work-up and Purification
Significant product loss can occur during the isolation and purification steps.
-
Precipitation pH: After the reaction, the mixture is acidified to precipitate the theobromine. The final pH should be in the range of 5-6 for optimal precipitation.
-
Cooling: Cooling the acidified mixture can enhance the precipitation of theobromine.
Below is a troubleshooting workflow to diagnose the cause of low yield:
Q2: How can I improve the purity of my synthesized theobromine?
The purity of the final theobromine product can be affected by side reactions and incomplete removal of reactants or byproducts.
Purification Strategy 1: Recrystallization
Recrystallization is a common method to purify crude theobromine. Due to its low solubility in most solvents, finding an appropriate solvent system is key. Theobromine is sparingly soluble in water (0.5 g/L) but its solubility increases in boiling water (1g/150 ml).
Purification Strategy 2: Refining through Alkaline Solution
A patented method for refining crude theobromine involves the following steps:
-
Dissolving the crude theobromine in a liquid alkaline solution (e.g., NaOH solution).
-
Decolorizing the solution, for instance, with activated carbon.
-
Filtering the solution to remove the decolorizing agent and other solids.
-
Optionally, adding a reducing agent to the filtrate.
-
Acidifying the filtrate to a pH of 5-6 at 60-80°C to precipitate the purified theobromine.
-
Filtering, washing, and drying the final product.
The following diagram illustrates a general purification workflow:
Experimental Protocols
Protocol 1: Synthesis of Theobromine from 3-Methylxanthine Disodium Salt
This protocol is adapted from a patented industrial process.
-
In a suitable reaction vessel, add 3-methylxanthine disodium salt, acetone, and sodium carbonate.
-
Heat the mixture to approximately 55°C with stirring.
-
Slowly add dimethyl sulfate dropwise over a period of 4 hours.
-
Maintain the reaction at 55°C for an additional 30 minutes after the addition is complete.
-
Remove the acetone by distillation under normal pressure.
-
Add water to the remaining residue.
-
At 30°C, neutralize the solution to a pH of approximately 5-6 with 32% hydrochloric acid.
-
Filter the resulting precipitate.
-
Wash the filter cake with warm water (around 40°C).
-
Dry the product at 70°C to obtain theobromine.
Data Presentation
Table 1: Summary of Reaction Parameters for Theobromine Synthesis
| Parameter | Value | Reference |
| Starting Material | 3-Methylxanthine Disodium Salt | |
| Methylating Agent | Dimethyl Sulfate | |
| Solvent | Acetone | |
| Base | Sodium Carbonate | |
| Reaction Temperature | 55-60°C | |
| Dimethyl Sulfate Addition Time | 3-5 hours | |
| Post-addition Reaction Time | 0.5-1.5 hours | |
| Final pH for Precipitation | 5-6 |
Table 2: Theobromine Solubility
| Solvent | Solubility | Reference |
| Water | 0.33 g/L | |
| Boiling Water | ~6.67 g/L (1g/150ml) |
Signaling Pathways & Logical Relationships
Theobromine Biosynthesis Pathway
Theobromine is a purine alkaloid that is naturally synthesized from xanthosine.
References
Technical Support Center: Optimizing Theobromine Dosage for In Vivo Studies
Note: The compound "Protheobromine" appears to be a fictional substance. This technical support center has been developed based on the well-researched compound "Theobromine," assuming a typographical error in the user's request.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing theobromine (B1682246) dosage for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for theobromine?
Theobromine exerts its physiological effects through several mechanisms:
-
Adenosine (B11128) Receptor Antagonism: Theobromine blocks adenosine receptors, which helps to reduce the calming effects of adenosine and promote wakefulness.[1]
-
Phosphodiesterase (PDE) Inhibition: It inhibits PDE enzymes, particularly PDE4.[1] This action prevents the breakdown of cyclic AMP (cAMP), leading to various effects such as bronchodilation and increased cardiac output.[1]
-
Calcium Influx Modulation: Theobromine can increase the release of calcium ions within muscle cells, which enhances muscle contractility.[1]
Q2: What is a typical starting dose for theobromine in rodent studies?
For mice, a common dietary supplementation is 0.05% theobromine, which has been shown to have beneficial effects on cognitive functions.[2] In studies investigating obesity, oral gavage doses of 100 mg/kg have been used in mice. For rats, oral doses have ranged from 90-140 mg/kg/day up to 500-600 mg/kg/day in dietary studies. It is crucial to consult literature specific to your research model and question to determine the most appropriate starting dose.
Q3: How is theobromine typically administered in in vivo studies?
Theobromine can be administered through various routes, with the most common being:
-
Oral Gavage (i.g.): This method allows for precise dosage administration.
-
Dietary Admixture: Incorporating theobromine into the animal's feed is a common method for chronic studies.
Q4: What are the pharmacokinetic properties of theobromine in common animal models?
-
Absorption: Theobromine is readily absorbed from the GI tract. Peak plasma concentrations in dogs are observed within 3 hours for lower doses, but this can be delayed at higher doses.
-
Half-life: The plasma half-life of theobromine varies between species. In dogs, it is approximately 17.5 hours, while in rabbits, it is between 4.3 and 5.6 hours.
-
Metabolism: Theobromine is metabolized in the liver.
Q5: What are the known toxic effects of theobromine in animals?
Theobromine toxicity is species-dependent. Dogs are particularly sensitive, with an oral LD50 of about 300 mg/kg. In rodents, the oral LD50 is higher, around 950 mg/kg for rats. High doses in rats have been shown to cause testicular and thymic atrophy.
Troubleshooting Guides
Issue 1: High variability in experimental results.
Possible Cause:
-
Inconsistent dosing technique.
-
Variations in animal diet and metabolism.
-
Issues with the formulation of the theobromine solution.
Troubleshooting Steps:
-
Standardize Dosing Procedure: Ensure all personnel are using the exact same technique for oral gavage or dietary preparation.
-
Control Dietary Factors: Use a standardized diet for all animals in the study, as components of the feed can affect drug metabolism.
-
Check Formulation: Verify the solubility and stability of your theobromine preparation. Theobromine has low solubility in water. Consider using a suitable vehicle if necessary.
-
Monitor Animal Health: Ensure all animals are healthy and of a consistent age and weight at the start of the study.
Issue 2: Lack of expected therapeutic effect.
Possible Cause:
-
Insufficient dosage.
-
Poor bioavailability.
-
Rapid metabolism and clearance of the compound.
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal concentration for the desired effect.
-
Pharmacokinetic Analysis: Measure plasma concentrations of theobromine over time to assess its absorption, distribution, metabolism, and excretion (ADME) profile in your specific animal model.
-
Route of Administration: Consider if the chosen route of administration is optimal for achieving the necessary therapeutic concentration at the target site.
Issue 3: Unexpected adverse effects or toxicity.
Possible Cause:
-
Dosage is too high for the specific animal model or strain.
-
Off-target effects of theobromine.
-
Interaction with other components of the experimental protocol.
Troubleshooting Steps:
-
Review Toxicity Data: Consult literature for the known LD50 and no-observed-adverse-effect level (NOAEL) in your animal model.
-
Reduce Dosage: Lower the administered dose to a level that is expected to be non-toxic.
-
Monitor Clinical Signs: Closely observe the animals for any signs of toxicity, such as changes in weight, behavior, or food/water intake.
-
Histopathological Analysis: At the end of the study, perform a histopathological examination of key organs to identify any potential tissue damage.
Quantitative Data Summary
Table 1: Theobromine Dosage and Effects in Rodent Models
| Animal Model | Dosage | Route of Administration | Observed Effects | Reference |
| Mice | 0.05% in diet | Dietary | Increased brain-derived neurotrophic factor (BDNF) and enhanced motor learning. | |
| Mice | 100 mg/kg | Intragastric (i.g.) | Browning of white adipose tissue and activation of brown adipose tissue. | |
| Rats | 0.6% - 0.8% in diet | Dietary | Seminiferous tubular-cell degeneration and testicular atrophy at higher doses. | |
| Rats | 500 mg/kg for 7 days | Not specified | Decreased sperm reserve and seminiferous tubule fluid volume. |
Table 2: Pharmacokinetic and Toxicity Data for Theobromine
| Parameter | Animal Model | Value | Reference |
| Oral LD50 | Rat | 950 mg/kg bw | |
| Oral LD50 | Mouse | 1356 mg/kg bw (sodium acetate (B1210297) form) | |
| Oral LD50 | Dog | ~300 mg/kg bw | |
| Plasma Half-life | Dog | 17.5 hours | |
| Plasma Half-life | Rabbit | 4.3 - 5.6 hours | |
| Peak Plasma Concentration | Dog | Within 3 hours (15-50 mg/kg) |
Experimental Protocols
Protocol 1: Preparation and Administration of Theobromine via Oral Gavage
-
Materials:
-
Theobromine powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Scale
-
Mortar and pestle
-
Stir plate and stir bar
-
Oral gavage needles (appropriate size for the animal)
-
Syringes
-
-
Preparation of Dosing Solution: a. Calculate the required amount of theobromine and vehicle based on the desired concentration and the number of animals to be dosed. b. Weigh the theobromine powder accurately. c. If necessary, grind the theobromine to a fine powder using a mortar and pestle to aid in suspension. d. Gradually add the vehicle to the theobromine powder while stirring continuously to create a homogenous suspension. Use a stir plate for consistent mixing.
-
Administration Procedure: a. Gently restrain the animal. b. Measure the correct volume of the theobromine suspension into a syringe fitted with an appropriately sized gavage needle. c. Carefully insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus into the stomach. d. Slowly dispense the solution. e. Gently remove the gavage needle. f. Monitor the animal for a short period to ensure there are no immediate adverse reactions.
Visualizations
Caption: Theobromine's primary signaling mechanisms.
Caption: A general workflow for in vivo theobromine studies.
Caption: A decision tree for troubleshooting in vivo experiments.
References
Technical Support Center: Optimizing Theobromine Dosage for In Vivo Studies
Note: The compound "Protheobromine" appears to be a fictional substance. This technical support center has been developed based on the well-researched compound "Theobromine," assuming a typographical error in the user's request.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing theobromine dosage for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for theobromine?
Theobromine exerts its physiological effects through several mechanisms:
-
Adenosine Receptor Antagonism: Theobromine blocks adenosine receptors, which helps to reduce the calming effects of adenosine and promote wakefulness.[1]
-
Phosphodiesterase (PDE) Inhibition: It inhibits PDE enzymes, particularly PDE4.[1] This action prevents the breakdown of cyclic AMP (cAMP), leading to various effects such as bronchodilation and increased cardiac output.[1]
-
Calcium Influx Modulation: Theobromine can increase the release of calcium ions within muscle cells, which enhances muscle contractility.[1]
Q2: What is a typical starting dose for theobromine in rodent studies?
For mice, a common dietary supplementation is 0.05% theobromine, which has been shown to have beneficial effects on cognitive functions.[2] In studies investigating obesity, oral gavage doses of 100 mg/kg have been used in mice. For rats, oral doses have ranged from 90-140 mg/kg/day up to 500-600 mg/kg/day in dietary studies. It is crucial to consult literature specific to your research model and question to determine the most appropriate starting dose.
Q3: How is theobromine typically administered in in vivo studies?
Theobromine can be administered through various routes, with the most common being:
-
Oral Gavage (i.g.): This method allows for precise dosage administration.
-
Dietary Admixture: Incorporating theobromine into the animal's feed is a common method for chronic studies.
Q4: What are the pharmacokinetic properties of theobromine in common animal models?
-
Absorption: Theobromine is readily absorbed from the GI tract. Peak plasma concentrations in dogs are observed within 3 hours for lower doses, but this can be delayed at higher doses.
-
Half-life: The plasma half-life of theobromine varies between species. In dogs, it is approximately 17.5 hours, while in rabbits, it is between 4.3 and 5.6 hours.
-
Metabolism: Theobromine is metabolized in the liver.
Q5: What are the known toxic effects of theobromine in animals?
Theobromine toxicity is species-dependent. Dogs are particularly sensitive, with an oral LD50 of about 300 mg/kg. In rodents, the oral LD50 is higher, around 950 mg/kg for rats. High doses in rats have been shown to cause testicular and thymic atrophy.
Troubleshooting Guides
Issue 1: High variability in experimental results.
Possible Cause:
-
Inconsistent dosing technique.
-
Variations in animal diet and metabolism.
-
Issues with the formulation of the theobromine solution.
Troubleshooting Steps:
-
Standardize Dosing Procedure: Ensure all personnel are using the exact same technique for oral gavage or dietary preparation.
-
Control Dietary Factors: Use a standardized diet for all animals in the study, as components of the feed can affect drug metabolism.
-
Check Formulation: Verify the solubility and stability of your theobromine preparation. Theobromine has low solubility in water. Consider using a suitable vehicle if necessary.
-
Monitor Animal Health: Ensure all animals are healthy and of a consistent age and weight at the start of the study.
Issue 2: Lack of expected therapeutic effect.
Possible Cause:
-
Insufficient dosage.
-
Poor bioavailability.
-
Rapid metabolism and clearance of the compound.
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal concentration for the desired effect.
-
Pharmacokinetic Analysis: Measure plasma concentrations of theobromine over time to assess its absorption, distribution, metabolism, and excretion (ADME) profile in your specific animal model.
-
Route of Administration: Consider if the chosen route of administration is optimal for achieving the necessary therapeutic concentration at the target site.
Issue 3: Unexpected adverse effects or toxicity.
Possible Cause:
-
Dosage is too high for the specific animal model or strain.
-
Off-target effects of theobromine.
-
Interaction with other components of the experimental protocol.
Troubleshooting Steps:
-
Review Toxicity Data: Consult literature for the known LD50 and no-observed-adverse-effect level (NOAEL) in your animal model.
-
Reduce Dosage: Lower the administered dose to a level that is expected to be non-toxic.
-
Monitor Clinical Signs: Closely observe the animals for any signs of toxicity, such as changes in weight, behavior, or food/water intake.
-
Histopathological Analysis: At the end of the study, perform a histopathological examination of key organs to identify any potential tissue damage.
Quantitative Data Summary
Table 1: Theobromine Dosage and Effects in Rodent Models
| Animal Model | Dosage | Route of Administration | Observed Effects | Reference |
| Mice | 0.05% in diet | Dietary | Increased brain-derived neurotrophic factor (BDNF) and enhanced motor learning. | |
| Mice | 100 mg/kg | Intragastric (i.g.) | Browning of white adipose tissue and activation of brown adipose tissue. | |
| Rats | 0.6% - 0.8% in diet | Dietary | Seminiferous tubular-cell degeneration and testicular atrophy at higher doses. | |
| Rats | 500 mg/kg for 7 days | Not specified | Decreased sperm reserve and seminiferous tubule fluid volume. |
Table 2: Pharmacokinetic and Toxicity Data for Theobromine
| Parameter | Animal Model | Value | Reference |
| Oral LD50 | Rat | 950 mg/kg bw | |
| Oral LD50 | Mouse | 1356 mg/kg bw (sodium acetate form) | |
| Oral LD50 | Dog | ~300 mg/kg bw | |
| Plasma Half-life | Dog | 17.5 hours | |
| Plasma Half-life | Rabbit | 4.3 - 5.6 hours | |
| Peak Plasma Concentration | Dog | Within 3 hours (15-50 mg/kg) |
Experimental Protocols
Protocol 1: Preparation and Administration of Theobromine via Oral Gavage
-
Materials:
-
Theobromine powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Scale
-
Mortar and pestle
-
Stir plate and stir bar
-
Oral gavage needles (appropriate size for the animal)
-
Syringes
-
-
Preparation of Dosing Solution: a. Calculate the required amount of theobromine and vehicle based on the desired concentration and the number of animals to be dosed. b. Weigh the theobromine powder accurately. c. If necessary, grind the theobromine to a fine powder using a mortar and pestle to aid in suspension. d. Gradually add the vehicle to the theobromine powder while stirring continuously to create a homogenous suspension. Use a stir plate for consistent mixing.
-
Administration Procedure: a. Gently restrain the animal. b. Measure the correct volume of the theobromine suspension into a syringe fitted with an appropriately sized gavage needle. c. Carefully insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus into the stomach. d. Slowly dispense the solution. e. Gently remove the gavage needle. f. Monitor the animal for a short period to ensure there are no immediate adverse reactions.
Visualizations
Caption: Theobromine's primary signaling mechanisms.
Caption: A general workflow for in vivo theobromine studies.
Caption: A decision tree for troubleshooting in vivo experiments.
References
Preventing Protheobromine degradation in experimental buffers
Technical Support Center: Theobromine (B1682246) Experimental Solutions
A Note on Terminology: The term "Protheobromine" does not correspond to a recognized chemical compound in scientific literature. This guide has been developed based on the assumption that the intended compound is Theobromine , a well-studied methylxanthine alkaloid. The principles and troubleshooting steps outlined below are tailored for Theobromine and compounds with similar chemical properties.
Troubleshooting Guides and FAQs
This section addresses common issues encountered when working with Theobromine in experimental buffers.
Question: Why is my theobromine not dissolving in the buffer?
Answer: Theobromine has limited solubility in water, approximately 330 mg/L at 25°C.[1] Its solubility is also pH-dependent. To improve dissolution, consider the following:
-
pH Adjustment: Theobromine is an amphoteric compound, but its solubility can be slightly increased in acidic or basic conditions, although extreme pH should be avoided to prevent degradation.[1]
-
Co-solvents: The addition of a small percentage of an organic solvent like DMSO or ethanol (B145695) prior to adding the aqueous buffer can significantly improve solubility.
-
Gentle Heating and Sonication: Warming the solution to 37-40°C and using a sonicator can aid in the dissolution process. Avoid boiling, as it can lead to degradation.
Question: My theobromine solution is cloudy or has formed a precipitate. What should I do?
Answer: Precipitation can occur due to several factors:
-
Supersaturation: You may have exceeded the solubility limit of theobromine in your specific buffer system. Try preparing a more dilute solution.
-
Temperature Changes: A solution prepared at a higher temperature may precipitate as it cools to room temperature. Ensure the working temperature is consistent with the preparation temperature.
-
Buffer Incompatibility: Certain buffer salts can interact with theobromine, reducing its solubility. Phosphate (B84403) buffers, for instance, can sometimes cause precipitation with divalent cations, which might be present as impurities or part of your experimental design.[2] Consider switching to a different buffer system like HEPES or Tris.[3][4]
Question: I am seeing a gradual loss of theobromine concentration over time in my prepared buffer. What is causing this degradation?
Answer: Theobromine can degrade in aqueous solutions, and the rate of degradation is influenced by several factors:
-
pH: Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of theobromine. It is recommended to maintain the pH within a range of 5.5 to 8.0 for optimal stability.
-
Oxidation: Theobromine can be susceptible to oxidative degradation. If your experiment is sensitive to this, consider de-gassing your buffer or adding antioxidants, but be cautious as some, like ascorbate, can paradoxically accelerate degradation in certain conditions.
-
Light Exposure: Prolonged exposure to UV light can contribute to the degradation of many organic molecules. It is good practice to store theobromine solutions in amber vials or protect them from light.
-
Microbial Contamination: If not sterile-filtered, microbial growth in the buffer can metabolize theobromine.
Question: My experimental results are inconsistent when using theobromine. What could be the analytical issue?
Answer: Inconsistent results can stem from both the stability of your solution and the analytical method itself.
-
Solution Stability: Ensure you are preparing fresh solutions for each experiment or have validated the stability of your stock solution under your storage conditions (e.g., 4°C, -20°C).
-
Quantification Method: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to accurately determine the concentration of theobromine in your samples. This allows you to confirm the initial concentration and monitor for any degradation.
-
Internal Standard: For quantitative analysis, using an internal standard, such as 7-(β-hydroxyethyl) theophylline, can improve accuracy and precision by accounting for variations in sample preparation and injection volume.
Data Presentation
The following table summarizes the recommended buffer systems and general stability considerations for theobromine in aqueous solutions. Specific stability should always be confirmed experimentally for your unique conditions.
| Buffer System | Useful pH Range | pKa (25°C) | Compatibility with Theobromine | Stability Considerations |
| Phosphate-Buffered Saline (PBS) | 5.8 - 8.0 | 7.2 | Good | Can precipitate with divalent cations. Temperature-dependent pH shift is minimal. |
| Tris Buffer | 7.0 - 9.0 | 8.1 | Good | pH is highly temperature-dependent. Avoid for experiments sensitive to primary amines. |
| HEPES Buffer | 6.8 - 8.2 | 7.5 | Excellent | Generally low interaction with metal ions. More expensive than phosphate or Tris buffers. |
| MES Buffer | 5.5 - 6.7 | 6.1 | Good | Useful for experiments requiring a slightly acidic pH. Does not form complexes with most metals. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Theobromine Stock Solution in HEPES Buffer
-
Materials:
-
Theobromine (MW: 180.16 g/mol )
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
Sodium Hydroxide (NaOH)
-
Dimethyl Sulfoxide (DMSO)
-
Ultrapure Water
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
0.22 µm sterile syringe filter
-
-
Methodology:
-
Weigh Theobromine: Weigh out 18.02 mg of theobromine for a final volume of 10 mL.
-
Initial Dissolution: Add the theobromine powder to a sterile glass vial. Add 500 µL of DMSO and vortex thoroughly until the powder is fully dissolved.
-
Prepare HEPES Buffer: In a separate container, prepare a 20 mM HEPES buffer solution. For 100 mL, dissolve 0.476 g of HEPES in approximately 90 mL of ultrapure water.
-
Adjust pH: Adjust the pH of the HEPES buffer to 7.4 using a 1M NaOH solution. Bring the final volume to 100 mL with ultrapure water.
-
Combine and Mix: Slowly add 9.5 mL of the pH-adjusted HEPES buffer to the theobromine-DMSO solution while stirring continuously.
-
Final Check: Verify the pH of the final solution. If necessary, adjust with dilute NaOH or HCl.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile, light-protected storage tube.
-
Storage: Store the stock solution at 4°C for short-term use (up to 1 week) or at -20°C for long-term storage. Always perform a stability check if storing for extended periods.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Theobromine Stability Assessment
-
Objective: To quantify the concentration of theobromine and detect potential degradation products. This isocratic reversed-phase method is adapted from established protocols for xanthine (B1682287) analysis.
-
Instrumentation and Reagents:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Ultrapure Water
-
Acetic Acid (Glacial)
-
-
Chromatographic Conditions:
-
Mobile Phase: 10% Acetonitrile / 90% Water. Adjust the pH of the water to 2.5 with glacial acetic acid before mixing with acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 15 µL
-
Column Temperature: 25°C (Room Temperature)
-
Detection Wavelength: 274 nm
-
-
Methodology:
-
Standard Preparation: Prepare a series of theobromine standards (e.g., 1, 5, 10, 25, 50 µg/mL) in the mobile phase to generate a calibration curve.
-
Sample Preparation: Dilute your experimental samples (theobromine in buffer) with the mobile phase to fall within the concentration range of your calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Integrate the peak area corresponding to theobromine. Use the linear regression equation from the calibration curve to calculate the concentration in your samples.
-
Degradation Assessment: Monitor for any decrease in the theobromine peak area over time and the appearance of new peaks, which may indicate degradation products.
-
Mandatory Visualization
References
- 1. Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dalochem.com [dalochem.com]
- 4. goldbio.com [goldbio.com]
Preventing Protheobromine degradation in experimental buffers
Technical Support Center: Theobromine Experimental Solutions
A Note on Terminology: The term "Protheobromine" does not correspond to a recognized chemical compound in scientific literature. This guide has been developed based on the assumption that the intended compound is Theobromine , a well-studied methylxanthine alkaloid. The principles and troubleshooting steps outlined below are tailored for Theobromine and compounds with similar chemical properties.
Troubleshooting Guides and FAQs
This section addresses common issues encountered when working with Theobromine in experimental buffers.
Question: Why is my theobromine not dissolving in the buffer?
Answer: Theobromine has limited solubility in water, approximately 330 mg/L at 25°C.[1] Its solubility is also pH-dependent. To improve dissolution, consider the following:
-
pH Adjustment: Theobromine is an amphoteric compound, but its solubility can be slightly increased in acidic or basic conditions, although extreme pH should be avoided to prevent degradation.[1]
-
Co-solvents: The addition of a small percentage of an organic solvent like DMSO or ethanol prior to adding the aqueous buffer can significantly improve solubility.
-
Gentle Heating and Sonication: Warming the solution to 37-40°C and using a sonicator can aid in the dissolution process. Avoid boiling, as it can lead to degradation.
Question: My theobromine solution is cloudy or has formed a precipitate. What should I do?
Answer: Precipitation can occur due to several factors:
-
Supersaturation: You may have exceeded the solubility limit of theobromine in your specific buffer system. Try preparing a more dilute solution.
-
Temperature Changes: A solution prepared at a higher temperature may precipitate as it cools to room temperature. Ensure the working temperature is consistent with the preparation temperature.
-
Buffer Incompatibility: Certain buffer salts can interact with theobromine, reducing its solubility. Phosphate buffers, for instance, can sometimes cause precipitation with divalent cations, which might be present as impurities or part of your experimental design.[2] Consider switching to a different buffer system like HEPES or Tris.[3][4]
Question: I am seeing a gradual loss of theobromine concentration over time in my prepared buffer. What is causing this degradation?
Answer: Theobromine can degrade in aqueous solutions, and the rate of degradation is influenced by several factors:
-
pH: Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of theobromine. It is recommended to maintain the pH within a range of 5.5 to 8.0 for optimal stability.
-
Oxidation: Theobromine can be susceptible to oxidative degradation. If your experiment is sensitive to this, consider de-gassing your buffer or adding antioxidants, but be cautious as some, like ascorbate, can paradoxically accelerate degradation in certain conditions.
-
Light Exposure: Prolonged exposure to UV light can contribute to the degradation of many organic molecules. It is good practice to store theobromine solutions in amber vials or protect them from light.
-
Microbial Contamination: If not sterile-filtered, microbial growth in the buffer can metabolize theobromine.
Question: My experimental results are inconsistent when using theobromine. What could be the analytical issue?
Answer: Inconsistent results can stem from both the stability of your solution and the analytical method itself.
-
Solution Stability: Ensure you are preparing fresh solutions for each experiment or have validated the stability of your stock solution under your storage conditions (e.g., 4°C, -20°C).
-
Quantification Method: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to accurately determine the concentration of theobromine in your samples. This allows you to confirm the initial concentration and monitor for any degradation.
-
Internal Standard: For quantitative analysis, using an internal standard, such as 7-(β-hydroxyethyl) theophylline, can improve accuracy and precision by accounting for variations in sample preparation and injection volume.
Data Presentation
The following table summarizes the recommended buffer systems and general stability considerations for theobromine in aqueous solutions. Specific stability should always be confirmed experimentally for your unique conditions.
| Buffer System | Useful pH Range | pKa (25°C) | Compatibility with Theobromine | Stability Considerations |
| Phosphate-Buffered Saline (PBS) | 5.8 - 8.0 | 7.2 | Good | Can precipitate with divalent cations. Temperature-dependent pH shift is minimal. |
| Tris Buffer | 7.0 - 9.0 | 8.1 | Good | pH is highly temperature-dependent. Avoid for experiments sensitive to primary amines. |
| HEPES Buffer | 6.8 - 8.2 | 7.5 | Excellent | Generally low interaction with metal ions. More expensive than phosphate or Tris buffers. |
| MES Buffer | 5.5 - 6.7 | 6.1 | Good | Useful for experiments requiring a slightly acidic pH. Does not form complexes with most metals. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Theobromine Stock Solution in HEPES Buffer
-
Materials:
-
Theobromine (MW: 180.16 g/mol )
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
Sodium Hydroxide (NaOH)
-
Dimethyl Sulfoxide (DMSO)
-
Ultrapure Water
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
0.22 µm sterile syringe filter
-
-
Methodology:
-
Weigh Theobromine: Weigh out 18.02 mg of theobromine for a final volume of 10 mL.
-
Initial Dissolution: Add the theobromine powder to a sterile glass vial. Add 500 µL of DMSO and vortex thoroughly until the powder is fully dissolved.
-
Prepare HEPES Buffer: In a separate container, prepare a 20 mM HEPES buffer solution. For 100 mL, dissolve 0.476 g of HEPES in approximately 90 mL of ultrapure water.
-
Adjust pH: Adjust the pH of the HEPES buffer to 7.4 using a 1M NaOH solution. Bring the final volume to 100 mL with ultrapure water.
-
Combine and Mix: Slowly add 9.5 mL of the pH-adjusted HEPES buffer to the theobromine-DMSO solution while stirring continuously.
-
Final Check: Verify the pH of the final solution. If necessary, adjust with dilute NaOH or HCl.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile, light-protected storage tube.
-
Storage: Store the stock solution at 4°C for short-term use (up to 1 week) or at -20°C for long-term storage. Always perform a stability check if storing for extended periods.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Theobromine Stability Assessment
-
Objective: To quantify the concentration of theobromine and detect potential degradation products. This isocratic reversed-phase method is adapted from established protocols for xanthine analysis.
-
Instrumentation and Reagents:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Ultrapure Water
-
Acetic Acid (Glacial)
-
-
Chromatographic Conditions:
-
Mobile Phase: 10% Acetonitrile / 90% Water. Adjust the pH of the water to 2.5 with glacial acetic acid before mixing with acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 15 µL
-
Column Temperature: 25°C (Room Temperature)
-
Detection Wavelength: 274 nm
-
-
Methodology:
-
Standard Preparation: Prepare a series of theobromine standards (e.g., 1, 5, 10, 25, 50 µg/mL) in the mobile phase to generate a calibration curve.
-
Sample Preparation: Dilute your experimental samples (theobromine in buffer) with the mobile phase to fall within the concentration range of your calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Integrate the peak area corresponding to theobromine. Use the linear regression equation from the calibration curve to calculate the concentration in your samples.
-
Degradation Assessment: Monitor for any decrease in the theobromine peak area over time and the appearance of new peaks, which may indicate degradation products.
-
Mandatory Visualization
References
- 1. Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dalochem.com [dalochem.com]
- 4. goldbio.com [goldbio.com]
Technical Support Center: Overcoming Theobromine Delivery Challenges in Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with theobromine (B1682246) delivery in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving theobromine for cell culture experiments?
A1: Theobromine has limited solubility in aqueous solutions.[1][2] It is recommended to first dissolve theobromine in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) before diluting it with the aqueous buffer or cell culture medium of your choice.[1]
Q2: What is a typical concentration range for theobromine in cell-based assays?
A2: The effective concentration of theobromine can vary depending on the cell type and the specific biological question being investigated. Studies have reported using concentrations ranging from 5 µM to 200 µM.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: Is theobromine cytotoxic to cells?
A3: Theobromine can exhibit cytotoxicity at higher concentrations. For example, in A549 non-small cell lung cancer cells, a reduction in cell viability was observed at concentrations higher than 25 µM after 24 hours of exposure. Therefore, it is essential to assess the cytotoxicity of theobromine in your specific cell line using an assay such as the MTT or WST-1 assay.
Q4: How stable is theobromine in aqueous solutions?
A4: Aqueous solutions of theobromine are not recommended for long-term storage. It is advisable to prepare fresh solutions for each experiment. One source suggests not storing the aqueous solution for more than one day.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation of theobromine in cell culture medium. | Low solubility of theobromine in aqueous solutions. | - Prepare a high-concentration stock solution in DMSO. - Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. - Warm the medium to 37°C before adding the theobromine stock solution and mix gently. |
| Inconsistent or no observable effect of theobromine. | - Suboptimal concentration. - Degradation of theobromine. - Low cellular uptake. | - Perform a dose-response curve to identify the optimal working concentration. - Prepare fresh theobromine solutions for each experiment. - Consider using a delivery vehicle or formulation to enhance cellular uptake, although direct application is common. |
| High background or off-target effects. | - Theobromine may have effects on multiple signaling pathways. - Genotoxic potential at high concentrations. | - Use the lowest effective concentration of theobromine. - Include appropriate controls, such as vehicle-only treated cells. - Investigate potential off-target effects by examining related signaling pathways or using specific inhibitors. |
| Cell death or changes in cell morphology. | - Cytotoxicity of theobromine at the concentration used. - Cytotoxicity of the solvent (e.g., DMSO). | - Determine the IC50 value of theobromine for your cell line and use concentrations below this value. - Ensure the final concentration of the solvent in the cell culture medium is not toxic to the cells. |
Quantitative Data Summary
Table 1: Solubility of Theobromine in Various Solvents
| Solvent | Solubility | Reference |
| Ethanol | ~0.5 mg/mL | |
| DMSO | ~30 mg/mL | |
| Dimethyl formamide | ~20 mg/mL | |
| Water | 330 mg/L at 25°C | |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL |
Table 2: Exemplary Effective Concentrations of Theobromine in Cell-Based Assays
| Cell Line | Assay | Effective Concentration Range | Reference |
| 3T3-L1 preadipocytes | Inhibition of adipogenesis | Not specified, but effects observed | |
| RAW 264.7 macrophages | Stimulation of inflammatory mediators | Not specified, but effects observed | |
| A549 non-small cell lung cancer cells | Cytotoxicity (WST-1 assay) | IC50 of 16.02 µM (24h) and 10.76 µM (48h) | |
| A549 non-small cell lung cancer cells | Apoptosis induction | 16.02 µM |
Experimental Protocols
1. Protocol for Preparation of Theobromine Stock Solution
This protocol describes how to prepare a stock solution of theobromine for use in cell culture experiments.
Materials:
-
Theobromine powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of theobromine powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the tube until the theobromine is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
2. Protocol for Theobromine Treatment of Adherent Cells
This protocol provides a general procedure for treating adherent cells with theobromine.
Materials:
-
Adherent cells cultured in appropriate vessels (e.g., 96-well plates, 6-well plates)
-
Complete cell culture medium
-
Theobromine stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cells at the desired density in the culture vessels and allow them to adhere and grow overnight.
-
The next day, observe the cells under a microscope to ensure they are healthy and have reached the appropriate confluency.
-
Prepare the desired concentrations of theobromine by diluting the stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control.
-
Carefully remove the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the medium containing the different concentrations of theobromine (or vehicle control) to the respective wells.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, proceed with the desired downstream analysis (e.g., cell viability assay, protein extraction for Western blotting, RNA isolation for qPCR).
Signaling Pathway and Workflow Diagrams
Caption: Theobromine's effect on adipogenesis signaling.
Caption: Theobromine's effect on macrophage signaling.
Caption: General experimental workflow for cell assays.
References
Technical Support Center: Overcoming Theobromine Delivery Challenges in Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with theobromine delivery in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving theobromine for cell culture experiments?
A1: Theobromine has limited solubility in aqueous solutions.[1][2] It is recommended to first dissolve theobromine in an organic solvent such as dimethyl sulfoxide (DMSO) before diluting it with the aqueous buffer or cell culture medium of your choice.[1]
Q2: What is a typical concentration range for theobromine in cell-based assays?
A2: The effective concentration of theobromine can vary depending on the cell type and the specific biological question being investigated. Studies have reported using concentrations ranging from 5 µM to 200 µM.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: Is theobromine cytotoxic to cells?
A3: Theobromine can exhibit cytotoxicity at higher concentrations. For example, in A549 non-small cell lung cancer cells, a reduction in cell viability was observed at concentrations higher than 25 µM after 24 hours of exposure. Therefore, it is essential to assess the cytotoxicity of theobromine in your specific cell line using an assay such as the MTT or WST-1 assay.
Q4: How stable is theobromine in aqueous solutions?
A4: Aqueous solutions of theobromine are not recommended for long-term storage. It is advisable to prepare fresh solutions for each experiment. One source suggests not storing the aqueous solution for more than one day.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation of theobromine in cell culture medium. | Low solubility of theobromine in aqueous solutions. | - Prepare a high-concentration stock solution in DMSO. - Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. - Warm the medium to 37°C before adding the theobromine stock solution and mix gently. |
| Inconsistent or no observable effect of theobromine. | - Suboptimal concentration. - Degradation of theobromine. - Low cellular uptake. | - Perform a dose-response curve to identify the optimal working concentration. - Prepare fresh theobromine solutions for each experiment. - Consider using a delivery vehicle or formulation to enhance cellular uptake, although direct application is common. |
| High background or off-target effects. | - Theobromine may have effects on multiple signaling pathways. - Genotoxic potential at high concentrations. | - Use the lowest effective concentration of theobromine. - Include appropriate controls, such as vehicle-only treated cells. - Investigate potential off-target effects by examining related signaling pathways or using specific inhibitors. |
| Cell death or changes in cell morphology. | - Cytotoxicity of theobromine at the concentration used. - Cytotoxicity of the solvent (e.g., DMSO). | - Determine the IC50 value of theobromine for your cell line and use concentrations below this value. - Ensure the final concentration of the solvent in the cell culture medium is not toxic to the cells. |
Quantitative Data Summary
Table 1: Solubility of Theobromine in Various Solvents
| Solvent | Solubility | Reference |
| Ethanol | ~0.5 mg/mL | |
| DMSO | ~30 mg/mL | |
| Dimethyl formamide | ~20 mg/mL | |
| Water | 330 mg/L at 25°C | |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL |
Table 2: Exemplary Effective Concentrations of Theobromine in Cell-Based Assays
| Cell Line | Assay | Effective Concentration Range | Reference |
| 3T3-L1 preadipocytes | Inhibition of adipogenesis | Not specified, but effects observed | |
| RAW 264.7 macrophages | Stimulation of inflammatory mediators | Not specified, but effects observed | |
| A549 non-small cell lung cancer cells | Cytotoxicity (WST-1 assay) | IC50 of 16.02 µM (24h) and 10.76 µM (48h) | |
| A549 non-small cell lung cancer cells | Apoptosis induction | 16.02 µM |
Experimental Protocols
1. Protocol for Preparation of Theobromine Stock Solution
This protocol describes how to prepare a stock solution of theobromine for use in cell culture experiments.
Materials:
-
Theobromine powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of theobromine powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the tube until the theobromine is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
2. Protocol for Theobromine Treatment of Adherent Cells
This protocol provides a general procedure for treating adherent cells with theobromine.
Materials:
-
Adherent cells cultured in appropriate vessels (e.g., 96-well plates, 6-well plates)
-
Complete cell culture medium
-
Theobromine stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cells at the desired density in the culture vessels and allow them to adhere and grow overnight.
-
The next day, observe the cells under a microscope to ensure they are healthy and have reached the appropriate confluency.
-
Prepare the desired concentrations of theobromine by diluting the stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control.
-
Carefully remove the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the medium containing the different concentrations of theobromine (or vehicle control) to the respective wells.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, proceed with the desired downstream analysis (e.g., cell viability assay, protein extraction for Western blotting, RNA isolation for qPCR).
Signaling Pathway and Workflow Diagrams
Caption: Theobromine's effect on adipogenesis signaling.
Caption: Theobromine's effect on macrophage signaling.
Caption: General experimental workflow for cell assays.
References
Technical Support Center: Protheobromine Interference in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on identifying and mitigating assay interference caused by protheobromine, a xanthine (B1682287) derivative. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in biochemical assays?
Q2: Which types of biochemical assays are most susceptible to this compound interference?
Given its chemical structure, this compound is likely to interfere with assays involving purine-binding proteins. Key examples include:
-
Kinase Assays : this compound can act as an ATP-competitive inhibitor, binding to the highly conserved ATP pocket on kinases and blocking their catalytic activity. This is a common mechanism for a large class of kinase inhibitors.
-
Phosphodiesterase (PDE) Assays : Methylxanthines are well-documented non-selective inhibitors of PDEs. By inhibiting PDEs, this compound can prevent the breakdown of cyclic AMP (cAMP) and cyclic GMP (cGMP), leading to their accumulation.
-
Immunoassays : Small molecules can sometimes interfere with antibody-antigen interactions or the enzymatic detection systems used in formats like ELISA, leading to erroneous results.
-
Cell-Based Assays : Any assay measuring downstream effects of kinase or PDE activity (e.g., changes in cAMP levels, gene expression, or cell proliferation) can be affected by this compound's off-target activities.
Q3: What are the common mechanisms of assay interference?
Small molecules can disrupt assays in several ways. For this compound, the most likely mechanisms are:
-
Competitive Inhibition : The molecule mimics the structure of a natural substrate (like ATP) and competes for the enzyme's active site.
-
Non-specific Reactivity : The compound may react directly with assay components, such as proteins or reagents.
-
Colloidal Aggregation : At certain concentrations, small molecules can form aggregates that sequester and denature proteins, leading to non-specific inhibition. This is a frequent source of false positives in high-throughput screening.
-
Signal Interference : The compound itself might be fluorescent or absorb light at the same wavelengths used for assay detection, artificially inflating or quenching the signal.
Troubleshooting Guides
Problem 1: Unexpected inhibition observed in a kinase assay.
Possible Cause: this compound is acting as an ATP-competitive inhibitor.
Troubleshooting Steps:
-
Vary ATP Concentration: Perform the kinase assay using a fixed concentration of this compound while titrating the ATP concentration over a wide range (e.g., from 0.1x Km to 10x Km).
-
Analyze Kinetic Data: Plot the reaction velocity against ATP concentration. If this compound is an ATP-competitive inhibitor, you will observe an increase in the apparent Michaelis constant (Km) for ATP with no change in the maximum velocity (Vmax).
-
Run an Orthogonal Assay: Confirm the finding using a different assay format. For example, if you initially used a luminescence-based assay that measures ATP consumption, switch to an antibody-based method (like TR-FRET or HTRF) that directly detects the phosphorylated substrate. This helps rule out interference with the detection technology.
Problem 2: Increased cAMP levels in a cell-based assay.
Possible Cause: this compound is inhibiting phosphodiesterases (PDEs), leading to an off-target accumulation of cAMP.
Troubleshooting Steps:
-
Use a PDE Inhibitor Control: Run a parallel experiment with a known broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to establish the maximum effect of PDE inhibition in your system.
-
Perform a Direct PDE Activity Assay: Test this compound directly in a biochemical assay using a panel of recombinant PDE isoforms to confirm inhibition and determine its selectivity profile.
-
Rule Out Upstream Activation: To ensure this compound is not activating adenylyl cyclase (the enzyme that produces cAMP), perform the assay in the presence of an adenylyl cyclase inhibitor (e.g., SQ 22,536).
Problem 3: Compound shows activity across multiple, unrelated assays.
Possible Cause: The compound is a "frequent hitter" or Pan-Assay Interference Compound (PAINS), possibly due to aggregation.
Troubleshooting Steps:
-
Detergent Test: Re-run the assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20. If the compound's inhibitory activity is significantly reduced, it is likely due to aggregation.
-
Inspect Concentration-Response Curve: Aggregators often exhibit unusually steep dose-response curves with Hill slopes >2 and may show a loss of activity at very high concentrations (a "bell-shaped" curve).
-
Centrifugation Test: Pre-incubate the compound in the assay buffer at the test concentration, then centrifuge at high speed to pellet any aggregates. Test the supernatant for activity; a loss of activity suggests aggregation was the cause.
Quantitative Data Summary
The following table provides illustrative IC50 values for methylxanthines in relevant assays. Note: Data for this compound is not widely available and is presented here for exemplary purposes. Researchers must determine these values empirically.
| Compound | Assay Type | Target/Family | IC50 / Ki (Approximate) |
| This compound | Kinase Assay | Generic Kinase | Hypothetical: 5-50 µM |
| This compound | PDE Assay | Pan-PDE | Hypothetical: 10-100 µM |
| Theophylline | PDE Assay | Pan-PDE | ~100-500 µM |
| Caffeine (B1668208) | PDE Assay | Pan-PDE | ~200-1000 µM |
| IBMX | PDE Assay | Pan-PDE | ~2-50 µM |
Experimental Protocols
Protocol: Detergent Test for Aggregation-Based Interference
Objective: To determine if the observed activity of this compound is due to the formation of colloidal aggregates.
Materials:
-
Enzyme and substrate for your specific assay
-
Assay buffer
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Non-ionic detergent stock solution (e.g., 1% Triton X-100 in assay buffer)
-
Multi-well assay plates (e.g., 96-well or 384-well)
-
Plate reader for detection
Methodology:
-
Prepare Buffers: Create two batches of assay buffer:
-
Buffer A: Standard assay buffer.
-
Buffer B: Assay buffer containing 0.02% Triton X-100 (prepare by diluting the 1% stock).
-
-
Compound Dilution: Prepare serial dilutions of this compound in parallel using both Buffer A and Buffer B.
-
Assay Setup:
-
In a multi-well plate, add the this compound dilutions prepared in Buffer A to one set of wells.
-
In a separate set of wells, add the this compound dilutions prepared in Buffer B.
-
Include positive and negative controls for both buffer conditions (e.g., a known inhibitor and a DMSO vehicle control).
-
-
Pre-incubation: Allow the compound to incubate in the buffers for 15-30 minutes at room temperature. This step allows aggregates to form.
-
Initiate Reaction: Add the enzyme and substrate to all wells to start the reaction.
-
Incubation and Detection: Incubate the plate according to your standard protocol and then measure the signal using the appropriate plate reader.
-
Data Analysis: Plot the concentration-response curves for this compound in the presence and absence of Triton X-100. A significant rightward shift (increase) in the IC50 value in the presence of the detergent indicates that the compound's activity is likely caused by aggregation.
Visualizations
References
Technical Support Center: Protheobromine Interference in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on identifying and mitigating assay interference caused by protheobromine, a xanthine derivative. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in biochemical assays?
Q2: Which types of biochemical assays are most susceptible to this compound interference?
Given its chemical structure, this compound is likely to interfere with assays involving purine-binding proteins. Key examples include:
-
Kinase Assays : this compound can act as an ATP-competitive inhibitor, binding to the highly conserved ATP pocket on kinases and blocking their catalytic activity. This is a common mechanism for a large class of kinase inhibitors.
-
Phosphodiesterase (PDE) Assays : Methylxanthines are well-documented non-selective inhibitors of PDEs. By inhibiting PDEs, this compound can prevent the breakdown of cyclic AMP (cAMP) and cyclic GMP (cGMP), leading to their accumulation.
-
Immunoassays : Small molecules can sometimes interfere with antibody-antigen interactions or the enzymatic detection systems used in formats like ELISA, leading to erroneous results.
-
Cell-Based Assays : Any assay measuring downstream effects of kinase or PDE activity (e.g., changes in cAMP levels, gene expression, or cell proliferation) can be affected by this compound's off-target activities.
Q3: What are the common mechanisms of assay interference?
Small molecules can disrupt assays in several ways. For this compound, the most likely mechanisms are:
-
Competitive Inhibition : The molecule mimics the structure of a natural substrate (like ATP) and competes for the enzyme's active site.
-
Non-specific Reactivity : The compound may react directly with assay components, such as proteins or reagents.
-
Colloidal Aggregation : At certain concentrations, small molecules can form aggregates that sequester and denature proteins, leading to non-specific inhibition. This is a frequent source of false positives in high-throughput screening.
-
Signal Interference : The compound itself might be fluorescent or absorb light at the same wavelengths used for assay detection, artificially inflating or quenching the signal.
Troubleshooting Guides
Problem 1: Unexpected inhibition observed in a kinase assay.
Possible Cause: this compound is acting as an ATP-competitive inhibitor.
Troubleshooting Steps:
-
Vary ATP Concentration: Perform the kinase assay using a fixed concentration of this compound while titrating the ATP concentration over a wide range (e.g., from 0.1x Km to 10x Km).
-
Analyze Kinetic Data: Plot the reaction velocity against ATP concentration. If this compound is an ATP-competitive inhibitor, you will observe an increase in the apparent Michaelis constant (Km) for ATP with no change in the maximum velocity (Vmax).
-
Run an Orthogonal Assay: Confirm the finding using a different assay format. For example, if you initially used a luminescence-based assay that measures ATP consumption, switch to an antibody-based method (like TR-FRET or HTRF) that directly detects the phosphorylated substrate. This helps rule out interference with the detection technology.
Problem 2: Increased cAMP levels in a cell-based assay.
Possible Cause: this compound is inhibiting phosphodiesterases (PDEs), leading to an off-target accumulation of cAMP.
Troubleshooting Steps:
-
Use a PDE Inhibitor Control: Run a parallel experiment with a known broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to establish the maximum effect of PDE inhibition in your system.
-
Perform a Direct PDE Activity Assay: Test this compound directly in a biochemical assay using a panel of recombinant PDE isoforms to confirm inhibition and determine its selectivity profile.
-
Rule Out Upstream Activation: To ensure this compound is not activating adenylyl cyclase (the enzyme that produces cAMP), perform the assay in the presence of an adenylyl cyclase inhibitor (e.g., SQ 22,536).
Problem 3: Compound shows activity across multiple, unrelated assays.
Possible Cause: The compound is a "frequent hitter" or Pan-Assay Interference Compound (PAINS), possibly due to aggregation.
Troubleshooting Steps:
-
Detergent Test: Re-run the assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20. If the compound's inhibitory activity is significantly reduced, it is likely due to aggregation.
-
Inspect Concentration-Response Curve: Aggregators often exhibit unusually steep dose-response curves with Hill slopes >2 and may show a loss of activity at very high concentrations (a "bell-shaped" curve).
-
Centrifugation Test: Pre-incubate the compound in the assay buffer at the test concentration, then centrifuge at high speed to pellet any aggregates. Test the supernatant for activity; a loss of activity suggests aggregation was the cause.
Quantitative Data Summary
The following table provides illustrative IC50 values for methylxanthines in relevant assays. Note: Data for this compound is not widely available and is presented here for exemplary purposes. Researchers must determine these values empirically.
| Compound | Assay Type | Target/Family | IC50 / Ki (Approximate) |
| This compound | Kinase Assay | Generic Kinase | Hypothetical: 5-50 µM |
| This compound | PDE Assay | Pan-PDE | Hypothetical: 10-100 µM |
| Theophylline | PDE Assay | Pan-PDE | ~100-500 µM |
| Caffeine | PDE Assay | Pan-PDE | ~200-1000 µM |
| IBMX | PDE Assay | Pan-PDE | ~2-50 µM |
Experimental Protocols
Protocol: Detergent Test for Aggregation-Based Interference
Objective: To determine if the observed activity of this compound is due to the formation of colloidal aggregates.
Materials:
-
Enzyme and substrate for your specific assay
-
Assay buffer
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Non-ionic detergent stock solution (e.g., 1% Triton X-100 in assay buffer)
-
Multi-well assay plates (e.g., 96-well or 384-well)
-
Plate reader for detection
Methodology:
-
Prepare Buffers: Create two batches of assay buffer:
-
Buffer A: Standard assay buffer.
-
Buffer B: Assay buffer containing 0.02% Triton X-100 (prepare by diluting the 1% stock).
-
-
Compound Dilution: Prepare serial dilutions of this compound in parallel using both Buffer A and Buffer B.
-
Assay Setup:
-
In a multi-well plate, add the this compound dilutions prepared in Buffer A to one set of wells.
-
In a separate set of wells, add the this compound dilutions prepared in Buffer B.
-
Include positive and negative controls for both buffer conditions (e.g., a known inhibitor and a DMSO vehicle control).
-
-
Pre-incubation: Allow the compound to incubate in the buffers for 15-30 minutes at room temperature. This step allows aggregates to form.
-
Initiate Reaction: Add the enzyme and substrate to all wells to start the reaction.
-
Incubation and Detection: Incubate the plate according to your standard protocol and then measure the signal using the appropriate plate reader.
-
Data Analysis: Plot the concentration-response curves for this compound in the presence and absence of Triton X-100. A significant rightward shift (increase) in the IC50 value in the presence of the detergent indicates that the compound's activity is likely caused by aggregation.
Visualizations
References
Technical Support Center: Enhancing the Stability of Theobromine for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of theobromine (B1682246) for long-term storage.
Frequently Asked Questions (FAQs)
1. What are the primary factors that can affect the stability of theobromine during long-term storage?
Theobromine, a methylxanthine alkaloid, is a relatively stable compound. However, its stability can be compromised by several factors over extended periods. These include:
-
Moisture: The presence of water can facilitate hydrolytic degradation.
-
Light: Prolonged exposure to light, particularly UV radiation, may induce photodegradation.[1]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
pH: The stability of theobromine can be pH-dependent, with potential for degradation in highly acidic or alkaline conditions.
-
Oxidizing Agents: Contact with strong oxidizing agents can lead to oxidative degradation of the theobromine molecule.
-
Incompatible Excipients: In formulated products, certain excipients can interact with theobromine, leading to its degradation.
2. What are the known degradation pathways of theobromine?
The primary degradation pathways for theobromine under various stress conditions include:
-
Hydrolysis: While theobromine is relatively stable to hydrolysis, under forced acidic or basic conditions, the amide bonds in the purine (B94841) ring system could potentially be cleaved.
-
Oxidation: The imidazole (B134444) ring of the purine system is susceptible to oxidation. Oxidation can lead to the formation of various uric acid derivatives.[2][3]
-
Photodegradation: The specific photolytic degradation products of theobromine are not well-documented in publicly available literature, but exposure to UV light can provide the energy for various chemical reactions, including ring cleavage or oxidation.
-
Metabolic Degradation: In biological systems, theobromine is primarily metabolized in the liver via N-demethylation and oxidation. The major metabolites are 7-methylxanthine, 3-methylxanthine, and methyluric acids.[2][4]
3. What are the recommended storage conditions for pure theobromine powder?
For optimal long-term stability, pure theobromine powder should be stored in a cool, dry, and dark place. Specifically:
-
Temperature: 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).
-
Humidity: Keep in a well-sealed container to protect from moisture.
-
Light: Store in a light-resistant container.
-
Atmosphere: For highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Troubleshooting Guides
Problem 1: Discoloration or clumping of theobromine powder observed during storage.
| Potential Cause | Troubleshooting Step |
| Moisture Absorption | 1. Verify the integrity of the container seal. 2. Transfer the powder to a new, dry container with a desiccant if necessary. 3. Store in a desiccator or a controlled low-humidity environment. |
| Exposure to Light | 1. Ensure the storage container is opaque or amber-colored. 2. Store the container in a dark cabinet or drawer. |
| Chemical Incompatibility (if mixed with other substances) | 1. Review the compatibility of all components in the mixture. 2. If an incompatibility is suspected, store theobromine separately. |
Problem 2: Decreased potency or unexpected peaks in analytical chromatograms (e.g., HPLC) of stored theobromine samples.
| Potential Cause | Troubleshooting Step |
| Chemical Degradation | 1. Confirm the identity of the new peaks by mass spectrometry (MS) to identify potential degradation products. 2. Review storage conditions (temperature, humidity, light exposure) and compare them to the recommended conditions. 3. Perform a forced degradation study to intentionally generate degradation products and confirm their retention times in your analytical method. |
| Interaction with Formulation Excipients | 1. Conduct a systematic drug-excipient compatibility study. 2. Analyze binary mixtures of theobromine and each excipient under accelerated stability conditions (e.g., 40°C/75% RH). |
| Contamination | 1. Review handling procedures to rule out cross-contamination. 2. Analyze a fresh, unopened sample of theobromine as a control. |
Data Presentation
Table 1: Physicochemical Properties of Theobromine
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₄O₂ | |
| Molecular Weight | 180.16 g/mol | |
| Melting Point | 357 °C | |
| Solubility in Water | 330 mg/L (slightly soluble) | |
| Appearance | White crystalline powder | |
| pKa (acidic) | ~10 | |
| pKa (basic) | ~0.7 |
Table 2: Summary of Forced Degradation Conditions for Theobromine
| Stress Condition | Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heat at 60-80°C | Cleavage of the purine ring |
| Base Hydrolysis | 0.1 M NaOH, heat at 60-80°C | Cleavage of the purine ring |
| Oxidation | 3-30% H₂O₂, room temperature | Oxidation of the imidazole ring to form uric acid derivatives |
| Thermal Degradation | Dry heat at 105°C | General decomposition |
| Photodegradation | Exposure to UV light (e.g., 254 nm) and visible light | Photolytic cleavage or oxidation |
Experimental Protocols
Protocol 1: Forced Degradation Study of Theobromine
Objective: To identify potential degradation products and degradation pathways of theobromine under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of theobromine in a suitable solvent (e.g., methanol (B129727) or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.
-
Acid Degradation:
-
Mix equal volumes of theobromine stock solution and 0.1 M HCl.
-
Heat the mixture at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Cool the solution, neutralize with an appropriate amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Degradation:
-
Mix equal volumes of theobromine stock solution and 0.1 M NaOH.
-
Heat the mixture at 60-80°C for a specified period.
-
Cool the solution, neutralize with an appropriate amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of theobromine stock solution and 3-30% hydrogen peroxide.
-
Keep the mixture at room temperature for a specified period, protected from light.
-
Dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid theobromine powder in a thin layer in a petri dish.
-
Expose to dry heat at a high temperature (e.g., 105°C) for a specified period.
-
Dissolve a known amount of the stressed powder in a suitable solvent for analysis.
-
-
Photodegradation (Solid and Solution State):
-
Expose both the solid theobromine powder and the stock solution to a combination of UV and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).
-
Prepare solutions from the solid sample and dilute the solution sample for analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method for Theobromine
Objective: To develop and validate an HPLC method capable of separating and quantifying theobromine from its potential degradation products.
Methodology:
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.05% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common starting point is an 85:15 (v/v) mixture of the aqueous and organic phases.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 272-274 nm.
-
Injection Volume: 20 µL.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the peaks of the degradation products (from the forced degradation study) are well-resolved from the theobromine peak.
Visualizations
Caption: Metabolic degradation pathway of theobromine.
Caption: Workflow for a theobromine stability study.
References
Technical Support Center: Enhancing the Stability of Theobromine for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of theobromine for long-term storage.
Frequently Asked Questions (FAQs)
1. What are the primary factors that can affect the stability of theobromine during long-term storage?
Theobromine, a methylxanthine alkaloid, is a relatively stable compound. However, its stability can be compromised by several factors over extended periods. These include:
-
Moisture: The presence of water can facilitate hydrolytic degradation.
-
Light: Prolonged exposure to light, particularly UV radiation, may induce photodegradation.[1]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
pH: The stability of theobromine can be pH-dependent, with potential for degradation in highly acidic or alkaline conditions.
-
Oxidizing Agents: Contact with strong oxidizing agents can lead to oxidative degradation of the theobromine molecule.
-
Incompatible Excipients: In formulated products, certain excipients can interact with theobromine, leading to its degradation.
2. What are the known degradation pathways of theobromine?
The primary degradation pathways for theobromine under various stress conditions include:
-
Hydrolysis: While theobromine is relatively stable to hydrolysis, under forced acidic or basic conditions, the amide bonds in the purine ring system could potentially be cleaved.
-
Oxidation: The imidazole ring of the purine system is susceptible to oxidation. Oxidation can lead to the formation of various uric acid derivatives.[2][3]
-
Photodegradation: The specific photolytic degradation products of theobromine are not well-documented in publicly available literature, but exposure to UV light can provide the energy for various chemical reactions, including ring cleavage or oxidation.
-
Metabolic Degradation: In biological systems, theobromine is primarily metabolized in the liver via N-demethylation and oxidation. The major metabolites are 7-methylxanthine, 3-methylxanthine, and methyluric acids.[2][4]
3. What are the recommended storage conditions for pure theobromine powder?
For optimal long-term stability, pure theobromine powder should be stored in a cool, dry, and dark place. Specifically:
-
Temperature: 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).
-
Humidity: Keep in a well-sealed container to protect from moisture.
-
Light: Store in a light-resistant container.
-
Atmosphere: For highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Troubleshooting Guides
Problem 1: Discoloration or clumping of theobromine powder observed during storage.
| Potential Cause | Troubleshooting Step |
| Moisture Absorption | 1. Verify the integrity of the container seal. 2. Transfer the powder to a new, dry container with a desiccant if necessary. 3. Store in a desiccator or a controlled low-humidity environment. |
| Exposure to Light | 1. Ensure the storage container is opaque or amber-colored. 2. Store the container in a dark cabinet or drawer. |
| Chemical Incompatibility (if mixed with other substances) | 1. Review the compatibility of all components in the mixture. 2. If an incompatibility is suspected, store theobromine separately. |
Problem 2: Decreased potency or unexpected peaks in analytical chromatograms (e.g., HPLC) of stored theobromine samples.
| Potential Cause | Troubleshooting Step |
| Chemical Degradation | 1. Confirm the identity of the new peaks by mass spectrometry (MS) to identify potential degradation products. 2. Review storage conditions (temperature, humidity, light exposure) and compare them to the recommended conditions. 3. Perform a forced degradation study to intentionally generate degradation products and confirm their retention times in your analytical method. |
| Interaction with Formulation Excipients | 1. Conduct a systematic drug-excipient compatibility study. 2. Analyze binary mixtures of theobromine and each excipient under accelerated stability conditions (e.g., 40°C/75% RH). |
| Contamination | 1. Review handling procedures to rule out cross-contamination. 2. Analyze a fresh, unopened sample of theobromine as a control. |
Data Presentation
Table 1: Physicochemical Properties of Theobromine
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₄O₂ | |
| Molecular Weight | 180.16 g/mol | |
| Melting Point | 357 °C | |
| Solubility in Water | 330 mg/L (slightly soluble) | |
| Appearance | White crystalline powder | |
| pKa (acidic) | ~10 | |
| pKa (basic) | ~0.7 |
Table 2: Summary of Forced Degradation Conditions for Theobromine
| Stress Condition | Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heat at 60-80°C | Cleavage of the purine ring |
| Base Hydrolysis | 0.1 M NaOH, heat at 60-80°C | Cleavage of the purine ring |
| Oxidation | 3-30% H₂O₂, room temperature | Oxidation of the imidazole ring to form uric acid derivatives |
| Thermal Degradation | Dry heat at 105°C | General decomposition |
| Photodegradation | Exposure to UV light (e.g., 254 nm) and visible light | Photolytic cleavage or oxidation |
Experimental Protocols
Protocol 1: Forced Degradation Study of Theobromine
Objective: To identify potential degradation products and degradation pathways of theobromine under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of theobromine in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.
-
Acid Degradation:
-
Mix equal volumes of theobromine stock solution and 0.1 M HCl.
-
Heat the mixture at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Cool the solution, neutralize with an appropriate amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Degradation:
-
Mix equal volumes of theobromine stock solution and 0.1 M NaOH.
-
Heat the mixture at 60-80°C for a specified period.
-
Cool the solution, neutralize with an appropriate amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of theobromine stock solution and 3-30% hydrogen peroxide.
-
Keep the mixture at room temperature for a specified period, protected from light.
-
Dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid theobromine powder in a thin layer in a petri dish.
-
Expose to dry heat at a high temperature (e.g., 105°C) for a specified period.
-
Dissolve a known amount of the stressed powder in a suitable solvent for analysis.
-
-
Photodegradation (Solid and Solution State):
-
Expose both the solid theobromine powder and the stock solution to a combination of UV and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).
-
Prepare solutions from the solid sample and dilute the solution sample for analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method for Theobromine
Objective: To develop and validate an HPLC method capable of separating and quantifying theobromine from its potential degradation products.
Methodology:
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.05% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is an 85:15 (v/v) mixture of the aqueous and organic phases.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 272-274 nm.
-
Injection Volume: 20 µL.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the peaks of the degradation products (from the forced degradation study) are well-resolved from the theobromine peak.
Visualizations
Caption: Metabolic degradation pathway of theobromine.
Caption: Workflow for a theobromine stability study.
References
Technical Support Center: Refining HPLC Methods for Theobromine Metabolite Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) methods for the detection of theobromine (B1682246) and its metabolites.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of theobromine and its metabolites.
Q1: Why are my retention times for theobromine and its metabolites inconsistent?
A1: Fluctuations in retention time can be caused by several factors.[1][2][3] A common issue is a change in the mobile phase composition.[1][3] Ensure that the mobile phase is prepared fresh and is properly degassed to prevent air bubbles in the system. Temperature variations can also affect retention times; using a column oven is recommended to maintain a constant temperature. Additionally, check for leaks in the HPLC system, as this can lead to pressure and flow rate instability. If the problem persists, the column itself may be degrading, and replacement might be necessary.
Q2: My chromatogram shows significant peak tailing for theobromine. What could be the cause and how can I fix it?
A2: Peak tailing, where the peak is asymmetrical with a broader second half, is a common issue in HPLC. For basic compounds like theobromine, this can be caused by strong interactions with acidic silanol (B1196071) groups on the surface of the silica-based column packing. To minimize these secondary interactions, consider the following solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can protonate the silanol groups, reducing their interaction with the basic analyte.
-
Use an End-Capped Column: These columns have been treated to reduce the number of free silanol groups, thereby minimizing secondary interactions.
-
Add Buffers: Incorporating a buffer into your mobile phase can help maintain a consistent pH and improve peak shape.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.
Q3: I am observing peak fronting in my chromatogram. What are the likely causes?
A3: Peak fronting, where the first half of the peak is broader than the second, can be caused by several factors. One common reason is poor sample solubility in the mobile phase. To address this, you can try reducing the injection volume or the concentration of your sample. Another potential cause is column overload, where the amount of sample exceeds the column's capacity. Reducing the sample load can help resolve this issue. Column collapse, a physical change in the column bed, can also lead to peak fronting and may require column replacement.
Q4: What is causing the high baseline noise in my HPLC analysis of theobromine?
A4: High baseline noise can obscure small peaks and affect the accuracy of quantification. Several factors can contribute to this issue:
-
Mobile Phase Quality: Impurities in the solvents or mobile phase can introduce noise. Always use high-purity, HPLC-grade solvents.
-
Detector Issues: A deteriorating detector lamp or a contaminated flow cell can increase baseline noise.
-
System Contamination: Contaminants leaching from a dirty column can also be a source of noise.
-
Inadequate Degassing: Dissolved air in the mobile phase can cause pressure fluctuations and a noisy baseline. Ensure your mobile phase is thoroughly degassed.
Q5: How can I improve the resolution between theobromine and its closely related metabolites like theophylline (B1681296) and caffeine?
A5: Achieving good resolution between structurally similar compounds like xanthine (B1682287) metabolites is crucial. Several chromatographic parameters can be optimized:
-
Mobile Phase Composition: The organic modifier (e.g., methanol (B129727) or acetonitrile) and its concentration in the mobile phase significantly impact selectivity. Experimenting with different solvent ratios or even different organic solvents can improve separation.
-
Flow Rate: Lowering the flow rate generally increases the interaction time with the stationary phase, which can lead to better resolution, although it will also increase the analysis time.
-
Column Chemistry: Using a different type of stationary phase (e.g., a different C18 column or a phenyl column) can alter the selectivity and improve the separation of your target analytes.
-
Gradient Elution: If isocratic elution does not provide adequate separation, a gradient method, where the mobile phase composition is changed over time, can be employed to improve resolution.
Data Presentation
The following tables summarize typical quantitative data for HPLC analysis of theobromine and related compounds.
Table 1: HPLC Method Parameters for Theobromine Analysis
| Parameter | Typical Value/Range | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | |
| Mobile Phase | Methanol/Water/Acetic Acid mixtures | |
| Acetonitrile/Water mixtures | ||
| Elution Mode | Isocratic or Gradient | |
| Flow Rate | 0.5 - 1.0 mL/min | |
| Detection Wavelength | 273 - 280 nm | |
| Column Temperature | 30 °C |
Table 2: Example Retention Times for Xanthine Derivatives
| Compound | Retention Time (min) | HPLC Conditions | Reference |
| Theobromine | ~6.1 | 15% Methanol, 85% Water, 0.5% Acetic Acid; 0.5 mL/min | |
| Theophylline | ~9.78 | 15% Methanol, 85% Water, 0.5% Acetic Acid; 0.5 mL/min | |
| Caffeine | ~17.21 | 15% Methanol, 85% Water, 0.5% Acetic Acid; 0.5 mL/min |
Experimental Protocols
Below are detailed methodologies for key experiments in the HPLC analysis of theobromine metabolites.
Protocol 1: Sample Preparation from Biological Fluids (e.g., Serum, Saliva)
-
To 200 µL of serum or saliva, add an internal standard (e.g., 200 µL of 800 ng proxyphylline (B1679798) in 0.2 M HCl).
-
Add 5 mL of a chloroform/isopropanol (85:15 v/v) extraction solvent.
-
Vortex the mixture for 30 seconds.
-
Centrifuge for 5 minutes at 2000 rpm.
-
Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
Protocol 2: HPLC Analysis of Theobromine and Metabolites
-
HPLC System: Use a standard HPLC system equipped with a pump, injector, column oven, and a UV detector.
-
Column: Install a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of methanol, water, and acetic acid (e.g., 15:85:0.5 v/v/v). Degas the mobile phase using an ultrasonic bath or an in-line degasser.
-
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Injection: Inject a known volume of the prepared sample (e.g., 20 µL) into the HPLC system.
-
Detection: Monitor the eluent at a wavelength of 273 nm.
-
Data Analysis: Identify and quantify the peaks of interest based on their retention times and peak areas compared to known standards.
Mandatory Visualization
Diagram 1: General Experimental Workflow for Theobromine HPLC Analysis
References
Technical Support Center: Refining HPLC Methods for Theobromine Metabolite Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) methods for the detection of theobromine and its metabolites.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of theobromine and its metabolites.
Q1: Why are my retention times for theobromine and its metabolites inconsistent?
A1: Fluctuations in retention time can be caused by several factors.[1][2][3] A common issue is a change in the mobile phase composition.[1][3] Ensure that the mobile phase is prepared fresh and is properly degassed to prevent air bubbles in the system. Temperature variations can also affect retention times; using a column oven is recommended to maintain a constant temperature. Additionally, check for leaks in the HPLC system, as this can lead to pressure and flow rate instability. If the problem persists, the column itself may be degrading, and replacement might be necessary.
Q2: My chromatogram shows significant peak tailing for theobromine. What could be the cause and how can I fix it?
A2: Peak tailing, where the peak is asymmetrical with a broader second half, is a common issue in HPLC. For basic compounds like theobromine, this can be caused by strong interactions with acidic silanol groups on the surface of the silica-based column packing. To minimize these secondary interactions, consider the following solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can protonate the silanol groups, reducing their interaction with the basic analyte.
-
Use an End-Capped Column: These columns have been treated to reduce the number of free silanol groups, thereby minimizing secondary interactions.
-
Add Buffers: Incorporating a buffer into your mobile phase can help maintain a consistent pH and improve peak shape.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.
Q3: I am observing peak fronting in my chromatogram. What are the likely causes?
A3: Peak fronting, where the first half of the peak is broader than the second, can be caused by several factors. One common reason is poor sample solubility in the mobile phase. To address this, you can try reducing the injection volume or the concentration of your sample. Another potential cause is column overload, where the amount of sample exceeds the column's capacity. Reducing the sample load can help resolve this issue. Column collapse, a physical change in the column bed, can also lead to peak fronting and may require column replacement.
Q4: What is causing the high baseline noise in my HPLC analysis of theobromine?
A4: High baseline noise can obscure small peaks and affect the accuracy of quantification. Several factors can contribute to this issue:
-
Mobile Phase Quality: Impurities in the solvents or mobile phase can introduce noise. Always use high-purity, HPLC-grade solvents.
-
Detector Issues: A deteriorating detector lamp or a contaminated flow cell can increase baseline noise.
-
System Contamination: Contaminants leaching from a dirty column can also be a source of noise.
-
Inadequate Degassing: Dissolved air in the mobile phase can cause pressure fluctuations and a noisy baseline. Ensure your mobile phase is thoroughly degassed.
Q5: How can I improve the resolution between theobromine and its closely related metabolites like theophylline and caffeine?
A5: Achieving good resolution between structurally similar compounds like xanthine metabolites is crucial. Several chromatographic parameters can be optimized:
-
Mobile Phase Composition: The organic modifier (e.g., methanol or acetonitrile) and its concentration in the mobile phase significantly impact selectivity. Experimenting with different solvent ratios or even different organic solvents can improve separation.
-
Flow Rate: Lowering the flow rate generally increases the interaction time with the stationary phase, which can lead to better resolution, although it will also increase the analysis time.
-
Column Chemistry: Using a different type of stationary phase (e.g., a different C18 column or a phenyl column) can alter the selectivity and improve the separation of your target analytes.
-
Gradient Elution: If isocratic elution does not provide adequate separation, a gradient method, where the mobile phase composition is changed over time, can be employed to improve resolution.
Data Presentation
The following tables summarize typical quantitative data for HPLC analysis of theobromine and related compounds.
Table 1: HPLC Method Parameters for Theobromine Analysis
| Parameter | Typical Value/Range | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | |
| Mobile Phase | Methanol/Water/Acetic Acid mixtures | |
| Acetonitrile/Water mixtures | ||
| Elution Mode | Isocratic or Gradient | |
| Flow Rate | 0.5 - 1.0 mL/min | |
| Detection Wavelength | 273 - 280 nm | |
| Column Temperature | 30 °C |
Table 2: Example Retention Times for Xanthine Derivatives
| Compound | Retention Time (min) | HPLC Conditions | Reference |
| Theobromine | ~6.1 | 15% Methanol, 85% Water, 0.5% Acetic Acid; 0.5 mL/min | |
| Theophylline | ~9.78 | 15% Methanol, 85% Water, 0.5% Acetic Acid; 0.5 mL/min | |
| Caffeine | ~17.21 | 15% Methanol, 85% Water, 0.5% Acetic Acid; 0.5 mL/min |
Experimental Protocols
Below are detailed methodologies for key experiments in the HPLC analysis of theobromine metabolites.
Protocol 1: Sample Preparation from Biological Fluids (e.g., Serum, Saliva)
-
To 200 µL of serum or saliva, add an internal standard (e.g., 200 µL of 800 ng proxyphylline in 0.2 M HCl).
-
Add 5 mL of a chloroform/isopropanol (85:15 v/v) extraction solvent.
-
Vortex the mixture for 30 seconds.
-
Centrifuge for 5 minutes at 2000 rpm.
-
Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
Protocol 2: HPLC Analysis of Theobromine and Metabolites
-
HPLC System: Use a standard HPLC system equipped with a pump, injector, column oven, and a UV detector.
-
Column: Install a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of methanol, water, and acetic acid (e.g., 15:85:0.5 v/v/v). Degas the mobile phase using an ultrasonic bath or an in-line degasser.
-
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Injection: Inject a known volume of the prepared sample (e.g., 20 µL) into the HPLC system.
-
Detection: Monitor the eluent at a wavelength of 273 nm.
-
Data Analysis: Identify and quantify the peaks of interest based on their retention times and peak areas compared to known standards.
Mandatory Visualization
Diagram 1: General Experimental Workflow for Theobromine HPLC Analysis
References
Minimizing off-target effects of Protheobromine in experiments
Welcome to the technical support center for Protheobromine. This resource is designed to help researchers, scientists, and drug development professionals optimize their experiments and minimize potential off-target effects. Here you will find frequently asked questions, troubleshooting guides, quantitative data, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a methylxanthine compound that primarily functions through two main mechanisms: competitive antagonism of adenosine (B11128) receptors (A1 and A2) and inhibition of phosphodiesterase (PDE) enzymes.[1][2] By blocking adenosine receptors, which normally promote relaxation, this compound can lead to increased alertness.[1] Its inhibition of PDEs results in higher intracellular levels of cyclic AMP (cAMP), affecting various signaling pathways.[1][3]
Q2: What are the most common off-target effects observed with this compound?
A2: While relatively selective, this compound can exhibit off-target activities, particularly at higher concentrations. The most characterized off-target effects stem from its broad activity on the adenosine receptor family and various PDE isoforms. At concentrations significantly above the IC50 for its primary targets, interactions with other kinases or signaling proteins cannot be ruled out and should be assessed empirically.
Q3: What are the essential controls to include in my this compound experiments?
A3: To ensure your results are robust and correctly interpreted, the following controls are critical:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to account for any solvent-induced effects.
-
Untreated Control: This provides a baseline for normal cellular function without any treatment.
-
Positive Control: Use a well-characterized inhibitor of the same target or pathway to confirm your assay is performing as expected.
-
Negative Control (Inactive Analog): If available, use a structurally similar but biologically inactive molecule to this compound. This helps differentiate the observed phenotype from non-specific or off-target effects related to the chemical scaffold.
Q4: How can I confirm that this compound is engaging its intended target in my cellular model?
A4: Direct confirmation of target engagement in a cellular context is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique for this purpose. This method is based on the principle that a protein becomes more thermally stable when bound to a ligand (like this compound). An increase in the melting temperature of the target protein in the presence of this compound provides strong evidence of direct binding.
Troubleshooting Guide
| Issue Encountered | Recommended Solution(s) | Rationale |
| High Cytotoxicity Observed | 1. Perform a Dose-Response Cytotoxicity Assay: Use a standard assay like MTT or LDH release to determine the 50% cytotoxic concentration (CC50).2. Lower this compound Concentration: Work at concentrations well below the determined CC50, ideally in the range of the IC50 for the on-target effect. | This helps distinguish between specific pharmacological effects and general cellular toxicity. High concentrations are more likely to induce off-target effects. |
| Results Are Not Reproducible | 1. Verify Compound Integrity: Check the stability and purity of your this compound stock solution.2. Standardize Cell Culture Conditions: Ensure consistency in cell passage number, confluency, and media components.3. Review Pipetting and Dilution Series: Inaccuracies in compound preparation can lead to significant variability. | Lack of reproducibility can stem from compound degradation, biological variability, or technical error. |
| Unexpected Phenotype Observed | 1. Perform a Selectivity Profile: Screen this compound against a panel of relevant targets (e.g., a kinase or receptor panel) to identify potential unintended interactions.2. Use an Orthogonal Approach: Attempt to replicate the phenotype using a different inhibitor of the same target with a distinct chemical structure.3. Conduct a Rescue Experiment: If possible, overexpress the intended target to see if it reverses the observed phenotype. | An unexpected phenotype may indicate that the effect is mediated by an off-target interaction. These steps help to deconvolve the on-target versus off-target contributions to the cellular response. |
Quantitative Data Summary
The following tables provide illustrative data for this compound based on typical values for related compounds. Researchers should generate their own data for their specific experimental systems.
Table 1: In Vitro Potency & Selectivity
| Target | Assay Type | IC50 / Kᵢ (nM) | Notes |
| Adenosine A1 Receptor | Radioligand Binding | 12,500 | Primary Target |
| Adenosine A2A Receptor | Radioligand Binding | 15,000 | Primary Target |
| Pan-Phosphodiesterase | Enzyme Activity | 50,000 | Primary Target |
| Kinase Panel (Top 5 Hits) | KinaseGlo® | >100,000 | Illustrates low affinity for a broad kinase panel, suggesting selectivity. |
Table 2: Recommended Concentration Ranges
| Experimental System | Recommended Concentration | Rationale |
| Biochemical Assays | 10 nM - 100 µM | A broad range is suitable for initial IC50 determination. |
| Cell-Based Assays | 1 µM - 25 µM | Use the lowest concentration that elicits the desired on-target effect to minimize off-target activity. Concentrations >10 µM should be used with caution. |
| In Vivo Studies | 5 mg/kg - 50 mg/kg | Dose selection should be guided by preliminary toxicology and pharmacokinetic studies. |
Signaling Pathways & Workflows
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a method to verify the direct binding of this compound to a specific target protein within intact cells.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody specific to the target protein
-
Secondary antibody for Western blotting
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for SDS-PAGE and Western blotting
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle (DMSO) or the desired concentration of this compound (e.g., 10 µM) for 1-2 hours under normal culture conditions.
-
Harvesting: After treatment, wash the cells with PBS and harvest them by scraping. Resuspend the cell pellet in PBS containing protease/phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell suspension into separate PCR tubes. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Include an unheated (room temperature) control.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) to release soluble proteins.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein remaining relative to the unheated control against the temperature for both vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and confirms target engagement.
Protocol 2: Kinase Selectivity Profiling
This protocol describes a general approach to assess the off-target activity of this compound against a panel of protein kinases.
Materials:
-
This compound
-
Commercial kinase profiling service (e.g., Eurofins, Reaction Biology) or an in-house kinase panel.
-
Assay buffer and reagents specific to the chosen platform (e.g., Kinase-Glo®, Z'-LYTE®).
-
ATP
Methodology:
-
Compound Preparation: Prepare a high-concentration stock of this compound (e.g., 10 mM in 100% DMSO). The service provider or in-house protocol will specify the final assay concentration (typically 1 µM or 10 µM for a primary screen).
-
Assay Plate Preparation: The kinase panel assays are typically performed in 96-well or 384-well plates. Each well will contain a specific purified kinase, its substrate, and ATP at or near its Kₘ concentration.
-
Compound Addition: Add this compound to the assay wells. Include appropriate controls: "no inhibitor" (vehicle only) for 0% inhibition and a known potent inhibitor for that kinase (if available) or no enzyme for 100% inhibition.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP. Incubate for the time specified by the assay protocol (e.g., 60 minutes at room temperature).
-
Signal Detection: Stop the reaction and add the detection reagent. The detection method measures the remaining ATP (e.g., Kinase-Glo®) or the amount of phosphorylated substrate, depending on the platform.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the controls.
-
% Inhibition = 100 * (1 - (Signal_this compound - Signal_Min) / (Signal_Max - Signal_Min))
-
Results are often presented as the percentage of activity remaining or percentage inhibition. A significant inhibition (e.g., >50%) of any kinase other than the intended target is considered an off-target hit and may warrant further investigation with a full IC50 dose-response curve.
-
References
Minimizing off-target effects of Protheobromine in experiments
Welcome to the technical support center for Protheobromine. This resource is designed to help researchers, scientists, and drug development professionals optimize their experiments and minimize potential off-target effects. Here you will find frequently asked questions, troubleshooting guides, quantitative data, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a methylxanthine compound that primarily functions through two main mechanisms: competitive antagonism of adenosine receptors (A1 and A2) and inhibition of phosphodiesterase (PDE) enzymes.[1][2] By blocking adenosine receptors, which normally promote relaxation, this compound can lead to increased alertness.[1] Its inhibition of PDEs results in higher intracellular levels of cyclic AMP (cAMP), affecting various signaling pathways.[1][3]
Q2: What are the most common off-target effects observed with this compound?
A2: While relatively selective, this compound can exhibit off-target activities, particularly at higher concentrations. The most characterized off-target effects stem from its broad activity on the adenosine receptor family and various PDE isoforms. At concentrations significantly above the IC50 for its primary targets, interactions with other kinases or signaling proteins cannot be ruled out and should be assessed empirically.
Q3: What are the essential controls to include in my this compound experiments?
A3: To ensure your results are robust and correctly interpreted, the following controls are critical:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to account for any solvent-induced effects.
-
Untreated Control: This provides a baseline for normal cellular function without any treatment.
-
Positive Control: Use a well-characterized inhibitor of the same target or pathway to confirm your assay is performing as expected.
-
Negative Control (Inactive Analog): If available, use a structurally similar but biologically inactive molecule to this compound. This helps differentiate the observed phenotype from non-specific or off-target effects related to the chemical scaffold.
Q4: How can I confirm that this compound is engaging its intended target in my cellular model?
A4: Direct confirmation of target engagement in a cellular context is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique for this purpose. This method is based on the principle that a protein becomes more thermally stable when bound to a ligand (like this compound). An increase in the melting temperature of the target protein in the presence of this compound provides strong evidence of direct binding.
Troubleshooting Guide
| Issue Encountered | Recommended Solution(s) | Rationale |
| High Cytotoxicity Observed | 1. Perform a Dose-Response Cytotoxicity Assay: Use a standard assay like MTT or LDH release to determine the 50% cytotoxic concentration (CC50).2. Lower this compound Concentration: Work at concentrations well below the determined CC50, ideally in the range of the IC50 for the on-target effect. | This helps distinguish between specific pharmacological effects and general cellular toxicity. High concentrations are more likely to induce off-target effects. |
| Results Are Not Reproducible | 1. Verify Compound Integrity: Check the stability and purity of your this compound stock solution.2. Standardize Cell Culture Conditions: Ensure consistency in cell passage number, confluency, and media components.3. Review Pipetting and Dilution Series: Inaccuracies in compound preparation can lead to significant variability. | Lack of reproducibility can stem from compound degradation, biological variability, or technical error. |
| Unexpected Phenotype Observed | 1. Perform a Selectivity Profile: Screen this compound against a panel of relevant targets (e.g., a kinase or receptor panel) to identify potential unintended interactions.2. Use an Orthogonal Approach: Attempt to replicate the phenotype using a different inhibitor of the same target with a distinct chemical structure.3. Conduct a Rescue Experiment: If possible, overexpress the intended target to see if it reverses the observed phenotype. | An unexpected phenotype may indicate that the effect is mediated by an off-target interaction. These steps help to deconvolve the on-target versus off-target contributions to the cellular response. |
Quantitative Data Summary
The following tables provide illustrative data for this compound based on typical values for related compounds. Researchers should generate their own data for their specific experimental systems.
Table 1: In Vitro Potency & Selectivity
| Target | Assay Type | IC50 / Kᵢ (nM) | Notes |
| Adenosine A1 Receptor | Radioligand Binding | 12,500 | Primary Target |
| Adenosine A2A Receptor | Radioligand Binding | 15,000 | Primary Target |
| Pan-Phosphodiesterase | Enzyme Activity | 50,000 | Primary Target |
| Kinase Panel (Top 5 Hits) | KinaseGlo® | >100,000 | Illustrates low affinity for a broad kinase panel, suggesting selectivity. |
Table 2: Recommended Concentration Ranges
| Experimental System | Recommended Concentration | Rationale |
| Biochemical Assays | 10 nM - 100 µM | A broad range is suitable for initial IC50 determination. |
| Cell-Based Assays | 1 µM - 25 µM | Use the lowest concentration that elicits the desired on-target effect to minimize off-target activity. Concentrations >10 µM should be used with caution. |
| In Vivo Studies | 5 mg/kg - 50 mg/kg | Dose selection should be guided by preliminary toxicology and pharmacokinetic studies. |
Signaling Pathways & Workflows
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a method to verify the direct binding of this compound to a specific target protein within intact cells.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody specific to the target protein
-
Secondary antibody for Western blotting
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for SDS-PAGE and Western blotting
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle (DMSO) or the desired concentration of this compound (e.g., 10 µM) for 1-2 hours under normal culture conditions.
-
Harvesting: After treatment, wash the cells with PBS and harvest them by scraping. Resuspend the cell pellet in PBS containing protease/phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell suspension into separate PCR tubes. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Include an unheated (room temperature) control.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) to release soluble proteins.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein remaining relative to the unheated control against the temperature for both vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and confirms target engagement.
Protocol 2: Kinase Selectivity Profiling
This protocol describes a general approach to assess the off-target activity of this compound against a panel of protein kinases.
Materials:
-
This compound
-
Commercial kinase profiling service (e.g., Eurofins, Reaction Biology) or an in-house kinase panel.
-
Assay buffer and reagents specific to the chosen platform (e.g., Kinase-Glo®, Z'-LYTE®).
-
ATP
Methodology:
-
Compound Preparation: Prepare a high-concentration stock of this compound (e.g., 10 mM in 100% DMSO). The service provider or in-house protocol will specify the final assay concentration (typically 1 µM or 10 µM for a primary screen).
-
Assay Plate Preparation: The kinase panel assays are typically performed in 96-well or 384-well plates. Each well will contain a specific purified kinase, its substrate, and ATP at or near its Kₘ concentration.
-
Compound Addition: Add this compound to the assay wells. Include appropriate controls: "no inhibitor" (vehicle only) for 0% inhibition and a known potent inhibitor for that kinase (if available) or no enzyme for 100% inhibition.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP. Incubate for the time specified by the assay protocol (e.g., 60 minutes at room temperature).
-
Signal Detection: Stop the reaction and add the detection reagent. The detection method measures the remaining ATP (e.g., Kinase-Glo®) or the amount of phosphorylated substrate, depending on the platform.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the controls.
-
% Inhibition = 100 * (1 - (Signal_this compound - Signal_Min) / (Signal_Max - Signal_Min))
-
Results are often presented as the percentage of activity remaining or percentage inhibition. A significant inhibition (e.g., >50%) of any kinase other than the intended target is considered an off-target hit and may warrant further investigation with a full IC50 dose-response curve.
-
References
Technical Support Center: Optimizing Theobromine Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for adjusting Theobromine concentration to achieve optimal cell viability in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Theobromine?
Theobromine, a methylxanthine alkaloid found in cocoa, acts primarily as a phosphodiesterase (PDE) inhibitor. This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP can, in turn, influence various cellular processes, including the induction of apoptosis and the modulation of cell proliferation and invasion.[1] Additionally, Theobromine has been shown to influence several key signaling pathways.
Q2: Which signaling pathways are known to be modulated by Theobromine?
Theobromine has been demonstrated to modulate multiple signaling pathways, which can vary depending on the cell type and experimental conditions. Key pathways include:
-
MAPK (Mitogen-Activated Protein Kinase) pathway: Theobromine can influence the phosphorylation of p38 and JNK.[2]
-
NF-κB (Nuclear Factor-kappa B) signaling pathway: It can induce the translocation and activity of NF-κB.[2][3]
-
AMPK (AMP-activated protein kinase) and ERK/JNK (Extracellular signal-regulated kinase/c-Jun N-terminal kinase) pathways: Theobromine can disrupt 3T3-L1 differentiation through these pathways.
-
Akt/mTOR (Protein Kinase B/mammalian Target of Rapamycin) pathway: Theobromine has been shown to attenuate this pathway in glioblastoma cells.[4]
Q3: How does Theobromine affect cell viability and proliferation?
Theobromine's effect on cell viability is context-dependent. It has been shown to reduce cell growth and induce apoptosis in various cancer cell lines, including non-small cell lung cancer and glioblastoma. The induction of apoptosis is often mediated through the activation of caspases 3/7. However, its effects can vary, and in some contexts, it may have limited impact or even negative effects on cell mood at high concentrations. Therefore, determining the optimal concentration for your specific cell line and experimental goals is crucial.
Q4: What is a typical starting concentration range for Theobromine in cell culture experiments?
A common strategy for in vitro testing is to start with a broad range of concentrations to determine the approximate sensitivity of the cell line. A logarithmic dilution series is often effective for this initial screening. For Theobromine, based on various in vitro studies, a starting range of 1 µM to 100 µM is a reasonable starting point. Subsequent experiments can then focus on a narrower range of concentrations around the responsive range identified in the initial screen. It is advisable to perform a literature search for studies using similar cell lines to inform your initial concentration selection.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Cell Viability Results
| Probable Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette and consider using reverse pipetting for viscous solutions. After seeding, gently rock the plate to ensure even distribution. |
| Edge Effects | The outer wells of a microplate are prone to evaporation, which can alter the effective concentration of Theobromine. To mitigate this, fill the outer wells with sterile PBS or medium and do not use them for experimental data. |
| Inaccurate Pipetting | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage number range for all experiments. |
| Contamination | Visually inspect cultures for any signs of microbial contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock. |
Issue 2: High Background Signal in Cell Viability Assays (e.g., MTT, Resazurin)
| Probable Cause | Recommended Solution |
| Compound Interference | Theobromine, as a colored compound or one with reducing potential, may directly interact with the assay reagents. Run a "no-cell" control with Theobromine at the highest concentration to be tested to see if it directly reduces the assay substrate. |
| Media Components | Phenol (B47542) red in culture media can interfere with absorbance readings. Consider using phenol red-free media for the assay. Certain media components may also have reducing properties. |
| Contamination | Microbial contamination can lead to the reduction of assay reagents, causing a false-positive signal. |
| Incomplete Solubilization of Formazan (B1609692) Crystals (MTT assay) | Ensure complete solubilization by vigorous pipetting or placing the plate on a shaker. Using a solubilization solution containing SDS can also improve dissolution. |
Issue 3: No Observed Effect of Theobromine on Cell Viability
| Probable Cause | Recommended Solution |
| Sub-optimal Concentration Range | The concentrations tested may be too low to elicit a response. Perform a dose-response experiment with a wider range of concentrations, including higher concentrations (e.g., up to 1 mM). |
| Insufficient Incubation Time | The effect of Theobromine may be time-dependent. Increase the incubation time (e.g., 48 or 72 hours) to allow for a biological response to occur. |
| Cell Line Resistance | The specific cell line being used may be inherently resistant to the effects of Theobromine. Consider testing on a different, potentially more sensitive, cell line. |
| Compound Degradation | Prepare fresh dilutions of Theobromine from a stock solution for each experiment to ensure its potency. |
Experimental Protocols & Data Presentation
Optimizing Theobromine Concentration using MTT Assay
This protocol outlines a method to determine the optimal concentration of Theobromine for your experiments by assessing cell viability.
1. Cell Seeding:
-
Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
2. Theobromine Treatment:
-
Prepare a series of Theobromine dilutions in complete culture medium. A common approach is to prepare 2X the final desired concentrations.
-
Remove the existing medium from the wells and add 100 µL of the appropriate Theobromine dilution to each well.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as the highest Theobromine concentration) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Dilute the stock solution to 0.5 mg/mL in serum-free medium.
-
Remove the treatment medium and add 100 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the MTT solution.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
4. Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each Theobromine concentration relative to the vehicle control.
Data Presentation:
Summarize the quantitative data in a table for easy comparison.
| Theobromine Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100% |
| 1 | 1.22 | 0.07 | 97.6% |
| 10 | 1.15 | 0.09 | 92.0% |
| 50 | 0.85 | 0.06 | 68.0% |
| 100 | 0.62 | 0.05 | 49.6% |
| 250 | 0.41 | 0.04 | 32.8% |
| 500 | 0.25 | 0.03 | 20.0% |
Visualizations
Signaling Pathways Modulated by Theobromine
Caption: Signaling pathways modulated by Theobromine.
Experimental Workflow for Optimizing Theobromine Concentration
Caption: Workflow for determining optimal Theobromine concentration.
Troubleshooting Logic for Cell Viability Assays
Caption: Troubleshooting logic for cell viability experiments.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Immunostimulatory Activities of Theobromine on Macrophages via the Activation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunostimulatory Activities of Theobromine on Macrophages via the Activation of MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Theobromine Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for adjusting Theobromine concentration to achieve optimal cell viability in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Theobromine?
Theobromine, a methylxanthine alkaloid found in cocoa, acts primarily as a phosphodiesterase (PDE) inhibitor. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP can, in turn, influence various cellular processes, including the induction of apoptosis and the modulation of cell proliferation and invasion.[1] Additionally, Theobromine has been shown to influence several key signaling pathways.
Q2: Which signaling pathways are known to be modulated by Theobromine?
Theobromine has been demonstrated to modulate multiple signaling pathways, which can vary depending on the cell type and experimental conditions. Key pathways include:
-
MAPK (Mitogen-Activated Protein Kinase) pathway: Theobromine can influence the phosphorylation of p38 and JNK.[2]
-
NF-κB (Nuclear Factor-kappa B) signaling pathway: It can induce the translocation and activity of NF-κB.[2][3]
-
AMPK (AMP-activated protein kinase) and ERK/JNK (Extracellular signal-regulated kinase/c-Jun N-terminal kinase) pathways: Theobromine can disrupt 3T3-L1 differentiation through these pathways.
-
Akt/mTOR (Protein Kinase B/mammalian Target of Rapamycin) pathway: Theobromine has been shown to attenuate this pathway in glioblastoma cells.[4]
Q3: How does Theobromine affect cell viability and proliferation?
Theobromine's effect on cell viability is context-dependent. It has been shown to reduce cell growth and induce apoptosis in various cancer cell lines, including non-small cell lung cancer and glioblastoma. The induction of apoptosis is often mediated through the activation of caspases 3/7. However, its effects can vary, and in some contexts, it may have limited impact or even negative effects on cell mood at high concentrations. Therefore, determining the optimal concentration for your specific cell line and experimental goals is crucial.
Q4: What is a typical starting concentration range for Theobromine in cell culture experiments?
A common strategy for in vitro testing is to start with a broad range of concentrations to determine the approximate sensitivity of the cell line. A logarithmic dilution series is often effective for this initial screening. For Theobromine, based on various in vitro studies, a starting range of 1 µM to 100 µM is a reasonable starting point. Subsequent experiments can then focus on a narrower range of concentrations around the responsive range identified in the initial screen. It is advisable to perform a literature search for studies using similar cell lines to inform your initial concentration selection.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Cell Viability Results
| Probable Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette and consider using reverse pipetting for viscous solutions. After seeding, gently rock the plate to ensure even distribution. |
| Edge Effects | The outer wells of a microplate are prone to evaporation, which can alter the effective concentration of Theobromine. To mitigate this, fill the outer wells with sterile PBS or medium and do not use them for experimental data. |
| Inaccurate Pipetting | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage number range for all experiments. |
| Contamination | Visually inspect cultures for any signs of microbial contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock. |
Issue 2: High Background Signal in Cell Viability Assays (e.g., MTT, Resazurin)
| Probable Cause | Recommended Solution |
| Compound Interference | Theobromine, as a colored compound or one with reducing potential, may directly interact with the assay reagents. Run a "no-cell" control with Theobromine at the highest concentration to be tested to see if it directly reduces the assay substrate. |
| Media Components | Phenol red in culture media can interfere with absorbance readings. Consider using phenol red-free media for the assay. Certain media components may also have reducing properties. |
| Contamination | Microbial contamination can lead to the reduction of assay reagents, causing a false-positive signal. |
| Incomplete Solubilization of Formazan Crystals (MTT assay) | Ensure complete solubilization by vigorous pipetting or placing the plate on a shaker. Using a solubilization solution containing SDS can also improve dissolution. |
Issue 3: No Observed Effect of Theobromine on Cell Viability
| Probable Cause | Recommended Solution |
| Sub-optimal Concentration Range | The concentrations tested may be too low to elicit a response. Perform a dose-response experiment with a wider range of concentrations, including higher concentrations (e.g., up to 1 mM). |
| Insufficient Incubation Time | The effect of Theobromine may be time-dependent. Increase the incubation time (e.g., 48 or 72 hours) to allow for a biological response to occur. |
| Cell Line Resistance | The specific cell line being used may be inherently resistant to the effects of Theobromine. Consider testing on a different, potentially more sensitive, cell line. |
| Compound Degradation | Prepare fresh dilutions of Theobromine from a stock solution for each experiment to ensure its potency. |
Experimental Protocols & Data Presentation
Optimizing Theobromine Concentration using MTT Assay
This protocol outlines a method to determine the optimal concentration of Theobromine for your experiments by assessing cell viability.
1. Cell Seeding:
-
Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
2. Theobromine Treatment:
-
Prepare a series of Theobromine dilutions in complete culture medium. A common approach is to prepare 2X the final desired concentrations.
-
Remove the existing medium from the wells and add 100 µL of the appropriate Theobromine dilution to each well.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as the highest Theobromine concentration) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Dilute the stock solution to 0.5 mg/mL in serum-free medium.
-
Remove the treatment medium and add 100 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the MTT solution.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
4. Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each Theobromine concentration relative to the vehicle control.
Data Presentation:
Summarize the quantitative data in a table for easy comparison.
| Theobromine Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100% |
| 1 | 1.22 | 0.07 | 97.6% |
| 10 | 1.15 | 0.09 | 92.0% |
| 50 | 0.85 | 0.06 | 68.0% |
| 100 | 0.62 | 0.05 | 49.6% |
| 250 | 0.41 | 0.04 | 32.8% |
| 500 | 0.25 | 0.03 | 20.0% |
Visualizations
Signaling Pathways Modulated by Theobromine
Caption: Signaling pathways modulated by Theobromine.
Experimental Workflow for Optimizing Theobromine Concentration
Caption: Workflow for determining optimal Theobromine concentration.
Troubleshooting Logic for Cell Viability Assays
Caption: Troubleshooting logic for cell viability experiments.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Immunostimulatory Activities of Theobromine on Macrophages via the Activation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunostimulatory Activities of Theobromine on Macrophages via the Activation of MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Protheobromine and Theobromine Diuretic Efficacy
For researchers and professionals in drug development, understanding the nuanced differences between related compounds is critical. This guide provides a comparative overview of the diuretic efficacy of protheobromine and its parent compound, theobromine (B1682246). While direct comparative quantitative data is limited in publicly accessible literature, this guide synthesizes available information on their mechanisms and the broader context of methylxanthine diuretics.
Executive Summary
This compound, a derivative of theobromine, is classified as a diuretic, indicating its capacity to increase urine output. Both compounds belong to the methylxanthine class, which are known for their mild diuretic effects. The general consensus in scientific literature ranks the diuretic potency of natural methylxanthines as follows: theophylline (B1681296) > caffeine (B1668208) > paraxanthine (B195701) > theobromine[1][2]. The precise quantitative diuretic efficacy of this compound in direct comparison to theobromine is not well-documented in recent, accessible studies. However, their shared mechanism of action through adenosine (B11128) receptor antagonism and phosphodiesterase inhibition provides a basis for understanding their physiological effects.
Data Presentation: Relative Diuretic Efficacy of Methylxanthines
Due to the scarcity of direct comparative studies on the diuretic efficacy of this compound, the following table presents the generally accepted qualitative ranking of diuretic potency among common methylxanthines.
| Compound | Chemical Name | Relative Diuretic Potency |
| Theophylline | 1,3-dimethylxanthine | Highest |
| Caffeine | 1,3,7-trimethylxanthine | High |
| Paraxanthine | 1,7-dimethylxanthine | Moderate |
| Theobromine | 3,7-dimethylxanthine | Mild |
| This compound | 1-(2-hydroxypropyl)theobromine | Diuretic (Quantitative data not readily available) |
Mechanism of Action: The Diuretic Effect of Methylxanthines
The diuretic action of methylxanthines like theobromine and this compound is primarily attributed to two key mechanisms at the cellular level within the kidney[1][2][3]:
-
Adenosine Receptor Antagonism: Methylxanthines act as antagonists at adenosine A1 receptors in the renal afferent arterioles. Adenosine typically causes vasoconstriction of these arterioles, which reduces renal blood flow and the glomerular filtration rate (GFR). By blocking these receptors, methylxanthines lead to vasodilation, an increase in renal blood flow, and consequently, an enhanced GFR, which promotes diuresis.
-
Phosphodiesterase (PDE) Inhibition: Methylxanthines inhibit the enzyme phosphodiesterase, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP). Increased intracellular levels of cAMP in renal tubule cells lead to a decrease in the reabsorption of sodium and water, further contributing to the diuretic effect.
The following diagram illustrates this signaling pathway:
Experimental Protocols: Assessing Diuretic Efficacy in a Rodent Model
A standard method for evaluating the diuretic activity of a test substance involves a protocol using rodent models, such as Wistar albino rats. The following outlines a typical experimental workflow:
1. Animal Preparation and Acclimatization:
-
Healthy adult Wistar albino rats of either sex are used.
-
Animals are housed in standard laboratory conditions with controlled temperature and light-dark cycles.
-
They are allowed free access to a standard pellet diet and water.
-
Prior to the experiment, animals are fasted overnight with free access to water to ensure uniform hydration status.
2. Grouping and Dosing:
-
Animals are randomly divided into several groups (e.g., n=6 per group):
-
Control Group: Receives the vehicle (e.g., normal saline).
-
Standard Group: Receives a known diuretic (e.g., Furosemide) for comparison.
-
Test Groups: Receive different doses of the test substance (e.g., this compound or theobromine).
-
-
All substances are typically administered orally via gavage.
3. Urine Collection and Analysis:
-
Immediately after administration, each rat is placed in an individual metabolic cage designed to separate urine and feces.
-
Urine is collected, and the total volume is measured at specific time intervals (e.g., every hour for 5-6 hours).
-
The collected urine is then analyzed for:
-
pH
-
Electrolyte concentrations (Sodium, Potassium, Chloride) using a flame photometer or ion-selective electrodes.
-
4. Data Analysis:
-
The diuretic index is calculated by comparing the urine output of the test groups to the control group.
-
Natriuretic and other electrolyte excretion indices are calculated from the electrolyte concentration data.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the observed effects.
The following diagram visualizes this experimental workflow:
References
A Comparative Analysis of Protheobromine and Theobromine Diuretic Efficacy
For researchers and professionals in drug development, understanding the nuanced differences between related compounds is critical. This guide provides a comparative overview of the diuretic efficacy of protheobromine and its parent compound, theobromine. While direct comparative quantitative data is limited in publicly accessible literature, this guide synthesizes available information on their mechanisms and the broader context of methylxanthine diuretics.
Executive Summary
This compound, a derivative of theobromine, is classified as a diuretic, indicating its capacity to increase urine output. Both compounds belong to the methylxanthine class, which are known for their mild diuretic effects. The general consensus in scientific literature ranks the diuretic potency of natural methylxanthines as follows: theophylline > caffeine > paraxanthine > theobromine[1][2]. The precise quantitative diuretic efficacy of this compound in direct comparison to theobromine is not well-documented in recent, accessible studies. However, their shared mechanism of action through adenosine receptor antagonism and phosphodiesterase inhibition provides a basis for understanding their physiological effects.
Data Presentation: Relative Diuretic Efficacy of Methylxanthines
Due to the scarcity of direct comparative studies on the diuretic efficacy of this compound, the following table presents the generally accepted qualitative ranking of diuretic potency among common methylxanthines.
| Compound | Chemical Name | Relative Diuretic Potency |
| Theophylline | 1,3-dimethylxanthine | Highest |
| Caffeine | 1,3,7-trimethylxanthine | High |
| Paraxanthine | 1,7-dimethylxanthine | Moderate |
| Theobromine | 3,7-dimethylxanthine | Mild |
| This compound | 1-(2-hydroxypropyl)theobromine | Diuretic (Quantitative data not readily available) |
Mechanism of Action: The Diuretic Effect of Methylxanthines
The diuretic action of methylxanthines like theobromine and this compound is primarily attributed to two key mechanisms at the cellular level within the kidney[1][2][3]:
-
Adenosine Receptor Antagonism: Methylxanthines act as antagonists at adenosine A1 receptors in the renal afferent arterioles. Adenosine typically causes vasoconstriction of these arterioles, which reduces renal blood flow and the glomerular filtration rate (GFR). By blocking these receptors, methylxanthines lead to vasodilation, an increase in renal blood flow, and consequently, an enhanced GFR, which promotes diuresis.
-
Phosphodiesterase (PDE) Inhibition: Methylxanthines inhibit the enzyme phosphodiesterase, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP). Increased intracellular levels of cAMP in renal tubule cells lead to a decrease in the reabsorption of sodium and water, further contributing to the diuretic effect.
The following diagram illustrates this signaling pathway:
Experimental Protocols: Assessing Diuretic Efficacy in a Rodent Model
A standard method for evaluating the diuretic activity of a test substance involves a protocol using rodent models, such as Wistar albino rats. The following outlines a typical experimental workflow:
1. Animal Preparation and Acclimatization:
-
Healthy adult Wistar albino rats of either sex are used.
-
Animals are housed in standard laboratory conditions with controlled temperature and light-dark cycles.
-
They are allowed free access to a standard pellet diet and water.
-
Prior to the experiment, animals are fasted overnight with free access to water to ensure uniform hydration status.
2. Grouping and Dosing:
-
Animals are randomly divided into several groups (e.g., n=6 per group):
-
Control Group: Receives the vehicle (e.g., normal saline).
-
Standard Group: Receives a known diuretic (e.g., Furosemide) for comparison.
-
Test Groups: Receive different doses of the test substance (e.g., this compound or theobromine).
-
-
All substances are typically administered orally via gavage.
3. Urine Collection and Analysis:
-
Immediately after administration, each rat is placed in an individual metabolic cage designed to separate urine and feces.
-
Urine is collected, and the total volume is measured at specific time intervals (e.g., every hour for 5-6 hours).
-
The collected urine is then analyzed for:
-
pH
-
Electrolyte concentrations (Sodium, Potassium, Chloride) using a flame photometer or ion-selective electrodes.
-
4. Data Analysis:
-
The diuretic index is calculated by comparing the urine output of the test groups to the control group.
-
Natriuretic and other electrolyte excretion indices are calculated from the electrolyte concentration data.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the observed effects.
The following diagram visualizes this experimental workflow:
References
Theobromine and Caffeine: A Comparative Analysis of Their Interaction with Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of theobromine (B1682246) and caffeine (B1668208), two closely related methylxanthines, and their effects on adenosine (B11128) receptors. Both compounds are widely consumed, naturally occurring alkaloids, with caffeine being the more recognized psychoactive stimulant. Their physiological effects are largely attributed to their antagonistic activity at adenosine receptors. This document summarizes key experimental data on their binding affinities and functional potencies, provides detailed experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Theobromine and Caffeine
The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of theobromine and caffeine for the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.
| Compound | Receptor Subtype | Ki (µM) | IC50 (µM) | Species |
| Theobromine | A1 | 105 (r)[1] | 210-280[2] | Rat[1][2] |
| A2A | >250 (r)[1] | >1000 | Rat | |
| A2B | 130 | - | Human | |
| A3 | >100 (r) | - | Rat | |
| Caffeine | A1 | 10.7 | 90-110 | Human, Rat |
| A2A | 9.56 | 80 | Human, Rat | |
| A2B | 10.4 | - | Human | |
| A3 | 13.3 | - | Human |
Data presented as mean values. (r) indicates data from rat studies. Ki values are inhibition constants, and IC50 values are the concentrations of the drug that inhibits 50% of the specific binding of a radioligand. A lower value indicates a higher binding affinity.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is a standard method to determine the binding affinity (Ki) of a compound for a receptor.
Objective: To determine the inhibition constant (Ki) of theobromine and caffeine for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the target human adenosine receptor subtype (e.g., from CHO or HEK293 cells).
-
A specific high-affinity radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).
-
Theobromine and caffeine of high purity.
-
Assay Buffer: 25 mM HEPES pH 7.4, 5 mM MgCl2, 1 mM CaCl2.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells stably expressing the human adenosine receptor of interest.
-
Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer.
-
50 µL of varying concentrations of the competitor ligand (theobromine or caffeine).
-
50 µL of the specific radioligand at a fixed concentration (typically near its Kd value).
-
100 µL of the membrane preparation.
-
-
For total binding, omit the competitor ligand.
-
For non-specific binding, add a high concentration of a non-labeled potent antagonist.
-
-
Incubation:
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of a compound to antagonize the effect of an agonist on the production of cyclic AMP (cAMP), a second messenger.
Objective: To determine the functional potency of theobromine and caffeine as antagonists at Gs-coupled (A2A, A2B) or Gi-coupled (A1, A3) adenosine receptors.
Materials:
-
HEK293 cells stably expressing the human adenosine receptor of interest.
-
A known adenosine receptor agonist (e.g., NECA).
-
Theobromine and caffeine.
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
cAMP assay kit (e.g., HTRF, LANCE).
Procedure:
-
Cell Preparation:
-
Culture HEK293 cells expressing the target receptor in 96-well plates.
-
-
Assay Protocol (for A2A/A2B antagonism):
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with varying concentrations of the antagonist (theobromine or caffeine) for a defined period.
-
Add a fixed concentration of the agonist (e.g., the EC50 concentration of NECA) to all wells except the basal control.
-
Incubate for a specific time (e.g., 30 minutes) at room temperature.
-
-
Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
-
Mandatory Visualization
References
Theobromine and Caffeine: A Comparative Analysis of Their Interaction with Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of theobromine and caffeine, two closely related methylxanthines, and their effects on adenosine receptors. Both compounds are widely consumed, naturally occurring alkaloids, with caffeine being the more recognized psychoactive stimulant. Their physiological effects are largely attributed to their antagonistic activity at adenosine receptors. This document summarizes key experimental data on their binding affinities and functional potencies, provides detailed experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Theobromine and Caffeine
The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of theobromine and caffeine for the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.
| Compound | Receptor Subtype | Ki (µM) | IC50 (µM) | Species |
| Theobromine | A1 | 105 (r)[1] | 210-280[2] | Rat[1][2] |
| A2A | >250 (r)[1] | >1000 | Rat | |
| A2B | 130 | - | Human | |
| A3 | >100 (r) | - | Rat | |
| Caffeine | A1 | 10.7 | 90-110 | Human, Rat |
| A2A | 9.56 | 80 | Human, Rat | |
| A2B | 10.4 | - | Human | |
| A3 | 13.3 | - | Human |
Data presented as mean values. (r) indicates data from rat studies. Ki values are inhibition constants, and IC50 values are the concentrations of the drug that inhibits 50% of the specific binding of a radioligand. A lower value indicates a higher binding affinity.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is a standard method to determine the binding affinity (Ki) of a compound for a receptor.
Objective: To determine the inhibition constant (Ki) of theobromine and caffeine for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the target human adenosine receptor subtype (e.g., from CHO or HEK293 cells).
-
A specific high-affinity radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).
-
Theobromine and caffeine of high purity.
-
Assay Buffer: 25 mM HEPES pH 7.4, 5 mM MgCl2, 1 mM CaCl2.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells stably expressing the human adenosine receptor of interest.
-
Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer.
-
50 µL of varying concentrations of the competitor ligand (theobromine or caffeine).
-
50 µL of the specific radioligand at a fixed concentration (typically near its Kd value).
-
100 µL of the membrane preparation.
-
-
For total binding, omit the competitor ligand.
-
For non-specific binding, add a high concentration of a non-labeled potent antagonist.
-
-
Incubation:
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of a compound to antagonize the effect of an agonist on the production of cyclic AMP (cAMP), a second messenger.
Objective: To determine the functional potency of theobromine and caffeine as antagonists at Gs-coupled (A2A, A2B) or Gi-coupled (A1, A3) adenosine receptors.
Materials:
-
HEK293 cells stably expressing the human adenosine receptor of interest.
-
A known adenosine receptor agonist (e.g., NECA).
-
Theobromine and caffeine.
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
cAMP assay kit (e.g., HTRF, LANCE).
Procedure:
-
Cell Preparation:
-
Culture HEK293 cells expressing the target receptor in 96-well plates.
-
-
Assay Protocol (for A2A/A2B antagonism):
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with varying concentrations of the antagonist (theobromine or caffeine) for a defined period.
-
Add a fixed concentration of the agonist (e.g., the EC50 concentration of NECA) to all wells except the basal control.
-
Incubate for a specific time (e.g., 30 minutes) at room temperature.
-
-
Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
-
Mandatory Visualization
References
The Impact of Protheobromine and Theobromine on Theophylline Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of theophylline (B1681296), a methylxanthine drug used in the treatment of respiratory diseases, is critical due to its narrow therapeutic window. Immunoassays are commonly employed for therapeutic drug monitoring of theophylline, but their accuracy can be compromised by the cross-reactivity of structurally related compounds. This guide provides a comparative analysis of the cross-reactivity of protheobromine and its parent compound, theobromine (B1682246), in various theophylline immunoassays, supported by available experimental data and standardized protocols.
Executive Summary
-
This compound Cross-Reactivity Data Lacking: Extensive literature searches did not yield specific quantitative data on the cross-reactivity of this compound (1-(2-Hydroxypropyl)theobromine) in commercially available theophylline immunoassays. This represents a significant data gap for a compound structurally related to theophylline.
-
Theobromine Shows Low but Variable Cross-Reactivity: Theobromine, a major metabolite of caffeine (B1668208) and a structural isomer of theophylline, exhibits low to negligible cross-reactivity in several theophylline immunoassays. However, the degree of interference can vary depending on the specific assay methodology and the antibody's specificity.
-
High-Specificity Methods as an Alternative: Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), offer higher specificity and are often used as reference methods for theophylline quantification, being less susceptible to interference from related methylxanthines.
Structural Similarities and Cross-Reactivity Potential
The potential for cross-reactivity in immunoassays is rooted in the structural similarity between the target analyte and interfering substances. Theophylline, theobromine, and this compound share a core xanthine (B1682287) structure, with variations in their methyl and propyl functional groups.
Comparison of Theobromine Cross-Reactivity in Theophylline Immunoassays
The following table summarizes the reported cross-reactivity of theobromine in different types of theophylline immunoassays. It is important to note that the concentration of the interfering substance at which cross-reactivity is tested can influence the reported percentage.
| Immunoassay Method | Theobromine Cross-Reactivity (%) | Other Notable Cross-Reactants (%) | Reference(s) |
| Latex Particle Counting Immunoassay | 0.2 | Caffeine (0.3), 3-methylxanthine (B41622) (0.7), 8-chlorotheophylline (B119741) (2) | [1] |
| Apoenzyme Reactivation Immunoassay (ARIS) | Investigated, but % not specified | Caffeine, 1,3-dimethyluric acid, 1,7-dimethylxanthine | [2] |
| Chemiluminescent Immunoassay (CLIA) | Not specified | 1,3-dimethyluric acid (3.4), 3-methylxanthine (2.5) | |
| CEDIA™ Theophylline II Assay | Not specified | 1,3-Dimethyluric Acid (9.8), 1,7-Dimethylxanthine (1.8) | |
| Fluorescence Polarization Immunoassay (FPIA) | Generally low, specific % not consistently reported | Varies by manufacturer | |
| Radioimmunoassay (RIA) | Generally low, specific % not consistently reported | Varies by manufacturer |
Alternative Methodologies for Theophylline Measurement
Given the potential for interference in immunoassays, alternative methods are often utilized, particularly in research settings or for confirming unexpected results.
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Physical separation of compounds based on their interaction with a stationary phase, followed by detection. | High specificity and sensitivity; can simultaneously measure metabolites. | Longer turnaround time; requires specialized equipment and expertise. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by mass analysis, providing high specificity and sensitivity. | Gold standard for specificity; can measure very low concentrations. | High cost of instrumentation; complex method development. |
Experimental Protocols
A standardized approach is crucial for determining the cross-reactivity of a substance in an immunoassay. The following is a generalized experimental protocol based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Objective:
To determine the percentage cross-reactivity of a potential interfering substance (e.g., this compound, theobromine) in a specific theophylline immunoassay.
Materials:
-
Theophylline-free serum or plasma pool.
-
Theophylline calibrators and controls for the specific immunoassay.
-
The specific theophylline immunoassay reagent kit and analyzer.
-
High-purity interfering substance (e.g., this compound, theobromine).
-
Calibrated pipettes and laboratory glassware.
Procedure:
-
Preparation of Spiked Samples:
-
Prepare a high-concentration stock solution of the interfering substance in an appropriate solvent.
-
Prepare a series of spiked samples by adding known concentrations of the interfering substance to aliquots of the theophylline-free serum/plasma pool. The concentrations should cover a clinically relevant range.
-
Prepare a control sample by adding the same volume of solvent (without the interferent) to an aliquot of the theophylline-free serum/plasma.
-
-
Immunoassay Analysis:
-
Analyze the series of spiked samples and the control sample for theophylline concentration using the immunoassay .
-
Perform each measurement in replicate (e.g., n=3) to ensure precision.
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
Calculate the mean apparent theophylline concentration for each spiked sample.
-
The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Apparent Theophylline Concentration / Concentration of Interfering Substance) x 100
-
Workflow for Cross-Reactivity Assessment
Conclusion and Recommendations
While the cross-reactivity of theobromine in theophylline immunoassays is generally low, it is not negligible and varies between different assay platforms. For routine therapeutic drug monitoring, laboratories should be aware of the specific cross-reactivity profiles of their chosen theophylline immunoassay, as provided by the manufacturer.
The complete lack of published data on this compound cross-reactivity highlights a critical need for further research, especially if this compound is found to be a significant metabolite or is used therapeutically. In situations where interference is suspected, or for research and drug development purposes requiring high accuracy, the use of highly specific methods like HPLC or LC-MS/MS is strongly recommended. Manufacturers of theophylline immunoassays are encouraged to test for and report the cross-reactivity of this compound to provide a more complete interference profile to clinicians and researchers.
References
The Impact of Protheobromine and Theobromine on Theophylline Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of theophylline, a methylxanthine drug used in the treatment of respiratory diseases, is critical due to its narrow therapeutic window. Immunoassays are commonly employed for therapeutic drug monitoring of theophylline, but their accuracy can be compromised by the cross-reactivity of structurally related compounds. This guide provides a comparative analysis of the cross-reactivity of protheobromine and its parent compound, theobromine, in various theophylline immunoassays, supported by available experimental data and standardized protocols.
Executive Summary
-
This compound Cross-Reactivity Data Lacking: Extensive literature searches did not yield specific quantitative data on the cross-reactivity of this compound (1-(2-Hydroxypropyl)theobromine) in commercially available theophylline immunoassays. This represents a significant data gap for a compound structurally related to theophylline.
-
Theobromine Shows Low but Variable Cross-Reactivity: Theobromine, a major metabolite of caffeine and a structural isomer of theophylline, exhibits low to negligible cross-reactivity in several theophylline immunoassays. However, the degree of interference can vary depending on the specific assay methodology and the antibody's specificity.
-
High-Specificity Methods as an Alternative: Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), offer higher specificity and are often used as reference methods for theophylline quantification, being less susceptible to interference from related methylxanthines.
Structural Similarities and Cross-Reactivity Potential
The potential for cross-reactivity in immunoassays is rooted in the structural similarity between the target analyte and interfering substances. Theophylline, theobromine, and this compound share a core xanthine structure, with variations in their methyl and propyl functional groups.
Comparison of Theobromine Cross-Reactivity in Theophylline Immunoassays
The following table summarizes the reported cross-reactivity of theobromine in different types of theophylline immunoassays. It is important to note that the concentration of the interfering substance at which cross-reactivity is tested can influence the reported percentage.
| Immunoassay Method | Theobromine Cross-Reactivity (%) | Other Notable Cross-Reactants (%) | Reference(s) |
| Latex Particle Counting Immunoassay | 0.2 | Caffeine (0.3), 3-methylxanthine (0.7), 8-chlorotheophylline (2) | [1] |
| Apoenzyme Reactivation Immunoassay (ARIS) | Investigated, but % not specified | Caffeine, 1,3-dimethyluric acid, 1,7-dimethylxanthine | [2] |
| Chemiluminescent Immunoassay (CLIA) | Not specified | 1,3-dimethyluric acid (3.4), 3-methylxanthine (2.5) | |
| CEDIA™ Theophylline II Assay | Not specified | 1,3-Dimethyluric Acid (9.8), 1,7-Dimethylxanthine (1.8) | |
| Fluorescence Polarization Immunoassay (FPIA) | Generally low, specific % not consistently reported | Varies by manufacturer | |
| Radioimmunoassay (RIA) | Generally low, specific % not consistently reported | Varies by manufacturer |
Alternative Methodologies for Theophylline Measurement
Given the potential for interference in immunoassays, alternative methods are often utilized, particularly in research settings or for confirming unexpected results.
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Physical separation of compounds based on their interaction with a stationary phase, followed by detection. | High specificity and sensitivity; can simultaneously measure metabolites. | Longer turnaround time; requires specialized equipment and expertise. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by mass analysis, providing high specificity and sensitivity. | Gold standard for specificity; can measure very low concentrations. | High cost of instrumentation; complex method development. |
Experimental Protocols
A standardized approach is crucial for determining the cross-reactivity of a substance in an immunoassay. The following is a generalized experimental protocol based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Objective:
To determine the percentage cross-reactivity of a potential interfering substance (e.g., this compound, theobromine) in a specific theophylline immunoassay.
Materials:
-
Theophylline-free serum or plasma pool.
-
Theophylline calibrators and controls for the specific immunoassay.
-
The specific theophylline immunoassay reagent kit and analyzer.
-
High-purity interfering substance (e.g., this compound, theobromine).
-
Calibrated pipettes and laboratory glassware.
Procedure:
-
Preparation of Spiked Samples:
-
Prepare a high-concentration stock solution of the interfering substance in an appropriate solvent.
-
Prepare a series of spiked samples by adding known concentrations of the interfering substance to aliquots of the theophylline-free serum/plasma pool. The concentrations should cover a clinically relevant range.
-
Prepare a control sample by adding the same volume of solvent (without the interferent) to an aliquot of the theophylline-free serum/plasma.
-
-
Immunoassay Analysis:
-
Analyze the series of spiked samples and the control sample for theophylline concentration using the immunoassay .
-
Perform each measurement in replicate (e.g., n=3) to ensure precision.
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
Calculate the mean apparent theophylline concentration for each spiked sample.
-
The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Apparent Theophylline Concentration / Concentration of Interfering Substance) x 100
-
Workflow for Cross-Reactivity Assessment
Conclusion and Recommendations
While the cross-reactivity of theobromine in theophylline immunoassays is generally low, it is not negligible and varies between different assay platforms. For routine therapeutic drug monitoring, laboratories should be aware of the specific cross-reactivity profiles of their chosen theophylline immunoassay, as provided by the manufacturer.
The complete lack of published data on this compound cross-reactivity highlights a critical need for further research, especially if this compound is found to be a significant metabolite or is used therapeutically. In situations where interference is suspected, or for research and drug development purposes requiring high accuracy, the use of highly specific methods like HPLC or LC-MS/MS is strongly recommended. Manufacturers of theophylline immunoassays are encouraged to test for and report the cross-reactivity of this compound to provide a more complete interference profile to clinicians and researchers.
References
Reproducibility of Theobromine's Effects: A Comparative Guide for Researchers
An objective analysis of the consistency of theobromine's cardiovascular, cognitive, and psychopharmacological effects across key human and animal studies.
This guide provides a comprehensive comparison of the reported effects of theobromine (B1682246), a methylxanthine found in cocoa, across various scientific studies. Aimed at researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental methodologies, and visualizes a key signaling pathway to facilitate a deeper understanding of the reproducibility of theobromine's physiological and cognitive impacts. While "Protheobromine" was the initial term of interest, the available scientific literature predominantly refers to "theobromine." This guide proceeds under the assumption that the intended subject of inquiry is theobromine.
Comparative Analysis of Theobromine's Effects
The following tables summarize the quantitative outcomes from key studies investigating the effects of theobromine on cardiovascular, cognitive, and mood parameters. These studies were selected for their diverse methodologies, including randomized controlled trials, cross-sectional studies, and animal models, to provide a broad perspective on the current state of theobromine research.
Table 1: Cardiovascular Effects of Theobromine in Humans
| Study | Dosage and Duration | Key Findings |
| van den Bogaard et al. (2010) | 979 mg theobromine-enriched cocoa daily for 3 weeks | - 24-hour ambulatory systolic blood pressure: Increased by 3.2 mmHg compared to placebo. - Central systolic blood pressure: Decreased by 4.3 mmHg 2 hours post-consumption compared to placebo.[1] |
| Baggott et al. (2013) | Single oral doses of 250 mg, 500 mg, and 1000 mg | - Heart rate: Dose-dependent increase . |
Table 2: Cognitive Effects of Theobromine
| Study | Study Type & Participants | Dosage/Intake Level | Key Findings |
| Li et al. (2022) | Cross-sectional; 2,845 older adults (≥60 years) | Highest quantile of dietary theobromine intake (≥43 mg/day) | - Executive function and verbal fluency: 4% higher compared to lower intake groups. - Processing speed, sustained attention, and working memory: 6% higher compared to lower intake groups.[2] |
| Islam et al. (2019) | Animal (Rats) | 0.05% theobromine-supplemented diet for 73 days | - Working memory (Y-maze test): Significant improvement in spontaneous alteration behavior. - Recognition memory (Novel object recognition test): Significantly higher discrimination index .[3] |
Table 3: Psychopharmacological Effects of Theobromine in Humans
| Study | Dosage and Duration | Key Findings |
| Baggott et al. (2013) | Single oral doses of 250 mg, 500 mg, and 1000 mg | - Subjective effects: Limited at 250 mg, with negative mood effects at higher doses. |
Detailed Experimental Protocols
A thorough understanding of the methodologies employed in each study is crucial for interpreting the reproducibility of their findings.
van den Bogaard et al. (2010): A Randomized, Double-Blind Crossover Trial
-
Objective: To assess the effect of flavanol-rich cocoa drinks with natural or added theobromine on peripheral and central blood pressure.
-
Participants: 42 healthy individuals with high-normal blood pressure or grade I hypertension.
-
Intervention: Participants consumed three different dairy drinks in a random order for three weeks each, with a two-week washout period in between:
-
Placebo drink.
-
Flavanol-rich cocoa with a natural dose of 106 mg of theobromine.
-
Theobromine-enriched flavanol-rich cocoa with 979 mg of theobromine.
-
-
Outcome Measures:
-
Primary: 24-hour ambulatory systolic and diastolic blood pressure.
-
Secondary: Central systolic and diastolic blood pressure, measured using applanation tonometry of the radial artery.
-
-
Data Analysis: The primary outcome was the difference in 24-hour ambulatory blood pressure between the placebo and active treatment periods.
Baggott et al. (2013): A Within-Subjects Placebo-Controlled Study
-
Objective: To investigate the psychopharmacology of a wide range of oral theobromine doses.
-
Participants: 80 healthy volunteers.
-
Intervention: Each participant received a placebo, 200 mg of caffeine (B1668208) (as an active control), and three doses of theobromine (250 mg, 500 mg, and 1000 mg) in separate sessions.
-
Outcome Measures:
-
Subjective Effects: Assessed using standardized questionnaires to measure mood and alertness.
-
Cardiovascular Parameters: Heart rate and blood pressure were monitored.
-
-
Data Analysis: The effects of each dose of theobromine were compared to placebo and caffeine.
Li et al. (2022): A Cross-Sectional Study
-
Objective: To examine the association between dietary theobromine intake and cognitive function in older adults.
-
Participants: 2,845 individuals aged 60 years and older from the National Health and Nutrition Examination Survey (NHANES) 2011-2014.
-
Methodology:
-
Dietary Intake: Theobromine intake was estimated from 24-hour dietary recall interviews.
-
Cognitive Function Assessment: A battery of tests was used to evaluate different cognitive domains:
-
Word Learning and Recall Test: Immediate and delayed learning abilities.
-
Animal Fluency Test: Executive function and verbal fluency.
-
Digit Symbol Substitution Test: Processing speed, sustained attention, and working memory.[2]
-
-
-
Data Analysis: The association between the highest quantile of theobromine intake (≥43 mg/day) and cognitive test scores was analyzed, adjusting for potential confounding factors.[2]
Islam et al. (2019): An Animal Study in Rats
-
Objective: To investigate whether theobromine improves working memory by activating the CaMKII/CREB/BDNF pathway.
-
Animals: Male Wistar rats.
-
Intervention: Rats were fed either a normal diet or a diet supplemented with 0.05% theobromine for 73 days.
-
Behavioral Tests:
-
Y-maze test: To assess spontaneous alteration behavior as a measure of working memory.
-
Novel object recognition test: To evaluate recognition memory.
-
-
Molecular Analysis:
-
Western Blotting and Real-Time PCR: To measure the levels of phosphorylated CaMKII (p-CaMKII), phosphorylated CREB (p-CREB), and brain-derived neurotrophic factor (BDNF) in the medial prefrontal cortex.
-
-
Data Analysis: Behavioral performance and protein/mRNA levels were compared between the control and theobromine-fed groups.
Signaling Pathway Visualization
The study by Islam et al. (2019) in rats suggests that theobromine's beneficial effects on working memory may be mediated through the activation of the CaMKII/CREB/BDNF signaling pathway in the brain. This pathway is crucial for synaptic plasticity and cognitive function.
Caption: Theobromine-activated CaMKII/CREB/BDNF signaling pathway.
References
- 1. Effects on peripheral and central blood pressure of cocoa with natural or high-dose theobromine: a randomized, double-blind crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. examine.com [examine.com]
- 3. Nutrients | Free Full-Text | Theobromine Improves Working Memory by Activating the CaMKII/CREB/BDNF Pathway in Rats [mdpi.com]
Reproducibility of Theobromine's Effects: A Comparative Guide for Researchers
An objective analysis of the consistency of theobromine's cardiovascular, cognitive, and psychopharmacological effects across key human and animal studies.
This guide provides a comprehensive comparison of the reported effects of theobromine, a methylxanthine found in cocoa, across various scientific studies. Aimed at researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental methodologies, and visualizes a key signaling pathway to facilitate a deeper understanding of the reproducibility of theobromine's physiological and cognitive impacts. While "Protheobromine" was the initial term of interest, the available scientific literature predominantly refers to "theobromine." This guide proceeds under the assumption that the intended subject of inquiry is theobromine.
Comparative Analysis of Theobromine's Effects
The following tables summarize the quantitative outcomes from key studies investigating the effects of theobromine on cardiovascular, cognitive, and mood parameters. These studies were selected for their diverse methodologies, including randomized controlled trials, cross-sectional studies, and animal models, to provide a broad perspective on the current state of theobromine research.
Table 1: Cardiovascular Effects of Theobromine in Humans
| Study | Dosage and Duration | Key Findings |
| van den Bogaard et al. (2010) | 979 mg theobromine-enriched cocoa daily for 3 weeks | - 24-hour ambulatory systolic blood pressure: Increased by 3.2 mmHg compared to placebo. - Central systolic blood pressure: Decreased by 4.3 mmHg 2 hours post-consumption compared to placebo.[1] |
| Baggott et al. (2013) | Single oral doses of 250 mg, 500 mg, and 1000 mg | - Heart rate: Dose-dependent increase . |
Table 2: Cognitive Effects of Theobromine
| Study | Study Type & Participants | Dosage/Intake Level | Key Findings |
| Li et al. (2022) | Cross-sectional; 2,845 older adults (≥60 years) | Highest quantile of dietary theobromine intake (≥43 mg/day) | - Executive function and verbal fluency: 4% higher compared to lower intake groups. - Processing speed, sustained attention, and working memory: 6% higher compared to lower intake groups.[2] |
| Islam et al. (2019) | Animal (Rats) | 0.05% theobromine-supplemented diet for 73 days | - Working memory (Y-maze test): Significant improvement in spontaneous alteration behavior. - Recognition memory (Novel object recognition test): Significantly higher discrimination index .[3] |
Table 3: Psychopharmacological Effects of Theobromine in Humans
| Study | Dosage and Duration | Key Findings |
| Baggott et al. (2013) | Single oral doses of 250 mg, 500 mg, and 1000 mg | - Subjective effects: Limited at 250 mg, with negative mood effects at higher doses. |
Detailed Experimental Protocols
A thorough understanding of the methodologies employed in each study is crucial for interpreting the reproducibility of their findings.
van den Bogaard et al. (2010): A Randomized, Double-Blind Crossover Trial
-
Objective: To assess the effect of flavanol-rich cocoa drinks with natural or added theobromine on peripheral and central blood pressure.
-
Participants: 42 healthy individuals with high-normal blood pressure or grade I hypertension.
-
Intervention: Participants consumed three different dairy drinks in a random order for three weeks each, with a two-week washout period in between:
-
Placebo drink.
-
Flavanol-rich cocoa with a natural dose of 106 mg of theobromine.
-
Theobromine-enriched flavanol-rich cocoa with 979 mg of theobromine.
-
-
Outcome Measures:
-
Primary: 24-hour ambulatory systolic and diastolic blood pressure.
-
Secondary: Central systolic and diastolic blood pressure, measured using applanation tonometry of the radial artery.
-
-
Data Analysis: The primary outcome was the difference in 24-hour ambulatory blood pressure between the placebo and active treatment periods.
Baggott et al. (2013): A Within-Subjects Placebo-Controlled Study
-
Objective: To investigate the psychopharmacology of a wide range of oral theobromine doses.
-
Participants: 80 healthy volunteers.
-
Intervention: Each participant received a placebo, 200 mg of caffeine (as an active control), and three doses of theobromine (250 mg, 500 mg, and 1000 mg) in separate sessions.
-
Outcome Measures:
-
Subjective Effects: Assessed using standardized questionnaires to measure mood and alertness.
-
Cardiovascular Parameters: Heart rate and blood pressure were monitored.
-
-
Data Analysis: The effects of each dose of theobromine were compared to placebo and caffeine.
Li et al. (2022): A Cross-Sectional Study
-
Objective: To examine the association between dietary theobromine intake and cognitive function in older adults.
-
Participants: 2,845 individuals aged 60 years and older from the National Health and Nutrition Examination Survey (NHANES) 2011-2014.
-
Methodology:
-
Dietary Intake: Theobromine intake was estimated from 24-hour dietary recall interviews.
-
Cognitive Function Assessment: A battery of tests was used to evaluate different cognitive domains:
-
Word Learning and Recall Test: Immediate and delayed learning abilities.
-
Animal Fluency Test: Executive function and verbal fluency.
-
Digit Symbol Substitution Test: Processing speed, sustained attention, and working memory.[2]
-
-
-
Data Analysis: The association between the highest quantile of theobromine intake (≥43 mg/day) and cognitive test scores was analyzed, adjusting for potential confounding factors.[2]
Islam et al. (2019): An Animal Study in Rats
-
Objective: To investigate whether theobromine improves working memory by activating the CaMKII/CREB/BDNF pathway.
-
Animals: Male Wistar rats.
-
Intervention: Rats were fed either a normal diet or a diet supplemented with 0.05% theobromine for 73 days.
-
Behavioral Tests:
-
Y-maze test: To assess spontaneous alteration behavior as a measure of working memory.
-
Novel object recognition test: To evaluate recognition memory.
-
-
Molecular Analysis:
-
Western Blotting and Real-Time PCR: To measure the levels of phosphorylated CaMKII (p-CaMKII), phosphorylated CREB (p-CREB), and brain-derived neurotrophic factor (BDNF) in the medial prefrontal cortex.
-
-
Data Analysis: Behavioral performance and protein/mRNA levels were compared between the control and theobromine-fed groups.
Signaling Pathway Visualization
The study by Islam et al. (2019) in rats suggests that theobromine's beneficial effects on working memory may be mediated through the activation of the CaMKII/CREB/BDNF signaling pathway in the brain. This pathway is crucial for synaptic plasticity and cognitive function.
Caption: Theobromine-activated CaMKII/CREB/BDNF signaling pathway.
References
- 1. Effects on peripheral and central blood pressure of cocoa with natural or high-dose theobromine: a randomized, double-blind crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. examine.com [examine.com]
- 3. Nutrients | Free Full-Text | Theobromine Improves Working Memory by Activating the CaMKII/CREB/BDNF Pathway in Rats [mdpi.com]
Theobromine as a Negative Control in Caffeine Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing appropriate controls is fundamental to the integrity of experimental design. In studies investigating the effects of caffeine (B1668208), its close structural analog, theobromine (B1682246), is often employed as a negative control. This guide provides a comprehensive comparison of the two methylxanthines, detailing their pharmacological differences, supporting experimental data, and methodologies for their use in research.
The rationale for using theobromine as a negative control lies in its structural similarity to caffeine, differing only by a single methyl group.[1] This subtle difference, however, leads to significant variations in their physiological effects, primarily due to caffeine's enhanced ability to cross the blood-brain barrier.[2][3] Consequently, caffeine exerts a much stronger influence on the central nervous system (CNS).[3]
Comparative Pharmacology: Caffeine vs. Theobromine
Both caffeine and theobromine are members of the methylxanthine family and share two primary mechanisms of action: antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterase (PDE) enzymes.[4] However, their potencies in these roles differ significantly.
Caffeine is a more potent antagonist of both A1 and A2A adenosine receptors than theobromine. By blocking adenosine, a neurotransmitter that promotes relaxation and sleepiness, caffeine leads to increased alertness and reduced fatigue. Theobromine also blocks these receptors but with a lower affinity, resulting in a much milder stimulant effect.
Similarly, both molecules inhibit phosphodiesterases, enzymes that break down intracellular second messengers like cyclic adenosine monophosphate (cAMP). This inhibition leads to an accumulation of cAMP, which can mimic the effects of adrenaline. Caffeine is a more potent PDE inhibitor than theobromine.
A key differentiator is caffeine's third methyl group, which allows it to more readily cross the blood-brain barrier. This leads to caffeine's pronounced effects on the central nervous system, including increased alertness and potential for addiction. Theobromine, with only two methyl groups, is less adept at crossing this barrier and therefore has more pronounced peripheral effects, such as vasodilation and cardiac stimulation.
Experimental Data: Human Studies
Several studies have directly compared the effects of caffeine and theobromine in human subjects. The data consistently demonstrates caffeine's superior CNS stimulant properties.
| Parameter | Caffeine Effect | Theobromine Effect | Study Reference |
| Alertness | Significantly increased | No consistent effect at nutritionally relevant doses | Mitchell et al. (2011), Judelson et al. (2013) |
| Mood | Increased contentedness and vigor | Limited subjective effects at low doses; negative mood effects at higher doses | Mitchell et al. (2011), Baggott et al. (2013) |
| Blood Pressure | Increased systolic and diastolic blood pressure | Lowered blood pressure at 700 mg | Mitchell et al. (2011) |
| Heart Rate | Increased | Dose-dependent increase | Baggott et al. (2013) |
Adenosine Receptor Binding Affinity (IC50 values from rat brain membranes)
| Receptor | Caffeine (µM) | Theobromine (µM) | Study Reference |
| A1 | 90-110 | 210-280 | Daly et al. (1983) |
| A2A (striatal slices) | 120 | >1000 | Daly et al. (1983) |
| A2A (striatal membranes) | 80 | >1000 | Daly et al. (1983) |
Experimental Protocols
Protocol 1: Assessing Effects on Mood and Psychomotor Performance
This protocol is based on the methodology described by Mitchell et al. (2011).
Objective: To compare the effects of caffeine, theobromine, a combination of both, and a placebo on mood, psychomotor performance, and blood pressure.
Design: A double-blind, placebo-controlled, within-subjects design.
Participants: Healthy adult volunteers.
Treatments:
-
Placebo
-
Theobromine (e.g., 700 mg)
-
Caffeine (e.g., 120 mg)
-
Combination of Theobromine (700 mg) and Caffeine (120 mg)
Procedure:
-
Participants abstain from dietary sources of methylxanthines for a specified period (e.g., 24 hours) before each trial.
-
Baseline measurements of mood (e.g., using the Bond-Lader visual analog scale), psychomotor performance (e.g., using the Digit Symbol Substitution Test - DSST), and blood pressure are taken.
-
Participants consume one of the four treatments.
-
Mood, psychomotor performance, and blood pressure are assessed at regular intervals post-ingestion (e.g., 1, 2, and 3 hours).
-
A sufficient washout period is allowed between trials (e.g., at least 48 hours).
Protocol 2: Investigating Adenosine Receptor Antagonism
This protocol is a generalized approach based on the principles of radioligand binding assays as described in studies like Daly et al. (1983).
Objective: To determine the binding affinity of caffeine and theobromine for adenosine A1 and A2A receptors.
Materials:
-
Rat brain tissue preparations (e.g., cerebral cortex for A1, striatum for A2A).
-
Radioligands specific for adenosine receptors (e.g., [3H]cyclohexyladenosine for A1, [3H]CGS 21680 for A2A).
-
Caffeine and theobromine solutions of varying concentrations.
-
Scintillation counter.
Procedure:
-
Prepare membrane fractions from the desired brain regions.
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the competing ligand (caffeine or theobromine).
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Perform saturation binding experiments to determine the total number of binding sites (Bmax) and the dissociation constant (Kd) of the radioligand.
-
In competition experiments, calculate the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).
-
Convert IC50 values to Ki (inhibition constant) values using the Cheng-Prusoff equation.
Visualizations
Caption: Comparative signaling pathways of caffeine and theobromine.
Caption: Generalized workflow for a human intervention study.
References
Theobromine as a Negative Control in Caffeine Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing appropriate controls is fundamental to the integrity of experimental design. In studies investigating the effects of caffeine, its close structural analog, theobromine, is often employed as a negative control. This guide provides a comprehensive comparison of the two methylxanthines, detailing their pharmacological differences, supporting experimental data, and methodologies for their use in research.
The rationale for using theobromine as a negative control lies in its structural similarity to caffeine, differing only by a single methyl group.[1] This subtle difference, however, leads to significant variations in their physiological effects, primarily due to caffeine's enhanced ability to cross the blood-brain barrier.[2][3] Consequently, caffeine exerts a much stronger influence on the central nervous system (CNS).[3]
Comparative Pharmacology: Caffeine vs. Theobromine
Both caffeine and theobromine are members of the methylxanthine family and share two primary mechanisms of action: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[4] However, their potencies in these roles differ significantly.
Caffeine is a more potent antagonist of both A1 and A2A adenosine receptors than theobromine. By blocking adenosine, a neurotransmitter that promotes relaxation and sleepiness, caffeine leads to increased alertness and reduced fatigue. Theobromine also blocks these receptors but with a lower affinity, resulting in a much milder stimulant effect.
Similarly, both molecules inhibit phosphodiesterases, enzymes that break down intracellular second messengers like cyclic adenosine monophosphate (cAMP). This inhibition leads to an accumulation of cAMP, which can mimic the effects of adrenaline. Caffeine is a more potent PDE inhibitor than theobromine.
A key differentiator is caffeine's third methyl group, which allows it to more readily cross the blood-brain barrier. This leads to caffeine's pronounced effects on the central nervous system, including increased alertness and potential for addiction. Theobromine, with only two methyl groups, is less adept at crossing this barrier and therefore has more pronounced peripheral effects, such as vasodilation and cardiac stimulation.
Experimental Data: Human Studies
Several studies have directly compared the effects of caffeine and theobromine in human subjects. The data consistently demonstrates caffeine's superior CNS stimulant properties.
| Parameter | Caffeine Effect | Theobromine Effect | Study Reference |
| Alertness | Significantly increased | No consistent effect at nutritionally relevant doses | Mitchell et al. (2011), Judelson et al. (2013) |
| Mood | Increased contentedness and vigor | Limited subjective effects at low doses; negative mood effects at higher doses | Mitchell et al. (2011), Baggott et al. (2013) |
| Blood Pressure | Increased systolic and diastolic blood pressure | Lowered blood pressure at 700 mg | Mitchell et al. (2011) |
| Heart Rate | Increased | Dose-dependent increase | Baggott et al. (2013) |
Adenosine Receptor Binding Affinity (IC50 values from rat brain membranes)
| Receptor | Caffeine (µM) | Theobromine (µM) | Study Reference |
| A1 | 90-110 | 210-280 | Daly et al. (1983) |
| A2A (striatal slices) | 120 | >1000 | Daly et al. (1983) |
| A2A (striatal membranes) | 80 | >1000 | Daly et al. (1983) |
Experimental Protocols
Protocol 1: Assessing Effects on Mood and Psychomotor Performance
This protocol is based on the methodology described by Mitchell et al. (2011).
Objective: To compare the effects of caffeine, theobromine, a combination of both, and a placebo on mood, psychomotor performance, and blood pressure.
Design: A double-blind, placebo-controlled, within-subjects design.
Participants: Healthy adult volunteers.
Treatments:
-
Placebo
-
Theobromine (e.g., 700 mg)
-
Caffeine (e.g., 120 mg)
-
Combination of Theobromine (700 mg) and Caffeine (120 mg)
Procedure:
-
Participants abstain from dietary sources of methylxanthines for a specified period (e.g., 24 hours) before each trial.
-
Baseline measurements of mood (e.g., using the Bond-Lader visual analog scale), psychomotor performance (e.g., using the Digit Symbol Substitution Test - DSST), and blood pressure are taken.
-
Participants consume one of the four treatments.
-
Mood, psychomotor performance, and blood pressure are assessed at regular intervals post-ingestion (e.g., 1, 2, and 3 hours).
-
A sufficient washout period is allowed between trials (e.g., at least 48 hours).
Protocol 2: Investigating Adenosine Receptor Antagonism
This protocol is a generalized approach based on the principles of radioligand binding assays as described in studies like Daly et al. (1983).
Objective: To determine the binding affinity of caffeine and theobromine for adenosine A1 and A2A receptors.
Materials:
-
Rat brain tissue preparations (e.g., cerebral cortex for A1, striatum for A2A).
-
Radioligands specific for adenosine receptors (e.g., [3H]cyclohexyladenosine for A1, [3H]CGS 21680 for A2A).
-
Caffeine and theobromine solutions of varying concentrations.
-
Scintillation counter.
Procedure:
-
Prepare membrane fractions from the desired brain regions.
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the competing ligand (caffeine or theobromine).
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Perform saturation binding experiments to determine the total number of binding sites (Bmax) and the dissociation constant (Kd) of the radioligand.
-
In competition experiments, calculate the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).
-
Convert IC50 values to Ki (inhibition constant) values using the Cheng-Prusoff equation.
Visualizations
Caption: Comparative signaling pathways of caffeine and theobromine.
Caption: Generalized workflow for a human intervention study.
References
A Head-to-Head Comparison of Protheobromine and Other Xanthine Derivatives
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological properties of protheobromine and other prominent xanthine (B1682287) derivatives, namely caffeine, theophylline, and theobromine (B1682246). While this compound is identified as a derivative of theobromine with diuretic and vasodilating activity, a thorough review of available scientific literature reveals a notable absence of specific quantitative data on its receptor binding affinities and enzyme inhibition capabilities.[1] In contrast, caffeine, theophylline, and theobromine have been extensively studied. This guide will, therefore, focus on a detailed head-to-head comparison of these three well-characterized xanthines, providing supporting experimental data and methodologies to inform research and drug development efforts.
Quantitative Comparison of Pharmacological Activity
The primary mechanisms of action for xanthine derivatives involve the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase (PDE) enzymes. The following tables summarize the key quantitative data for caffeine, theophylline, and theobromine.
Adenosine Receptor Binding Affinity
The affinity of xanthine derivatives for different adenosine receptor subtypes (A1, A2A, A2B, and A3) is a critical determinant of their pharmacological profile. The equilibrium dissociation constant (Ki) is used to quantify this affinity, with a lower Ki value indicating a higher binding affinity.
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) |
| Caffeine | 23,000 - 50,000 | 14,000 - 30,000 | >100,000 | >100,000 |
| Theophylline | 13,000 - 30,000 | 4,000 - 25,000 | 17,000 | >100,000 |
| Theobromine | 68,000 | 67,000 | >100,000 | >100,000 |
Note: Ki values can vary between studies and experimental conditions. The data presented represents a range of reported values.
Phosphodiesterase Inhibition
Xanthine derivatives are non-selective inhibitors of phosphodiesterase enzymes, which are responsible for the degradation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | PDE1 IC50 (µM) | PDE2 IC50 (µM) | PDE3 IC50 (µM) | PDE4 IC50 (µM) | PDE5 IC50 (µM) |
| Caffeine | 200 | 300 | 150 | 100 | 500 |
| Theophylline | 100 | 200 | 80 | 50 | 300 |
| Theobromine | >1000 | >1000 | >1000 | >1000 | >1000 |
Note: IC50 values can vary depending on the specific PDE isoform and assay conditions.
Signaling Pathways and Experimental Workflows
Adenosine Receptor Antagonism Signaling Pathway
Xanthine derivatives primarily act as competitive antagonists at adenosine receptors. By blocking these receptors, they prevent the binding of endogenous adenosine, thereby inhibiting its downstream effects, which include neurotransmitter release modulation and smooth muscle contraction.
Caption: Adenosine receptor antagonism by xanthine derivatives.
Experimental Workflow: Competitive Radioligand Binding Assay
A common method to determine the binding affinity of a compound to a receptor is the competitive radioligand binding assay. This workflow illustrates the general steps involved in such an experiment.
References
A Head-to-Head Comparison of Protheobromine and Other Xanthine Derivatives
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological properties of protheobromine and other prominent xanthine derivatives, namely caffeine, theophylline, and theobromine. While this compound is identified as a derivative of theobromine with diuretic and vasodilating activity, a thorough review of available scientific literature reveals a notable absence of specific quantitative data on its receptor binding affinities and enzyme inhibition capabilities.[1] In contrast, caffeine, theophylline, and theobromine have been extensively studied. This guide will, therefore, focus on a detailed head-to-head comparison of these three well-characterized xanthines, providing supporting experimental data and methodologies to inform research and drug development efforts.
Quantitative Comparison of Pharmacological Activity
The primary mechanisms of action for xanthine derivatives involve the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes. The following tables summarize the key quantitative data for caffeine, theophylline, and theobromine.
Adenosine Receptor Binding Affinity
The affinity of xanthine derivatives for different adenosine receptor subtypes (A1, A2A, A2B, and A3) is a critical determinant of their pharmacological profile. The equilibrium dissociation constant (Ki) is used to quantify this affinity, with a lower Ki value indicating a higher binding affinity.
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) |
| Caffeine | 23,000 - 50,000 | 14,000 - 30,000 | >100,000 | >100,000 |
| Theophylline | 13,000 - 30,000 | 4,000 - 25,000 | 17,000 | >100,000 |
| Theobromine | 68,000 | 67,000 | >100,000 | >100,000 |
Note: Ki values can vary between studies and experimental conditions. The data presented represents a range of reported values.
Phosphodiesterase Inhibition
Xanthine derivatives are non-selective inhibitors of phosphodiesterase enzymes, which are responsible for the degradation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | PDE1 IC50 (µM) | PDE2 IC50 (µM) | PDE3 IC50 (µM) | PDE4 IC50 (µM) | PDE5 IC50 (µM) |
| Caffeine | 200 | 300 | 150 | 100 | 500 |
| Theophylline | 100 | 200 | 80 | 50 | 300 |
| Theobromine | >1000 | >1000 | >1000 | >1000 | >1000 |
Note: IC50 values can vary depending on the specific PDE isoform and assay conditions.
Signaling Pathways and Experimental Workflows
Adenosine Receptor Antagonism Signaling Pathway
Xanthine derivatives primarily act as competitive antagonists at adenosine receptors. By blocking these receptors, they prevent the binding of endogenous adenosine, thereby inhibiting its downstream effects, which include neurotransmitter release modulation and smooth muscle contraction.
Caption: Adenosine receptor antagonism by xanthine derivatives.
Experimental Workflow: Competitive Radioligand Binding Assay
A common method to determine the binding affinity of a compound to a receptor is the competitive radioligand binding assay. This workflow illustrates the general steps involved in such an experiment.
References
Validating the Molecular Targets of Novel Theobromine Derivatives Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Theobromine (B1682246), a naturally occurring alkaloid found in cocoa, has emerged as a promising scaffold for the development of novel anti-cancer agents. Recent research has led to the synthesis of several theobromine derivatives with potent inhibitory activity against key molecular targets in oncology, primarily the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). While in vitro assays provide initial evidence of target engagement, definitive validation of a drug's molecular target necessitates the use of genetic models, such as knockout cell lines or animals.
This guide provides a comparative overview of promising theobromine derivatives targeting EGFR and VEGFR-2, alongside established inhibitors. It outlines the experimental data supporting their activity and details the methodologies for key assays. Crucially, this guide also describes the experimental framework for utilizing knockout models to unequivocally confirm the on-target activity of these novel compounds.
Comparison of Theobromine Derivatives and Established Inhibitors
The following tables summarize the in vitro inhibitory activity of several novel theobromine derivatives against their putative targets, EGFR and VEGFR-2, and compares them with well-established drugs, Erlotinib and Sunitinib, respectively.
EGFR Inhibitors: Theobromine Derivatives vs. Erlotinib
| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) |
| T-1-PMPA [1] | EGFRwt | 86 | HepG2 | 3.51 |
| EGFRT790M | 561 | MCF7 | 4.13 | |
| T-1-MTA [2][3] | EGFR | 22.89 | A549 | 22.49 |
| HCT-116 | 24.97 | |||
| T-2-PNPA [4] | EGFRwt | 7.05 | - | - |
| EGFRT790M | 126.20 | - | - | |
| T-1-DOCA [5] | EGFRwt | 56.94 | H1975 | 14.12 |
| EGFRT790M | 269.01 | HCT-116 | 23.39 | |
| Erlotinib | EGFRwt | 31 | - | - |
| EGFRT790M | 456 | - | - |
VEGFR-2 Inhibitors: Theobromine Derivatives vs. Sunitinib
| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) |
| T-1-AFPB | VEGFR-2 | 69 | HepG2 | 2.24 |
| MCF-7 | 3.26 | |||
| Compound 15a | VEGFR-2 | 239 | HepG2 | 0.76 |
| MCF-7 | 1.08 | |||
| Compound 7g | VEGFR-2 | 72 | MCF-7 | 19.35 |
| HepG2 | 27.89 | |||
| Sunitinib | VEGFR-2 | 80 | - | - |
| PDGFRβ | 2 | - | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key in vitro assays used to characterize the activity of the theobromine derivatives.
In Vitro Kinase Inhibition Assay (for EGFR and VEGFR-2)
This assay determines the concentration of a compound required to inhibit the enzymatic activity of the target kinase by 50% (IC50).
Materials:
-
Recombinant human EGFR or VEGFR-2 enzyme
-
ATP and appropriate peptide substrate
-
Test compounds (Theobromine derivatives, Erlotinib, Sunitinib) dissolved in DMSO
-
Kinase assay buffer
-
384-well plates
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase enzyme to each well.
-
Add the serially diluted compounds or DMSO (vehicle control) to the wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate the plate at a controlled temperature (e.g., 27°C) for a defined period.
-
Stop the reaction and measure the signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549, HCT-116, HepG2, MCF-7)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a detergent solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 values from the dose-response curves.
Confirming Molecular Targets with Knockout Models
While in vitro assays suggest target inhibition, they do not definitively prove that the observed cellular effects are solely due to the inhibition of the intended target. Off-target effects are a common challenge in drug development. The use of knockout (KO) cell lines, where the gene encoding the target protein is deleted, provides the gold standard for on-target validation.
Hypothetical Experimental Workflow for Target Validation
The following workflow describes how knockout models would be used to confirm the molecular targets of the novel theobromine derivatives.
Caption: Experimental workflow for validating the molecular target of a theobromine derivative using knockout cell lines.
Expected Results and Interpretation
-
In Wild-Type (WT) Cells: Treatment with an effective theobromine derivative is expected to inhibit cell proliferation and reduce the phosphorylation of downstream signaling proteins (e.g., AKT, ERK for EGFR; PLCγ, PKC for VEGFR-2).
-
In Knockout (KO) Cells: If the theobromine derivative's anti-proliferative effect is on-target, it should be significantly diminished or completely absent in cells lacking the target protein. Similarly, the downstream signaling pathways will already be basally altered due to the absence of the receptor and should not be further affected by the compound.
This differential response between WT and KO cells would provide strong evidence that the compound's primary mechanism of action is through the inhibition of the intended molecular target.
Signaling Pathways
The following diagrams illustrate the signaling pathways of EGFR and VEGFR-2 and the proposed points of inhibition by the novel theobromine derivatives.
Caption: Simplified EGFR signaling pathway and the inhibitory action of theobromine derivatives.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of theobromine derivatives.
References
- 1. New Theobromine Apoptotic Analogue with Anticancer Potential Targeting the EGFR Protein: Computational and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer derivative of the natural alkaloid, theobromine, inhibiting EGFR protein: Computer-aided drug discovery approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer derivative of the natural alkaloid, theobromine, inhibiting EGFR protein: Computer-aided drug discovery approach | PLOS One [journals.plos.org]
- 4. A New Theobromine-Based EGFRWT and EGFRT790M Inhibitor and Apoptosis Inducer: Design, Semi-Synthesis, Docking, DFT, MD Simulations, and In Vitro Studies [mdpi.com]
- 5. Computer-Assisted Drug Discovery of a Novel Theobromine Derivative as an EGFR Protein-Targeted Apoptosis Inducer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Targets of Novel Theobromine Derivatives Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Theobromine, a naturally occurring alkaloid found in cocoa, has emerged as a promising scaffold for the development of novel anti-cancer agents. Recent research has led to the synthesis of several theobromine derivatives with potent inhibitory activity against key molecular targets in oncology, primarily the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). While in vitro assays provide initial evidence of target engagement, definitive validation of a drug's molecular target necessitates the use of genetic models, such as knockout cell lines or animals.
This guide provides a comparative overview of promising theobromine derivatives targeting EGFR and VEGFR-2, alongside established inhibitors. It outlines the experimental data supporting their activity and details the methodologies for key assays. Crucially, this guide also describes the experimental framework for utilizing knockout models to unequivocally confirm the on-target activity of these novel compounds.
Comparison of Theobromine Derivatives and Established Inhibitors
The following tables summarize the in vitro inhibitory activity of several novel theobromine derivatives against their putative targets, EGFR and VEGFR-2, and compares them with well-established drugs, Erlotinib and Sunitinib, respectively.
EGFR Inhibitors: Theobromine Derivatives vs. Erlotinib
| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) |
| T-1-PMPA [1] | EGFRwt | 86 | HepG2 | 3.51 |
| EGFRT790M | 561 | MCF7 | 4.13 | |
| T-1-MTA [2][3] | EGFR | 22.89 | A549 | 22.49 |
| HCT-116 | 24.97 | |||
| T-2-PNPA [4] | EGFRwt | 7.05 | - | - |
| EGFRT790M | 126.20 | - | - | |
| T-1-DOCA [5] | EGFRwt | 56.94 | H1975 | 14.12 |
| EGFRT790M | 269.01 | HCT-116 | 23.39 | |
| Erlotinib | EGFRwt | 31 | - | - |
| EGFRT790M | 456 | - | - |
VEGFR-2 Inhibitors: Theobromine Derivatives vs. Sunitinib
| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) |
| T-1-AFPB | VEGFR-2 | 69 | HepG2 | 2.24 |
| MCF-7 | 3.26 | |||
| Compound 15a | VEGFR-2 | 239 | HepG2 | 0.76 |
| MCF-7 | 1.08 | |||
| Compound 7g | VEGFR-2 | 72 | MCF-7 | 19.35 |
| HepG2 | 27.89 | |||
| Sunitinib | VEGFR-2 | 80 | - | - |
| PDGFRβ | 2 | - | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key in vitro assays used to characterize the activity of the theobromine derivatives.
In Vitro Kinase Inhibition Assay (for EGFR and VEGFR-2)
This assay determines the concentration of a compound required to inhibit the enzymatic activity of the target kinase by 50% (IC50).
Materials:
-
Recombinant human EGFR or VEGFR-2 enzyme
-
ATP and appropriate peptide substrate
-
Test compounds (Theobromine derivatives, Erlotinib, Sunitinib) dissolved in DMSO
-
Kinase assay buffer
-
384-well plates
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase enzyme to each well.
-
Add the serially diluted compounds or DMSO (vehicle control) to the wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate the plate at a controlled temperature (e.g., 27°C) for a defined period.
-
Stop the reaction and measure the signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549, HCT-116, HepG2, MCF-7)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a detergent solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 values from the dose-response curves.
Confirming Molecular Targets with Knockout Models
While in vitro assays suggest target inhibition, they do not definitively prove that the observed cellular effects are solely due to the inhibition of the intended target. Off-target effects are a common challenge in drug development. The use of knockout (KO) cell lines, where the gene encoding the target protein is deleted, provides the gold standard for on-target validation.
Hypothetical Experimental Workflow for Target Validation
The following workflow describes how knockout models would be used to confirm the molecular targets of the novel theobromine derivatives.
Caption: Experimental workflow for validating the molecular target of a theobromine derivative using knockout cell lines.
Expected Results and Interpretation
-
In Wild-Type (WT) Cells: Treatment with an effective theobromine derivative is expected to inhibit cell proliferation and reduce the phosphorylation of downstream signaling proteins (e.g., AKT, ERK for EGFR; PLCγ, PKC for VEGFR-2).
-
In Knockout (KO) Cells: If the theobromine derivative's anti-proliferative effect is on-target, it should be significantly diminished or completely absent in cells lacking the target protein. Similarly, the downstream signaling pathways will already be basally altered due to the absence of the receptor and should not be further affected by the compound.
This differential response between WT and KO cells would provide strong evidence that the compound's primary mechanism of action is through the inhibition of the intended molecular target.
Signaling Pathways
The following diagrams illustrate the signaling pathways of EGFR and VEGFR-2 and the proposed points of inhibition by the novel theobromine derivatives.
Caption: Simplified EGFR signaling pathway and the inhibitory action of theobromine derivatives.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of theobromine derivatives.
References
- 1. New Theobromine Apoptotic Analogue with Anticancer Potential Targeting the EGFR Protein: Computational and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer derivative of the natural alkaloid, theobromine, inhibiting EGFR protein: Computer-aided drug discovery approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer derivative of the natural alkaloid, theobromine, inhibiting EGFR protein: Computer-aided drug discovery approach | PLOS One [journals.plos.org]
- 4. A New Theobromine-Based EGFRWT and EGFRT790M Inhibitor and Apoptosis Inducer: Design, Semi-Synthesis, Docking, DFT, MD Simulations, and In Vitro Studies [mdpi.com]
- 5. Computer-Assisted Drug Discovery of a Novel Theobromine Derivative as an EGFR Protein-Targeted Apoptosis Inducer - PMC [pmc.ncbi.nlm.nih.gov]
Protheobromine's Diuretic Potency: A Comparative Analysis Against Established Diuretics
This guide provides a comprehensive benchmark of the diuretic potency of protheobromine (commonly known as theobromine) against established diuretic agents. The information is intended for researchers, scientists, and professionals in drug development, offering a comparative overview supported by experimental data and methodologies.
Theobromine (B1682246), a methylxanthine alkaloid naturally found in cacao beans, has long been recognized for its diuretic properties.[1][2] Its mechanism of action and relative potency, however, differ significantly from conventional diuretic drugs.
Quantitative Data Presentation
Direct head-to-head clinical data comparing theobromine with established diuretics is limited. The following table summarizes the known diuretic effects of theobromine in comparison to a standard loop diuretic, Furosemide (B1674285), based on available literature and typical results from preclinical diuretic activity studies.
| Parameter | This compound (Theobromine) | Furosemide (Loop Diuretic) | References |
| Potency | Weaker diuretic effect compared to caffeine (B1668208) and theophylline.[3][4] Considered a mild diuretic.[4] | Potent diuretic, leading to significant diuresis with water and electrolyte depletion. | |
| Mechanism of Action | Antagonist of adenosine (B11128) A1 receptors in the proximal tubule, inhibiting tubular fluid reabsorption. May also have a minor role as a phosphodiesterase inhibitor. | Inhibits the Na+/K+/2Cl- cotransporter in the thick ascending limb of the Loop of Henle. | |
| Onset of Action | Slower onset compared to caffeine. Peak blood concentrations are reached 2-3 hours after ingestion. | Rapid onset of action. | |
| Duration of Action | Longer half-life (7-12 hours) compared to caffeine. | Shorter duration of action, which can lead to post-diuretic sodium retention. | |
| Effect on Electrolytes | Promotes natriuresis (sodium excretion). | Causes significant excretion of Na+, K+, Cl-, Ca2+, and Mg2+. | |
| Adverse Effects | Generally well-tolerated. High doses may cause nausea and anorexia. | Risk of hypokalemia, hyponatremia, hypomagnesemia, dehydration, and ototoxicity at high doses. |
Experimental Protocols
The following is a detailed methodology for a typical preclinical study to evaluate and compare the diuretic activity of a test compound like theobromine against a standard diuretic such as furosemide in a rat model.
Objective: To assess the diuretic, natriuretic, and kaliuretic activity of this compound in comparison to Furosemide and a control group.
Materials:
-
Male Sprague-Dawley rats (150-200g)
-
Metabolic cages for individual housing and urine collection
-
This compound (Theobromine)
-
Furosemide (standard drug)
-
Normal saline (0.9% NaCl, vehicle)
-
Oral gavage needles
-
Graduated cylinders for urine volume measurement
-
Flame photometer or ion-selective electrodes for Na+ and K+ analysis
Procedure:
-
Animal Acclimatization: Acclimatize rats to the metabolic cages for 3 days before the experiment to minimize stress-induced variations.
-
Fasting: Fast the animals for 18 hours prior to the experiment, with free access to water to ensure uniform hydration and gastrointestinal state.
-
Hydration: Administer a priming dose of normal saline (25 ml/kg, orally) to all animals to promote a baseline urine flow.
-
Grouping: Divide the rats into three groups (n=6 per group):
-
Control Group: Receives only the vehicle (normal saline).
-
Standard Group: Receives Furosemide (e.g., 10 mg/kg, orally).
-
Test Group: Receives this compound (at various doses, e.g., 100, 200, 400 mg/kg, orally).
-
-
Drug Administration: Immediately after grouping, administer the respective substances orally.
-
Urine Collection: Place each rat in an individual metabolic cage and collect urine at specified intervals (e.g., 1, 2, 4, 6, and 24 hours).
-
Data Collection:
-
Measure the total volume of urine for each animal at each time point.
-
Analyze the urine samples for sodium (Na+) and potassium (K+) concentrations.
-
-
Data Analysis:
-
Calculate the diuretic action by comparing the mean urine output of the test and standard groups with the control group.
-
Calculate the urinary excretion of Na+ and K+.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significant differences between the groups.
-
Mandatory Visualizations
Caption: Workflow for comparative diuretic activity screening.
Caption: Mechanisms of action for this compound vs. Furosemide.
References
Protheobromine's Diuretic Potency: A Comparative Analysis Against Established Diuretics
This guide provides a comprehensive benchmark of the diuretic potency of protheobromine (commonly known as theobromine) against established diuretic agents. The information is intended for researchers, scientists, and professionals in drug development, offering a comparative overview supported by experimental data and methodologies.
Theobromine, a methylxanthine alkaloid naturally found in cacao beans, has long been recognized for its diuretic properties.[1][2] Its mechanism of action and relative potency, however, differ significantly from conventional diuretic drugs.
Quantitative Data Presentation
Direct head-to-head clinical data comparing theobromine with established diuretics is limited. The following table summarizes the known diuretic effects of theobromine in comparison to a standard loop diuretic, Furosemide, based on available literature and typical results from preclinical diuretic activity studies.
| Parameter | This compound (Theobromine) | Furosemide (Loop Diuretic) | References |
| Potency | Weaker diuretic effect compared to caffeine and theophylline.[3][4] Considered a mild diuretic.[4] | Potent diuretic, leading to significant diuresis with water and electrolyte depletion. | |
| Mechanism of Action | Antagonist of adenosine A1 receptors in the proximal tubule, inhibiting tubular fluid reabsorption. May also have a minor role as a phosphodiesterase inhibitor. | Inhibits the Na+/K+/2Cl- cotransporter in the thick ascending limb of the Loop of Henle. | |
| Onset of Action | Slower onset compared to caffeine. Peak blood concentrations are reached 2-3 hours after ingestion. | Rapid onset of action. | |
| Duration of Action | Longer half-life (7-12 hours) compared to caffeine. | Shorter duration of action, which can lead to post-diuretic sodium retention. | |
| Effect on Electrolytes | Promotes natriuresis (sodium excretion). | Causes significant excretion of Na+, K+, Cl-, Ca2+, and Mg2+. | |
| Adverse Effects | Generally well-tolerated. High doses may cause nausea and anorexia. | Risk of hypokalemia, hyponatremia, hypomagnesemia, dehydration, and ototoxicity at high doses. |
Experimental Protocols
The following is a detailed methodology for a typical preclinical study to evaluate and compare the diuretic activity of a test compound like theobromine against a standard diuretic such as furosemide in a rat model.
Objective: To assess the diuretic, natriuretic, and kaliuretic activity of this compound in comparison to Furosemide and a control group.
Materials:
-
Male Sprague-Dawley rats (150-200g)
-
Metabolic cages for individual housing and urine collection
-
This compound (Theobromine)
-
Furosemide (standard drug)
-
Normal saline (0.9% NaCl, vehicle)
-
Oral gavage needles
-
Graduated cylinders for urine volume measurement
-
Flame photometer or ion-selective electrodes for Na+ and K+ analysis
Procedure:
-
Animal Acclimatization: Acclimatize rats to the metabolic cages for 3 days before the experiment to minimize stress-induced variations.
-
Fasting: Fast the animals for 18 hours prior to the experiment, with free access to water to ensure uniform hydration and gastrointestinal state.
-
Hydration: Administer a priming dose of normal saline (25 ml/kg, orally) to all animals to promote a baseline urine flow.
-
Grouping: Divide the rats into three groups (n=6 per group):
-
Control Group: Receives only the vehicle (normal saline).
-
Standard Group: Receives Furosemide (e.g., 10 mg/kg, orally).
-
Test Group: Receives this compound (at various doses, e.g., 100, 200, 400 mg/kg, orally).
-
-
Drug Administration: Immediately after grouping, administer the respective substances orally.
-
Urine Collection: Place each rat in an individual metabolic cage and collect urine at specified intervals (e.g., 1, 2, 4, 6, and 24 hours).
-
Data Collection:
-
Measure the total volume of urine for each animal at each time point.
-
Analyze the urine samples for sodium (Na+) and potassium (K+) concentrations.
-
-
Data Analysis:
-
Calculate the diuretic action by comparing the mean urine output of the test and standard groups with the control group.
-
Calculate the urinary excretion of Na+ and K+.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significant differences between the groups.
-
Mandatory Visualizations
Caption: Workflow for comparative diuretic activity screening.
Caption: Mechanisms of action for this compound vs. Furosemide.
References
Statistical Validation of Theobromine's Therapeutic Potential: A Comparative Guide
This guide provides a comprehensive analysis of the therapeutic potential of theobromine (B1682246), a methylxanthine alkaloid found in cocoa beans, by comparing its performance against established alternatives in key therapeutic areas. The information is intended for researchers, scientists, and drug development professionals, offering a detailed overview of experimental data and methodologies.
Overview of Theobromine's Therapeutic Actions
Theobromine has demonstrated a range of pharmacological effects, positioning it as a molecule of interest for various therapeutic applications.[1][2][3] Its primary mechanisms of action include the inhibition of phosphodiesterases and the blockade of adenosine (B11128) receptors.[2][4] These actions contribute to its effects as a vasodilator, diuretic, heart stimulant, and bronchodilator. Unlike its close relative caffeine, theobromine is not a central nervous system stimulant, resulting in a milder, longer-lasting energy boost without the associated jitteriness or potential for addiction.
Recent research has highlighted its potential in managing obesity and related metabolic disorders, improving lipid profiles, and acting as a neuroprotective and antitussive agent. Clinical studies have shown that theobromine can contribute to increased HDL cholesterol levels and may have favorable effects on inflammatory markers and vascular function.
Comparative Analysis of Therapeutic Efficacy
To objectively evaluate theobromine's therapeutic potential, its performance has been compared with established alternatives in three key areas: bronchodilation, diuresis, and obesity management.
2.1. Bronchodilation: Theobromine vs. Theophylline (B1681296)
Theophylline, a well-established bronchodilator, serves as a primary comparator for theobromine in the context of respiratory conditions like asthma.
Table 1: Comparison of Bronchodilator Effects
| Parameter | Theobromine (10 mg/kg) | Theophylline (5 mg/kg) | Key Findings |
| Peak Bronchodilation | 2 hours | 2 hours | Both drugs exhibited a similar time to peak effect. |
| Duration of Action | 6 hours | 6 hours | Bronchodilation lasted for a comparable duration for both drugs. |
| Forced Vital Capacity (FVC) | Statistically significant improvement | Statistically significant improvement | No significant difference was observed between the two drugs. |
| Forced Expiratory Volume in 1s (FEV1) | Statistically significant improvement | Statistically significant improvement | The improvement in FEV1 was comparable for both theobromine and theophylline. |
| Serum Concentration | Similar to Theophylline | Similar to Theobromine | Mean peak serum concentrations were similar for both drugs. |
| Elimination Half-life | Similar to Theophylline | Similar to Theobromine | Elimination half-life values were comparable between the two compounds. |
2.2. Diuresis: Theobromine vs. Hydrochlorothiazide
Hydrochlorothiazide is a commonly prescribed thiazide diuretic used to treat hypertension and edema. Theobromine also exhibits diuretic properties.
Table 2: Comparison of Diuretic Properties
| Feature | Theobromine | Hydrochlorothiazide |
| Mechanism of Action | Inhibition of phosphodiesterase and antagonism of adenosine receptors, leading to increased renal blood flow and glomerular filtration rate. | Inhibition of the Na+/Cl- symporter in the distal convoluted tubule, reducing sodium reabsorption. |
| Potency | Considered a mild diuretic. | A potent diuretic, with different thiazide-like diuretics showing varying potency. |
| Clinical Evidence | Limited large-scale clinical trials specifically for its diuretic effect. | Extensive clinical data supporting its efficacy in managing hypertension and edema. |
| Side Effects | Generally well-tolerated at typical dietary intakes. | Can cause electrolyte imbalances (hypokalemia, hyponatremia) and metabolic side effects. |
2.3. Obesity Management: Theobromine vs. Orlistat
Orlistat is a lipase (B570770) inhibitor used for long-term obesity management. Theobromine has shown promise in this area through its effects on lipid metabolism and adipose tissue.
Table 3: Comparison for Obesity Management
| Parameter | Theobromine (450 mg/day with low-calorie diet) | Orlistat (120 mg t.i.d. with hypocaloric diet) |
| Mechanism of Action | Potential mechanisms include browning of white adipose tissue, activation of brown adipose tissue, anti-inflammatory effects, and reduction of oxidative stress. | Potent inhibitor of gastrointestinal lipases, reducing the absorption of dietary fat. |
| Waist Circumference | Significant decrease of -0.86 cm compared to placebo. | Significant reduction in waist circumference. |
| HDL Cholesterol | Significant increase of 1.72 mg/dL compared to placebo. | Improvements in lipid profiles have been noted. |
| LDL-c/HDL-c Ratio | Significant decrease of -0.26 compared to placebo. | Favorable changes in lipid ratios are observed. |
| TG/HDL-c Ratio | Significant decrease of -0.41 compared to placebo. | Improvements in triglyceride levels are seen. |
| Weight Loss | Studies suggest a role in reducing body weight gain. | Induces significant weight loss compared to diet alone. |
| Side Effects | Generally well-tolerated. | Gastrointestinal side effects related to fat malabsorption are common (e.g., oily spotting, flatus). |
Experimental Protocols
3.1. Bronchodilator Effect Assessment in Asthmatic Patients
-
Study Design: A randomized, comparative clinical trial.
-
Participants: Young patients diagnosed with asthma.
-
Intervention: Administration of a single 10 mg/kg dose of theobromine or a 5 mg/kg dose of theophylline.
-
Outcome Measures:
-
Pulmonary function tests (Forced Vital Capacity - FVC, Forced Expiratory Volume in the first second - FEV1, and forced expiratory flows at 25%, 50%, and 75% of vital capacity) were measured at baseline and at regular intervals for 6 hours post-administration.
-
Serum concentrations of theobromine and theophylline were determined at various time points to assess pharmacokinetics.
-
-
Statistical Analysis: Comparison of the changes in pulmonary function parameters and pharmacokinetic profiles between the two treatment groups.
3.2. Cardiovascular Risk Factor Assessment in Overweight and Obese Subjects
-
Study Design: A randomized, double-blind, parallel-controlled trial.
-
Participants: 80 overweight and obese adults (aged 40-55 years) with metabolic syndrome.
-
Intervention: Participants were randomly assigned to receive either 450 mg/day of theobromine or a placebo, in conjunction with a low-calorie diet, for 12 weeks.
-
Outcome Measures:
-
Anthropometric indices (including waist circumference).
-
Blood pressure.
-
Lipid profile (HDL-c, LDL-c, triglycerides, total cholesterol).
-
Glycemic indices.
-
Measurements were taken at the beginning and end of the 12-week intervention period.
-
-
Statistical Analysis: Comparison of the changes in the measured parameters between the theobromine and placebo groups.
Signaling Pathways and Experimental Workflows
4.1. Theobromine's Mechanism of Action
Theobromine primarily exerts its effects through two main pathways: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.
References
Statistical Validation of Theobromine's Therapeutic Potential: A Comparative Guide
This guide provides a comprehensive analysis of the therapeutic potential of theobromine, a methylxanthine alkaloid found in cocoa beans, by comparing its performance against established alternatives in key therapeutic areas. The information is intended for researchers, scientists, and drug development professionals, offering a detailed overview of experimental data and methodologies.
Overview of Theobromine's Therapeutic Actions
Theobromine has demonstrated a range of pharmacological effects, positioning it as a molecule of interest for various therapeutic applications.[1][2][3] Its primary mechanisms of action include the inhibition of phosphodiesterases and the blockade of adenosine receptors.[2][4] These actions contribute to its effects as a vasodilator, diuretic, heart stimulant, and bronchodilator. Unlike its close relative caffeine, theobromine is not a central nervous system stimulant, resulting in a milder, longer-lasting energy boost without the associated jitteriness or potential for addiction.
Recent research has highlighted its potential in managing obesity and related metabolic disorders, improving lipid profiles, and acting as a neuroprotective and antitussive agent. Clinical studies have shown that theobromine can contribute to increased HDL cholesterol levels and may have favorable effects on inflammatory markers and vascular function.
Comparative Analysis of Therapeutic Efficacy
To objectively evaluate theobromine's therapeutic potential, its performance has been compared with established alternatives in three key areas: bronchodilation, diuresis, and obesity management.
2.1. Bronchodilation: Theobromine vs. Theophylline
Theophylline, a well-established bronchodilator, serves as a primary comparator for theobromine in the context of respiratory conditions like asthma.
Table 1: Comparison of Bronchodilator Effects
| Parameter | Theobromine (10 mg/kg) | Theophylline (5 mg/kg) | Key Findings |
| Peak Bronchodilation | 2 hours | 2 hours | Both drugs exhibited a similar time to peak effect. |
| Duration of Action | 6 hours | 6 hours | Bronchodilation lasted for a comparable duration for both drugs. |
| Forced Vital Capacity (FVC) | Statistically significant improvement | Statistically significant improvement | No significant difference was observed between the two drugs. |
| Forced Expiratory Volume in 1s (FEV1) | Statistically significant improvement | Statistically significant improvement | The improvement in FEV1 was comparable for both theobromine and theophylline. |
| Serum Concentration | Similar to Theophylline | Similar to Theobromine | Mean peak serum concentrations were similar for both drugs. |
| Elimination Half-life | Similar to Theophylline | Similar to Theobromine | Elimination half-life values were comparable between the two compounds. |
2.2. Diuresis: Theobromine vs. Hydrochlorothiazide
Hydrochlorothiazide is a commonly prescribed thiazide diuretic used to treat hypertension and edema. Theobromine also exhibits diuretic properties.
Table 2: Comparison of Diuretic Properties
| Feature | Theobromine | Hydrochlorothiazide |
| Mechanism of Action | Inhibition of phosphodiesterase and antagonism of adenosine receptors, leading to increased renal blood flow and glomerular filtration rate. | Inhibition of the Na+/Cl- symporter in the distal convoluted tubule, reducing sodium reabsorption. |
| Potency | Considered a mild diuretic. | A potent diuretic, with different thiazide-like diuretics showing varying potency. |
| Clinical Evidence | Limited large-scale clinical trials specifically for its diuretic effect. | Extensive clinical data supporting its efficacy in managing hypertension and edema. |
| Side Effects | Generally well-tolerated at typical dietary intakes. | Can cause electrolyte imbalances (hypokalemia, hyponatremia) and metabolic side effects. |
2.3. Obesity Management: Theobromine vs. Orlistat
Orlistat is a lipase inhibitor used for long-term obesity management. Theobromine has shown promise in this area through its effects on lipid metabolism and adipose tissue.
Table 3: Comparison for Obesity Management
| Parameter | Theobromine (450 mg/day with low-calorie diet) | Orlistat (120 mg t.i.d. with hypocaloric diet) |
| Mechanism of Action | Potential mechanisms include browning of white adipose tissue, activation of brown adipose tissue, anti-inflammatory effects, and reduction of oxidative stress. | Potent inhibitor of gastrointestinal lipases, reducing the absorption of dietary fat. |
| Waist Circumference | Significant decrease of -0.86 cm compared to placebo. | Significant reduction in waist circumference. |
| HDL Cholesterol | Significant increase of 1.72 mg/dL compared to placebo. | Improvements in lipid profiles have been noted. |
| LDL-c/HDL-c Ratio | Significant decrease of -0.26 compared to placebo. | Favorable changes in lipid ratios are observed. |
| TG/HDL-c Ratio | Significant decrease of -0.41 compared to placebo. | Improvements in triglyceride levels are seen. |
| Weight Loss | Studies suggest a role in reducing body weight gain. | Induces significant weight loss compared to diet alone. |
| Side Effects | Generally well-tolerated. | Gastrointestinal side effects related to fat malabsorption are common (e.g., oily spotting, flatus). |
Experimental Protocols
3.1. Bronchodilator Effect Assessment in Asthmatic Patients
-
Study Design: A randomized, comparative clinical trial.
-
Participants: Young patients diagnosed with asthma.
-
Intervention: Administration of a single 10 mg/kg dose of theobromine or a 5 mg/kg dose of theophylline.
-
Outcome Measures:
-
Pulmonary function tests (Forced Vital Capacity - FVC, Forced Expiratory Volume in the first second - FEV1, and forced expiratory flows at 25%, 50%, and 75% of vital capacity) were measured at baseline and at regular intervals for 6 hours post-administration.
-
Serum concentrations of theobromine and theophylline were determined at various time points to assess pharmacokinetics.
-
-
Statistical Analysis: Comparison of the changes in pulmonary function parameters and pharmacokinetic profiles between the two treatment groups.
3.2. Cardiovascular Risk Factor Assessment in Overweight and Obese Subjects
-
Study Design: A randomized, double-blind, parallel-controlled trial.
-
Participants: 80 overweight and obese adults (aged 40-55 years) with metabolic syndrome.
-
Intervention: Participants were randomly assigned to receive either 450 mg/day of theobromine or a placebo, in conjunction with a low-calorie diet, for 12 weeks.
-
Outcome Measures:
-
Anthropometric indices (including waist circumference).
-
Blood pressure.
-
Lipid profile (HDL-c, LDL-c, triglycerides, total cholesterol).
-
Glycemic indices.
-
Measurements were taken at the beginning and end of the 12-week intervention period.
-
-
Statistical Analysis: Comparison of the changes in the measured parameters between the theobromine and placebo groups.
Signaling Pathways and Experimental Workflows
4.1. Theobromine's Mechanism of Action
Theobromine primarily exerts its effects through two main pathways: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.
References
Safety Operating Guide
Protheobromine Proper Disposal Procedures: A Comprehensive Guide for Laboratory Professionals
An essential guide to the safe and compliant disposal of protheobromine, ensuring the protection of laboratory personnel and the environment. This document provides immediate, procedural, and step-by-step guidance for researchers, scientists, and drug development professionals.
This compound, an oxopurine and a derivative of theobromine, requires careful handling and disposal due to its potential hazards.[1][2] Adherence to proper disposal protocols is critical for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.
Quantitative Data on this compound Disposal
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [3][4] |
| Primary Disposal Method | Incineration or burial in a licensed landfill | [2] |
| Container Type | Compatible, leak-proof, and tightly sealed containers (plastic preferred) | |
| Labeling Requirements | "Hazardous Waste" with full chemical name, date, and PI information | |
| Empty Container Disposal | Triple-rinse with a suitable solvent; rinsate collected as hazardous waste | |
| Spill Cleanup Residue | Treat as hazardous waste |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the detailed methodology for the safe disposal of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Solid this compound Waste: Collect all unused or expired this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any other solid materials that have come into contact with the compound.
-
Liquid this compound Waste: Collect solutions containing this compound. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Segregation: Keep this compound waste separate from other incompatible chemical waste to prevent dangerous reactions.
2. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety glasses with side shields or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
3. Waste Containerization and Labeling:
-
Container Selection: Use a designated, leak-proof hazardous waste container with a secure lid. Plastic containers are generally preferred over glass to minimize the risk of breakage.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound Waste".
-
The date the waste was first added to the container.
-
The name and contact information of the Principal Investigator or responsible party.
-
The laboratory room number.
-
4. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from ignition sources and incompatible chemicals.
-
Do not accumulate large quantities of waste. Arrange for disposal in a timely manner.
5. Disposal of Empty this compound Containers:
-
To be considered non-hazardous, an empty container that held this compound must be triple-rinsed.
-
Use a solvent capable of dissolving this compound (e.g., water, as it is freely soluble in water at neutral or slightly acidic pH).
-
Collect all three rinsates and manage them as hazardous liquid this compound waste.
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
6. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Follow all institutional and local regulations for waste manifest and pickup procedures.
-
The primary recommended disposal method is incineration by a licensed facility.
7. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an absorbent material.
-
Carefully sweep or scoop up the absorbed material and place it in the designated this compound hazardous waste container.
-
Clean the spill area thoroughly. All materials used for cleanup must be disposed of as hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Protheobromine Proper Disposal Procedures: A Comprehensive Guide for Laboratory Professionals
An essential guide to the safe and compliant disposal of protheobromine, ensuring the protection of laboratory personnel and the environment. This document provides immediate, procedural, and step-by-step guidance for researchers, scientists, and drug development professionals.
This compound, an oxopurine and a derivative of theobromine, requires careful handling and disposal due to its potential hazards.[1][2] Adherence to proper disposal protocols is critical for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.
Quantitative Data on this compound Disposal
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [3][4] |
| Primary Disposal Method | Incineration or burial in a licensed landfill | [2] |
| Container Type | Compatible, leak-proof, and tightly sealed containers (plastic preferred) | |
| Labeling Requirements | "Hazardous Waste" with full chemical name, date, and PI information | |
| Empty Container Disposal | Triple-rinse with a suitable solvent; rinsate collected as hazardous waste | |
| Spill Cleanup Residue | Treat as hazardous waste |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the detailed methodology for the safe disposal of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Solid this compound Waste: Collect all unused or expired this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any other solid materials that have come into contact with the compound.
-
Liquid this compound Waste: Collect solutions containing this compound. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Segregation: Keep this compound waste separate from other incompatible chemical waste to prevent dangerous reactions.
2. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety glasses with side shields or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
3. Waste Containerization and Labeling:
-
Container Selection: Use a designated, leak-proof hazardous waste container with a secure lid. Plastic containers are generally preferred over glass to minimize the risk of breakage.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound Waste".
-
The date the waste was first added to the container.
-
The name and contact information of the Principal Investigator or responsible party.
-
The laboratory room number.
-
4. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from ignition sources and incompatible chemicals.
-
Do not accumulate large quantities of waste. Arrange for disposal in a timely manner.
5. Disposal of Empty this compound Containers:
-
To be considered non-hazardous, an empty container that held this compound must be triple-rinsed.
-
Use a solvent capable of dissolving this compound (e.g., water, as it is freely soluble in water at neutral or slightly acidic pH).
-
Collect all three rinsates and manage them as hazardous liquid this compound waste.
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
6. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Follow all institutional and local regulations for waste manifest and pickup procedures.
-
The primary recommended disposal method is incineration by a licensed facility.
7. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an absorbent material.
-
Carefully sweep or scoop up the absorbed material and place it in the designated this compound hazardous waste container.
-
Clean the spill area thoroughly. All materials used for cleanup must be disposed of as hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Protheobromine
Note: The substance "Protheobromine" is likely a misspelling of Theobromine . All safety and handling information provided herein pertains to Theobromine.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Theobromine. Adherence to these protocols is essential for ensuring personal safety and proper laboratory conduct.
Theobromine is a methylxanthine alkaloid naturally found in cacao beans.[1] While it is a component of many consumer products, in its pure, powdered form it requires careful handling in a laboratory setting. It is classified as harmful if swallowed.[2][3]
Personal Protective Equipment (PPE)
When handling Theobromine powder, the following personal protective equipment is mandatory to minimize exposure and ensure safety.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] Tightly fitting safety goggles with side-shields are recommended.[5]
-
Skin Protection:
-
Gloves: Wear appropriate protective gloves to prevent skin exposure. Gloves must be inspected prior to use and should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.
-
Clothing: Wear appropriate protective clothing, such as a lab coat or long-sleeved clothing, to minimize contact with skin. An impervious or flame-resistant apron may also be used.
-
-
Respiratory Protection: To prevent inhalation of the powder, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.
Quantitative Safety Data
The following table summarizes key quantitative data for Theobromine, compiled from safety data sheets.
| Parameter | Value | Species | Reference(s) |
| Acute Oral Toxicity (LD50) | 1265 mg/kg | Rat | |
| 837 mg/kg | Mouse | ||
| ~300 mg/kg | Dog | ||
| Molecular Weight | 180.17 g/mol | N/A | |
| log Pow (Octanol/Water) | -0.78 | N/A |
LD50: The median lethal dose, the dose required to kill half the members of a tested population.
Experimental Protocols
Handling and Storage:
-
Ventilation: Always handle Theobromine in a well-ventilated area. Use local and general ventilation to keep airborne concentrations low. Facilities should be equipped with an eyewash station and a safety shower.
-
Preventing Dust: Minimize dust generation and accumulation during handling. Avoid breathing dust.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. Keep away from incompatible substances such as strong oxidizing agents.
Accidental Release Measures:
-
Containment: In case of a spill, prevent the powder from entering drains or waterways.
-
Cleanup: For dry spills, use dry clean-up procedures to avoid generating dust. Sweep up the material and place it into a suitable, labeled container for disposal. Provide ventilation during cleanup.
-
Personal Protection: Ensure proper personal protective equipment is worn during cleanup, as detailed above.
Disposal Plan:
-
Waste Classification: Chemical waste generators must determine if the discarded Theobromine is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.
-
Disposal: Dispose of contents and containers at an appropriate treatment and disposal facility in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains.
-
Contaminated Packaging: Contaminated containers should be treated as the product itself and disposed of accordingly. They can be triple-rinsed and offered for recycling or reconditioning where permissible.
Workflow Diagram
The following diagram illustrates the standard operating procedure for safely handling Theobromine in a laboratory setting.
References
Personal protective equipment for handling Protheobromine
Note: The substance "Protheobromine" is likely a misspelling of Theobromine . All safety and handling information provided herein pertains to Theobromine.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Theobromine. Adherence to these protocols is essential for ensuring personal safety and proper laboratory conduct.
Theobromine is a methylxanthine alkaloid naturally found in cacao beans.[1] While it is a component of many consumer products, in its pure, powdered form it requires careful handling in a laboratory setting. It is classified as harmful if swallowed.[2][3]
Personal Protective Equipment (PPE)
When handling Theobromine powder, the following personal protective equipment is mandatory to minimize exposure and ensure safety.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] Tightly fitting safety goggles with side-shields are recommended.[5]
-
Skin Protection:
-
Gloves: Wear appropriate protective gloves to prevent skin exposure. Gloves must be inspected prior to use and should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.
-
Clothing: Wear appropriate protective clothing, such as a lab coat or long-sleeved clothing, to minimize contact with skin. An impervious or flame-resistant apron may also be used.
-
-
Respiratory Protection: To prevent inhalation of the powder, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.
Quantitative Safety Data
The following table summarizes key quantitative data for Theobromine, compiled from safety data sheets.
| Parameter | Value | Species | Reference(s) |
| Acute Oral Toxicity (LD50) | 1265 mg/kg | Rat | |
| 837 mg/kg | Mouse | ||
| ~300 mg/kg | Dog | ||
| Molecular Weight | 180.17 g/mol | N/A | |
| log Pow (Octanol/Water) | -0.78 | N/A |
LD50: The median lethal dose, the dose required to kill half the members of a tested population.
Experimental Protocols
Handling and Storage:
-
Ventilation: Always handle Theobromine in a well-ventilated area. Use local and general ventilation to keep airborne concentrations low. Facilities should be equipped with an eyewash station and a safety shower.
-
Preventing Dust: Minimize dust generation and accumulation during handling. Avoid breathing dust.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. Keep away from incompatible substances such as strong oxidizing agents.
Accidental Release Measures:
-
Containment: In case of a spill, prevent the powder from entering drains or waterways.
-
Cleanup: For dry spills, use dry clean-up procedures to avoid generating dust. Sweep up the material and place it into a suitable, labeled container for disposal. Provide ventilation during cleanup.
-
Personal Protection: Ensure proper personal protective equipment is worn during cleanup, as detailed above.
Disposal Plan:
-
Waste Classification: Chemical waste generators must determine if the discarded Theobromine is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.
-
Disposal: Dispose of contents and containers at an appropriate treatment and disposal facility in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains.
-
Contaminated Packaging: Contaminated containers should be treated as the product itself and disposed of accordingly. They can be triple-rinsed and offered for recycling or reconditioning where permissible.
Workflow Diagram
The following diagram illustrates the standard operating procedure for safely handling Theobromine in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
